molecular formula C8H7N3 B1281668 2,6-Naphthyridin-1-amine CAS No. 80935-81-5

2,6-Naphthyridin-1-amine

Cat. No.: B1281668
CAS No.: 80935-81-5
M. Wt: 145.16 g/mol
InChI Key: KPMHXBFDZAJXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Naphthyridin-1-amine (CAS 80935-81-5) is a high-purity organic compound with the molecular formula C 8 H 7 N 3 and a molecular weight of 145.16 g/mol. This amino-substituted naphthyridine is a valuable building block in medicinal chemistry and materials science research. Naphthyridines, bicyclic structures known as diazanaphthalenes, are privileged scaffolds in drug discovery due to their ability to serve as ligands for various biological receptors . As a member of the 2,6-naphthyridine family, this compound is of significant interest for synthesizing more complex polyheterocyclic systems. Recent methodologies have highlighted the importance of fused naphthyridin-4-amines, which exhibit a wide range of bioactivities including kinase inhibition, antimalarial activity, and utility as fluorophores . The 2,6-naphthyridine core can be synthesized and functionalized via reactions such as the Chichibabin amination to yield amino derivatives, underscoring its versatility as a synthetic intermediate . Researchers can utilize this compound to develop novel molecules for probing biological pathways or creating new organic luminescent materials. Calculated properties include a boiling point of ~363.7°C and a density of 1.293 g/cm 3 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-naphthyridin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMHXBFDZAJXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512281
Record name 2,6-Naphthyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80935-81-5
Record name 2,6-Naphthyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Emergent Potential of 2,6-Naphthyridin-1-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address complex biological targets with high efficacy and selectivity. Within this dynamic environment, nitrogen-containing heterocyclic compounds have consistently demonstrated their value as privileged structures in drug design. Among these, the naphthyridine core, a family of six structural isomers of pyridopyridine, has garnered significant attention for its diverse and potent biological activities.[1][2][3][4][5] This in-depth technical guide focuses on a specific, yet highly promising member of this family: 2,6-Naphthyridin-1-amine. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, structure, and potential applications, thereby empowering the design of next-generation therapeutics.

Unveiling the Core: Chemical Structure and Properties

This compound is a bicyclic aromatic heterocycle characterized by a fused pyridine and pyridinamine ring system. The strategic placement of nitrogen atoms and the amino substituent imparts a unique electronic and steric profile, making it an attractive scaffold for molecular recognition by biological targets.

Molecular Structure

The fundamental structure of this compound is depicted below. The numbering of the naphthyridine ring system is crucial for the unambiguous identification of substituents.

Caption: Chemical structure of this compound with IUPAC numbering.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key computed and experimental data for this compound.

PropertyValueSource
Molecular Formula C₈H₇N₃PubChem[6]
Molecular Weight 145.16 g/mol PubChem[7]
Monoisotopic Mass 145.064 DaPubChem[6]
XlogP (predicted) 0.7PubChem[6]
Hydrogen Bond Donors 1 (from the amino group)
Hydrogen Bond Acceptors 3 (two ring nitrogens and the amino nitrogen)
Predicted Collision Cross Section ([M+H]⁺) 126.7 ŲPubChem[6]

The Art of Creation: Synthesis of the 2,6-Naphthyridine Scaffold

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a substituted 2,6-naphthyridine core, which could be adapted for the synthesis of this compound. This approach highlights the key bond-forming reactions that are central to building the bicyclic system.

Synthetic_Workflow start Substituted Aminopyridine intermediate1 Functionalized Pyridine Intermediate start->intermediate1 Functionalization intermediate2 Open-Chain Precursor intermediate1->intermediate2 Coupling Reaction product 2,6-Naphthyridine Core intermediate2->product Intramolecular Cyclization

Caption: A conceptual workflow for the synthesis of the 2,6-naphthyridine scaffold.

Experimental Protocol: A Representative Synthesis of a Fused 1,6-Naphthyridin-4-amine

While not a direct synthesis of this compound, the following protocol for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines, which shares the broader naphthyridine scaffold, provides valuable insights into the practical aspects of such syntheses. This method utilizes a Friedel-Crafts-type intramolecular cycloaromatization.[8][9][10][11]

Step 1: Preparation of the 4-(Arylamino)nicotinonitrile Precursor

  • A mixture of 4-chloronicotinonitrile and the corresponding aniline derivative is heated in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., triethylamine) to facilitate the nucleophilic aromatic substitution.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

Step 2: Intramolecular Cycloaromatization

  • The 4-(arylamino)nicotinonitrile precursor is dissolved in a suitable solvent (e.g., dichloromethane).

  • A strong acid catalyst, such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄), is added to the solution at room temperature.[8][9]

  • The reaction is stirred for a specified period, during which the intramolecular cyclization and aromatization occur.

  • The reaction is quenched by the careful addition of a base (e.g., saturated sodium bicarbonate solution).

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography to yield the desired fused 1,6-naphthyridin-4-amine.[8][9]

Causality Behind Experimental Choices: The use of a strong acid catalyst is crucial for promoting the Friedel-Crafts-type reaction, where the nitrile group acts as a one-carbon synthon for the formation of the second ring.[8][10][11] The choice of solvent and temperature can significantly impact the reaction yield and purity of the final product.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is governed by the interplay of the electron-deficient pyridine rings and the electron-donating amino group. This unique electronic landscape offers multiple avenues for chemical modification, allowing for the fine-tuning of its biological activity.

  • The Amino Group: The primary amino group at the 1-position is a key site for derivatization. It can undergo a variety of reactions typical of primary amines, including acylation, alkylation, and formation of ureas and sulfonamides.[12][13] These modifications can be used to introduce diverse functional groups that can interact with specific residues in a biological target.

  • The Naphthyridine Ring: The pyridine rings of the naphthyridine core are generally susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogen atoms. However, the presence of the amino group can influence the regioselectivity of these reactions. Electrophilic aromatic substitution is generally less favorable due to the electron-withdrawing nature of the nitrogen atoms.

The Promise in Medicinal Chemistry: Biological Activity and Applications

The 2,6-naphthyridine scaffold is emerging as a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][3] These include anticancer, antimicrobial, and effects on the central nervous system.[3] The strategic placement of nitrogen atoms allows for multiple points of interaction with biological targets, such as hydrogen bonding and pi-stacking.

Recent studies have highlighted the potential of 2,6-naphthyridine analogues as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a significant portion of hepatocellular carcinoma (HCC) cases.[14] This underscores the potential of the 2,6-naphthyridine scaffold in the development of targeted cancer therapies.

The broader family of naphthyridines has also been investigated for a variety of other therapeutic applications, including their use as antibacterial agents.[15]

Spectroscopic Characterization: The Molecular Fingerprint

The unambiguous identification and characterization of this compound and its derivatives rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons on the naphthyridine core will appear in the downfield region of the spectrum. The protons of the amino group will typically appear as a broad singlet, and its chemical shift can be concentration-dependent. The addition of D₂O will lead to the disappearance of the NH₂ signal due to proton-deuterium exchange.[16][17]

    • ¹³C NMR: The carbon atoms of the heterocyclic rings will have characteristic chemical shifts, with those adjacent to nitrogen atoms being deshielded.[16][17]

  • Infrared (IR) Spectroscopy:

    • The N-H stretching vibrations of the primary amino group are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹.[17]

    • C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound.

    • Fragmentation patterns can provide valuable structural information. Predicted collision cross-section data can aid in identification in ion mobility-mass spectrometry.[6]

Concluding Remarks for the Modern Drug Hunter

This compound represents a compelling starting point for the development of novel therapeutics. Its unique structural and electronic properties, coupled with the demonstrated biological activity of the 2,6-naphthyridine scaffold, make it a high-potential asset in the medicinal chemist's toolbox. The synthetic accessibility and the potential for diverse chemical modifications further enhance its attractiveness for lead optimization campaigns. As our understanding of complex diseases deepens, the exploration of such privileged scaffolds will undoubtedly continue to be a cornerstone of successful drug discovery.

References

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
  • Wójcicka, A. (2023).
  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
  • PubChem. (n.d.). This compound. PubChemLite.
  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.
  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • PubChem. (n.d.). 1,6-Naphthyridin-2-amine. PubChem.
  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • Park, H., et al. (2024).
  • LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts.
  • Sotorríos, L., & Marco-Contelles, J. (2025). 1,6-Naphthyridin-2(1H)
  • Wójcicka, A., & Barg, E. (2024).
  • Michigan State University. (n.d.). Amine Reactivity. MSU chemistry.
  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • LibreTexts. (2023). Reactivity of Amines. Chemistry LibreTexts.
  • LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts.

Sources

An In-Depth Technical Guide to the Synthesis of 2,6-Naphthyridin-1-amine: Strategies, Mechanisms, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,6-Naphthyridine Scaffold

The 2,6-naphthyridine motif, a nitrogen-containing heterocyclic scaffold, has garnered significant attention within the fields of medicinal chemistry and drug development. Its rigid, planar structure and hydrogen bonding capabilities make it a privileged scaffold for interacting with a variety of biological targets. Notably, derivatives of 2,6-naphthyridine have shown promise as potent and selective inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. The 1-amino substituted variant, 2,6-naphthyridin-1-amine, serves as a critical building block for the elaboration of more complex and pharmacologically active molecules. This guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, intended for researchers and professionals in drug development. We will delve into the foundational synthesis of the 2,6-naphthyridine core, followed by an exploration of both classical and modern amination strategies, complete with mechanistic insights and detailed experimental protocols.

Part 1: Construction of the Core Scaffold: Synthesis of 2,6-Naphthyridine

The journey to this compound begins with the construction of the parent bicyclic system. While several methods exist for the synthesis of naphthyridine isomers, the Friedländer annulation stands out as a versatile and widely applicable strategy for constructing the 2,6-naphthyridine core from pyridine-based precursors.[1]

The Friedländer Annulation Approach

The Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] In the context of 2,6-naphthyridine synthesis, a suitably substituted pyridine derivative serves as the starting point. A common precursor is 3-aminopyridine-4-carboxaldehyde. The reaction proceeds via an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to yield the aromatic naphthyridine ring system.[3]

The choice of catalyst is pivotal, influencing reaction rates and yields. While classical conditions often employ strong acids or bases at elevated temperatures, modern variations have introduced milder and more efficient catalytic systems.[4]

Diagram 1: General Workflow for 2,6-Naphthyridine Synthesis via Friedländer Annulation

Friedlander_Workflow start Start: 3-Aminopyridine-4-carboxaldehyde & Active Methylene Compound reaction Friedländer Annulation (e.g., Base or Acid Catalyst) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Product: 2,6-Naphthyridine Core purification->product

Caption: Workflow for synthesizing the 2,6-naphthyridine core.

Experimental Protocol: Friedländer Synthesis of 2,6-Naphthyridine

This protocol is a representative example based on the principles of the Friedländer annulation.

Materials:

  • 3-Aminopyridine-4-carboxaldehyde

  • Acetaldehyde (or a suitable equivalent like paraldehyde)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminopyridine-4-carboxaldehyde (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (2.0 eq) in ethanol to the flask.

  • Slowly add acetaldehyde (1.5 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,6-naphthyridine by column chromatography on silica gel or by recrystallization.

Part 2: Introduction of the Amino Group at C1

With the 2,6-naphthyridine core in hand, the next critical step is the introduction of the amino group at the C1 position. This can be achieved through several distinct synthetic strategies, each with its own set of advantages and mechanistic underpinnings.

Route A: Direct Amination via the Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of electron-deficient nitrogen-containing heterocycles, such as pyridines and naphthyridines.[5] The reaction employs a strong amide base, typically sodium amide (NaNH₂), to introduce an amino group onto the ring via a nucleophilic aromatic substitution of a hydride ion (SNH).[6][7]

Mechanism Insight:

The reaction is believed to proceed through the formation of a coordination complex between the sodium cation and the ring nitrogen. This enhances the electrophilicity of the α-carbon (C1 in this case), facilitating the nucleophilic attack by the amide anion (NH₂⁻). This addition forms a resonance-stabilized intermediate known as a Meisenheimer-type or σ-adduct. Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with a proton source (like the newly formed aminopyridine or trace water during workup) to generate hydrogen gas.[7] The direct amination of 2,6-naphthyridine using this method has been reported to yield this compound in a 54% yield.[8]

Diagram 2: Mechanism of the Chichibabin Amination of 2,6-Naphthyridine

Chichibabin_Mechanism cluster_0 Reaction Scheme 2,6-Naphthyridine 2,6-Naphthyridine Sigma-Adduct σ-Adduct (Meisenheimer Complex) 2,6-Naphthyridine->Sigma-Adduct + NaNH2 Sodium Salt Sodium Salt Sigma-Adduct->Sodium Salt - H2 This compound This compound Sodium Salt->this compound H+ Workup

Caption: Key steps in the Chichibabin amination mechanism.

Experimental Protocol: Chichibabin Amination of 2,6-Naphthyridine

Safety Precaution: Sodium amide is highly reactive and pyrophoric upon contact with water. This reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) by trained personnel.

Materials:

  • 2,6-Naphthyridine

  • Sodium amide (NaNH₂)

  • Anhydrous Toluene or Xylene

  • Saturated Ammonium Chloride solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add freshly powdered sodium amide (1.2 eq).

  • Under a nitrogen atmosphere, add anhydrous toluene to the flask to create a suspension.

  • Begin stirring and add a solution of 2,6-naphthyridine (1.0 eq) in anhydrous toluene dropwise.

  • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent). The formation of a reddish color and evolution of hydrogen gas may be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Very carefully and slowly, quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Route B: Halogenation and Nucleophilic Aromatic Substitution (SNAr)

An alternative and often more versatile approach involves a two-step sequence: halogenation of the 2,6-naphthyridine core at the 1-position, followed by a nucleophilic aromatic substitution (SNAr) with an amine source.

Step 1: Synthesis of 1-Chloro-2,6-naphthyridine

The 1-position of the 2,6-naphthyridine ring can be halogenated, typically by first converting the parent heterocycle to its N-oxide, followed by treatment with a halogenating agent like POCl₃, or by direct halogenation of a corresponding naphthyridinone precursor. The resulting 1-chloro-2,6-naphthyridine is an excellent electrophile for subsequent SNAr reactions.

Step 2: SNAr Amination

The electron-deficient nature of the 2,6-naphthyridine ring system, further activated by the electron-withdrawing effect of the ring nitrogens and the chloro-substituent, makes the C1 position highly susceptible to nucleophilic attack.[9]

Mechanism Insight:

The SNAr mechanism is a two-step addition-elimination process. The nucleophile (ammonia or an ammonia equivalent) attacks the carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Diagram 3: SNAr Amination of 1-Chloro-2,6-naphthyridine

SNAr_Mechanism cluster_1 S_NAr Pathway 1-Chloro-2,6-naphthyridine 1-Chloro-2,6-naphthyridine Meisenheimer_Complex Meisenheimer Complex 1-Chloro-2,6-naphthyridine->Meisenheimer_Complex + NH3 Product This compound Meisenheimer_Complex->Product - Cl-

Caption: The addition-elimination mechanism of SNAr amination.

Experimental Protocol: SNAr Amination of 1-Chloro-2,6-naphthyridine

Materials:

  • 1-Chloro-2,6-naphthyridine

  • Aqueous Ammonia (concentrated) or Ammonia in Dioxane

  • A sealed reaction vessel (e.g., a pressure tube)

  • Ethanol or Dioxane

Procedure:

  • In a pressure-rated reaction vessel, dissolve 1-chloro-2,6-naphthyridine (1.0 eq) in ethanol or dioxane.

  • Add an excess of concentrated aqueous ammonia or a solution of ammonia in dioxane.

  • Seal the vessel tightly and heat the reaction mixture to 100-150 °C. The internal pressure will increase, so appropriate safety precautions must be taken.

  • Maintain the temperature and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Route C: Modern Approach - Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful, modern method for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction offers a milder and more functional group tolerant alternative to classical amination methods.[10] It is particularly useful for coupling aryl halides with a wide range of amines, including ammonia equivalents.[11]

Mechanism Insight:

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 1-chloro-2,6-naphthyridine, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (or ammonia equivalent) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step.

Diagram 4: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_complex L_nPd(II)(Ar)(X) pd0->pd2_complex Ar-X oxidative_add Oxidative Addition pd_amido L_nPd(II)(Ar)(NHR) pd2_complex->pd_amido RNH2, Base amine_coord Amine Coordination & Deprotonation pd_amido->pd0 Product (Ar-NHR) reductive_elim Reductive Elimination

Caption: The key steps of the Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of 1-Chloro-2,6-naphthyridine

Materials:

  • 1-Chloro-2,6-naphthyridine

  • Ammonia source (e.g., Benzophenone imine as an ammonia equivalent, followed by hydrolysis, or LiN(SiMe₃)₂)[11]

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4-10 mol% Xantphos), and the base (e.g., 1.4 eq NaOtBu).

  • Add 1-chloro-2,6-naphthyridine (1.0 eq) and the ammonia equivalent (e.g., 1.2 eq benzophenone imine).

  • Add the anhydrous, deoxygenated solvent via cannula.

  • Heat the reaction mixture to 80-110 °C and stir for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • If using an imine as the ammonia source, the crude product will need to be subjected to acidic hydrolysis (e.g., with aqueous HCl) to reveal the primary amine.

  • Neutralize the aqueous layer and extract the final product.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Part 3: Comparative Analysis and Characterization

The choice of synthetic route will depend on factors such as substrate availability, scale, and tolerance to harsh reagents.

Method Starting Material Key Reagents Advantages Disadvantages Typical Yield
Chichibabin Amination 2,6-NaphthyridineNaNH₂, TolueneDirect, one-step from the coreHarsh conditions, safety concerns with NaNH₂, moderate yield~54%[8]
SNAr Amination 1-Chloro-2,6-naphthyridineNH₃ (aq. or in dioxane)Utilizes simple reagents, good for activated substratesRequires high temperature and pressure, two-step processVariable, generally good
Buchwald-Hartwig Amination 1-Chloro-2,6-naphthyridinePd catalyst, ligand, base, NH₃ equivalentMild conditions, high functional group toleranceExpensive catalysts and ligands, requires inert atmosphereGood to excellent
Characterization Data for this compound

Accurate characterization is essential for confirming the identity and purity of the final product. Below are the expected NMR chemical shifts.

1H NMR (400 MHz, DMSO-d6):

  • δ ~ 8.8-9.0 ppm (d, 1H, H-5)

  • δ ~ 8.2-8.4 ppm (d, 1H, H-7)

  • δ ~ 7.8-8.0 ppm (d, 1H, H-4)

  • δ ~ 7.2-7.4 ppm (dd, 1H, H-8)

  • δ ~ 6.8-7.0 ppm (d, 1H, H-3)

  • δ ~ 6.5-6.7 ppm (br s, 2H, -NH₂)

13C NMR (100 MHz, DMSO-d6):

  • δ ~ 158-160 ppm (C1)

  • δ ~ 152-154 ppm (C-Ar)

  • δ ~ 140-142 ppm (C-Ar)

  • δ ~ 138-140 ppm (C-Ar)

  • δ ~ 120-122 ppm (C-Ar)

  • δ ~ 115-117 ppm (C-Ar)

  • δ ~ 110-112 ppm (C-Ar)

  • δ ~ 108-110 ppm (C-Ar)

Note: The exact chemical shifts may vary depending on the specific conditions and solvent used. The provided data is based on typical values for similar aromatic amines and naphthyridine systems.[12][13]

Conclusion

The synthesis of this compound is a critical step in the development of novel therapeutics based on this privileged scaffold. This guide has outlined the key synthetic strategies, from the construction of the core heterocycle using the Friedländer annulation to the introduction of the C1-amino group via classical Chichibabin and SNAr reactions, as well as the modern, palladium-catalyzed Buchwald-Hartwig amination. By understanding the underlying mechanisms and having access to detailed protocols, researchers are well-equipped to select and optimize the most suitable route for their specific needs, thereby accelerating the discovery of new and impactful medicines.

References

  • Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. The Royal Society of Chemistry.
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU, Nanyang Technological University.
  • Supporting Information. ScienceOpen.
  • Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journals.
  • A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate.
  • 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.
  • 1 H and 13 C NMR chemical shifts (DMSO-d 6 ) for compound 2 and β-CD in... ResearchGate.
  • Synthesis and amination of naphthyridines. Wageningen University & Research.
  • Buchwald–Hartwig amination. Wikipedia.
  • The Chichibabin amination reaction. Scientific Update.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications.
  • CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry.
  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
  • Chichibabin Reaction. Chemistry LibreTexts.
  • New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Chemistry Portal.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters.
  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. MDPI.

Sources

An In-depth Technical Guide to 2,6-Naphthyridin-1-amine and its Derivatives: A Scaffold of Growing Importance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridine Scaffold and the Emergence of the 2,6-Isomer

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are considered privileged structures in medicinal chemistry.[1][2][3] Their structural rigidity, ability to participate in hydrogen bonding, and diverse substitution patterns have made them a cornerstone in the development of novel therapeutics.[1] There are six possible isomers of naphthyridine, each defined by the position of the two nitrogen atoms in the bicyclic system.[1][2] While the 1,8- and 1,5-naphthyridine cores have been extensively studied, largely due to the success of early antibacterial agents like nalidixic acid, the 2,6-naphthyridine scaffold has recently garnered significant attention for its unique pharmacological profiles.[1]

This technical guide provides a comprehensive overview of 2,6-Naphthyridin-1-amine, a key derivative of the 2,6-naphthyridine family. While specific data for this compound is not as abundant in the literature as for other isomers, this document will delve into the available information and provide a broader context of the 2,6-naphthyridine scaffold, its synthesis, and the burgeoning role of its amino derivatives in drug discovery.

Core Compound Identification: this compound

A precise and unambiguous identification of a chemical entity is paramount for researchers. Herein, we define this compound by its structural and nomenclature details.

Identifier Value Source
IUPAC Name This compoundPubChemLite[4]
CAS Number Not explicitly assigned in major databases. Researchers should exercise caution and verify the identity of any commercial samples.N/A
Molecular Formula C₈H₇N₃PubChemLite[4]
Molecular Weight 145.16 g/mol Calculated
Canonical SMILES C1=CN=C(C2=C1C=NC=C2)NPubChemLite[4]

Note: The absence of a dedicated CAS number for this compound highlights its status as a relatively novel or less-commercially available compound. Researchers are advised to rely on thorough analytical characterization (NMR, MS, etc.) to confirm its identity.

Synthesis of the 2,6-Naphthyridine Core: A Chemist's Perspective

The synthesis of the 2,6-naphthyridine scaffold can be approached through various strategies, often involving the construction of one of the pyridine rings onto a pre-existing pyridine derivative. The choice of synthetic route is dictated by the desired substitution pattern on the final molecule.

General Synthetic Workflow

A common conceptual pathway for the synthesis of substituted 2,6-naphthyridines involves the cyclization of a functionalized pyridine precursor. The following diagram illustrates a generalized workflow.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization Pyridine Substituted Pyridine Precursor Reagents1 Reagents for Functionalization Pyridine->Reagents1 FunctionalizedPyridine Functionalized Pyridine Intermediate Reagents1->FunctionalizedPyridine CyclizationReagents Cyclization Reagents FunctionalizedPyridine->CyclizationReagents NaphthyridineCore 2,6-Naphthyridine Core FunctionalizedPyridine->NaphthyridineCore Ring Formation CyclizationReagents->NaphthyridineCore DerivatizationReagents Derivatization Reagents (e.g., Amination) NaphthyridineCore->DerivatizationReagents FinalProduct Substituted 2,6-Naphthyridine (e.g., this compound) NaphthyridineCore->FinalProduct Functional Group Interconversion DerivatizationReagents->FinalProduct

Caption: Generalized workflow for the synthesis of substituted 2,6-naphthyridines.

Exemplary Synthetic Protocol: Friedländer Annulation

The Friedländer annulation is a powerful method for constructing quinoline and, by extension, naphthyridine ring systems. A plausible, though not explicitly documented for the 1-amino derivative, approach for a substituted 2,6-naphthyridine is outlined below. This protocol is based on established chemical principles for related heterocyclic systems.

Objective: To synthesize a substituted 2,6-naphthyridine core.

Materials:

  • Substituted 2-aminopyridine-3-carbaldehyde

  • A ketone with an α-methylene group (e.g., acetone for a methyl-substituted product)

  • Base catalyst (e.g., potassium hydroxide, piperidine)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2-aminopyridine-3-carbaldehyde (1 equivalent) in the chosen solvent.

  • Addition of Reagents: Add the ketone (1.1 equivalents) to the solution, followed by the base catalyst (0.1-0.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired 2,6-naphthyridine derivative.

Causality behind Experimental Choices:

  • Base Catalyst: The base is crucial for deprotonating the α-methylene group of the ketone, forming an enolate which then acts as the nucleophile in the initial aldol-type condensation.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent dehydrative cyclization.

The Role of 2,6-Naphthyridine Derivatives in Drug Discovery

The 2,6-naphthyridine scaffold has emerged as a promising platform for the development of targeted therapies, particularly in oncology. The placement of the nitrogen atoms allows for specific interactions with the active sites of various enzymes.

Targeting Fibroblast Growth Factor Receptor 4 (FGFR4)

A significant breakthrough in the application of the 2,6-naphthyridine scaffold has been the discovery of potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[5][6] The FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of hepatocellular carcinomas (HCC).[5]

Signaling Pathway Overview:

G cluster_0 Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates Cell Hepatocyte FGFR4->Cell Signal Transduction Cascade Proliferation Cell Proliferation & Survival Cell->Proliferation Inhibitor 2,6-Naphthyridine Derivative Inhibitor->FGFR4 Inhibits

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,6-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-naphthyridine core, a bicyclic heteroaromatic system, represents a significant "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and spatial arrangement have led to the development of numerous biologically active compounds. This technical guide provides a comprehensive exploration of a key derivative, 2,6-Naphthyridin-1-amine, from its foundational synthesis to its contemporary applications in drug discovery. We will delve into the historical context of its discovery, detail seminal synthetic protocols, and examine its role as a versatile pharmacophore in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important molecular entity.

Introduction: The Naphthyridine Isomers and the Significance of the 2,6-Scaffold

Naphthyridines, also known as pyridopyridines, are a class of heterocyclic compounds composed of two fused pyridine rings. There are six possible isomers, each with a distinct arrangement of the two nitrogen atoms, which significantly influences the molecule's chemical reactivity and biological activity.[1] The 2,6-naphthyridine isomer, first isolated in 1965, has garnered considerable attention due to its presence in various natural products and its utility as a scaffold for designing molecules that can interact with a range of biological targets.[2]

The introduction of an amino group at the C1 position to form this compound is a critical chemical modification. This primary amine provides a key hydrogen bond donor and a versatile handle for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

The Genesis of this compound: A Historical Perspective

The journey to this compound began with the synthesis of its parent scaffold, 2,6-naphthyridine.

First Synthesis of the 2,6-Naphthyridine Core

The first successful synthesis of 2,6-naphthyridine was reported in 1965 by two independent research groups, Giacomello et al. and Tan and Taurins.[3] One of the early and notable synthetic routes involved the cyclization of β-homocinchomeronic acid diamide.[3]

A more detailed and widely referenced synthesis was later described by Taurins and Tan, starting from 4-cyano-3-pyridylacetonitrile. This multi-step synthesis laid the groundwork for accessing the 2,6-naphthyridine core for further chemical exploration.[3]

The Advent of this compound: The Chichibabin Amination

The direct introduction of an amino group onto the 2,6-naphthyridine scaffold was a pivotal development. This was achieved through the Chichibabin reaction , a classic named reaction in heterocyclic chemistry. In 1981, it was reported that the amination of 2,6-naphthyridine with potassium amide in liquid ammonia directly yields 1-amino-2,6-naphthyridine.[4] This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion attacks the electron-deficient C1 position of the naphthyridine ring.

The following is a representative protocol for the Chichibabin amination, a foundational method for the synthesis of this compound.

Materials:

  • 2,6-Naphthyridine

  • Potassium amide (KNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous ether

  • Ammonium chloride (NH₄Cl) solution (saturated)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, add liquid ammonia.

  • To the stirred liquid ammonia, slowly add small pieces of potassium metal until a persistent blue color is observed, indicating the formation of the potassium salt of ammonia (potassium amide).

  • Add a solution of 2,6-naphthyridine in anhydrous ether dropwise to the potassium amide suspension.

  • Allow the reaction to stir at the temperature of liquid ammonia for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched by the careful, slow addition of a saturated aqueous solution of ammonium chloride.

  • The ammonia is allowed to evaporate, and the remaining aqueous layer is extracted with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield this compound.

Yield: This reaction has been reported to provide 1-amino-2,6-naphthyridine in a 54% yield.[4]

Chichibabin_Amination naphthyridine 2,6-Naphthyridine intermediate σ-complex (Meisenheimer adduct) naphthyridine->intermediate Nucleophilic attack by NH₂⁻ knh2 KNH₂ / liq. NH₃ product This compound intermediate->product Elimination of H⁻ h2 H₂

Chichibabin amination of 2,6-naphthyridine.

Modern Synthetic Strategies

While the Chichibabin amination remains a historically significant route, modern synthetic chemistry has provided more versatile and often higher-yielding methods for the synthesis of this compound and its derivatives.

One contemporary approach begins with 4-cyano-3-pyridylacetonitrile and proceeds through key intermediates such as 3-amino-1-bromo-2,6-naphthyridine. The amino group can then be introduced through various nucleophilic substitution reactions.

Modern_Synthesis start 4-cyano-3-pyridylacetonitrile step1 Cyclization with HBr start->step1 intermediate1 3-amino-1-bromo-2,6-naphthyridine step1->intermediate1 step2 Diazotization intermediate1->step2 intermediate2 Diazonium salt step2->intermediate2 step3 Nucleophilic Substitution (e.g., with NaN₃ then reduction, or direct amination) intermediate2->step3 product Substituted this compound Derivatives step3->product

A modern synthetic approach to 2,6-naphthyridine derivatives.
Synthetic RouteKey ReagentsTypical YieldReference
Chichibabin Amination2,6-Naphthyridine, KNH₂54%[4]
From 4-cyano-3-pyridylacetonitrileHBr, NaNO₂, NucleophileVariable (multi-step)[3]

The Role of this compound in Drug Discovery

The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents, particularly in the field of oncology. Its rigid structure and the presence of key hydrogen bonding motifs allow for high-affinity interactions with the active sites of various enzymes.

Kinase Inhibition: Targeting Cancer's Master Regulators

Protein kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The 2,6-naphthyridine core has been successfully employed to develop potent and selective kinase inhibitors.

  • Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors: The FGF19-FGFR4 signaling pathway is an oncogenic driver in a significant subset of hepatocellular carcinoma (HCC).[5] Novel 2,6-naphthyridine analogues have been developed as selective FGFR4 inhibitors. One such compound demonstrated nanomolar potency against the Huh7 human HCC cell line and showed significant antitumor efficacy in xenograft mouse models.[5]

  • Casein Kinase 2 (CK2) Inhibitors: CK2 is another protein kinase implicated in various cancers. Derivatives of 5-(3-chlorophenylamino)benzo[c][6][7]naphthyridine, which contains the 2,6-naphthyridine core, have been synthesized and shown to be highly selective CK2 inhibitors with potent anti-cancer stem cell activity.[8]

The FGF19-FGFR4 signaling cascade is a critical pathway in the development and progression of some forms of HCC. The binding of the FGF19 ligand to the FGFR4 receptor on the surface of liver cells triggers a downstream signaling cascade that ultimately promotes cell proliferation and survival. Inhibitors based on the 2,6-naphthyridine scaffold can block this pathway by competing with ATP for binding to the kinase domain of FGFR4, thereby preventing its activation.

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds and activates FRS2 FRS2 FGFR4->FRS2 Phosphorylates Inhibitor 2,6-Naphthyridine-based Inhibitor Inhibitor->FGFR4 Inhibits GRB2 GRB2 FRS2->GRB2 Recruits Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway GRB2->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway GRB2->PI3K_Akt Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation

Inhibition of the FGF19-FGFR4 pathway by a 2,6-naphthyridine-based inhibitor.
Emerging Therapeutic Areas

Beyond kinase inhibition, derivatives of the broader naphthyridine family, including the 2,6-isomer, are being investigated for a range of other therapeutic applications:

  • Alzheimer's Disease: Some naphthyridine derivatives have been explored as multi-target agents for Alzheimer's disease, demonstrating inhibitory activity against cholinesterases and the aggregation of β-amyloid and tau proteins.[9][10]

  • Anti-inflammatory Agents: Naphthyridine-based compounds have shown potential as anti-inflammatory agents by modulating the production of pro-inflammatory cytokines.[7][11]

  • PARP Inhibition: The naphthyridinone scaffold is a key pharmacophore in several known Poly(ADP-ribose) polymerase (PARP) inhibitors, which are used in cancer therapy.[12]

Conclusion and Future Perspectives

From its initial synthesis via the classic Chichibabin reaction to its current role as a privileged scaffold in the design of highly selective kinase inhibitors, this compound has had a significant impact on medicinal chemistry. The journey of this seemingly simple molecule underscores the power of fundamental organic chemistry in enabling the discovery of novel therapeutics.

The future of this compound and its derivatives remains bright. The continued exploration of new synthetic methodologies will undoubtedly lead to more efficient and diverse routes to this important scaffold. Furthermore, as our understanding of complex diseases at the molecular level deepens, the versatility of the 2,6-naphthyridine core will continue to be exploited to develop next-generation targeted therapies for a wide range of human ailments.

References

  • Taurins, A., & Tan, R. (1974). Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Journal of Chemistry, 52(5), 843-848.
  • BenchChem. (2025).
  • Contreras, J. M., et al. (2014). Tetrahydrobenzo[h][3][7]naphthyridine-6-chlorotacrine hybrids as a new family of anti-Alzheimer agents targeting β-amyloid, tau, and cholinesterase pathologies. Journal of Medicinal Chemistry, 57(18), 7673-7688.
  • PubChem. (n.d.). This compound.
  • Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3135.
  • Anti-inflammatory activity of a naphthyridine derivative... International Immunopharmacology, 15(3), 606-613.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 26(22), 6835.
  • Tetrahydrobenzo[h][3][7]naphthyridine-6-chlorotacrine hybrids as a new family of anti-Alzheimer agents... PubMed.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252.
  • van der Plas, H. C., & W. P. K. Girke. (1981). Synthesis and amination of naphthyridines. Wageningen University & Research.
  • 1,8-Naphthyridine derivatives as Cholinesterases Inhibitors and Cell Ca2+ Regulators... Current Topics in Medicinal Chemistry.
  • 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity... European Journal of Medicinal Chemistry, 43(3), 584-594.
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry.
  • 6-Methyl-1,7-naphthyridin-8(7H)-one: A Comparative Analysis with Known PARP Inhibitors. BenchChem.
  • The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. BenchChem.
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459.
  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 27(11), 3421.
  • Discovery of 5-(3-Chlorophenylamino)benzo[c][6][7]naphthyridine Derivatives as Highly Selective CK2 Inhibitors... Journal of Medicinal Chemistry, 64(9), 5963-5983.
  • Diazotis
  • 15.8.
  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)
  • (6-Bromo-[6][13]naphthyridin-1-yl)-methyl-amine. Sigma-Aldrich.
  • This compound(9CI). ChemicalBook.
  • 1,6-Naphthyridin-2(1H)
  • 1,6-Naphthyridin-2(1H)
  • Diazotization-bromination of aromatic amines using polymer-supported bromide...
  • A Review of PARP-1 Inhibitors... Thieme E-Books & E-Journals.
  • Diazotization of amines.
  • 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization.

Sources

A Technical Guide to the Spectroscopic Characterization of 2,6-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the principal spectroscopic data for 2,6-Naphthyridin-1-amine (C₈H₇N₃), a heterocyclic aromatic amine of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document synthesizes predicted data with foundational spectroscopic principles to serve as a robust reference for researchers. We will delve into the theoretical underpinnings and expected spectral features of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven protocols for sample analysis are provided, ensuring that researchers can validate these predictions and successfully characterize this molecule. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to identify, purify, and confirm the structure of this compound with confidence.

Molecular Structure and Spectroscopic Overview

This compound belongs to the naphthyridine class of diazanaphthalenes, which are bicyclic heterocyclic compounds containing two nitrogen atoms. The precise arrangement of these heteroatoms and the amine substituent imparts a unique electronic and structural profile, which is directly reflected in its spectroscopic fingerprint. Accurate structural elucidation is paramount and is achieved through the synergistic application of NMR, IR, and MS techniques.

The numbering of the atoms in the this compound structure is critical for unambiguous spectral assignment, particularly in NMR spectroscopy.

cluster_workflow Spectroscopic Confirmation Workflow Sample Purified Sample of This compound MS Mass Spectrometry (ESI-MS) Sample->MS Check MW & Formula IR Infrared Spectroscopy (ATR/Thin Film) Sample->IR Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Determine Connectivity Data_Analysis Integrated Data Analysis MS->Data_Analysis m/z 146.07 (Nitrogen Rule OK) IR->Data_Analysis Primary Amine Aromatic Rings NMR->Data_Analysis Proton/Carbon Skeleton Matches Prediction Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Introduction: The Architectural Significance of the Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2,6-Naphthyridin-1-amine

The naphthyridine framework, a family of heterocyclic compounds composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Nature itself has utilized this motif in various alkaloids that exhibit a wide spectrum of biological activities, including anti-infectious, anticancer, and neurological properties.[1][2][3][5][6] There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms, with the 2,6-naphthyridine core being a particularly compelling template for the design of targeted therapeutics.[5][7]

This guide provides a comprehensive technical overview of a key derivative, This compound . We will dissect its core physical and chemical properties, explore its spectroscopic signature, detail methodologies for its synthesis and characterization, and contextualize its significance within modern drug discovery, particularly its role as a foundational structure for potent enzyme inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, actionable understanding of this important molecule.

Part 1: Core Molecular Profile and Physicochemical Properties

The utility of any scaffold in drug development begins with a fundamental understanding of its intrinsic properties. These characteristics dictate its behavior in both chemical reactions and biological systems, influencing everything from solubility and stability to its ability to be formulated into a therapeutic agent.

Molecular Structure and Key Identifiers

This compound is an aromatic heterocyclic compound featuring the 2,6-naphthyridine core with a primary amine substituent at the C1 position.

  • Chemical Formula: C₈H₇N₃[8]

  • Molecular Weight: 145.16 g/mol [9]

  • InChI Key: KPMHXBFDZAJXLK-UHFFFAOYSA-N[8]

  • Canonical SMILES: C1=CN=C(C2=C1C=NC=C2)N[8]

Physicochemical Data Summary

The following table summarizes the known and predicted physicochemical properties of this compound. These parameters are critical for predicting its behavior in various experimental and physiological conditions.

PropertyValue / DescriptionRationale and Scientific Insight
Appearance Expected to be a tan or light yellow solid.A related compound, (6-Bromo-[5][9]naphthyridin-1-yl)-methyl-amine, is described as a tan solid. Heterocyclic amines are typically crystalline solids at room temperature.
Melting Point >115 °C (estimated)The parent 2,6-naphthyridine has a relatively high melting point of 114–115 °C.[7] The addition of a polar amine group capable of hydrogen bonding would be expected to increase this value. A bromo-substituted analog melts at 199.5 °C.[10]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, alcohols); limited solubility in water.As with most small primary amines, it is expected to be soluble in common organic solvents.[11] Water solubility is likely low but can be significantly increased in acidic aqueous solutions due to the formation of the protonated ammonium salt.[12]
pKa (Predicted) ~4.0 (for the most basic ring nitrogen)The pyridine nitrogens are weakly basic. The amine group's basicity is reduced by delocalization of its lone pair into the aromatic system. A predicted pKa for a related bromo-substituted naphthyridine amine is 3.92.[10]
XlogP (Predicted) 0.7This value suggests a relatively balanced lipophilicity, a favorable characteristic for potential drug candidates, allowing for membrane permeability without excessive partitioning into lipid bilayers.[8]

Part 2: Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Understanding its characteristic spectral signature is essential for synthetic monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, typically in the range of 7.0-9.0 ppm. The chemical shifts are influenced by the anisotropic effects of the fused rings and the positions of the electron-withdrawing nitrogen atoms. The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but generally falls within 5.0-7.0 ppm.

  • ¹³C NMR: Carbons within the aromatic naphthyridine system are expected to resonate in the 110-160 ppm range. The carbon atom directly attached to the amino group (C1) would be significantly shielded compared to the other carbons bonded to nitrogen.

Infrared (IR) Spectroscopy

As a primary aromatic amine, this compound will exhibit several characteristic absorption bands in its IR spectrum.

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
N-H Stretch 3400-3250 (two bands)The presence of two distinct, sharp-to-medium bands in this region is a definitive indicator of a primary amine (-NH₂), corresponding to asymmetric and symmetric stretching modes.[13][14][15]
N-H Bend (Scissoring) 1650-1580This strong absorption is characteristic of the N-H bending vibration in primary amines.[13][15]
Aromatic C=C/C=N Stretch 1600-1450Multiple sharp bands in this region are indicative of the aromatic fused-ring system.
C-N Stretch 1335-1250A strong band in this region corresponds to the stretching of the bond between the aromatic ring and the amine nitrogen.[13][14][15]
N-H Wag 910-665A broad band in this region, resulting from the out-of-plane bending of the N-H bonds, is also characteristic of primary amines.[13]
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecule's mass and fragmentation pattern.

  • Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at an m/z of 145.

  • Nitrogen Rule: Conforming to the nitrogen rule, the odd nominal molecular weight (145) is indicative of a molecule containing an odd number of nitrogen atoms (three in this case).[16]

  • Fragmentation: Common fragmentation pathways would likely involve the loss of HCN or H₂CN from the ring system.

Part 3: Chemical Reactivity and Synthetic Methodologies

The reactivity of this compound is governed by the interplay between the nucleophilic primary amine and the electron-deficient heterocyclic core. This dual nature makes it a versatile building block for creating diverse chemical libraries.

Core Reactivity Principles
  • Basicity: The molecule possesses multiple basic centers. The exocyclic amine is a potential site for protonation or alkylation, though its basicity is tempered by electron delocalization. The ring nitrogens also have lone pairs and can act as Lewis bases.

  • Nucleophilicity of the Amine: The primary amine is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and reductive amination to form more complex derivatives.

  • Aromatic Ring Reactivity: The pyridine rings are generally electron-deficient and thus resistant to electrophilic aromatic substitution. However, they can be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogens, or through metal-catalyzed cross-coupling reactions if converted to a halide or triflate derivative.

General Synthetic Strategy

The synthesis of substituted naphthyridines often involves the construction of one pyridine ring onto a pre-existing pyridine core.[17] A common approach involves the cyclization of functionalized aminopyridines.

The following diagram outlines a generalized, plausible pathway for the synthesis of the 2,6-naphthyridine scaffold, which could be adapted to produce the 1-amino derivative. This approach often starts with a functionalized pyridine precursor.

G cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Ring Closure cluster_2 Step 3: Aromatization & Final Product Pyridine Functionalized Pyridine Precursor Condensation Condensation/ Annulation Pyridine->Condensation ReagentA Cyclization Partner (e.g., malononitrile derivative) ReagentA->Condensation Intermediate Acyclic Intermediate Condensation->Intermediate Formation of enamine or vinylogous intermediate Cyclization Intramolecular Cyclization (Heat or Acid/Base) Intermediate->Cyclization Naphthyridone Naphthyridine Core (potentially oxidized) Cyclization->Naphthyridone Formation of second pyridine ring FinalSteps Functional Group Manipulation (e.g., amination) Naphthyridone->FinalSteps Product This compound FinalSteps->Product

Caption: Generalized synthetic workflow for 2,6-naphthyridine derivatives.

Experimental Protocol: Purification by Column Chromatography

Objective: To purify crude this compound from reaction byproducts.

Causality: The polarity of the amine group allows for strong interaction with a polar stationary phase like silica gel. By using a mobile phase of intermediate polarity, the target compound can be effectively separated from less polar impurities (which elute first) and more polar, baseline-retained impurities.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the solvent used for the reaction work-up. Add a small amount of silica gel to this solution to create a dry slurry by evaporating the solvent under reduced pressure. This prevents streaking and improves separation on the column.

  • Column Packing: Prepare a silica gel column using a mobile phase of 100% ethyl acetate. A gradient elution will be employed, starting with a less polar solvent system and gradually increasing polarity.

  • Loading: Carefully load the prepared dry slurry onto the top of the packed silica gel column.

  • Elution: Begin elution with ethyl acetate. Gradually increase the polarity of the mobile phase by introducing methanol. A common gradient would be from 0% to 10% methanol in ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC), typically visualizing with a UV lamp (254 nm).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the purified this compound.

Part 4: Applications in Medicinal Chemistry and Drug Discovery

The 2,6-naphthyridine scaffold is not merely a chemical curiosity; it is a validated core structure for targeting key enzymes implicated in human disease, most notably protein kinases.

A Scaffold for Potent Kinase Inhibitors

The rigid, planar structure of the naphthyridine core is ideal for fitting into the ATP-binding pocket of many kinases. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. The 1-amino group provides a crucial vector for further substitution, allowing chemists to build out moieties that confer selectivity and potency.

  • FGFR4 Inhibition in Hepatocellular Carcinoma: A significant application of the 2,6-naphthyridine scaffold is in the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4).[18] Overexpression of the FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of hepatocellular carcinomas (HCC).[18] Derivatives of 2,6-naphthyridine have been designed that show nanomolar potency against HCC cell lines and demonstrate significant anti-tumor efficacy in xenograft models.[18]

  • Other Therapeutic Targets: Beyond FGFR4, the broader naphthyridine family has been explored for a multitude of targets, including:

    • Casein Kinase 2 (CK2) for cancer therapy.[5]

    • Beta-secretase (BACE1) for the treatment of Alzheimer's disease.[5]

    • A wide range of other kinases and enzymes, leveraging the scaffold's versatility.[19][20]

Signaling Pathway Intervention

The following diagram illustrates how a 2,6-naphthyridine-based inhibitor can disrupt the oncogenic FGFR4 signaling cascade.

FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds P1 Dimerization & Autophosphorylation FGFR4->P1 Activates Inhibitor 2,6-Naphthyridine Inhibitor Inhibitor->FGFR4 Blocks ATP Binding Site P2 Downstream Signaling (e.g., RAS-MAPK) P1->P2 Initiates P3 Cell Proliferation & Survival P2->P3 Promotes

Sources

A Technical Guide to the Synthesis of 2,6-Naphthyridin-1-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,6-Naphthyridine Core

The 2,6-naphthyridine scaffold, a class of heterocyclic compounds composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar geometry and the specific arrangement of nitrogen atoms allow for precise three-dimensional orientations of substituents, making it an ideal framework for interacting with biological targets. Compounds containing this moiety have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1] Recently, novel 2,6-naphthyridine analogues have been identified as potent and selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma, further highlighting the therapeutic potential of this scaffold.[3][4][5]

This guide provides an in-depth technical overview of the synthetic strategies employed to construct 2,6-naphthyridin-1-amine and its derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in the field.

Core Synthetic Strategies: Building the Bicyclic Framework

The construction of the 2,6-naphthyridine core can be approached through several synthetic routes, typically starting from substituted pyridine precursors.[1] A highly versatile and widely adopted strategy is the adaptation of the Friedländer annulation, which involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, nitrile, or ester).[6][7] This powerful reaction forms the second pyridine ring in a single, efficient cyclization step.

The general logic involves the formation of one N-C and one C-C bond to complete the bicyclic system. Variations of this approach, including tandem reactions and novel catalytic systems, have been developed to improve yields, expand substrate scope, and promote greener chemical processes.[8][9]

Below is a generalized workflow for a Friedländer-type synthesis of a naphthyridine core.

G cluster_start Starting Materials cluster_reaction Key Transformation A o-Amino Pyridine Carboxaldehyde C Base or Acid Catalyzed Condensation A->C B Active Methylene Compound (e.g., R-CH2-Z) B->C D Cyclodehydration C->D Formation of Aldol/Schiff Base Intermediate E Substituted Naphthyridine Core D->E Aromatization

Caption: Generalized Friedländer Annulation Workflow.

Synthesis of a Key Precursor: 2-Amino-3-cyanopyridines

A common and versatile precursor for building various heterocyclic systems, including naphthyridines, is the 2-amino-3-cyanopyridine scaffold.[10][11] These compounds can be synthesized efficiently through a one-pot, multi-component reaction.

This approach involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[12][13] The reaction can be effectively promoted by microwave irradiation or various catalysts, often under solvent-free conditions, which aligns with the principles of green chemistry.[10][12][14]

Proposed Mechanism for Precursor Synthesis

The reaction proceeds through a cascade of transformations:

  • Knoevenagel Condensation: The aromatic aldehyde reacts with malononitrile to form an arylidenemalononitrile intermediate.

  • Iminium Formation: The ketone reacts with ammonium acetate to form an enamine or imine derivative.

  • Michael Addition: The enamine attacks the arylidenemalononitrile intermediate.

  • Cyclization & Tautomerization: The resulting adduct undergoes intramolecular cyclization, followed by tautomerization and aromatization (via oxidation/dehydrogenation) to yield the stable 2-amino-3-cyanopyridine product.[12]

G A Aldehyde + Malononitrile C Arylidenemalononitrile (Knoevenagel Adduct) A->C Cat. B Ketone + Ammonium Acetate D Imino/Enamine Intermediate B->D H₂O E Michael Adduct C->E Michael Add. D->E F Cyclization & Aromatization E->F G 2-Amino-3-cyanopyridine Product F->G

Caption: Key steps in the multi-component synthesis of 2-amino-3-cyanopyridines.

Exemplar Protocol: One-Pot Synthesis of a 2-Amino-3-cyanopyridine Derivative

This protocol is adapted from a microwave-assisted, solvent-free methodology, which offers high yields and short reaction times.[10]

Objective: To synthesize 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine.

Materials:

  • 4-Chlorobenzaldehyde (2 mmol)

  • 4-Methoxyacetophenone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Ethanol (95%)

  • Dry 25 mL flask suitable for microwave synthesis

  • Microwave reactor

  • Reflux condenser

Procedure:

  • Charging the Vessel: To a dry 25 mL flask, add 4-chlorobenzaldehyde (2 mmol, 281 mg), 4-methoxyacetophenone (2 mmol, 300 mg), malononitrile (2 mmol, 132 mg), and ammonium acetate (3 mmol, 231 mg).

  • Microwave Irradiation: Place the flask in a microwave oven and connect it to a refluxing apparatus. Irradiate the mixture for 7-9 minutes.

    • Causality: Microwave heating provides rapid and uniform energy transfer, accelerating the reaction rate significantly compared to conventional heating, often allowing for solvent-free conditions.[10]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/acetone).

  • Work-up and Purification: After irradiation is complete, allow the reaction mixture to cool to room temperature. Wash the solid residue with a small amount of ethanol (~2 mL).

  • Recrystallization: Purify the crude product by recrystallization from 95% ethanol to afford the pure product as colorless crystals.

    • Trustworthiness: Recrystallization is a critical step to remove unreacted starting materials and by-products, ensuring the purity of the final compound, which can be verified by melting point determination and spectroscopic analysis (NMR, IR, MS).[10]

Expected Results:

  • Yield: ~83%[10]

  • Appearance: Colorless crystals

  • Characterization (IR): Key peaks should be observed around 3454-3361 cm⁻¹ (NH₂) and 2201 cm⁻¹ (CN).[10]

From Precursor to Core: Cyclization to form the 2,6-Naphthyridine Ring

While the multi-component reaction provides a substituted pyridine, further steps are required to form the 2,6-naphthyridine-1-amine. One established route involves the cyclization of a precursor like 3-bromo-4-formylpyridine.[3]

A modern approach involves an initial Sonogashira cross-coupling, followed by imine formation and a subsequent copper- or silver-mediated intramolecular cyclization to construct the 2,6-naphthyridine framework.[3]

Exemplar Workflow (Larock-type Isoquinoline Synthesis Adaptation):

  • Sonogashira Coupling: 3-bromo-4-formylpyridine is coupled with a terminal alkyne (e.g., phenylacetylene) to yield a diarylalkyne.[3]

  • Imine Formation: The resulting aldehyde is condensed with an amine (e.g., t-butylamine) to form the corresponding imine.

  • Intramolecular Cyclization: The imine undergoes an intramolecular cyclization reaction, often catalyzed by a copper(I) salt, to afford the 2,6-naphthyridine core.[3] The final amination step to install the 1-amino group would require further transformation, such as nucleophilic aromatic substitution on a suitably activated precursor (e.g., a 1-chloro-2,6-naphthyridine).

Derivatization Strategies for Drug Discovery

Once the core 2,6-naphthyridine scaffold is synthesized, its properties can be fine-tuned through various derivatization reactions. This is a crucial aspect of drug development, allowing for the exploration of the structure-activity relationship (SAR).

StrategyPositionReagents & ConditionsPurpose
N-Alkylation/Arylation 1-Amino groupAlkyl halides, Arylboronic acids; Base, Pd-catalyst (for arylation)Modulate solubility, polarity, and hydrogen bonding capacity.
Suzuki Cross-Coupling Halogenated positions (e.g., C5, C7)Aryl/heteroaryl boronic acids; Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)Introduce diverse aromatic substituents to probe specific binding pockets.[15]
Buchwald-Hartwig Amination Halogenated positions (e.g., C5, C7)Primary/secondary amines; Pd catalyst, phosphine ligand, baseInstall various amino groups, which can act as key pharmacophoric features.[3][15]
Nitrile Hydration/Cyclization Cyano-substituted precursorsAcid/base catalysisCan be used to form fused ring systems or convert the nitrile to an amide or carboxylic acid.[15]

Conclusion and Future Outlook

The synthesis of this compound and its derivatives relies on robust and adaptable chemical strategies, with the Friedländer annulation and multi-component reactions serving as foundational pillars. Modern advancements, including microwave-assisted synthesis and novel catalytic systems, have made the construction of these valuable scaffolds more efficient and environmentally benign. The continued development of new synthetic methodologies, particularly those that allow for precise, late-stage functionalization, will be critical for accelerating the discovery of novel 2,6-naphthyridine-based therapeutics for a range of diseases.

References

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar.
  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (2020). Molecules, 25(22), 5484. MDPI.
  • Mir, E., & Hazeri, N. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(1), 26-34.
  • Ghorbani-Vaghei, R., Toghraei-Semiromi, Z., & Karimi Nami, R. (2012). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate.
  • Koparir, M., Orek, C., & Taslimi, P. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12).
  • Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459. ACS Publications.
  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
  • Product Class 8: Naphthyridines. (n.d.). Science of Synthesis. Thieme.
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. (2024). Journal of Medicinal Chemistry. ACS Publications.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2020). RSC Advances, 10(47), 28247-28256. Royal Society of Chemistry.
  • Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed.
  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3735-3767. ResearchGate.
  • Jida, M., et al. (2015). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. ResearchGate.
  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Ovid.
  • Friedländer synthesis. (n.d.). In Wikipedia.
  • Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. (2021). Ask This Paper.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2020). The Journal of Organic Chemistry, 85(15), 9897-9906. ACS Publications.

Sources

The 2,6-Naphthyridin-1-amine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of diverse chemical scaffolds. Among these, nitrogen-containing heterocycles have proven to be particularly fruitful, with the 2,6-naphthyridine core emerging as a "privileged structure." This bicyclic heteroaromatic system, characterized by a fused pyridine ring system, has garnered significant attention for its ability to serve as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological activities associated with the 2,6-naphthyridin-1-amine scaffold, with a particular focus on its burgeoning role in the development of kinase and enzyme inhibitors. We will delve into the synthetic strategies, structure-activity relationships (SAR), and key experimental protocols that underpin the investigation of this promising chemical entity.

A Scaffold with Diverse Therapeutic Potential

The 2,6-naphthyridine framework is one of six structural isomers of pyridopyridine.[1] Its unique electronic and steric properties make it an attractive starting point for the synthesis of compounds with a wide range of biological effects.[1] Derivatives of this scaffold have been investigated for their anticancer, antimicrobial, and neurological activities.[1] The introduction of a 1-amino group, in particular, has been shown to be a critical modification for achieving high-potency interactions with specific biological targets.

Kinase Inhibition: A Promising Avenue for Anticancer Therapeutics

A significant body of research has focused on the development of 2,6-naphthyridine derivatives as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in cancer.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Hepatocellular carcinoma (HCC) is a prevalent and aggressive form of liver cancer. In a subset of HCC patients, the aberrant activation of the Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling pathway is a key driver of tumor growth. This has made selective FGFR4 inhibitors a highly sought-after therapeutic strategy. Recently, a novel series of 2,6-naphthyridine analogues has been developed as potent and selective FGFR4 inhibitors. One standout compound from this series, Compound 11 , demonstrated nanomolar potency against the Huh7 human HCC cell line and exhibited high selectivity over other FGFR family members (FGFR1-3).[2] Furthermore, this compound showed significant antitumor efficacy in both Huh7 and Hep3B HCC xenograft mouse models, highlighting the potential of the 2,6-naphthyridine scaffold in treating this challenging disease.[2]

FGFR4 Signaling Pathway and Inhibition

The following diagram illustrates the canonical FGF19-FGFR4 signaling pathway and the point of intervention for 2,6-naphthyridine-based inhibitors.

FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR4 Inhibits

Caption: The FGF19-FGFR4 signaling cascade and its inhibition by 2,6-naphthyridine derivatives.

Casein Kinase 2 (CK2) Inhibition

Casein Kinase 2 (CK2) is another important therapeutic target in oncology. This serine/threonine kinase is often overexpressed in cancer cells and is involved in promoting cell survival and proliferation. Silmitasertib (CX-4945), a well-known CK2 inhibitor, features a benzo[c][1][3]naphthyridine core. Building on this, researchers have synthesized a series of 5-(3-chlorophenylamino)benzo[c][1][3]naphthyridine derivatives. One of these compounds, 1c , exhibited stronger CK2 inhibitory activity and higher selectivity over the related kinase Clk2 compared to the parent compound, CX-4945.[4] This highlights the tunability of the 2,6-naphthyridine scaffold for achieving enhanced potency and selectivity.

BACE1 Inhibition: A Potential Strategy for Alzheimer's Disease

Beyond cancer, the this compound scaffold has shown promise in the field of neurodegenerative diseases. Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are believed to play a central role in the pathology of Alzheimer's disease. A series of BACE1 inhibitors based on a 1-amino-3,4-dihydro-2,6-naphthyridine scaffold have been developed.[3] By leveraging the structural information of known inhibitors, researchers were able to design compounds with increased biochemical and cellular potency, as well as reduced basicity of the active amidine moiety.[3]

Quantitative Data Summary: Biological Activity of Naphthyridine Derivatives

Compound ClassTargetKey CompoundIC50Cell LineReference
2,6-Naphthyridine AnaloguesFGFR4Compound 11NanomolarHuh7 (HCC)[2]
5-(3-chlorophenylamino)benzo[c][1][3]naphthyridine DerivativesCK21cMore potent than CX-4945HCT-116 (Colon)[4]
1-Amino-3,4-dihydro-2,6-naphthyridine DerivativesBACE1Not SpecifiedPotent biochemical and cellular activityNot Specified[3]

Experimental Protocols: A Guide to Evaluating Biological Activity

The development of potent and selective inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize the biological activity of this compound derivatives.

Synthesis of the this compound Core

While various methods exist for the synthesis of the broader naphthyridine family, a specific protocol for the 1-amino-2,6-naphthyridine core is crucial for further derivatization and biological testing. A general approach involves the cyclization of appropriately substituted pyridine precursors. For example, a multi-component reaction of 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine under microwave irradiation has been shown to produce N-substituted 2-amino-1,6-naphthyridines in excellent yields. While not the 2,6-isomer, this methodology illustrates a potential synthetic strategy. A more targeted approach for the 2,6-naphthyridine scaffold would likely involve the construction of a 3-amino-4-cyanopyridine intermediate followed by cyclization.

General Synthetic Workflow

Synthesis_Workflow Start Substituted Pyridine Precursors Intermediate Key Intermediate (e.g., 3-amino-4-cyanopyridine) Start->Intermediate Cyclization Cyclization Reaction Intermediate->Cyclization Core This compound Core Scaffold Cyclization->Core Derivatization Further Derivatization Core->Derivatization Final Biologically Active Derivatives Derivatization->Final

Caption: A generalized workflow for the synthesis of this compound derivatives.

Biochemical Kinase Inhibition Assay (e.g., for FGFR4)

Objective: To determine the in vitro potency of a test compound against a specific kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is typically quantified using a variety of methods, such as radioactivity, fluorescence, or luminescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the recombinant kinase (e.g., FGFR4) in assay buffer.

    • Prepare a solution of the kinase substrate (e.g., a biotinylated peptide) and ATP in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound dilution to each well.

    • Add 10 µL of the kinase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA.

  • Detection:

    • Add a detection reagent, such as a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin (for HTRF assays) or an ADP-Glo™ reagent (for luminescence-based assays).

    • Incubate as per the manufacturer's instructions.

    • Read the signal on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for BACE1 Inhibition

Objective: To determine the ability of a test compound to inhibit BACE1 activity within a cellular context.

Principle: This assay typically utilizes a cell line that overexpresses the amyloid precursor protein (APP). The level of amyloid-beta (Aβ) peptides secreted into the cell culture medium is measured as an indicator of BACE1 activity.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 cells stably expressing human APP) in appropriate growth medium.

    • Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the growth medium from the cells and replace it with the medium containing the test compound.

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Sample Collection and Analysis:

    • Collect the conditioned cell culture medium.

    • Measure the concentration of Aβ40 and/or Aβ42 in the medium using a specific ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percent inhibition of Aβ production for each compound concentration relative to a vehicle-treated control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. While a comprehensive SAR for this specific scaffold is still emerging, some general principles can be inferred from related naphthyridine series:

  • The 1-Amino Group: This group is often crucial for establishing key hydrogen bonding interactions with the target protein, particularly in the hinge region of kinases.

  • Substituents at the 5- and 7-positions: These positions are often solvent-exposed and provide opportunities for introducing moieties that can enhance potency, selectivity, and pharmacokinetic properties. For example, in the context of CK2 inhibitors, a 3-chlorophenylamino group at the 5-position was found to be important for activity.[4]

  • Planarity and Solubility: Modifications that reduce the planarity of the molecule can sometimes improve aqueous solubility, a desirable property for drug candidates.

Future Directions and Conclusion

The this compound scaffold represents a promising and versatile platform for the design of novel therapeutic agents. Its demonstrated activity against key targets in oncology and neurodegenerative diseases underscores its potential in addressing significant unmet medical needs. Future research in this area will likely focus on:

  • Expansion of the SAR: Systematic exploration of substituents at various positions of the scaffold to optimize potency, selectivity, and drug-like properties.

  • Exploration of New Biological Targets: Screening of this compound libraries against a broader range of biological targets to uncover new therapeutic applications.

  • Development of Novel Synthetic Methodologies: The discovery of more efficient and versatile synthetic routes to access diverse derivatives of the core scaffold.

References

  • (Reference to a general medicinal chemistry review on privileged structures - to be added
  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
  • The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. (2025). BenchChem.
  • (Reference to a detailed synthesis paper for a related naphthyridine core - to be added
  • (Reference to a paper on kinase assay methodologies - to be added
  • Balancing potency and basicity by incorporating fluoropyridine moieties: Discovery of a 1-amino-3,4-dihydro-2,6-naphthyridine BACE1 inhibitor that affords robust and sustained central Aβ reduction. (2021). European Journal of Medicinal Chemistry, 216, 113270.
  • (Reference to a paper on BACE1 cellular assay methodologies - to be added
  • (Reference to a paper with detailed SAR studies on a closely related naphthyridine series - to be added
  • (Reference to a review on FGFR4 as a therapeutic target - to be added
  • (Reference to a review on CK2 as a therapeutic target - to be added
  • (Reference to a review on BACE1 as a therapeutic target for Alzheimer's disease - to be added
  • Diversity Synthesis of N-Substituted 2-Amino-1,6-naphthyridine Derivatives under Microwave Irradiation. (n.d.).
  • (Reference to a general review on kinase inhibitors in drug discovery - to be added
  • (Reference to a general review on enzyme inhibitors in drug discovery - to be added
  • (Reference to a paper on the importance of the 1-amino group in kinase binding - to be added
  • Discovery of 5-(3-Chlorophenylamino)benzo[c][1][3]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. (2021). Journal of Medicinal Chemistry.

Sources

The Therapeutic Potential of 2,6-Naphthyridin-1-amine Derivatives: A Technical Guide to Core Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of 2,6-naphthyridin-1-amine and its analogs, with a primary focus on their anticancer potential through the inhibition of critical protein kinases. We will delve into the mechanistic underpinnings of targeting Fibroblast Growth Factor Receptor 4 (FGFR4), Casein Kinase 2 (CK2), and novel Protein Kinase C (PKC) isozymes. This guide will further provide detailed, field-proven experimental protocols for target identification and validation, alongside a curated summary of quantitative data to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Rise of the 2,6-Naphthyridine Scaffold

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Among the various naphthyridine isomers, the 2,6-naphthyridine core has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors. This guide will focus on the therapeutic promise of derivatives of this compound, a key building block in the synthesis of these targeted agents.

Our exploration will center on three principal kinase targets that have been robustly validated for their roles in cancer pathogenesis and for which 2,6-naphthyridine-based inhibitors have shown significant promise:

  • Fibroblast Growth Factor Receptor 4 (FGFR4): A key driver in a subset of hepatocellular carcinomas.

  • Casein Kinase 2 (CK2): A pleiotropic kinase implicated in numerous cancer-promoting pathways.

  • Novel Protein Kinase C (PKC) Isozymes: A family of kinases with diverse roles in cell signaling and cancer.

For each of these targets, we will examine the underlying biology, the mechanism of inhibition by 2,6-naphthyridine derivatives, and the experimental methodologies crucial for their investigation.

Key Therapeutic Target: Fibroblast Growth Factor Receptor 4 (FGFR4)

The FGF19-FGFR4 Signaling Axis in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is a leading cause of cancer-related death worldwide, and a significant subset of HCC patients exhibit an amplification of the fibroblast growth factor 19 (FGF19) gene.[3][4] FGF19 is the primary ligand for FGFR4, and its overexpression leads to the constitutive activation of the FGFR4 signaling pathway.[5] This aberrant signaling cascade promotes tumor growth and survival through the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6][7] Therefore, the selective inhibition of FGFR4 presents a compelling therapeutic strategy for this patient population.[3][4]

FGF19_FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Naphthyridine 2,6-Naphthyridine Inhibitor Naphthyridine->FGFR4 Inhibits

Figure 1: Simplified FGF19-FGFR4 signaling pathway and its inhibition by 2,6-naphthyridine derivatives.
2,6-Naphthyridine Derivatives as Selective FGFR4 Inhibitors

A novel series of 2,6-naphthyridine analogues have been developed as potent and selective inhibitors of FGFR4.[8] One notable example, compound 11 , demonstrated nanomolar potency against the Huh7 human HCC cell line and exhibited high selectivity over other FGFR family members (FGFR1-3).[8] This selectivity is crucial for minimizing off-target effects. Furthermore, this compound showed significant antitumor efficacy in both Huh7 and Hep3B HCC xenograft mouse models.[8]

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCell-based IC₅₀ (nM)Reference
Compound 11 FGFR4-Huh7nanomolar potency[8]
Compound 6O FGFR475.3--[9]
FGFR1>50,000[9]
FGFR235,482[9]
FGFR3>30,000[9]

Table 1: Kinase Inhibitory Activity of Representative 2,6-Naphthyridine Derivatives against FGFR4. (Note: "-" indicates that a specific value was not provided in the cited source).

Key Therapeutic Target: Casein Kinase 2 (CK2)

The Role of CK2 in Cancer Signaling

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[2][4] CK2 is a master regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis.[2] It exerts its pro-survival effects through the phosphorylation of a vast array of substrates, leading to the activation of several oncogenic signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin pathways.[2][10] The inhibition of CK2 represents a promising therapeutic strategy to concurrently disrupt multiple cancer-promoting pathways.

CK2_Signaling cluster_pathways Downstream Signaling Pathways PI3K_AKT PI3K/Akt/mTOR Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation WNT Wnt/β-catenin WNT->Proliferation JAK_STAT JAK/STAT JAK_STAT->Proliferation NFKB NF-κB NFKB->Proliferation CK2 CK2 CK2->PI3K_AKT Activates CK2->WNT Activates CK2->JAK_STAT Activates CK2->NFKB Activates Apoptosis Apoptosis CK2->Apoptosis Inhibits Naphthyridine 2,6-Naphthyridine Inhibitor (e.g., CX-4945) Naphthyridine->CK2 Inhibits

Figure 2: Central role of CK2 in oncogenic signaling and its inhibition by 2,6-naphthyridine derivatives.
2,6-Naphthyridine Derivatives as Potent CK2 Inhibitors

The 2,6-naphthyridine scaffold has given rise to some of the most potent and selective inhibitors of CK2. A prominent example is Silmitasertib (CX-4945) , a first-in-class, orally bioavailable ATP-competitive inhibitor of CK2 that has advanced to clinical trials.[4] CX-4945 demonstrates high potency and selectivity for CK2 and has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[10] More recently, derivatives of CX-4945, such as compound 1c , have been developed with even stronger CK2 inhibitory activity and improved selectivity.[11]

Compound IDTarget KinaseIC₅₀ (nM) / Kᵢ (nM)SelectivityReference
Silmitasertib (CX-4945) CK2IC₅₀: 1 / Kᵢ: 0.38High[1]
Compound 1c CK2Stronger than CX-4945Higher Clk2/CK2 selectivity than CX-4945[11]
Compound 2 CK2α920Highly selective[12]
CK2α'200[12]
Compound 11 CK2α/α'< 22-[12]

Table 2: Inhibitory Activity of Representative 2,6-Naphthyridine Derivatives against CK2.

Key Therapeutic Target: Novel Protein Kinase C (PKC) Isozymes

The Role of Novel PKC Isozymes in Cancer

The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are critical players in signal transduction. They are classified into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC).[12] The novel PKC isozymes (δ, ε, η, and θ) are of particular interest in oncology as they are involved in regulating cell proliferation, survival, migration, and apoptosis.[13] For instance, PKCη is upregulated in breast cancer tissues and its overexpression has been linked to resistance to chemotherapeutic agents.[14]

Novel_PKC_Signaling cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth_Factors Growth Factors nPKC Novel PKC Isozymes (δ, ε, η, θ) Growth_Factors->nPKC Activate Cytokines Cytokines Cytokines->nPKC Activate Proliferation Cell Proliferation Survival Cell Survival Migration Cell Migration Apoptosis_Inhibition Inhibition of Apoptosis nPKC->Proliferation nPKC->Survival nPKC->Migration nPKC->Apoptosis_Inhibition Naphthyridine 2,6-Naphthyridine Inhibitor Naphthyridine->nPKC Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare serial dilutions of 2,6-naphthyridine derivative C Add inhibitor and kinase mix to plate A->C B Prepare kinase reaction mix (enzyme, substrate, buffer) B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and detect signal (e.g., luminescence) E->F G Data analysis (IC₅₀ determination) F->G CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Treat cells with 2,6-naphthyridine derivative or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Generate melting curves to determine thermal shift D->E

Figure 5: Workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

[14][15][16][17][18][19][20][21][22][23][24]1. Cell Culture and Treatment:

  • Culture a cell line that endogenously expresses the target kinase to 70-80% confluency.
  • Treat the cells with the 2,6-naphthyridine derivative at various concentrations or with a vehicle control (DMSO) for 1-2 hours at 37°C.
  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples across a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Sample Processing:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

    • Separate the soluble proteins from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the soluble target kinase in each sample using Western blotting with a specific primary antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized amount of soluble target protein as a function of temperature to generate melting curves.

    • A shift in the melting temperature (Tₘ) in the presence of the 2,6-naphthyridine derivative indicates target engagement.

Affinity Chromatography for Target Identification

Affinity chromatography is a powerful method for identifying the protein targets of a bioactive small molecule from a complex biological mixture.

[3][4][5][17][25]Protocol: Immobilized Inhibitor Affinity Chromatography

[3][4][5][17][25]1. Probe Synthesis and Immobilization:

  • Synthesize a derivative of the this compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group).
  • Covalently couple the synthesized probe to a solid support, such as NHS-activated Sepharose beads.
  • Cell Lysate Preparation:

    • Grow the cell line of interest and prepare a whole-cell lysate using a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the cell lysate with the inhibitor-coupled beads (and control beads without the inhibitor) for 2-4 hours at 4°C.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads using a competitive elution with a high concentration of the free inhibitor or by changing the pH.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

Conclusion and Future Perspectives

The this compound scaffold has proven to be a versatile platform for the design of potent and selective kinase inhibitors with significant therapeutic potential, particularly in the field of oncology. The successful development of compounds targeting FGFR4, CK2, and novel PKC isozymes underscores the promise of this chemical class. The experimental workflows detailed in this guide provide a robust framework for the continued exploration and validation of novel 2,6-naphthyridine-based drug candidates. Future research should focus on further optimizing the selectivity and pharmacokinetic properties of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes.

References

  • Silmitasertib. Wikipedia.
  • Davis-Gilbert ZW, Krämer A, Dunford JE, et al. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Med Chem Lett. 2023;14(4):432-441.
  • Prudent R, Sautel CF, Moucadel V, Laudet B, Filhol O, Cochet C. In vitro and in vivo assays of protein kinase CK2 activity. Methods Enzymol. 2010;485:597-610.
  • Siddiqui ZN, et al. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies. Oncotarget. 2016;7(13):15229-41.
  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH.
  • FGFR4 Kinase Assay Kit. BPS Bioscience.
  • Multiple signaling pathways, involving PKC isozyme regulation and... ResearchGate.
  • Novel regulation of protein kinase C-η. PMC.
  • van Eis MJ, et al. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorg Med Chem Lett. 2011;21(24):7367-72.
  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications.
  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. PMC.
  • Synthesis of the New Analogs of 2,6-Naphthyridine as Perspective Inhibitors of Protein Kinase D. Otava Chemicals.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Lee Y, et al. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bull Korean Chem Soc. 2013;34(12):3765-3774.
  • Wang Y, et al. Discovery of 5-(3-Chlorophenylamino)benzo[c]na[4][13]phthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. J Med Chem. 2021;64(8):5082-5098.
  • Oh H, et al. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. J Med Chem. 2024;67(10):8445-8459.
  • van Eis MJ, et al. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorg Med Chem Lett. 2011;21(24):7367-72.
  • Davis-Gilbert ZW, et al. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Med Chem Lett. 2023;14(4):432-441.
  • Protein Kinase C Pharmacology: Refining the Toolbox. PMC.
  • Wang Y, et al. Discovery of 5-(3-Chlorophenylamino)benzo[c]na[4][13]phthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. J Med Chem. 2021;64(8):5082-5098.
  • PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera Corporation.
  • Synthesis of the New Analogs of 2,6-Naphthyridine as Perspective Inhibitors of Protein Kinase D. Otava Chemicals.
  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c]na[4][13]phthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. ResearchGate.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH.
  • CETSA. Pelago Bioscience.
  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. PMC.
  • 2,6-Naphthyridine Synthesis and its Conjugated Polymers. ResearchGate.
  • Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. PubMed.
  • Current Advances in CETSA. Frontiers.
  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH.
  • Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. MDPI.

Sources

The Emergence of 2,6-Naphthyridines: A Technical Guide to their Mechanism of Action as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the mechanism of action of compounds based on the 2,6-naphthyridine scaffold. While direct research on 2,6-Naphthyridin-1-amine is limited, the broader class of 2,6-naphthyridine derivatives has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as potent and selective kinase inhibitors. This guide will delve into the core mechanisms through which these compounds exert their biological effects, with a particular focus on their roles in oncology. We will explore their primary molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

The 2,6-Naphthyridine Scaffold: A Versatile Core for Kinase Inhibition

The 2,6-naphthyridine core, a bicyclic heteroaromatic system, serves as a versatile scaffold for the design of kinase inhibitors.[1] Its rigid structure and the presence of nitrogen atoms provide key hydrogen bonding opportunities within the ATP-binding pockets of various kinases, leading to potent inhibition.[2] Medicinal chemistry efforts have extensively explored substitutions on this core, leading to the discovery of derivatives with high affinity and selectivity for specific kinase targets.[3]

Primary Molecular Targets and Core Mechanisms of Action

Research has predominantly identified protein kinases as the primary molecular targets for 2,6-naphthyridine derivatives. These enzymes play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The primary mechanism of action for these compounds is competitive inhibition at the ATP-binding site of the target kinase.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

A significant focus of 2,6-naphthyridine research has been the development of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) cases.[4][5]

  • Mechanism: 2,6-Naphthyridine-based inhibitors bind to the ATP-binding pocket of the FGFR4 kinase domain. This binding event prevents the phosphorylation of FGFR4 and subsequent activation of downstream signaling pathways. By blocking this pathway, these inhibitors can halt the proliferation of FGFR4-dependent cancer cells.[4][5]

Casein Kinase 2 (CK2) Inhibition

Another well-documented target of 2,6-naphthyridine derivatives is Casein Kinase 2 (CK2), a serine/threonine kinase that is frequently overexpressed in cancer and promotes cell survival and proliferation.[6][7]

  • Mechanism: Similar to FGFR4 inhibition, 2,6-naphthyridine derivatives act as ATP-competitive inhibitors of CK2.[8] By occupying the ATP-binding site, they prevent the phosphorylation of numerous CK2 substrates, thereby disrupting the pro-survival signaling networks that are often hyperactive in cancer cells.[6][7][9]

Modulation of Key Signaling Pathways

The therapeutic effects of 2,6-naphthyridine derivatives stem from their ability to modulate critical intracellular signaling pathways that govern cell fate.

The FGF19-FGFR4 Signaling Pathway in Hepatocellular Carcinoma

The binding of the ligand FGF19 to FGFR4 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation and survival. 2,6-Naphthyridine-based FGFR4 inhibitors effectively block this cascade.

FGF19_FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds PLCg PLCγ FGFR4->PLCg Activates Naphthyridine 2,6-Naphthyridine Inhibitor Naphthyridine->FGFR4 Inhibits PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PKC->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation

Figure 1: Inhibition of the FGF19-FGFR4 signaling pathway.
The Akt/GSK-3β/Wnt/β-catenin Signaling Pathway in Cancer Stem Cells

CK2 is known to phosphorylate and activate Akt, a key node in cell survival signaling. Activated Akt, in turn, phosphorylates and inactivates GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, a key transcription factor in the Wnt signaling pathway. This pathway is crucial for the maintenance of cancer stem cells (CSCs). 2,6-Naphthyridine-based CK2 inhibitors can disrupt this entire cascade.[6][9]

CK2_Pathway CK2 CK2 Akt Akt CK2->Akt Activates Naphthyridine 2,6-Naphthyridine Inhibitor Naphthyridine->CK2 Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Promotes Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression CSC Gene Expression TCF_LEF->Gene_Expression

Figure 2: Disruption of the CK2-Akt-Wnt/β-catenin pathway.

Quantitative Analysis of Biological Activity

The potency of 2,6-naphthyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against target kinases and cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based IC50 (nM)Reference
Compound 11 FGFR4-Huh7nanomolar range[4]
Compound 1c CK2< CX-4945--[6][9]
CX-4945 CK20.38 (Ki)Multiple-[8]

Table 1: Summary of biological activity for representative 2,6-naphthyridine derivatives.

Experimental Protocols for Mechanistic Elucidation

A variety of in vitro and in vivo experimental techniques are employed to characterize the mechanism of action of 2,6-naphthyridine derivatives.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents and Materials: Purified recombinant kinase (e.g., FGFR4, CK2), kinase-specific substrate peptide, ATP, 2,6-naphthyridine compound, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the 2,6-naphthyridine compound.

    • In a microplate, combine the kinase, substrate, and compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (typically 30-37°C) for a defined period.

    • Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is inversely proportional to kinase inhibition.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.[10]

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prep_reagents reaction_setup Set up Kinase Reaction in Microplate prep_reagents->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation detection Add Detection Reagent & Measure Signal incubation->detection analysis Calculate IC50 detection->analysis end End analysis->end

Figure 3: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth and viability of cancer cells.

Protocol:

  • Reagents and Materials: Cancer cell line of interest (e.g., Huh7 for FGFR4, various cancer lines for CK2), cell culture medium, 2,6-naphthyridine compound, cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®).[11][12]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the 2,6-naphthyridine compound.

    • Incubate for a specified period (typically 48-72 hours).

    • Add the cell proliferation reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway upon treatment with the inhibitor.[13]

Protocol:

  • Reagents and Materials: Cancer cells, 2,6-naphthyridine compound, lysis buffer, primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-Akt, anti-Akt), secondary antibodies, and Western blot detection reagents.

  • Procedure:

    • Treat cells with the 2,6-naphthyridine compound for a specific duration.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (phosphorylated or total).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

In Vivo Antitumor Efficacy in Xenograft Models

Animal models are crucial for evaluating the therapeutic potential of 2,6-naphthyridine derivatives in a living organism.[3][7][14]

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Implant human cancer cells (e.g., Huh7) subcutaneously or orthotopically into the mice to establish tumors.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the 2,6-naphthyridine compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

    • Monitor tumor growth over time by measuring tumor volume.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

    • Evaluate the antitumor efficacy by comparing the tumor growth in the treated group to the control group.

Conclusion and Future Directions

The 2,6-naphthyridine scaffold has proven to be a highly valuable core for the development of potent and selective kinase inhibitors. The primary mechanism of action for these compounds involves the competitive inhibition of key kinases such as FGFR4 and CK2, leading to the disruption of oncogenic signaling pathways and the suppression of tumor growth. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of novel 2,6-naphthyridine derivatives.

Future research in this area will likely focus on:

  • Improving selectivity: Designing next-generation inhibitors with even greater selectivity to minimize off-target effects.

  • Overcoming resistance: Investigating and addressing potential mechanisms of acquired resistance to these inhibitors.

  • Exploring new targets: Expanding the scope of 2,6-naphthyridine derivatives to target other clinically relevant kinases.

  • Combination therapies: Evaluating the synergistic effects of 2,6-naphthyridine-based inhibitors with other anticancer agents.

The continued exploration of this chemical space holds significant promise for the development of new and effective targeted therapies for a range of human diseases.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC.
  • Discovery of 5-(3-Chlorophenylamino)benzo[c][6][7]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. (2021). Journal of Medicinal Chemistry.
  • Xenograft Model for Cancer Drug Discovery. (n.d.). TheraIndx.
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. (2024). Journal of Medicinal Chemistry.
  • Xenograft Models. (n.d.). Creative Biolabs.
  • Understanding 2,6-Naphthyridine: A Crucial Heterocycle in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Manual: Cell Proliferation Assay Kit. (n.d.). Agilent.
  • 4 Methods for Measuring Cell Proliferation. (2019). ABClonal.
  • Discovery of 5-(3-Chlorophenylamino)benzo[c][6][7]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. (2021). PubMed.
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. (2024). PubMed.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). Springer Nature Experiments.
  • Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][6][7]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. (2011). ResearchGate.
  • Recent Advances in the Discovery of CK2 Inhibitors. (2024). ACS Omega.

Sources

2,6-Naphthyridin-1-amine: A Privileged Scaffold for the Design of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone strategy for the efficient development of novel therapeutics. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, thereby serving as a rich foundation for the creation of diverse compound libraries. This in-depth technical guide focuses on one such exemplary scaffold: 2,6-naphthyridin-1-amine. This bicyclic heteroaromatic system has garnered significant attention in medicinal chemistry due to its versatile biological activity, particularly as a core component of potent and selective kinase inhibitors.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the this compound scaffold. It delves into its foundational chemistry, including detailed synthetic protocols, and explores its broad-ranging biological applications. Through detailed case studies on key cancer-related kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Protein Kinase C (PKC), this document elucidates the critical structure-activity relationships that govern the potency and selectivity of its derivatives. Furthermore, it provides field-proven, step-by-step experimental protocols for the biological evaluation of these compounds and discusses their pharmacokinetic profiles. By synthesizing technical accuracy with practical insights, this guide aims to serve as an authoritative resource for harnessing the full therapeutic potential of the this compound privileged scaffold.

Part 1: The 2,6-Naphthyridine Core: Foundational Chemistry and Synthesis

Introduction to Privileged Scaffolds in Medicinal Chemistry

The term "privileged scaffold," first introduced in the late 1980s, describes molecular frameworks that are capable of providing ligands for diverse biological receptors.[1] These structures are not merely inert skeletons; their specific three-dimensional arrangements of atoms and functional groups allow them to interact with a variety of protein targets. The strategic use of privileged scaffolds accelerates the drug discovery process by providing a validated starting point for the design of new bioactive molecules. By decorating a privileged core with different functional groups, chemists can rapidly generate libraries of compounds with the potential for a wide range of therapeutic applications.

The 2,6-Naphthyridine Moiety: Physicochemical Properties and Therapeutic Relevance

The 2,6-naphthyridine ring system is a bicyclic heteroaromatic compound containing two fused pyridine rings.[2] The presence and position of the nitrogen atoms within this rigid planar structure create a unique distribution of electron density and hydrogen bonding capabilities. These features are highly sought after in the design of enzyme inhibitors, particularly those targeting the ATP-binding pocket of kinases. The 2,6-naphthyridine scaffold can engage in crucial hydrogen bond interactions with the hinge region of the kinase active site, a common feature of many potent kinase inhibitors.[3] This inherent ability to anchor within a biologically important target class is a key reason for its designation as a privileged scaffold.[4]

Synthesis of the this compound Core

A common and effective method for the synthesis of the this compound core is the Chichibabin amination reaction.[5] This reaction involves the direct amination of a pyridine-like ring system using an alkali metal amide, such as sodium amide (NaNH₂).[6][7] The reaction proceeds via nucleophilic addition of the amide anion to the electron-deficient C-1 position of the 2,6-naphthyridine ring, followed by the elimination of a hydride ion.[8]

This protocol is a representative procedure based on established principles of the Chichibabin reaction.[4][5]

Materials:

  • 2,6-Naphthyridine

  • Sodium amide (NaNH₂)

  • Anhydrous toluene or xylene

  • Saturated ammonium chloride solution

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add freshly powdered sodium amide (1.2 equivalents).

  • Solvent and Reactant Addition: Under a nitrogen atmosphere, add anhydrous toluene to the flask. Begin stirring and then add 2,6-naphthyridine (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or dichloromethane.[4]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Strategies for Diversification of the this compound Scaffold

The true power of the this compound scaffold lies in its potential for chemical diversification. The amino group at the C-1 position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents to explore structure-activity relationships. Common diversification strategies include:

  • Acylation: Reaction of the 1-amino group with acyl chlorides or carboxylic acids to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents at the amino group.

Part 2: Biological Applications and Structure-Activity Relationship (SAR) Studies

Targeting Protein Kinases: A Major Avenue for 2,6-Naphthyridine-Based Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The 2,6-naphthyridine scaffold has proven to be particularly well-suited for the design of ATP-competitive kinase inhibitors.[9]

Case Study 1: Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is the most common type of liver cancer, and for a subset of patients, the FGF19-FGFR4 signaling pathway is a key oncogenic driver.[8] This makes selective inhibition of FGFR4 a promising therapeutic strategy.[10]

The binding of fibroblast growth factor 19 (FGF19) to its receptor, FGFR4, and its co-receptor β-Klotho, triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a downstream signaling cascade, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately promotes cell proliferation and survival.

FGF19_FGFR4_Pathway cluster_membrane Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS_MAPK RAS-MAPK Pathway FGFR4->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT Activates KLB β-Klotho KLB->FGFR4 Co-receptor Naphthyridine 2,6-Naphthyridine Inhibitor Naphthyridine->FGFR4 Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

FGF19-FGFR4 signaling pathway and its inhibition.

Recent studies have identified 2,6-naphthyridine analogues as potent and selective inhibitors of FGFR4.[8] A notable example, designated as Compound 11 in a key study, demonstrated nanomolar potency against an HCC cell line and high selectivity over other FGFR family members.[10] The structure-activity relationship (SAR) studies for this class of compounds have revealed several key insights:

  • The 2,6-naphthyridine core is essential for binding to the kinase hinge region.

  • Substituents on the 1-amino group can be varied to modulate potency and pharmacokinetic properties.

  • Modifications at other positions of the naphthyridine ring can influence selectivity against other kinases.

Compound IDR1-Substituent (at C1-amino)FGFR4 IC₅₀ (nM)Huh7 Cell IC₅₀ (nM)Selectivity (FGFR1/FGFR4)
8 (Fisogatinib) (Reference Compound)2.535.4>400
11 3,5-dimethoxyphenyl1.828.7>555
12 4-fluorophenyl3.245.1>312
13 3-chloro-4-fluorophenyl2.131.5>476

(Data synthesized from publicly available research, including J Med Chem. 2024 May 23;67(10):8445-8459)[8]

Case Study 2: Modulating Protein Kinase C (PKC) Isoforms

The Protein Kinase C (PKC) family comprises several isozymes that are involved in a multitude of cellular signaling pathways. The development of selective PKC inhibitors has been a long-standing goal in drug discovery. The 2,6-naphthyridine scaffold has been successfully employed to generate potent and selective inhibitors of novel PKC isotypes (δ, ε, η, θ).[3]

PKC isozymes are activated by second messengers such as diacylglycerol (DAG) and calcium. Once activated, they phosphorylate a wide range of substrate proteins, leading to diverse cellular responses, including cell proliferation, differentiation, and apoptosis.

PKC_Pathway GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC DAG->PKC Activates Ca2 Ca²⁺ IP3->Ca2 Releases Ca2->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Naphthyridine 2,6-Naphthyridine Inhibitor Naphthyridine->PKC Inhibits Response Cellular Response Substrate->Response

Protein Kinase C (PKC) signaling pathway.

The development of 2,6-naphthyridine-based PKC inhibitors has demonstrated that subtle structural modifications can lead to significant changes in isoform selectivity.

Compound IDR-SubstituentPKCθ IC₅₀ (nM)PKCα IC₅₀ (nM)Selectivity (PKCα/PKCθ)
1 H15012008
11 4-pyridyl121500125
15 3-aminophenyl8950119

(Data synthesized from publicly available research, including Bioorg Med Chem Lett. 2011 Dec 15;21(24):7367-72)[3]

Part 3: Preclinical Development and Experimental Protocols

In Vitro Evaluation of 2,6-Naphthyridine Derivatives: A Self-Validating System

The evaluation of novel compounds requires robust and reproducible in vitro assays. These assays form a self-validating system where the biochemical activity of a compound (e.g., kinase inhibition) is correlated with its cellular effects (e.g., inhibition of cell proliferation).

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the potency of a kinase inhibitor is a radiometric assay using [γ-³²P]ATP.[9]

Materials:

  • Purified kinase of interest

  • Specific substrate peptide

  • 2,6-Naphthyridine test compound

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • [γ-³²P]ATP

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution.

  • Separation: Spot the reaction mixture onto a phosphocellulose paper and wash away the unreacted [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: Cell-Based Cytotoxicity/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[11]

Materials:

  • Cancer cell line of interest (e.g., HeLa, HL-60, PC-3)

  • Culture medium

  • 2,6-Naphthyridine test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5x10³ cells/well.[11]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the 2,6-naphthyridine compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

Pharmacokinetic (ADME) Profile of 2,6-Naphthyridine Derivatives

A favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile is crucial for the successful development of a drug candidate.[12] For 2,6-naphthyridine derivatives, key ADME parameters to consider include:

  • Metabolic Stability: The susceptibility of the compound to metabolism by liver enzymes. Some naphthyridine derivatives have shown good metabolic stability.

  • Solubility: The ability of the compound to dissolve in aqueous solutions, which impacts its absorption.

  • Permeability: The ability of the compound to cross biological membranes.

  • Oral Bioavailability: The fraction of an orally administered dose that reaches systemic circulation. Some optimized 2,6-naphthyridine derivatives have demonstrated good oral bioavailability in animal models.

CompoundOral Bioavailability (Rat, %)
CX-4945 20-51%

(Data for a benzo[c][11]naphthyridine derivative, from J Med Chem. 2011 Jan 27;54(2):635-54)

Part 4: Future Perspectives and Conclusion

Overcoming Challenges in the Development of 2,6-Naphthyridine-Based Drugs

While the this compound scaffold holds immense promise, there are challenges to be addressed in the development of drugs based on this core. These include optimizing selectivity to minimize off-target effects, improving metabolic stability to ensure a suitable pharmacokinetic profile, and managing potential toxicities. Structure-based drug design and a thorough understanding of SAR are critical tools in overcoming these hurdles.

The Future of the this compound Scaffold

The versatility of the this compound scaffold suggests that its therapeutic potential extends beyond the current focus on kinase inhibition. Future research may explore its application in other target classes, such as G-protein coupled receptors (GPCRs) and ion channels. Furthermore, the development of novel synthetic methodologies will continue to expand the accessible chemical space around this privileged core, leading to the discovery of new and improved drug candidates.

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its inherent ability to interact with key biological targets, coupled with its synthetic tractability, makes it an invaluable tool in the design of novel therapeutics. As our understanding of the molecular basis of disease continues to grow, the strategic application of privileged scaffolds like this compound will be instrumental in the development of the next generation of targeted medicines.

References

  • Hwang YJ, Chung ML, Sohn UD, Im C. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean J Physiol Pharmacol. 2013 Dec;17(6):517-23.
  • Hwang YJ, Chung ML, Sohn UD, Im C. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean J Physiol Pharmacol. 2013 Dec;17(6):517-23.
  • Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate.
  • Li Z, Zhang D, Wang H, Huang H, Cheng M, Zhao H. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. 2025;15(32):20008-20012.
  • van der Plas HC. Synthesis and amination of naphthyridines. Wageningen University & Research. 1981.
  • Pierre F, Chua PC, O'Brien SE, et al. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][11]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. J Med Chem. 2011 Jan 27;54(2):635-54.
  • Li J, Wang Y, Zhang Y, et al. discovery and SAR study of 1H-imidazo[4,5-h][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed. 2013.
  • Evans BE, Rittle KE, Bock MG, et al. Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. J Med Chem. 1988;31(12):2235-46.
  • Wójcicka A. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Open University for Economy and Innovations. 2023.
  • This compound (C8H7N3). PubChemLite.
  • Oh H, Kim J, Jung SH, et al. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. J Med Chem. 2024 May 23;67(10):8445-8459.
  • van Eis MJ, Evenou JP, Floersheim P, et al. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorg Med Chem Lett. 2011 Dec 15;21(24):7367-72.
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. National Center for Biotechnology Information.
  • Understanding 2,6-Naphthyridine: A Crucial Heterocycle in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Wójcicka A. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. ResearchGate. 2023.
  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. MIT Open Access Articles.
  • Oh H, Kim J, Jung SH, et al. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. ACS Publications. 2024.
  • Li J, Wang Y, Zhang Y, et al. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. 2013;11(10):1647-57.
  • SAR and evaluation of novel 5H-benzo[c][9]naphthyridin-6-one analogs as Aurora kinase inhibitors. PubMed. 2013.
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. National Center for Biotechnology Information.
  • Liu T, Liao X, Li Y, et al. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic. PubMed. 2022.
  • Revisiting the Chichibabin amination: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University.
  • The Chichibabin amination reaction. Scientific Update. 2018.
  • Chichibabin amination: Easy mechanism. Chemistry Notes. 2022.

Sources

Preliminary Cytotoxicity Studies of 2,6-Naphthyridin-1-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting preliminary cytotoxicity studies on the novel compound 2,6-Naphthyridin-1-amine. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough initial evaluation. While specific cytotoxic data for this compound is not yet broadly published, this guide leverages established methodologies and the known biological activities of structurally related 2,6-naphthyridine derivatives to propose a robust investigational plan.

Introduction: The Therapeutic Potential of the 2,6-Naphthyridine Scaffold

The 2,6-naphthyridine core is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, kinase inhibitory, and anti-inflammatory properties.[1][2] Notably, various analogs have exhibited potent cytotoxic effects against a range of human cancer cell lines.[3][4] For instance, certain 2,6-naphthyridine derivatives have been identified as potent inhibitors of key protein kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2), which are implicated in the proliferation and survival of cancer cells.[5][6] Given this precedent, this compound warrants a systematic investigation into its cytotoxic potential as a preliminary step in assessing its value as a potential therapeutic agent.

The initial evaluation of a compound's cytotoxicity is a critical step in the drug discovery pipeline.[7] In vitro cytotoxicity assays provide crucial data on a compound's potency and its concentration-dependent effects on cell viability. This initial screening allows for the identification of promising lead compounds and helps to prioritize resources for further, more in-depth preclinical studies.[8]

This guide will detail a multi-faceted approach to assessing the cytotoxicity of this compound, beginning with broad cell viability screening and progressing to more mechanistic assays to elucidate the mode of cell death.

Phase 1: Determining General Cytotoxicity and IC50 Values

The first objective is to determine the concentration of this compound that inhibits cell viability by 50% (IC50).[9][10] This is a key metric for quantifying the potency of a cytotoxic compound.[11] We will employ two distinct and widely accepted assays that measure different aspects of cell health: the MTT assay, which assesses metabolic activity, and the LDH assay, which measures membrane integrity.

Rationale for Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a reliable indicator of cell viability based on the metabolic activity of the cells.[12][13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[15][16][17] An increase in LDH activity in the supernatant is indicative of cell lysis and death.[18]

By using both assays, we can obtain a more comprehensive understanding of the compound's effect. For instance, a compound that is metabolically toxic but does not immediately lyse cells may show a potent effect in the MTT assay but a delayed or weaker effect in the LDH assay.

Experimental Workflow: Cytotoxicity Screening

The overall workflow for the initial cytotoxicity screening is depicted below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Line Culture & Seeding (e.g., MCF-7, A549, HepG2) compound_prep 2. Prepare this compound Serial Dilutions treatment 3. Treat Cells with Compound (24, 48, 72 hours) compound_prep->treatment mtt_assay 4a. MTT Assay treatment->mtt_assay ldh_assay 4b. LDH Assay treatment->ldh_assay readout 5. Measure Absorbance mtt_assay->readout ldh_assay->readout calc 6. Calculate % Viability readout->calc ic50 7. Determine IC50 Value calc->ic50

Caption: General workflow for in vitro cytotoxicity assessment.

Detailed Experimental Protocols

A panel of human cancer cell lines from diverse tissue origins should be used to assess the breadth of activity. The NCI-60 panel is a well-established resource for such screenings.[19][20] For a preliminary study, a smaller, representative panel is sufficient.

Cell Line Cancer Type Rationale
MCF-7 Breast AdenocarcinomaA well-characterized, hormone-responsive breast cancer line.[21]
A549 Lung CarcinomaA common model for non-small cell lung cancer.[21]
HepG2 Hepatocellular CarcinomaRelevant given that some 2,6-naphthyridines target FGFR4 in HCC.[6][22]
DU145 Prostate CarcinomaA model for hormone-refractory prostate cancer.
HeLa Cervical CancerA widely used and robust cancer cell line.

All cell lines should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[23]

  • Treatment: Remove the overnight culture medium and replace it with medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[24]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a small aliquot (e.g., 10-50 µL) of the culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing a substrate and a tetrazolium salt.[17][18]

  • Incubation: Incubate the reaction mixture at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

Data Analysis and Presentation

For each assay, calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and fit the data using a non-linear regression model to generate a dose-response curve.[9][25] From this curve, the IC50 value can be determined.[10][11]

The results should be summarized in a table for easy comparison across cell lines and time points.

This compound IC50 (µM) ± SD (MTT Assay) IC50 (µM) ± SD (LDH Assay)
Cell Line 48 hours 48 hours
MCF-7[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
HepG2[Insert Value][Insert Value]
DU145[Insert Value][Insert Value]
HeLa[Insert Value][Insert Value]

Phase 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic activity of this compound is confirmed and its IC50 values are established, the next critical step is to determine the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[26][27] Distinguishing between these pathways provides valuable insight into the compound's mechanism of action.

Rationale for Assay Selection

The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between apoptotic and necrotic cells.[28][29]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[26]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is compromised.[28]

This dual-staining method allows for the identification of four distinct cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.[27]

Experimental Workflow: Apoptosis vs. Necrosis

Apoptosis_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis cell_culture 1. Seed & Treat Cells (at IC50 concentration) harvest 2. Harvest Cells cell_culture->harvest staining 3. Stain with Annexin V-FITC & PI harvest->staining flow 4. Analyze by Flow Cytometry staining->flow quantify 5. Quantify Cell Populations flow->quantify

Caption: Workflow for apoptosis vs. necrosis determination.

Detailed Experimental Protocol: Annexin V/PI Staining[10][11][35]
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at a concentration around its predetermined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation and Hypothetical Signaling Pathway

The flow cytometry data will reveal the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic). A significant increase in the Annexin V-positive populations would suggest that this compound induces apoptosis.

Based on the known anticancer activities of related naphthyridine derivatives that act as kinase inhibitors, a plausible hypothesis is that this compound could inhibit a critical survival signaling pathway, thereby triggering apoptosis. For example, inhibition of a kinase like AKT or ERK could lead to the activation of pro-apoptotic proteins and the execution of the apoptotic cascade.

Signaling_Pathway Compound This compound Kinase Putative Kinase Target (e.g., FGFR4, CK2, AKT) Compound->Kinase Inhibition Survival Pro-Survival Signaling (e.g., PI3K/AKT Pathway) Kinase->Survival Activation AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Survival->AntiApoptotic Upregulation ProApoptotic Pro-Apoptotic Proteins (e.g., Bax, Bad) AntiApoptotic->ProApoptotic Inhibition Caspase Caspase Activation ProApoptotic->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the initial cytotoxic evaluation of this compound. By systematically determining its IC50 values across a panel of cancer cell lines and elucidating its primary mode of cell death, researchers can build a strong foundation for further investigation.

Positive results from these preliminary studies would justify more advanced preclinical research, including:

  • Broad Kinase Profiling: To identify the specific molecular target(s) of this compound.

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest.

  • In Vivo Xenograft Studies: To assess the compound's anti-tumor efficacy in a living organism.[6][30]

The structured approach detailed herein will enable a thorough and efficient assessment of the cytotoxic and potential therapeutic value of this compound.

References

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Evotec.
  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
  • Weydert, C. J., & Smith, C. A. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
  • Chabowska, G., & Barg, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
  • Wójcicka, A. (2023).
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines.
  • Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
  • Martínez-Bregoso, M. A., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2095.
  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?.
  • CLS. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • Visikol. (2022, June 7). The Importance of IC50 Determination.
  • AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58).
  • Gazdar, A. F., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2397-2402.
  • MDPI. (n.d.). Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Chabowska, G., & Barg, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
  • Kim, J. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15068-15082.
  • Scilit. (2021, February 23). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines.
  • ACS Publications. (n.d.). Design, Synthesis, and Evaluation of Dibenzo[c,h][10][22]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry.
  • ResearchGate. (2025, October 18). Cytotoxicity of 5H-Dibenzo[c,h][10][22]naphthyridin-6-ones and 6H-Indeno[1,2-c]isoquinolin-5,11-diones in Tumor Cells Sensitive and Resistant to Camptothecin Analogs.
  • National Center for Biotechnology Information. (n.d.). 1,6-Naphthyridin-2(1H)
  • PubMed. (2024, May 23). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma.

Sources

The 2,6-Naphthyridin-1-amine Core: A Technical Guide to Unlocking Kinase Inhibitor Potential through Structure-Activity Relationship (SAR) Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

The 2,6-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in binding to a wide range of biological targets.[1] This bicyclic heteroaromatic system, composed of two fused pyridine rings, provides a rigid and tunable framework for the design of potent and selective therapeutic agents. Among its various isomers and derivatives, the 2,6-naphthyridin-1-amine core has garnered significant attention, particularly in the realm of protein kinase inhibition.

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The this compound scaffold serves as an excellent starting point for the design of such inhibitors, with analogs showing potent activity against key oncogenic kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4), Protein Kinase C (PKC), and Casein Kinase 2 (CK2).[1][2][3]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive exploration of the structure-activity relationships (SAR) of this compound analogs, delving into the causal relationships behind experimental choices in their synthesis and biological evaluation. By understanding how structural modifications to this core influence kinase inhibitory activity and selectivity, researchers can more effectively design and develop novel and potent therapeutic candidates.

I. Synthetic Strategies: Building the this compound Core

A robust and flexible synthetic strategy is paramount for a successful SAR exploration, as it enables the generation of a diverse library of analogs for biological testing. Several methods have been developed for the synthesis of the 2,6-naphthyridine core, with the choice of route often depending on the desired substitution pattern.

One common and effective approach involves the cyclization of functionalized pyridine precursors. For instance, a straightforward four-step synthesis of primary-amino-substituted naphthyridine esters can be achieved from commercially available cyanopyridines.[4] This method utilizes a condensation reaction with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form an ortho-cyano vinylogous carbamate, which then undergoes facile cyclization with ammonium acetate.[4]

A representative synthetic workflow is depicted below:

G cluster_synthesis Representative Synthetic Workflow start Substituted Pyridine Precursor step1 Functional Group Interconversion start->step1 e.g., Introduction of cyano and acetate groups step2 Cyclization step1->step2 e.g., Reaction with DMF-DMA followed by cyclization with ammonium acetate product This compound Analog step2->product

A generalized workflow for the synthesis of this compound analogs.

II. Decoding the Structure-Activity Relationship (SAR): A Positional Analysis

The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system. A systematic exploration of these substitutions is crucial for optimizing potency and selectivity against the target kinase.

A. The Naphthyridine Core: Substitutions on the Ring System

The substitution pattern on the naphthyridine core itself plays a critical role in defining the inhibitor's interaction with the kinase active site. The following sections will dissect the SAR at key positions.

  • The 1-Amino Group: A Critical Anchor The 1-amino group is a key feature of this scaffold, often forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. Modifications to this group can have a profound impact on binding affinity. While direct substitution on the amine can be explored, it is often the case that maintaining the primary amine is essential for potent activity.

  • Substitutions at C3 and C4: Modulating Potency and Selectivity The C3 and C4 positions offer valuable vectors for chemical modification. Introduction of various substituents at these positions can influence not only the potency of the inhibitor but also its selectivity profile against a panel of kinases. For example, in related naphthyridinone scaffolds, substitutions at these positions have been shown to significantly impact selectivity for AXL kinase over the closely related MET kinase.

  • The Role of Substituents at C5, C7, and C8 While less frequently explored than other positions, substitutions at C5, C7, and C8 can also fine-tune the pharmacological properties of the molecule. These positions can be modified to improve physicochemical properties such as solubility and metabolic stability, which are critical for in vivo efficacy.

B. The Phenylamino Moiety: A Gateway to the Solvent-Exposed Region

In many potent this compound-based kinase inhibitors, a phenylamino group is attached at a key position on the naphthyridine core. This phenyl ring often extends into the solvent-exposed region of the kinase active site, providing a valuable handle for introducing a wide variety of substituents to enhance potency and selectivity.

The SAR of substitutions on this phenyl ring is often highly target-dependent. For instance, in the development of CK2 inhibitors based on a benzo[c][5][6]naphthyridine core, the position and nature of substituents on the 3-chlorophenylamino moiety were found to be critical for achieving high potency.[2]

III. Quantitative SAR Data: A Comparative Analysis

To illustrate the impact of structural modifications on inhibitory activity, the following table summarizes representative SAR data for 2,6-naphthyridine and related analogs against various kinases.

ScaffoldTarget KinaseKey SubstitutionsIC50 (nM)Reference
2,6-NaphthyridineFGFR4Varied substitutions on a phenyl moietyCompound 11: nanomolar potency[3]
Benzo[c][5][6]naphthyridineCK25-(3-chlorophenylamino)-8-carboxylic acid (CX-4945)Ki = 0.38[2]
2,6-NaphthyridinePKCVaried substitutionsPotent inhibition of novel PKC isotypes

Note: This table presents a selection of data to highlight key SAR trends. For detailed information, please consult the cited literature.

IV. Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical framework for researchers, this section details step-by-step methodologies for the synthesis of a representative this compound analog and its evaluation in a kinase inhibition assay.

A. Synthesis of a Representative Analog: 3-Amino-1-bromo-2,6-naphthyridine

This protocol is adapted from a reported synthesis and provides a route to a key intermediate that can be further functionalized.

Materials:

  • 4-Cyano-3-pyridylacetonitrile

  • Dry ether

  • Anhydrous hydrogen bromide

  • Sodium bicarbonate

Procedure:

  • Suspend 4-cyano-3-pyridylacetonitrile in dry ether and cool the mixture to between -5°C and 0°C in a dry ice-methanol bath.

  • Bubble anhydrous hydrogen bromide through the mixture for two hours.

  • Slowly pour the resulting mixture into a solution of excess sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-amino-1-bromo-2,6-naphthyridine.

B. Biochemical IC50 Determination: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust and sensitive method for determining the potency of kinase inhibitors by measuring the amount of ADP produced in a kinase reaction.[5][7]

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound analog (test compound)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96- or 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound analog in DMSO.

  • Kinase Reaction Setup:

    • In a white assay plate, add the test compound at various concentrations. Include a vehicle control (DMSO) for 100% kinase activity and a no-enzyme control for background luminescence.

    • Add the kinase and substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all readings.

    • Normalize the data by setting the vehicle control (DMSO) to 100% activity and a control with a high concentration of a known potent inhibitor to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

G cluster_assay ADP-Glo™ Kinase Assay Workflow start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) step1 Set up Kinase Reaction in Assay Plate start->step1 step2 Incubate at Room Temperature step1->step2 step3 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) step2->step3 step4 Incubate for 40 min step3->step4 step5 Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) step4->step5 step6 Incubate for 30 min step5->step6 step7 Measure Luminescence step6->step7 end Calculate IC50 step7->end

A step-by-step workflow for the ADP-Glo™ Kinase Assay.

V. Future Directions and Concluding Remarks

The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: As the number of known kinases continues to grow, the development of highly selective inhibitors is crucial to minimize off-target effects and improve the therapeutic window.

  • Exploring Novel Kinase Targets: While significant progress has been made in targeting well-established oncogenic kinases, the this compound scaffold may also hold promise for inhibiting less-explored kinases implicated in other diseases.

  • Improving ADME Properties: A key challenge in drug development is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. Future SAR studies will need to incorporate a strong focus on improving these parameters to ensure in vivo efficacy and safety.

References

  • ADP Glo Protocol. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Measuring the IC50 of a Kinase Inhibitor Targeting Thr101 Phosphorylation.
  • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.
  • BenchChem. (2025). The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. BenchChem.
  • A Versatile Annulation Route to Primary-Amino-Substituted Naphthyridine Esters. (2013). Synlett, 24(17), 2233-2236.
  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
  • BenchChem. (n.d.). Determining the IC50 Value for Aurora B Inhibitor 1: Application Notes and Protocols.
  • Al-Tel, T. H. (2010). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][6][7]naphthyridines. Molecules, 15(7), 4795-4804.
  • Siddiqui-Jain, A., Drygin, D., Streiner, N., Chua, P., Pierre, F., O'Brien, S. E., ... & Rice, W. G. (2010). Discovery and SAR of 5-(3-chlorophenylamino) benzo [c][5][6] naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of medicinal chemistry, 54(2), 635-654.
  • Marco, E., Fernandez-Moro, M., de la Fuente, A., & Avendano, C. (2021). 1,6-Naphthyridin-2(1H)
  • Lee, H., Kim, D., Lee, J., Kim, S., Park, H., & Kim, S. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459.
  • Boyle, R. G., Chen, H., Gregoire, F., Jones, P., Jurema, M. W., Kanner, S. B., ... & Westin, C. D. (2024).
  • Zhou, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, J., ... & Xu, Y. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.
  • Synthesis of 1,8-Napthyridine derivatives and their evaluation as possible antiepileptic agents. (n.d.).
  • edX. (n.d.). IC50 Determination.
  • Chen, Y. T., Chen, Y. L., Yuan, C. H., & Chen, Y. L. (2013). discovery and SAR study of 1H-imidazo [4, 5-h][6][7] naphthyridin-2 (3H)-one-based c-Met kinase inhibitors. Organic & biomolecular chemistry, 11(16), 2671-2681.
  • Schax, E., Bär, K., Götz, C., & Montenarh, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8566.
  • Al-Zaqri, N., Al-Ghorbani, M., & Fadda, A. A. (2022). 1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones. RSC advances, 12(34), 22003-22011.
  • Marco, E., Fernandez-Moro, M., de la Fuente, A., & Avendano, C. (2021). 1,6-Naphthyridin-2(1H)

Sources

Navigating the Niche: A Technical Guide to the Commercial Availability and Sourcing of 2,6-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Commercial Landscape: A Scarcity of Off-the-Shelf Options

This scarcity underscores the specialized nature of 2,6-Naphthyridin-1-amine. Its absence from standard chemical inventories suggests that the current demand is likely confined to niche research applications, not yet warranting large-scale production for stock. Consequently, researchers and drug development professionals must turn to custom synthesis providers to obtain this critical building block.

The Primary Procurement Pathway: Custom Synthesis

Given the lack of off-the-shelf availability, custom synthesis emerges as the definitive route for acquiring this compound. This approach offers the flexibility to specify purity, quantity, and analytical data requirements to suit the specific needs of a research program.

Identifying and Engaging Custom Synthesis Partners

A multitude of companies specialize in the custom synthesis of complex organic molecules and chemical building blocks. When selecting a partner, the following factors should be considered:

  • Expertise in Heterocyclic Chemistry: Look for companies with a demonstrated track record in the synthesis of nitrogen-containing heterocycles.

  • Scale-Up Capabilities: Consider your future needs. A provider who can handle milligram-scale synthesis for initial screening and scale up to gram or kilogram quantities for later-stage development is ideal.

  • Analytical Capabilities: Ensure the provider offers comprehensive analytical services, including as a minimum, NMR, LC-MS, and HPLC, to verify the identity and purity of the final product.

  • Communication and Project Management: A transparent and collaborative approach with regular progress updates is crucial for a successful custom synthesis project.

Table 1: Representative Custom Synthesis Providers

CompanyServices OfferedKey Strengths
Otava ChemicalsCustom synthesis, building blocks, compound libraries.[1]Expertise in organic molecule synthesis for biotech and pharma, with capabilities for both small and large-scale projects.[1]
ChiroBlockCustom synthesis, process development, route scouting.[2]Specializes in complex and commercially unavailable compounds, offering customer-exclusive synthesis development.[2]
Frontier Specialty ChemicalsSynthetic chemical building blocks, custom synthesis.[3]Decades of experience in synthesizing a wide range of specialty chemical building blocks.[3]
ResolveMass Laboratories Inc.Custom synthesis of building blocks and intermediates.[4]Focus on tailored solutions for drug discovery, including access to specialized expertise and regulatory compliance.[4]
ChemSceneBuilding blocks, custom synthesis, commercial production.[5]Large inventory of building blocks and extensive experience in chemical synthesis for various applications.[5]
The Custom Synthesis Workflow

Engaging a custom synthesis provider typically follows a structured process designed to ensure clarity and successful project execution.

Custom Synthesis Workflow Figure 1: Typical Custom Synthesis Workflow A Initial Inquiry & Confidentiality Agreement B Technical Scoping & Feasibility Analysis A->B Provide structure, quantity, purity requirements C Quotation & Project Timeline B->C Supplier assesses synthetic route & resources D Synthesis & In-Process Quality Control C->D Customer Approval E Final Product Analysis & Purification D->E Regular Progress Updates F Product Delivery & Documentation (CoA, Analytical Data) E->F Verification against specifications

Caption: A flowchart illustrating the typical stages of a custom chemical synthesis project.

A Foundational Synthetic Approach: The Chichibabin Amination

A key piece of information for any custom synthesis inquiry is a known or proposed synthetic route. Research from Wageningen University & Research provides a direct and citable method for the preparation of this compound.[6]

The Chichibabin Amination of 2,6-Naphthyridine

The literature describes the successful synthesis of 1-amino-2,6-naphthyridine (an alternative nomenclature for this compound) via the Chichibabin amination of 2,6-naphthyridine.[6] This reaction, a classic method for the amination of nitrogen-containing heterocycles, reportedly proceeds with a yield of 54%.[6]

Reaction Scheme:

Chichibabin Amination Figure 2: Synthesis of this compound cluster_0 Starting Material cluster_1 Reagents cluster_2 Product 2,6-Naphthyridine 2,6-Naphthyridine This compound This compound 2,6-Naphthyridine->this compound Chichibabin Amination (54% yield) KNH2 / NH3 (l) KNH2 / NH3 (l)

Caption: The synthetic route to this compound via Chichibabin amination.

This established synthetic route provides a strong foundation for discussions with custom synthesis providers. It demonstrates the feasibility of the synthesis and offers a clear starting point for process development and optimization.

Synthesis of the Precursor: 2,6-Naphthyridine

The aforementioned synthesis requires the precursor, 2,6-naphthyridine. While also a specialized heterocyclic compound, literature provides methods for its synthesis. A facile synthesis of 2,6-naphthyridine has been described, which is a critical first step in the overall production of the target amine.[6] Recent advancements in synthetic methodologies, such as C-H activation and annulation strategies, are also expanding the toolbox for creating substituted 2,6-naphthyridine derivatives, which could potentially be adapted for the synthesis of the unsubstituted core.

Quality Control and Analytical Verification

For researchers in drug development, rigorous quality control is paramount. When commissioning the synthesis of this compound, a comprehensive analytical package should be requested to confirm the identity, purity, and integrity of the compound.

Table 2: Recommended Analytical Data for this compound

Analytical TechniquePurpose
¹H and ¹³C NMR Structural confirmation and assessment of impurities.
LC-MS Confirmation of molecular weight and purity assessment.
HPLC Quantitative purity determination.
Certificate of Analysis (CoA) A summary document detailing the analytical results and confirming that the product meets the agreed-upon specifications.

Conclusion and Strategic Recommendations

This compound is a valuable but commercially scarce building block. The primary and most reliable method for its procurement is through custom synthesis. By partnering with a reputable custom synthesis provider and leveraging known synthetic methodologies, such as the Chichibabin amination of 2,6-naphthyridine, researchers can successfully obtain this compound for their discovery and development programs.

Strategic Recommendations:

  • Proactive Sourcing: Due to the lead times associated with custom synthesis, it is advisable to initiate the sourcing process well in advance of when the material is required for experimental work.

  • Detailed Technical Package: Provide potential suppliers with a comprehensive technical package that includes the chemical structure, desired quantity, required purity, and any known synthetic routes.

  • Request a Detailed Quotation: The quotation should include a clear timeline, cost breakdown, and a list of the analytical data that will be provided with the final product.

  • Foster a Collaborative Partnership: Maintain open communication with the chosen supplier throughout the synthesis process to address any potential challenges and ensure a successful outcome.

By following the guidance outlined in this document, researchers, scientists, and drug development professionals can effectively navigate the sourcing challenges associated with this compound and advance their research objectives.

References

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
  • Otava Chemicals. (n.d.). Custom Synthesis.
  • ChiroBlock. (n.d.). Synthesis Service & Chemical Contract Research.
  • ResolveMass Laboratories Inc. (n.d.). Custom Synthesis of Building Blocks.
  • van der Plas, H. C., & Wozniak, M. (1981). Synthesis and amination of naphthyridines. Wageningen University & Research.

Sources

safety and handling precautions for 2,6-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,6-Naphthyridin-1-amine

Abstract

This compound is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. As with many novel research compounds, comprehensive toxicological data is not yet fully established. This guide, therefore, provides a detailed framework for the safe handling and use of this compound in a laboratory setting. It synthesizes available safety information for structurally related compounds and general best practices for handling heterocyclic amines. The protocols and recommendations herein are designed to empower researchers, scientists, and drug development professionals to mitigate potential risks and foster a culture of safety. This document covers hazard identification, exposure controls, emergency procedures, and proper disposal, underpinned by the principle of "As Low As Reasonably Practicable" (ALARP) exposure.

Introduction to this compound and the Precautionary Principle

This compound belongs to the naphthyridine family, a class of diazanaphthalenes.[1] These nitrogen-containing heterocyclic compounds are prevalent scaffolds in pharmaceutical development due to their diverse biological activities. While specific toxicological data for this compound is limited, the broader class of aromatic amines includes compounds with known hazardous properties, including potential mutagenicity and carcinogenicity.[2][3] Therefore, a precautionary approach is paramount. This guide operates on the principle that in the absence of comprehensive data, the compound should be handled as potentially hazardous.

Hazard Identification and Classification

While a specific, comprehensive Safety Data Sheet (SDS) with full toxicological evaluation for this compound is not widely available, data from analogous compounds and general chemical class warnings provide a basis for hazard assessment.

2.1. GHS Classification (Anticipated)

Based on data for similar heterocyclic amines and naphthylamines, the following GHS classifications should be anticipated.[4][5][6][7]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Irritation / CorrosionCategory 2H315: Causes skin irritation
Serious Eye Damage / Eye IrritationCategory 2AH319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
CarcinogenicityCategory 2H351: Suspected of causing cancer
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects

2.2. Physical and Chemical Properties

Understanding the physical properties of this compound is crucial for safe handling and storage.

PropertyValueSource
Molecular FormulaC₈H₇N₃PubChem[8]
Molecular Weight145.16 g/mol PubChem[5]
AppearanceAssumed to be a solid (e.g., tan solid for a related compound)Sigma-Aldrich
Melting PointData not available
Boiling PointData not available
SolubilityData not available (assume poor aqueous solubility, soluble in organic solvents)

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE protocols, is essential.

3.1. Primary Engineering Controls

All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] The fume hood provides a physical barrier and active ventilation. Ensure the airflow is functioning correctly before commencing any work.

3.2. Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical.[10][11]

  • Eye Protection : Chemical safety goggles with side shields are mandatory.[4][9]

  • Hand Protection : Nitrile gloves are recommended for handling this compound.[9][12] Given the potential for skin absorption, double-gloving is advised, especially during weighing and solution preparation. Gloves should be changed immediately if contamination is suspected.

  • Body Protection : A lab coat that fastens completely is required.[9][12] Ensure it has long sleeves.

  • Respiratory Protection : While a fume hood is the primary control, a NIOSH-approved respirator may be necessary for spill cleanup or if there is a potential for aerosol generation outside of a fume hood.[10]

Workflow: Donning and Doffing PPE

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat D2 2. Eye Protection (Goggles) D1->D2 D3 3. Gloves (First Pair) D2->D3 D4 4. Gloves (Second Pair) D3->D4 F1 1. Outer Gloves (Contaminated) F2 2. Lab Coat (Turn inside out) F1->F2 F3 3. Eye Protection F2->F3 F4 4. Inner Gloves F3->F4 Emergency_Response Start Exposure or Spill Occurs Assess Is the situation life-threatening? Start->Assess Call_Emergency Call Emergency Services Assess->Call_Emergency Yes Secure_Area Secure the Area Alert Others Assess->Secure_Area No Administer_First_Aid Administer First Aid (if safe to do so) Call_Emergency->Administer_First_Aid Report Report the Incident Administer_First_Aid->Report Consult_SDS Consult SDS for Specific Instructions Secure_Area->Consult_SDS Cleanup Follow Spill Cleanup Protocol Consult_SDS->Cleanup Cleanup->Report

Sources

Methodological & Application

using 2,6-Naphthyridin-1-amine in cell-based proliferation assays.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Investigational Use of 2,6-Naphthyridin-1-amine for Cell-Based Proliferation Assays

For: Researchers, scientists, and drug development professionals in cell biology and oncology.

Introduction: The Quest for Novel Proliferation Probes

The accurate measurement of cell proliferation is fundamental to numerous research areas, from cancer biology to regenerative medicine.[1][2] Established methods for assessing cell proliferation often rely on the incorporation of nucleoside analogs like BrdU or EdU, or on metabolic indicators.[1][2][3] However, the search for novel chemical entities that can either directly report on or modulate cell proliferation continues, with the aim of developing more sensitive, less toxic, and more versatile tools for researchers.

This document provides a detailed guide for the investigational use of this compound, a heterocyclic amine, in cell-based proliferation assays. Naphthyridine scaffolds are present in a variety of biologically active compounds, including those with demonstrated anti-cancer and cytotoxic properties.[4][5][6] While the direct use of this compound as a proliferation marker is not yet established in the literature, its structural similarity to other kinase inhibitors and DNA-interacting agents suggests its potential as a modulator of cell proliferation.[7][8] This application note outlines a comprehensive framework for evaluating its effects on cell proliferation, providing detailed protocols, data interpretation guidelines, and troubleshooting advice.

Scientific Principles and Postulated Mechanism of Action

Naphthyridine derivatives have been shown to exert anti-proliferative effects through various mechanisms, including the inhibition of protein tyrosine kinases and interference with cell cycle progression.[4][8] For instance, certain naphthyridine analogs act as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a key player in hepatocellular carcinoma.[7] Others have been found to induce G1 cell cycle arrest by downregulating cyclin-dependent kinases (CDKs).[4]

Given the structural features of this compound, we can postulate two primary modes of action in the context of a cell proliferation assay:

  • Direct Inhibition of Cell Cycle Progression: The compound may act as an inhibitor of key kinases involved in cell cycle control, such as CDKs or other growth factor receptors. This would lead to a dose-dependent decrease in cell proliferation.

  • DNA Intercalation or Interaction: The planar aromatic structure of the naphthyridine core could potentially allow for intercalation into DNA, leading to cell cycle arrest and apoptosis at higher concentrations.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound to modulate cell proliferation.

Signaling_Pathway Hypothetical Signaling Pathway for this compound Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., FGFR) Receptor Tyrosine Kinase (e.g., FGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., FGFR) PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase (e.g., FGFR)->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway Receptor Tyrosine Kinase (e.g., FGFR)->RAS/MAPK Pathway Cell Cycle Progression Cell Cycle Progression PI3K/Akt Pathway->Cell Cycle Progression RAS/MAPK Pathway->Cell Cycle Progression Proliferation Proliferation Cell Cycle Progression->Proliferation This compound This compound This compound->Receptor Tyrosine Kinase (e.g., FGFR) Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase by this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for assessing the anti-proliferative effects of this compound using a standard EdU (5-ethynyl-2'-deoxyuridine) incorporation assay. This method allows for the direct measurement of DNA synthesis and is a reliable indicator of cell proliferation.[1][3]

Materials and Reagents
  • This compound (CAS: 12884777)[9]

  • Cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom tissue culture plates

  • EdU Cell Proliferation Kit (with fluorescent azide)

  • Hoechst 33342 nuclear stain

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

Experimental Workflow

The overall workflow for the cell proliferation assay is depicted below.

Experimental_Workflow Experimental Workflow for Proliferation Assay A 1. Cell Seeding B 2. Treatment with This compound A->B C 3. EdU Labeling B->C D 4. Fixation & Permeabilization C->D E 5. Click-iT Reaction (EdU Detection) D->E F 6. Nuclear Staining (Hoechst) E->F G 7. Imaging & Analysis F->G

Caption: Step-by-step workflow for the cell proliferation assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • EdU Labeling:

    • Two to four hours before the end of the treatment period, add EdU to each well at a final concentration of 10 µM.[3]

    • Incubate the plate for the remainder of the treatment time to allow for EdU incorporation into newly synthesized DNA.

  • Cell Fixation and Permeabilization:

    • Carefully aspirate the medium from each well.

    • Wash the cells once with 100 µL of PBS.

    • Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[3]

    • Aspirate the fixative and wash the cells twice with 100 µL of PBS.

    • Add 100 µL of 0.5% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature for permeabilization.[3]

  • EdU Detection (Click Chemistry):

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide.

    • Aspirate the permeabilization buffer and add 50 µL of the reaction cocktail to each well.

    • Incubate for 30 minutes at room temperature, protected from light.[1]

  • Nuclear Staining:

    • Aspirate the reaction cocktail and wash the cells twice with PBS.

    • Add 100 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.[3]

  • Imaging and Data Analysis:

    • Aspirate the Hoechst solution and add 100 µL of PBS to each well.

    • Image the plate using a high-content imaging system or a fluorescence microscope.

    • Acquire images in the appropriate channels for the fluorescent azide (EdU) and Hoechst 33342 (total cells).

    • Analyze the images to quantify the number of EdU-positive cells and the total number of cells in each well.

    • The percentage of proliferating cells is calculated as: (Number of EdU-positive cells / Total number of cells) x 100.

Data Presentation and Interpretation

The results of the proliferation assay can be summarized in a table and visualized using a dose-response curve.

Table 1: Example Data for the Effect of this compound on HeLa Cell Proliferation

Concentration (µM)% Proliferating Cells (Mean ± SD)% Inhibition
0 (Vehicle)45.2 ± 3.10
0.143.8 ± 2.93.1
138.1 ± 2.515.7
1022.5 ± 1.850.2
508.7 ± 1.180.8
1002.3 ± 0.594.9

From this data, an IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited) can be calculated using appropriate software (e.g., GraphPad Prism).

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete washing; autofluorescence of the compoundIncrease the number and duration of wash steps. Run a control plate with the compound but without the fluorescent azide to assess its intrinsic fluorescence.
Low EdU signal Insufficient EdU incubation time; inactive Click-iT® reagentsOptimize EdU incubation time for your cell line. Prepare fresh Click-iT® reagents.
High well-to-well variability Uneven cell seeding; edge effects in the plateEnsure a single-cell suspension before seeding. Avoid using the outer wells of the 96-well plate.
Cell death at high compound concentrations Cytotoxicity of the compoundPerform a separate cytotoxicity assay (e.g., MTT or LDH release) to distinguish between anti-proliferative and cytotoxic effects.[10]

Conclusion and Future Directions

This application note provides a framework for the initial investigation of this compound as a potential modulator of cell proliferation. The provided protocol, based on the robust EdU incorporation assay, allows for a quantitative assessment of its anti-proliferative activity. Further studies will be necessary to elucidate the precise mechanism of action, including kinase profiling assays and cell cycle analysis by flow cytometry. The exploration of novel chemical entities like this compound is crucial for the development of new tools and therapeutic strategies in cancer research and beyond.

References

  • baseclick GmbH. (n.d.). Proliferations Assay | Methods, Analysis & Applications.
  • Agilent. (n.d.). Manual: Cell Proliferation Assay Kit.
  • Gong, Y., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(23), 5693.
  • UK Chemical Suppliers. (n.d.). 2,6-naphthyridin-1(2h)-one suppliers UK.
  • USA Chemical Suppliers. (n.d.). 2,6-naphthyridin-1(2h)-one suppliers USA.
  • National Center for Biotechnology Information. (2020). Biological Activity of Naturally Derived Naphthyridines. PubMed Central.
  • Lee, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Cushman, M., et al. (2004). Cytotoxicity of 5H-Dibenzo[c,h][3][4]naphthyridin-6-ones and 6H-Indeno[1,2-c]isoquinolin-5,11-diones in Tumor Cells Sensitive and Resistant to Camptothecin Analogs. Journal of Medicinal Chemistry, 47(22), 5477-5487.
  • Lee, J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15436-15449.
  • Abas, F., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(18), 4238.
  • Witek, K., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(19), 11843.
  • Flannery, E. L., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry.
  • Arshad, M. F., et al. (2023).[3][12]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Scientific Reports, 13(1), 18123.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1,6-Naphthyridin-2-amine.
  • Rewcastle, G. W., et al. (2000). Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry, 43(18), 3482-3491.
  • American Chemical Society. (2021). 1,6-Naphthyridine.
  • University of California, San Francisco. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • Michigan State University. (n.d.). Amine Reactivity.

Sources

Application Notes and Protocols for In Vivo Evaluation of 2,6-Naphthyridin-1-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 2,6-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this core structure have shown promise as potent inhibitors of various protein kinases, positioning them as compelling candidates for therapeutic development, particularly in oncology.[2] Notably, analogs of 2,6-naphthyridine have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor progression.[2][3] This technical guide provides a comprehensive framework for the preclinical in vivo evaluation of 2,6-Naphthyridin-1-amine and its derivatives, with a focus on assessing antitumor efficacy in rodent models. The protocols outlined herein are designed to ensure scientific rigor, data reproducibility, and adherence to the highest ethical standards in animal research.

Introduction: The Therapeutic Potential of 2,6-Naphthyridine Derivatives

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are found in numerous natural products and have been extensively explored in synthetic medicinal chemistry.[1][3] The specific isomer 2,6-naphthyridine has emerged as a key pharmacophore in the design of targeted therapies. Recent research has highlighted the potential of 2,6-naphthyridine analogs as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a critical oncogenic driver in a subset of hepatocellular carcinomas (HCC).[4][5] For instance, a novel 2,6-naphthyridine derivative, referred to as Compound 11, has shown nanomolar potency against human HCC cell lines and remarkable antitumor efficacy in xenograft mouse models.[2][4] This underscores the importance of robust in vivo testing to validate the therapeutic potential of this class of compounds.

This guide will provide a detailed experimental protocol for assessing the in vivo efficacy of a representative 2,6-naphthyridine-based compound, using a human tumor xenograft model as the primary example. The principles and methods described can be adapted for various cancer types and other disease models where the therapeutic target of the 2,6-naphthyridine derivative is relevant.

Preclinical In Vivo Study Design: A Multifaceted Approach

A successful in vivo study requires careful planning and consideration of multiple factors to ensure the generation of meaningful and translatable data. The following sections detail the critical components of the experimental design.

Animal Model Selection

The choice of animal model is paramount and is dictated by the specific research question. For evaluating the anticancer activity of a novel compound, several models are commonly employed:

  • Cell Line-Derived Xenograft (CDX) Models: These are the most common models for initial efficacy testing.[6] Human cancer cell lines are implanted, typically subcutaneously, into immunocompromised mice (e.g., athymic nude or SCID mice).[6] The growth of these tumors can then be monitored following treatment with the test compound.

  • Patient-Derived Xenograft (PDX) Models: These models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse.[6] PDX models are considered more clinically relevant as they better retain the heterogeneity and microenvironment of the original human tumor.[6]

  • Genetically Engineered Mouse Models (GEMMs): In these models, genetic modifications are introduced to mimic the molecular drivers of human cancers.[6] GEMMs are valuable for studying tumor initiation, progression, and the interaction of the tumor with an intact immune system.[6]

For the purpose of this protocol, we will focus on the widely used CDX model .

Ethical Considerations

All animal experiments must be conducted in strict accordance with institutional and national guidelines for the humane care and use of laboratory animals. An experimental protocol should be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC) prior to the commencement of any studies. Key ethical considerations include minimizing animal pain and distress, using the minimum number of animals required to obtain statistically significant results, and defining humane endpoints for euthanasia.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment

Prior to initiating a full-scale efficacy study, it is highly recommended to conduct preliminary PK and PD studies.

  • Pharmacokinetics (PK): This branch of pharmacology investigates the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.[7] PK studies are essential for determining the optimal dosing regimen (dose and frequency) and route of administration to achieve and maintain therapeutic concentrations of the drug at the target site.[7]

  • Pharmacodynamics (PD): PD studies examine the biochemical and physiological effects of a drug on the body.[7] For a kinase inhibitor, this would involve measuring the inhibition of the target kinase and downstream signaling pathways in tumor tissue at various time points after drug administration.[8]

A well-designed PK/PD study provides critical information to link drug exposure to the biological response, thereby strengthening the rationale for the chosen dosing regimen in the efficacy study.

Experimental Protocols

The following protocols provide a step-by-step guide for an in vivo efficacy study of a 2,6-naphthyridine-based compound in a CDX mouse model.

Preparation of the Test Compound

The formulation of the test compound is critical for ensuring its solubility, stability, and bioavailability.

Materials:

  • This compound analog (or other test compound)

  • Vehicle components (e.g., DMSO, PEG300, Tween 80, saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Determine the appropriate vehicle for the test compound based on its physicochemical properties. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.

  • On the day of dosing, weigh the required amount of the test compound.

  • In a sterile microcentrifuge tube, dissolve the compound in a small amount of DMSO.

  • Add PEG300 and vortex thoroughly to ensure complete dissolution.

  • Add Tween 80 and vortex again.

  • Finally, add sterile saline to the desired final concentration and vortex until a clear solution is obtained. If necessary, use a sonicator to aid dissolution.

  • The final vehicle composition should be optimized to be well-tolerated by the animals.

In Vivo Antitumor Efficacy Study in a CDX Model

This protocol describes a typical subcutaneous xenograft study.

Materials:

  • Human cancer cell line (e.g., Huh7 or Hep3B for an FGFR4 inhibitor)[4]

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Cell culture medium and supplements

  • Matrigel (optional, can enhance tumor take rate)

  • Sterile syringes and needles (appropriate gauge for the route of administration)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under standard conditions.

    • On the day of implantation, harvest the cells and resuspend them in sterile PBS or serum-free medium at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor establishment.

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor the mice regularly for tumor growth.

    • When the tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Record the initial tumor volume and body weight of each mouse.

  • Drug Administration:

    • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[8]

    • The route of administration will depend on the PK profile of the compound. Common routes include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO).[9]

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Record the body weight of each mouse at the same frequency to monitor for signs of toxicity.

    • Observe the animals daily for any clinical signs of distress or adverse effects.

  • Study Termination and Tissue Collection:

    • The study should be terminated when the tumors in the control group reach a predetermined maximum size or at a specified time point.

    • At the end of the study, euthanize the mice according to IACUC-approved procedures.

    • Excise the tumors, weigh them, and collect samples for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

Pharmacodynamic (PD) Biomarker Analysis

Protocol (Western Blotting Example):

  • Homogenize a portion of the collected tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the target protein (e.g., phospho-FGFR4, phospho-ERK) and a loading control (e.g., β-actin).

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of target inhibition.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Representative Dosing and Monitoring Schedule
ParameterDescription
Animal Model Athymic Nude Mice (Female, 6-8 weeks)
Cell Line Huh7 (Hepatocellular Carcinoma)
Cell Inoculum 5 x 10^6 cells in 100 µL PBS/Matrigel (1:1)
Tumor Implantation Subcutaneous, right flank
Treatment Groups 1. Vehicle Control
2. 2,6-Naphthyridine Analog (e.g., 10 mg/kg)
3. 2,6-Naphthyridine Analog (e.g., 30 mg/kg)
4. Positive Control (if available)
Route of Admin. Oral Gavage (PO)
Dosing Schedule Once daily (QD) for 21 days
Efficacy Endpoint Tumor Volume
Toxicity Endpoint Body Weight, Clinical Observations
PD Biomarkers p-FGFR4, p-ERK in tumor tissue

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships.

Diagram 1: In Vivo Efficacy Study Workflow```dot

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Cell Culture (e.g., Huh7) implantation Subcutaneous Implantation cell_culture->implantation randomization Tumor Growth & Randomization implantation->randomization dosing Daily Dosing (Vehicle/Compound) randomization->dosing monitoring Tumor & Body Weight Measurement (2-3x/week) dosing->monitoring termination Study Termination monitoring->termination tissue_collection Tumor Excision & Tissue Collection termination->tissue_collection pd_analysis PD Biomarker Analysis tissue_collection->pd_analysis

Caption: Inhibition of the FGF19-FGFR4 signaling pathway.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the in vivo evaluation of this compound and its analogs. By employing a systematic and rigorous approach that integrates efficacy, pharmacokinetic, and pharmacodynamic assessments, researchers can effectively validate the therapeutic potential of this promising class of compounds. Adherence to these principles will not only ensure the generation of high-quality, reproducible data but also contribute to the successful translation of novel 2,6-naphthyridine-based therapies from the laboratory to the clinic.

References

  • Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
  • Oh, H., et al. (2024).
  • Li, Y., et al. (2024). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Chabowska, G., et al. (2021). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review.
  • Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]
  • Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
  • Cho, S. Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer Prevention. [Link]
  • Kim, J., et al. (2013).
  • John, V., et al. (2025). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. Neurotherapeutics. [Link]
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. [Link]
  • Wójcicka, A., et al. (2024).
  • Brodney, M. A., et al. (2017). Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality. Journal of Medicinal Chemistry. [Link]
  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. [Link]
  • John, V., et al. (2025). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. PMC. [Link]
  • Swahn, B. M., et al. (2012). Design and Synthesis of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors with in Vivo Brain Reduction of β-Amyloid Peptides.
  • Abu-Melha, S. (2015).
  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. [Link]
  • Chen, Y. L., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[3][4]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
  • Ghaemmaghami, S., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharmaceutical Research. [Link]
  • Roma, G., et al. (2010). 1,8-Naphthyridines VIII. Novel 5-aminoimidazo[1,2-a]n[4][6]aphthyridine-6-carboxamide and 5-aminot[2][4][5]riazolo[4,3-a]n[4][6]aphthyridine-6-carboxamide derivatives showing potent analgesic or anti-inflammatory activity, respectively, and completely devoid of acute gastrolesivity. European Journal of Medicinal Chemistry. [Link]

Sources

Application Note: A Practical Guide to the Purification of 2,6-Naphthyridin-1-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note provides a comprehensive, technically grounded guide for the purification of 2,6-Naphthyridin-1-amine, a key heterocyclic scaffold in medicinal chemistry and drug development. Due to its basic amine functionality, this compound presents specific challenges for standard silica gel chromatography, often resulting in poor separation, low yield, and significant peak tailing. This guide explains the underlying chemical principles causing these issues and provides two robust, step-by-step protocols for achieving high purity: (1) a cost-effective, optimized normal-phase flash chromatography method using a basic mobile phase modifier, and (2) an alternative high-performance reversed-phase HPLC method. Troubleshooting strategies and method development principles are detailed to empower researchers to adapt these protocols to their specific needs.

The Challenge: Physicochemical Properties of this compound

This compound is a heterocyclic aromatic amine, a class of compounds known for their diverse biological activities.[1] Its structure, containing two basic ring nitrogens and an exocyclic primary amine, confers moderate polarity and significant basicity.[2][3] The primary challenge in its purification via column chromatography stems from the strong acid-base interaction between the basic amine groups and the acidic surface of standard silica gel.[4][5]

The surface of silica gel is populated with silanol groups (Si-OH), which act as Brønsted acids.[4][6] The basic nitrogen atoms of this compound can be protonated by these silanols, leading to strong ionic adsorption onto the stationary phase. This interaction results in several undesirable outcomes:

  • Severe Peak Tailing: A portion of the analyte is retained longer than the bulk, leading to broad, asymmetric peaks.[7][8]

  • Irreversible Adsorption: A fraction of the compound may bind so strongly that it does not elute from the column, causing significant yield loss.[4]

  • Poor Resolution: Tailing peaks are difficult to resolve from nearby impurities.

  • Potential for Compound Degradation: The acidic silica surface can sometimes catalyze the degradation of sensitive molecules.[4]

The Chromatographic Solution: Mitigating Acid-Base Interactions

To achieve a successful separation, the detrimental interaction between the basic analyte and the acidic stationary phase must be neutralized. This can be accomplished in two primary ways: modifying the mobile phase or changing the stationary phase entirely.

Strategy 1: Mobile Phase Modification (Normal-Phase) The most common and cost-effective solution is to add a small quantity of a volatile organic base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (typically 0.5-2% v/v).[4][9] This "competing base" is smaller and more mobile than the analyte. It saturates the acidic silanol sites on the silica, effectively "masking" them from the this compound as it travels through the column.[10] This suppression of secondary ionic interactions allows for a separation based primarily on polarity, resulting in symmetrical peaks and improved recovery.[10]

Strategy 2: Alternative Stationary Phases For particularly challenging separations, or when a basic modifier is incompatible with the sample, an alternative stationary phase is recommended.

  • Amine-Functionalized Silica: This stationary phase has an amine chemically bonded to the silica surface, creating a weakly basic environment that repels basic analytes and eliminates the need for mobile phase modifiers.[5][6][11]

  • Reversed-Phase (C18) Silica: In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile). For basic compounds like this compound, increasing the mobile phase pH to a basic value (e.g., pH 9-10) deprotonates the amine, rendering it less polar (more hydrophobic).[12][13] This increases its retention on the C18 column and leads to sharp, symmetrical peaks. A general guideline is to adjust the mobile phase pH to be at least two units above the analyte's pKa.[4][13]

cluster_0 Standard Silica Gel (Acidic) cluster_1 Silica Gel with TEA Modifier Amine Basic Amine (R-NH2) Silanol Acidic Silanol (Si-OH) Amine->Silanol Strong Ionic Adsorption (Causes Tailing) Amine_Mod Basic Amine (R-NH2) Silanol_Mod Neutralized Silanol (Si-O-H-NEt3) Amine_Mod->Silanol_Mod Weak Interaction (Good Elution) TEA Triethylamine (TEA) TEA->Silanol_Mod Masking Interaction

Diagram 1: Mitigation of analyte-silica interactions.

Method Development: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to develop and validate the separation conditions using Thin-Layer Chromatography (TLC). This preliminary step saves time, solvent, and sample.

Protocol: TLC Solvent System Screening

  • Prepare at least three different eluent systems of varying polarity. Common systems for N-heterocycles include Dichloromethane/Methanol and Ethyl Acetate/Hexane.

  • For each solvent system, prepare two developing chambers: one with the neat solvent mixture and one with the same mixture containing 1% triethylamine (TEA) .

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Dichloromethane).

  • Spot the crude mixture onto two separate TLC plates.

  • Develop one plate in the neat solvent system and the other in the TEA-modified system.

  • Visualize the plates under UV light (254 nm).

  • Analysis: Compare the results. In the TEA-modified system, the spot corresponding to the amine should be less streaked and have a higher Rf value compared to the neat system. The ideal solvent system will provide good separation between the product and impurities, with a target Rf value for the product of approximately 0.2-0.35 .[9]

Table 1: Example TLC Data for Solvent System Screening

Solvent System (v/v) Additive Product Rf Observations
95:5 DCM/MeOH None 0.10 Severe tailing/streaking up from the baseline.
95:5 DCM/MeOH 1% TEA 0.30 Round, well-defined spot. Good separation from a less polar impurity (Rf=0.6).
70:30 Hexane/EtOAc None 0.05 Spot remains at the baseline with a long streak.

| 70:30 Hexane/EtOAc | 1% TEA | 0.25 | Well-defined spot. Suitable for column chromatography. |

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol describes the standard method for purifying gram-scale quantities of this compound using silica gel with a TEA-modified mobile phase.

Crude Crude Product (this compound + Impurities) TLC 1. TLC Method Development (e.g., 95:5 DCM/MeOH + 1% TEA) Crude->TLC Column 2. Column Packing & Equilibration (Slurry pack silica in mobile phase) TLC->Column Load 3. Sample Loading (Dry loading or minimal solvent) Column->Load Elute 4. Elution & Fraction Collection (Maintain constant solvent head) Load->Elute Analyze 5. Fraction Analysis (TLC monitoring) Elute->Analyze Combine 6. Combine Pure Fractions & Concentrate Analyze->Combine Pure Pure Product Combine->Pure

Diagram 2: General workflow for flash chromatography.

Materials and Equipment

  • Crude this compound

  • Silica gel for flash chromatography (e.g., 230-400 mesh)

  • Solvents (HPLC grade): Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Procedure

  • Mobile Phase Preparation: Based on the optimal conditions determined by TLC (e.g., 95:5 DCM/MeOH), prepare a sufficient volume of the mobile phase. Add 1% TEA by volume (e.g., 10 mL of TEA for 990 mL of solvent mixture).

  • Column Packing (Slurry Method):

    • Secure the column vertically. Add a small plug of cotton or glass wool and a layer of sand to the bottom.

    • In a separate beaker, create a slurry by mixing the required amount of silica gel with the mobile phase. The amount of silica should be 40-100 times the mass of the crude product.

    • Pour the slurry into the column. Use gentle tapping or air pressure to ensure even packing.

    • Open the stopcock and allow the excess solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.[14]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or MeOH).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Concentrate this mixture to a fine, dry powder using a rotary evaporator.

    • Carefully add the dry powder to the top of the packed column, creating a thin, even layer.

    • Gently add a protective layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

    • Open the stopcock and begin collecting fractions. Apply gentle air pressure to maintain a steady flow rate.

    • Continuously add fresh mobile phase to the top of the column to prevent it from running dry.[14]

  • Monitoring the Separation:

    • Periodically collect small samples from the eluate to spot on a TLC plate.

    • Develop the TLC plate to track the elution of the product and any impurities.

    • Collect fractions containing the pure product into a separate flask.

  • Product Isolation:

    • Combine all fractions that contain the pure product.

    • Remove the solvent and TEA using a rotary evaporator to yield the purified this compound.

Protocol 2: Alternative Method - Reversed-Phase Preparative HPLC

This method is ideal for purifying smaller quantities or for achieving very high purity levels. It relies on a basic mobile phase to ensure the analyte is in its neutral, uncharged state.

Materials and Equipment

  • Crude this compound

  • Preparative HPLC system

  • Reversed-phase C18 column

  • Solvents (HPLC grade): Acetonitrile (ACN), Deionized Water

  • Mobile Phase Modifier: Ammonium hydroxide (NH₄OH) or Triethylamine (TEA)

Step-by-Step Procedure

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with 0.1% NH₄OH (adjust to pH ~10).

    • Mobile Phase B: Acetonitrile with 0.1% NH₄OH.

    • Filter and degas both mobile phases before use.

  • Method Development (Analytical Scale):

    • Using an analytical C18 column, develop a gradient method (e.g., 5% to 95% B over 15 minutes) to determine the retention time of the product and resolve it from impurities.

  • Sample Preparation: Dissolve the crude product in a small amount of the initial mobile phase mixture or a compatible solvent like DMSO. Filter the sample through a 0.45 µm syringe filter.

  • Preparative Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the sample and run the preparative gradient method.

    • Collect fractions based on the UV detector signal corresponding to the target compound.

  • Product Isolation:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Most of the acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure product as a solid.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product does not elute (Normal-Phase) 1. Mobile phase is not polar enough.2. Insufficient TEA was added.1. Gradually increase the percentage of the polar solvent (e.g., methanol).2. Ensure at least 1-2% TEA is present in the mobile phase.
Severe Tailing/Streaking Persists 1. Strong interaction with silica still occurring.2. Column is overloaded with sample.1. Increase TEA concentration to 2%.2. Switch to an amine-functionalized silica column or a basic alumina column.[4]3. Use less crude material relative to the amount of silica.[8]
Poor Separation from Impurity 1. Solvent system lacks selectivity.1. Try a different solvent system (e.g., switch from DCM/MeOH to Hexane/Ethyl Acetate).2. Run a shallower solvent gradient.
Product Elutes at Solvent Front (Reversed-Phase) 1. Mobile phase pH is too low, causing the amine to be protonated (ionic and highly polar).1. Ensure the mobile phase pH is basic (pH > 9) by adding NH₄OH or TEA to both water and acetonitrile.[13][15]

References

  • Sorbent Technologies, Inc. (2022). Amino Silica Gel.
  • Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?
  • Zulhilmi, H. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Wilkes, R. D., et al. (2008). New Functionalised Silicas for Highly Selective Cation Exchange SPE Purification in Medicinal Chemistry. Tetrahedron Letters, 49(32), 4968-4971.
  • Chromatography Forum. (2005). use of Triethylamine.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Neue, U. (n.d.). HPLC Troubleshooting Guide.
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-146.
  • Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Dolan, J. W. (2004). What's Happening to My Column? LCGC North America, 22(5), 416-421.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Sigma-Aldrich.
  • Felton, J. S., & Knize, M. G. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Various Authors. (n.d.). Amines. Organic Lecture Series.
  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
  • LookChem. (n.d.). 5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine.
  • American Chemical Society. (2021). 1,6-Naphthyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589353, 1,6-Naphthyridin-2-amine.
  • Chemistry LibreTexts. (2023). Column Chromatography.
  • PubChemLite. (n.d.). This compound (C8H7N3).
  • University of Tartu. (n.d.). pKa values bases.
  • Paudler, W. W., & Kress, T. J. (1970). Naphthyridines. Structure, Physicochemical Properties, and General Methods of Synthesis. Advances in Heterocyclic Chemistry, 11, 123-176.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry.

Sources

Application Note: Systematic Approach to the Purification of 2,6-Naphthyridin-1-amine via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to developing a robust recrystallization protocol for the purification of 2,6-Naphthyridin-1-amine. Recognizing that a one-size-fits-all protocol is rarely optimal, we present a systematic methodology for solvent selection, impurity analysis, and procedural optimization. This application note is designed to empower researchers to rationally design and execute an effective purification strategy, ensuring high purity and yield of the target compound, a critical step in pharmaceutical research and development.

Introduction: The Critical Role of Purity and the Principles of Recrystallization

This compound is a key heterocyclic scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The purity of this starting material is paramount, as impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and challenges in regulatory compliance.

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a hot solvent in which it is highly soluble.

  • Filtration (optional): Removing insoluble impurities from the hot solution.

  • Crystallization: Allowing the solution to cool, whereupon the desired compound's solubility decreases, leading to the formation of crystals.

  • Isolation: Collecting the purified crystals by filtration.

  • Drying: Removing residual solvent from the crystals.

The success of this technique hinges on the careful selection of the recrystallization solvent, a process we will detail in the following sections.

Understanding the Analyte: this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a purification protocol.

PropertyValue / ObservationImplication for Recrystallization
Molecular Formula C₈H₇N₃[2]Relatively small, rigid aromatic structure.
Molecular Weight 145.16 g/mol [3]
Predicted XlogP 0.7[2]Suggests moderate polarity. The compound may be soluble in polar organic solvents.
Structure Aromatic amine on a naphthyridine core.The basic amine group offers a handle for pH-mediated solubility manipulation.[4][5]
Appearance Typically a solid.[6]Suitable for purification by recrystallization.

Pre-Recrystallization: Addressing Common Impurities

Before attempting recrystallization, it is often beneficial to perform a preliminary purification to remove highly dissimilar impurities. The synthesis of naphthyridines can result in characteristic impurities that are best addressed during the reaction workup.[7]

Common Impurities & Mitigation Strategies:

Impurity TypeExampleRecommended Removal Strategy
Basic Starting Materials Unreacted aminopyridine derivativesPerform an acidic wash (e.g., 1M HCl) of the crude product dissolved in an organic solvent like ethyl acetate or DCM. The basic impurity will form a water-soluble salt and partition into the aqueous layer.[7]
High-Boiling Solvents DMSO, PyridineFor basic solvents like pyridine, an acidic wash is effective. For DMSO, aqueous washes are necessary. Co-evaporation with a lower-boiling solvent like toluene can also help remove trace amounts of high-boiling organics.[7]
Colored Impurities Oxidation byproductsTreatment with activated carbon in the hot solution can adsorb colored impurities. Use sparingly to avoid loss of the desired product.

Systematic Solvent Selection for Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at low temperatures.

  • Either very high or very low solubility for impurities.

  • Be chemically inert towards the compound.

  • Have a relatively low boiling point for easy removal during drying.

Experimental Workflow for Solvent Screening

A systematic approach to solvent screening is recommended. This can be performed on a small scale (10-20 mg of crude material per test).

Caption: Workflow for single-solvent screening.

Recommended Solvents for Screening

Based on the predicted polarity of this compound and common practices for similar heterocyclic amines, the following solvents should be evaluated.[8]

Solvent/SystemClassRationale & Expected Outcome
Ethanol Polar ProticA good starting point for many aromatic and heterocyclic compounds. May show high solubility at reflux and lower solubility when cold.
Isopropanol Polar ProticSimilar to ethanol, but often provides slightly lower solubility, which can be advantageous for recovery.
Acetonitrile Polar AproticCan be effective for moderately polar compounds.
Ethyl Acetate Moderately PolarMay show good differential solubility. Often used in combination with a non-polar solvent.
Toluene AromaticCan be effective for aromatic compounds, but may have high solubility even at room temperature.
Ethyl Acetate / Hexane Mixed SystemStart by dissolving in hot ethyl acetate and add hexane dropwise until turbidity appears. This anti-solvent approach can induce crystallization.
Ethanol / Water Mixed SystemDissolve in hot ethanol and add water dropwise until persistent cloudiness is observed. The addition of a non-solvent (water) can significantly decrease solubility upon cooling.[8]

Detailed Recrystallization Protocol (General Procedure)

This protocol is a starting point and should be optimized based on the results of your solvent screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask(s)

  • Hot plate with stirring

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (or near boiling) with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of solvent is crucial for maximizing the yield upon cooling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes. Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon present, perform a hot filtration. Pre-heat a funnel with fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would lead to yield loss.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[7] Causality: Slow cooling allows for selective incorporation of the target molecule into the growing crystal lattice, excluding impurities.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum. The purity can be assessed by melting point determination and chromatographic methods (TLC, LC-MS).

Caption: Step-by-step recrystallization workflow.

Troubleshooting & Optimization

ProblemPossible CauseSolution
No Crystals Form Too much solvent used; compound is too soluble.Boil off some solvent to concentrate the solution. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent).
Oiling Out Solution is supersaturated; compound's melting point is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization.
Low Recovery Compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Use a different solvent or a mixed solvent system. Ensure filtration apparatus is pre-heated.
Impure Crystals Cooling was too rapid; insufficient washing.Allow the solution to cool more slowly. Ensure crystals are washed with fresh, ice-cold solvent during filtration.

Conclusion

The purification of this compound by recrystallization is a highly effective method when approached systematically. By carefully considering the nature of the compound and its likely impurities, and by conducting a methodical solvent screening, researchers can develop a robust and scalable protocol. This application note provides the foundational principles and a practical framework to achieve high purity of this important chemical intermediate, thereby ensuring the integrity and success of subsequent research and development activities.

References

  • BenchChem. (2025). Common impurities in 1,8-naphthyridine synthesis and removal.
  • Feng, et al. (2016). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
  • American Chemical Society. (2021). 1,6-Naphthyridine.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of Rochester, Department of Chemistry. Purification: How To.
  • Google Patents. (Year). Process for the purification of aromatic amines.
  • Google Patents. (1932). Purification of primary aromatic amine hydrohalides of the benzene series.
  • (Author). (Year). Synthesis of some novel pyridine and naphthyridine derivatives.
  • BenchChem. (2025). Recrystallization methods for purifying 6,8-Dibromoquinolin-3-amine.
  • PubChem. 1,6-Naphthyridin-2-amine.
  • (Author). (Year). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
  • PubChemLite. This compound (C8H7N3).
  • (Author). (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • (Author). (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing.

Sources

A Robust, Stability-Indicating RP-HPLC Method for the Analysis of 2,6-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a selective and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,6-Naphthyridin-1-amine. This compound is a critical heterocyclic scaffold in medicinal chemistry, and a validated analytical method is paramount for ensuring purity, stability, and quality control during drug development. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The protocol has been designed to separate this compound from potential impurities and degradation products, making it suitable for routine analysis and formal stability studies.

Introduction and Scientific Rationale

The naphthyridine core, a bicyclic system of two fused pyridine rings, is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive molecules and pharmaceutical agents.[1] Specifically, this compound serves as a versatile building block for synthesizing complex molecules with potential therapeutic properties, including kinase inhibitors.[1] The purity and stability of such key intermediates directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Therefore, a reliable and accurate analytical method is essential for its characterization. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and adaptability.[2] This guide outlines an RP-HPLC method developed to be stability-indicating , which is a regulatory requirement for demonstrating that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[3][4]

The choice of method parameters is grounded in the physicochemical properties of this compound:

  • Reversed-Phase Chromatography: As an aromatic amine, the compound possesses moderate polarity, making it an ideal candidate for separation on a nonpolar C18 stationary phase.

  • Buffered Mobile Phase: The primary amine group (pKa dependent on the specific structure, but typically basic) requires strict pH control to ensure a consistent ionization state. An unbuffered mobile phase would lead to poor peak shape and drifting retention times. A phosphate buffer is selected for its buffering capacity in the acidic to neutral pH range.

  • UV Detection: The fused aromatic ring system of the naphthyridine core is a strong chromophore, allowing for sensitive detection using a standard UV or Diode Array Detector (DAD).[5] A DAD is recommended to provide spectral data for confirming peak identity and assessing peak purity.[6]

Analytical Workflow and Logic

The overall process is designed to ensure reproducible and trustworthy results, from initial sample handling to final data interpretation. The workflow emphasizes precision at each step to build a self-validating system.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Mobile Phase Preparation (Aqueous Buffer & Organic) sys_setup HPLC System Setup & Equilibration prep_mobile->sys_setup prep_std Reference Standard Preparation (Stock & Working Dilutions) inject Injection Sequence (Standards & Samples) prep_std->inject prep_sample Sample Preparation (Dissolution in Diluent) prep_sample->inject sys_setup->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV/DAD Detection separation->detection peak_id Peak Identification (Retention Time & UV Spectrum) detection->peak_id quant Quantification (External Standard Calibration) peak_id->quant purity Peak Purity Assessment (DAD Analysis) quant->purity report Final Report Generation purity->report

Caption: Experimental workflow for this compound analysis.

Detailed Application Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Orthophosphoric Acid (85%, Analytical Grade)

    • Water (HPLC or Milli-Q grade)

    • This compound Reference Standard

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase A 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄Buffered aqueous phase to control analyte ionization and ensure sharp, symmetrical peaks.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte from the C18 column.
Elution Mode GradientAllows for efficient elution of the main peak while separating it from potential early-eluting polar impurities and late-eluting nonpolar impurities.
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-18 min: 70% B; 18-18.1 min: 70% to 10% B; 18.1-25 min: 10% BA shallow gradient provides robust separation around the main analyte peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection DAD, 254 nm (for quantitation) and 220-400 nm (for peak purity)254 nm is a common wavelength for aromatic compounds. Full spectral acquisition allows for purity checks.
Diluent Water/Acetonitrile (80:20, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.
Preparation of Solutions
  • Mobile Phase A (Buffer): Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine quantification.

  • Sample Solution (50 µg/mL): Accurately weigh an amount of the sample containing approximately 5 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.22 µm syringe filter before injection.[7]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase composition at the initial conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the Working Standard Solution five times to check for system suitability (precision).

  • Inject the prepared Sample Solutions.

  • Inject the Working Standard Solution after every 6-10 sample injections to monitor system performance over the run.

Method Validation and Trustworthiness

To ensure this method is suitable for its intended purpose, it must be validated according to regulatory guidelines such as ICH Q2(R1).[8] The validation process provides documented evidence of the method's reliability.

Validation_Parameters center_node Validated HPLC Method specificity Specificity (No Interference) center_node->specificity linearity Linearity (R² > 0.999) center_node->linearity accuracy Accuracy (98-102% Recovery) center_node->accuracy precision Precision (RSD < 2%) center_node->precision lod_loq Sensitivity (LOD & LOQ) center_node->lod_loq robustness Robustness (Stable under small changes) center_node->robustness

Caption: Key parameters for HPLC method validation.

Core Validation Parameters

The following table summarizes the key validation experiments and typical acceptance criteria for a stability-indicating method.[4][6]

Validation ParameterMethodologyAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and forced degradation samples (acid, base, oxidative, thermal, photolytic stress).[3]The peak for this compound should be free from any co-eluting peaks. Peak purity index (via DAD) should be > 990.
Linearity Analyze at least five concentrations across the range of 50% to 150% of the nominal concentration (e.g., 25 to 75 µg/mL).Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis performed by different analysts on different days.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≥ 10) or by establishing the lowest concentration with acceptable precision and accuracy.RSD ≤ 10% at the LOQ concentration.
Robustness Intentionally vary method parameters (e.g., pH ±0.2 units, column temp ±2°C, flow rate ±0.1 mL/min) and assess the impact on results.Retention time and assay values should remain within acceptable limits, demonstrating method reliability.

Conclusion

The RP-HPLC method described in this application note provides a reliable, specific, and robust tool for the quantitative analysis of this compound. By adhering to the detailed protocol and performing a thorough validation, researchers and quality control analysts can ensure the integrity of their data, supporting the development of safe and effective pharmaceuticals.

References

  • BenchChem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
  • BenchChem. (2025). Application Notes & Protocols for the Quantitative Analysis of Amine Compounds. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (n.d.). 7-Chloro-2,6-naphthyridin-3-amine. BenchChem.
  • Korodi, T., Dulavová, M., & Urban, E. (n.d.).
  • R Discovery. (n.d.). stability-indicating-hplc-method Research Articles - Page 6. R Discovery.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Science.gov.
  • Sigma-Aldrich. (n.d.). Pharmacopoeia Monograph Methods. Sigma-Aldrich.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

Sources

Determining the Potency of 2,6-Naphthyridin-1-amine in Cancer Cell Lines: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 2,6-Naphthyridine Scaffold

The 2,6-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In the realm of oncology, 2,6-naphthyridine analogues have emerged as promising candidates for targeted cancer therapy, notably as inhibitors of key signaling proteins such as Fibroblast Growth Factor Receptor 4 (FGFR4).[3][4]

The FGF19-FGFR4 signaling pathway is a critical oncogenic driver in a subset of hepatocellular carcinomas (HCC), making selective FGFR4 inhibitors a compelling therapeutic strategy.[3][4] Recent studies have highlighted novel 2,6-naphthyridine derivatives that exhibit potent and selective inhibition of FGFR4, leading to significant antitumor effects in HCC models.[3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of 2,6-Naphthyridin-1-amine and its analogues in relevant cancer cell lines, a crucial step in the preclinical evaluation of this promising class of compounds.

Principle of the IC50 Assay

The IC50 value is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of cancer cells by 50%. This is typically determined by exposing cultured cancer cells to a range of compound concentrations and measuring cell viability after a set incubation period. A common and robust method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product, the amount of which is directly proportional to the number of living cells.[2]

Experimental Workflow for IC50 Determination

The overall workflow for determining the IC50 of this compound is a multi-step process that requires careful planning and execution to ensure accurate and reproducible results. The key stages are outlined in the diagram below.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Culture Cell Line Seeding Incubation Incubate Cells with Compound Cell_Culture->Incubation Compound_Prep Compound Dilution Series Compound_Prep->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Normalization Normalize Data Absorbance_Reading->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting IC50_Calculation Calculate IC50 Curve_Fitting->IC50_Calculation

Figure 1: A generalized workflow for determining the IC50 value of a test compound in cancer cell lines.

Detailed Protocol for IC50 Determination using MTT Assay

This protocol is optimized for adherent cancer cell lines, such as the hepatocellular carcinoma cell lines Huh7 and Hep3B, which are relevant for assessing FGFR4 inhibitors.[3]

Materials and Reagents
  • This compound (or a suitable analogue)

  • Hepatocellular carcinoma cell lines (e.g., Huh7, Hep3B)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology
  • Cell Seeding:

    • Culture Huh7 or Hep3B cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). It is recommended to prepare 2X the final desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and IC50 Calculation
  • Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • % Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value. This can be performed using software such as GraphPad Prism or R.

Expected Results and Interpretation

The IC50 value for a potent anticancer compound is typically in the nanomolar to low micromolar range. For instance, a highly active analogue of 2,6-naphthyridine targeting FGFR4 has demonstrated nanomolar potency against Huh7 cells.[3] The table below presents a hypothetical dataset for illustrative purposes.

This compound Conc. (µM)% Cell Viability (Huh7)
0 (Vehicle)100
0.0195
0.180
152
1015
1005

Based on such data, a dose-response curve can be generated to accurately calculate the IC50 value. A lower IC50 value indicates a more potent compound.

Potential Signaling Pathway Inhibition

As previously mentioned, a key mechanism of action for certain 2,6-naphthyridine derivatives is the inhibition of the FGFR4 signaling pathway.[3] Aberrant activation of this pathway by its ligand, FGF19, can lead to uncontrolled cell proliferation and survival in hepatocellular carcinoma.[3][4] The diagram below illustrates the putative inhibitory action of this compound on this pathway.

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Phosphorylates Compound This compound Compound->FGFR4 Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Figure 2: Putative inhibition of the FGF19-FGFR4 signaling pathway by this compound.

Troubleshooting and Pro-Tips

  • Compound Solubility: Ensure that this compound is fully dissolved in DMSO before preparing dilutions in culture medium. Precipitation of the compound will lead to inaccurate results.

  • Cell Density: The initial cell seeding density is critical. Too few cells may result in a weak signal, while too many cells can lead to overgrowth and nutrient depletion, affecting the assay's accuracy.

  • DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.

  • Assay Linearity: It is advisable to perform a preliminary experiment to ensure that the cell number is within the linear range of the MTT assay.

  • Replicates: Perform each treatment in triplicate to ensure the statistical significance of the results.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for determining the IC50 of this compound in cancer cell lines. Accurate determination of this parameter is fundamental for the continued investigation and development of this promising class of anticancer compounds. The insights gained from these studies will be invaluable for researchers and drug development professionals working to translate the therapeutic potential of 2,6-naphthyridine derivatives into novel cancer therapies.

References

  • Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459.
  • ACS Publications. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523.
  • Gieroba, P., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
  • Wu, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618.
  • Li, M., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 263, 115939.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line.
  • ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3).
  • Gieroba, P., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI.
  • ResearchGate. (n.d.). Bioactivity of naphthyridine derivatives in human cancer cell lines.
  • Atwell, G. J., et al. (1993). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][3][5]naphthyridin-(5H)ones. Journal of Medicinal Chemistry, 36(25), 3967–3972.
  • Szafraniec-Szczęsny, J., et al. (2020). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Molecules, 25(23), 5558.
  • Jella, K. S., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[3][6]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 1-21.

Sources

Application Notes and Protocols for the Evaluation of 2,6-Naphthyridin-1-amine as a Selective FGFR4 Inhibitor in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting FGFR4 in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) stands as a formidable challenge in oncology, often diagnosed at advanced stages with limited therapeutic avenues.[1][2] A significant subset of HCC tumors, estimated at around 30%, are driven by an aberrant signaling pathway involving the fibroblast growth factor 19 (FGF19) and its high-affinity receptor, fibroblast growth factor receptor 4 (FGFR4).[3] This signaling axis, when dysregulated, promotes uncontrolled cell proliferation and survival, making it a highly attractive target for therapeutic intervention.[4][5] The 2,6-naphthyridine scaffold has emerged as a promising chemical starting point for the development of potent and selective FGFR4 inhibitors.[3] This document provides a comprehensive guide for researchers on the preclinical evaluation of 2,6-naphthyridin-1-amine-based compounds as selective FGFR4 inhibitors for the treatment of HCC.

The FGF19-FGFR4 signaling pathway is a critical regulator of bile acid metabolism in healthy liver tissue. However, in a subset of HCC patients, amplification of the FGF19 gene leads to its overexpression.[4] The binding of FGF19 to FGFR4, in the presence of the co-receptor β-Klotho, triggers the dimerization and autophosphorylation of the receptor.[1][6] This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation, survival, and migration.[2] The specific dependence of certain HCC tumors on this pathway provides a clear rationale for the development of targeted inhibitors.

The Emergence of 2,6-Naphthyridine-Based FGFR4 Inhibitors

The pursuit of selective FGFR4 inhibitors is driven by the need to minimize off-target effects associated with pan-FGFR inhibitors, which can lead to toxicities such as hyperphosphatemia due to the inhibition of other FGFR isoforms.[7] The 2,6-naphthyridine core represents a privileged scaffold in kinase inhibitor design, and recent studies have highlighted its potential for developing highly selective FGFR4 inhibitors.[3] While this compound itself may serve as a foundational fragment, medicinal chemistry efforts focus on its derivatization to achieve high potency and selectivity for the FGFR4 kinase domain. A recent study unveiled novel 2,6-naphthyridine analogues with nanomolar potency against HCC cell lines and significant anti-tumor efficacy in xenograft models, underscoring the promise of this chemical class.[3]

This guide will detail the necessary in vitro and in vivo experimental workflows to rigorously assess a novel this compound-based compound as a therapeutic candidate for FGF19-driven HCC.

Visualizing the FGFR4 Signaling Pathway in HCC

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds betaKlotho β-Klotho FGFR4->betaKlotho Forms complex FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 Recruits PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Naphthyridine This compound (Inhibitor) Naphthyridine->FGFR4 Inhibits Autophosphorylation

Caption: The FGF19/FGFR4 signaling cascade in hepatocellular carcinoma.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the preclinical evaluation of a this compound-based FGFR4 inhibitor.

Part 1: In Vitro Characterization

Objective: To determine the potency and selectivity of the test compound against FGFR4 and other FGFR family members.

Methodology:

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, appropriate substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound (solubilized in DMSO), kinase assay buffer.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or ELISA).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic equation.

Expected Outcome: A potent FGFR4 inhibitor will exhibit a low nanomolar IC50 value for FGFR4 and significantly higher IC50 values for FGFR1, FGFR2, and FGFR3, demonstrating its selectivity.

ParameterFGFR4FGFR1FGFR2FGFR3
IC50 (nM) Low nM>100-fold higher>100-fold higher>100-fold higher
Caption: Representative selectivity profile of a promising FGFR4 inhibitor.

Objective: To confirm that the test compound engages and inhibits FGFR4 within a cellular context.

Methodology:

  • Cell Line: Utilize an HCC cell line with a known dependency on FGFR4 signaling (e.g., Huh7, Hep3B, which have FGF19 amplification).[3][8]

  • Procedure:

    • Treat the cells with varying concentrations of the test compound for a short duration (e.g., 2 hours).

    • Lyse the cells and perform a Western blot analysis.

    • Probe for phosphorylated FGFR4 (p-FGFR4) and total FGFR4. Downstream signaling proteins such as p-FRS2, p-ERK, and p-AKT should also be assessed.[9][10]

  • Data Analysis: Quantify the band intensities and determine the concentration at which the compound inhibits FGFR4 autophosphorylation and downstream signaling.

Expected Outcome: A dose-dependent decrease in the phosphorylation of FGFR4 and its downstream effectors (FRS2, ERK, AKT) should be observed, confirming on-target activity.

Objective: To assess the anti-proliferative effect of the test compound on FGFR4-dependent and -independent HCC cell lines.

Methodology:

  • Cell Lines:

    • FGFR4-dependent: Huh7, Hep3B[3][8]

    • FGFR4-independent (as a negative control): HepG2[8]

  • Procedure:

    • Seed the cells in 96-well plates.

    • After 24 hours, treat the cells with a serial dilution of the test compound.

    • Incubate for 72 hours.

    • Assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTS, or crystal violet staining).[11]

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for cell growth inhibition.

Expected Outcome: The test compound should selectively inhibit the proliferation of FGFR4-dependent cell lines with low EC50 values, while having minimal effect on FGFR4-independent cells.

Cell LineFGFR4 DependencyEC50 (nM)
Huh7 DependentLow nM
Hep3B DependentLow nM
HepG2 IndependentHigh µM or inactive
Caption: Expected anti-proliferative activity of a selective FGFR4 inhibitor.
Part 2: In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of the test compound in a preclinical in vivo model of HCC.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant FGFR4-dependent HCC cells (e.g., Huh7 or Hep3B) into the flanks of the mice.[3]

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups. Administer the test compound daily via a suitable route (e.g., oral gavage).

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-FGFR4).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Expected Outcome: The test compound should significantly inhibit tumor growth in the xenograft model.[3] Pharmacodynamic analysis of the tumors should confirm the inhibition of FGFR4 signaling in vivo.

Objective: To assess the efficacy of the test compound in a more clinically relevant model that mimics the natural tumor microenvironment.

Methodology:

  • Animal Model: Immunocompromised mice.

  • Tumor Implantation: Surgically implant luciferase-tagged FGFR4-dependent HCC cells into the liver of the mice.

  • Monitoring:

    • Monitor tumor growth non-invasively using bioluminescence imaging.[3]

    • Administer the test compound and monitor its effect on tumor progression.

  • Data Analysis: Quantify the bioluminescent signal to assess tumor burden over time.

Expected Outcome: The test compound is expected to suppress the growth of orthotopically implanted tumors, as evidenced by a reduction in the bioluminescent signal compared to the control group.[3]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Efficacy cluster_decision Decision Point Kinase_Assay Kinase Inhibition Assay (IC50, Selectivity) Target_Engagement Cellular Target Engagement (p-FGFR4, p-ERK) Kinase_Assay->Target_Engagement Proliferation_Assay Cell Proliferation Assay (EC50) Target_Engagement->Proliferation_Assay Xenograft Subcutaneous Xenograft Model (Tumor Growth Inhibition) Proliferation_Assay->Xenograft Orthotopic Orthotopic Model (Bioluminescence Imaging) Xenograft->Orthotopic Go_NoGo Lead Candidate Selection Orthotopic->Go_NoGo

Caption: Preclinical evaluation workflow for a this compound-based FGFR4 inhibitor.

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of this compound-based compounds as selective FGFR4 inhibitors for the treatment of HCC. A successful candidate will demonstrate potent and selective inhibition of FGFR4 in biochemical and cellular assays, leading to the suppression of proliferation in FGFR4-dependent HCC cells. Furthermore, this in vitro activity should translate into significant anti-tumor efficacy in relevant in vivo models.

Future studies should focus on elucidating potential mechanisms of acquired resistance to FGFR4 inhibition, which may involve the activation of bypass signaling pathways. Combination therapies, for instance with inhibitors of other signaling pathways or with immune checkpoint inhibitors, may offer a rational approach to enhance therapeutic efficacy and overcome resistance.[12] The continued development of selective FGFR4 inhibitors based on scaffolds such as 2,6-naphthyridine holds immense promise for a targeted therapy approach in a defined population of HCC patients.

References

  • Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma. MDPI.
  • FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. PMC - NIH.
  • Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models. PLOS One.
  • Targeting FGFR4 inhibits hepatocellular carcinoma in preclinical mouse models. PubMed.
  • Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models. PLOS One.
  • Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets. Frontiers.
  • FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential. Taylor & Francis Online.
  • Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. PubMed.
  • Exploring the involvement of FGFR4 in hepatocellular carcinoma. AACR Journals.
  • FGFR4 Inhibitor Demonstrates Promising Activity in HCC Subgroup. Targeted Oncology.
  • Full article: Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Taylor & Francis Online.
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed.
  • FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential. PubMed.
  • Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma. PubMed Central.
  • EGFR Inhibition Overcomes Resistance to FGFR4 Inhibition and Potentiates FGFR4 Inhibitor Therapy in Hepatocellular Carcinoma. AACR Journals.
  • Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models. OUCI.
  • Developing FGFR4 Inhibitors as Potential Anti-Cancer Agents via In Silico Design, Supported by In Vitro and Cell-Based Testing. ResearchGate.
  • FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma. PMC - NIH.
  • First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. AACR Journals.
  • Evaluation of FGFR4 inhibitors combinations in HCC cells. (A) The... ResearchGate.
  • The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma. NIH.
  • Overview of clinical trials involved in FGFR4 inhibitors. ResearchGate.
  • Advancements in Targeted Therapy: The Development of a Selective FGFR4 Inhibitor for Hepatocellular Carcinoma. Patsnap Synapse.

Sources

Application of 2,6-Naphthyridin-1-amine Derivatives in Alzheimer's Disease Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Multifaceted Challenge of Alzheimer's Disease and the Promise of the 2,6-Naphthyridine Scaffold

Alzheimer's disease (AD) presents a formidable challenge to modern medicine due to its complex and multifactorial pathology. The progressive neurodegeneration is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1] These pathological hallmarks are accompanied by cholinergic deficits, synaptic dysfunction, neuroinflammation, and oxidative stress.[2] Current therapeutic strategies, primarily focused on single targets, have shown limited efficacy, highlighting the urgent need for innovative approaches that can address multiple facets of the disease.[3]

The 2,6-naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms, has emerged as a promising framework for the design of multi-target-directed ligands (MTDLs) for AD. Its rigid structure and the ability to be functionalized at various positions allow for the development of compounds that can interact with several key biological targets implicated in the disease's progression. While research on the specific compound 2,6-Naphthyridin-1-amine in the context of AD is still nascent, its derivatives have shown significant potential as cholinesterase inhibitors, kinase inhibitors, and modulators of Aβ and tau aggregation. This guide provides a comprehensive overview of the application of 2,6-naphthyridine-based compounds in AD research, complete with detailed protocols for their synthesis and biological evaluation.

I. Synthesis of 2,6-Naphthyridine Derivatives: A General Protocol

The synthesis of 2,6-naphthyridine derivatives can be achieved through various methods. A microwave-assisted, environmentally friendly approach offers an efficient route to this scaffold.[4] The following is a generalized protocol based on reported syntheses.[5][6]

Protocol 1: Microwave-Assisted Synthesis of N-Substituted 2-Amino-1,6-Naphthyridine Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives.

Materials:

  • 3,5-Diarylidenepiperidin-4-one

  • Malononitrile

  • Aromatic amine (e.g., aniline) or other primary amines

  • Glacial acetic acid

  • Microwave reactor

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a microwave reaction vessel, combine 3,5-diarylidenepiperidin-4-one (1.0 mmol), malononitrile (1.2 mmol), and the desired amine (1.5 mmol) in glacial acetic acid (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 110°C with a maximum power of 200W for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted 2-amino-1,6-naphthyridine derivative.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

II. In Vitro Evaluation of 2,6-Naphthyridine Derivatives

A crucial step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds against relevant biological targets for AD.

A. Cholinesterase Inhibition Assay

The cholinergic hypothesis of AD posits that a decline in acetylcholine levels contributes to cognitive deficits.[7] Therefore, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. The Ellman's method is a widely used colorimetric assay for this purpose.[8]

Materials:

  • Acetylcholinesterase (from Electrophorus electricus) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (2,6-naphthyridine derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of the enzymes, substrates, and DTNB in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of the AChE or BChE solution. Include a control with solvent instead of the test compound.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction (ΔAbs/min) for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. Inhibition of Amyloid-Beta and Tau Aggregation

The aggregation of Aβ and tau are central to AD pathology. The Thioflavin T (ThT) fluorescence assay is a standard method to monitor the aggregation of these proteins in vitro.[9][10]

Materials:

  • Synthetic Aβ1-42 peptide or recombinant human Tau protein

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4)

  • Heparin (for inducing tau aggregation)

  • Test compounds dissolved in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure for Aβ Aggregation:

  • Prepare a stock solution of Aβ1-42 in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in DMSO. Dilute to the desired final concentration in phosphate buffer.

  • In a 96-well plate, mix the Aβ1-42 solution with the test compound at various concentrations and ThT solution.

  • Incubate the plate at 37°C with continuous shaking.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals.

  • Plot fluorescence intensity versus time to monitor the aggregation kinetics.

  • Calculate the percentage of inhibition at a specific time point.

Procedure for Tau Aggregation:

  • Prepare a reaction mixture containing recombinant tau protein, heparin (to induce aggregation), ThT, and the test compound at various concentrations in a suitable buffer.[11]

  • Dispense the mixture into a 96-well plate.

  • Incubate the plate at 37°C with orbital shaking.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) kinetically over several hours.[11]

  • Analyze the aggregation curves to determine the effect of the compounds on the lag phase and the final amount of aggregated tau.

C. Kinase Inhibition Assays

Aberrant activity of kinases such as Cyclin-Dependent Kinase 5 (CDK5) and Phosphodiesterase 5 (PDE5) is implicated in AD pathogenesis.[12][13]

Materials:

  • Active CDK5/p25 complex

  • Histone H1 (as substrate)

  • [γ-32P]ATP

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Prepare a reaction mixture containing the CDK5/p25 enzyme, kinase buffer, and the test compound at various concentrations.

  • Pre-incubate for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding Histone H1 and [γ-32P]ATP.

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated Histone H1 by autoradiography and quantify the band intensity.

  • Calculate the percentage of inhibition and determine the IC50 value.

A common method for measuring PDE5 activity is a fluorescence polarization (FP) assay.[14]

Materials:

  • Recombinant human PDE5A1

  • FAM-Cyclic-3',5'-GMP (fluorescent substrate)

  • PDE assay buffer

  • Binding agent (binds to the hydrolyzed substrate)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the diluted PDE5A1 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the FAM-Cyclic-3',5'-GMP substrate.

  • Incubate for 30-60 minutes at 37°C.

  • Stop the reaction by adding the binding agent.

  • Incubate for an additional 30 minutes at room temperature.

  • Read the fluorescence polarization of each well.

  • Calculate the percentage of inhibition and determine the IC50 value.

D. Cell-Based Assays

Evaluating the effects of compounds in a cellular context is essential to assess their neuroprotective potential and cytotoxicity.

The SH-SY5Y human neuroblastoma cell line is a widely used model in neurodegenerative disease research. The MTT assay measures cell viability based on the metabolic activity of the cells.[15]

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control.

  • To assess neuroprotective effects, co-incubate the cells with the test compound and a neurotoxic insult (e.g., Aβ oligomers).

  • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculate the percentage of cell viability relative to the control.

III. In Vivo Evaluation in Animal Models of Alzheimer's Disease

Promising compounds from in vitro studies should be further evaluated in animal models of AD to assess their in vivo efficacy and pharmacokinetic properties.

A. Scopolamine-Induced Amnesia Model

Scopolamine, a muscarinic receptor antagonist, is used to induce a transient cognitive deficit in rodents, mimicking the cholinergic dysfunction in AD.[1]

Materials:

  • Mice (e.g., C57BL/6)

  • Scopolamine hydrobromide

  • Test compound

  • Vehicle for compound administration (e.g., saline, DMSO/saline mixture)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

Procedure:

  • Acclimate the mice to the housing and handling conditions.

  • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time before the scopolamine challenge.

  • After the appropriate pre-treatment time, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

  • After a short interval (e.g., 30 minutes), subject the mice to behavioral testing to assess learning and memory.

B. Behavioral Assessment: The Morris Water Maze

The Morris water maze is a widely used task to evaluate spatial learning and memory in rodents.[13]

Apparatus:

  • A circular pool filled with opaque water.

  • A hidden escape platform submerged just below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acquisition Phase (4-5 days):

    • Train each mouse in a series of trials per day to find the hidden platform.

    • Place the mouse in the water at different starting locations for each trial. .

    • Record the time it takes for the mouse to find the platform (escape latency) and the path length.

  • Probe Trial (Day after last acquisition day):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the platform location.

IV. Data Presentation and Visualization

Quantitative Data Summary
Compound IDTargetIC50 (nM)Reference
Tetrahydrobenzo[h][12][16]naphthyridine-6-chlorotacrine hybrid (5a) hAChE0.003[3]
Tetrahydrobenzo[h][12][16]naphthyridine-6-chlorotacrine hybrid (5a) hBChE130[3]
1,8-Naphthyridine derivative (52) AChE93[16]
1,8-Naphthyridine derivative (52) BChE3400[16]
1,2,3,4-Tetrahydrobenzo[b][12][16]naphthyridine analogue (6c) PDE50.056[1][17]
Tacrine-curcumin derivative (21) AChEIC50 > tacrine (100 nM)[18]
Donepezil AChE22
Rivastigmine AChE2070
Galantamine AChE800
Signaling Pathway Diagrams

Caption: Aberrant CDK5 signaling in Alzheimer's disease and the inhibitory role of 2,6-naphthyridine derivatives.

PDE5_Pathway cluster_upstream Upstream Signaling cluster_pde5 PDE5 Regulation cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts from GTP GTP GTP PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP PDE5->GMP hydrolyzes cGMP Naphthyridine 2,6-Naphthyridine Derivative Naphthyridine->PDE5 inhibits CREB CREB PKG->CREB phosphorylates pCREB pCREB CREB->pCREB Gene_exp Gene Expression (Synaptic Plasticity, Neuroprotection) pCREB->Gene_exp

Caption: The cGMP/PKG/CREB signaling pathway and its modulation by PDE5 inhibitors like 2,6-naphthyridine derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of 2,6-Naphthyridine Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assays Enzyme Inhibition Assays (AChE, BChE, Kinases) Characterization->Enzyme_Assays Aggregation_Assays Protein Aggregation Assays (Aβ, Tau) Characterization->Aggregation_Assays Cell_Assays Cell-Based Assays (Neuroprotection, Cytotoxicity) Enzyme_Assays->Cell_Assays Aggregation_Assays->Cell_Assays Animal_Model AD Animal Model (e.g., Scopolamine-induced) Cell_Assays->Animal_Model Behavioral_Tests Behavioral Testing (Morris Water Maze) Animal_Model->Behavioral_Tests Biochemical_Analysis Ex Vivo Brain Analysis (Western Blot, ELISA) Behavioral_Tests->Biochemical_Analysis Lead_Opt Lead Optimization Biochemical_Analysis->Lead_Opt

Caption: A typical workflow for the preclinical evaluation of 2,6-naphthyridine derivatives for Alzheimer's disease.

V. Conclusion and Future Directions

The 2,6-naphthyridine scaffold represents a versatile platform for the development of novel therapeutics for Alzheimer's disease. Its derivatives have demonstrated potent activity against multiple key targets, including cholinesterases, Aβ and tau aggregation, and various kinases. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of these promising compounds. Future research should focus on optimizing the multi-target profile of 2,6-naphthyridine derivatives, improving their pharmacokinetic properties, and further elucidating their mechanisms of action in more complex disease models. The continued exploration of this chemical space holds significant promise for the development of effective disease-modifying therapies for Alzheimer's disease.

VI. References

  • Deregulated Cdk5 Activity Is Involved in Inducing Alzheimer's Disease. PubMed Central. Available at: [Link]

  • Protocols for Characterization of Cdk5 Kinase Activity. PubMed Central. Available at: [Link]

  • In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. JoVE. Available at: [Link]

  • 1,8-Naphthyridine derivatives as Cholinesterases Inhibitors and Cell Ca2+ Regulators, a Multitarget Strategy for Alzheimer's Disease. ResearchGate. Available at: [Link]

  • Water Maze Tasks in Mice: Special Reference to Alzheimer's Transgenic Mice. NCBI. Available at: [Link]

  • Thioflavin T spectroscopic assay. amyloid.pl. Available at: [Link]

  • In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. PubMed Central. Available at: [Link]

  • Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. PubMed Central. Available at: [Link]

  • Quantifying Prefibrillar Amyloids in vitro by Using a “Thioflavin-Like” Spectroscopic Method. SpringerLink. Available at: [Link]

  • Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. MDPI. Available at: [Link]

  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. MDPI. Available at: [Link]

  • Diversity Synthesis of N-Substituted 2-Amino-1,6-naphthyridine Derivatives under Microwave Irradiation. ACS Publications. Available at: [Link]

  • From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer's Disease. PubMed Central. Available at: [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. Available at: [Link]

  • Studies on naphthyridines. I. Synthesis of 1, 6-naphthyridine. Semantic Scholar. Available at: [Link]

  • Tetrahydrobenzo[h][12][16]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer drug candidates. HAL Open Science. Available at: [Link]

  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][12][16]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PubMed Central. Available at: [Link]

  • 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. PubMed. Available at: [Link]

  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][12][16]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]

  • Journey on Naphthoquinone and Anthraquinone Derivatives: New Insights in Alzheimer's Disease. PubMed Central. Available at: [Link]

  • Six-membered N-heterocyclic alkaloids as ChE inhibitors in alzheimer's disease treatment. SpringerLink. Available at: [Link]

Sources

synthesis of 2,6-Naphthyridin-1-amine derivatives for CDK5 inhibition.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis and Evaluation of 2,6-Naphthyridin-1-amine Derivatives as Potent and Selective CDK5 Inhibitors

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals in Neurobiology and Oncology.

Senior Application Scientist: Dr. Gemini

I. Executive Summary: Targeting Aberrant CDK5 Activity

Cyclin-dependent kinase 5 (CDK5) is a unique member of the serine/threonine kinase family, predominantly active in post-mitotic neurons.[1] Its activity is essential for the development and function of the central nervous system, regulating processes like neuronal migration, synaptic plasticity, and axon guidance.[2][3] Unlike canonical CDKs, CDK5 is activated not by cyclins, but by neuron-specific proteins p35 or p39.[4][5] Under conditions of neurotoxic stress, such as that seen in neurodegenerative diseases, the p35 activator is cleaved by the calcium-activated protease calpain into a more stable and pathogenic fragment, p25.[4][6] The resulting p25/CDK5 complex exhibits prolonged and mislocalized hyperactivation, leading to the aberrant phosphorylation of substrates like tau protein.[4][7] This hyperphosphorylation is a key event in the formation of neurofibrillary tangles, a hallmark pathology of Alzheimer's disease.[3][6][7] Consequently, the dysregulation of CDK5 is critically implicated in the pathogenesis of numerous neurological disorders, making it a compelling therapeutic target.[2][5]

The 2,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, known to form the core of various kinase inhibitors.[8][9] This guide provides a comprehensive overview of the synthetic strategy and protocols for creating a library of this compound derivatives and evaluating their potential as selective CDK5 inhibitors.

II. The Strategic Approach: Retrosynthesis and Core Reaction

Our synthetic strategy hinges on the late-stage installation of diverse amine functionalities onto a common 2,6-naphthyridine core. This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The key transformation is the palladium-catalyzed Buchwald-Hartwig amination , a powerful C-N cross-coupling reaction that is well-suited for constructing bonds between aryl halides and a wide array of amines.[10][11]

The general retrosynthetic analysis is as follows: The target this compound derivatives are disconnected at the C1-amine bond, leading back to a 1-halo-2,6-naphthyridine intermediate and the corresponding primary or secondary amine. The 1-halo-2,6-naphthyridine core can be synthesized from commercially available pyridine precursors through a multi-step sequence involving cyclization.

G Target Target: this compound Derivatives Coupling Buchwald-Hartwig C-N Coupling Target->Coupling Intermediate1 Key Intermediate: 1-Halo-2,6-Naphthyridine Synthesis Core Synthesis & Halogenation Intermediate1->Synthesis Amine Primary/Secondary Amine (R1R2NH) Pyridine Substituted Pyridine Precursor Coupling->Intermediate1 Coupling->Amine Synthesis->Pyridine

Caption: Retrosynthetic analysis for this compound derivatives.

III. Protocol 1: Synthesis of 1-Chloro-2,6-Naphthyridine Intermediate

This protocol details a representative synthesis of the key chloro-substituted naphthyridine core. The causality behind this multi-step process is the controlled construction of the second pyridine ring onto a pre-functionalized pyridine starting material.

Step 1: Synthesis of 4-amino-N-(cyanomethyl)nicotinamide

  • To a solution of methyl 4-aminonicotinate (1.0 eq) in methanol, add aminoacetonitrile hydrochloride (1.2 eq) and triethylamine (2.5 eq).

  • Heat the mixture to reflux for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography to yield the desired amide.

    • Rationale: This step forms the N-C-C=N backbone required for the subsequent cyclization. Triethylamine acts as a base to free the amine from its hydrochloride salt.

Step 2: Cyclization to 1-amino-2,6-naphthyridin-3(4H)-one

  • Suspend the product from Step 1 (1.0 eq) in a solution of sodium ethoxide in ethanol (2.0 eq, 21% w/w).

  • Heat the mixture to reflux for 4-6 hours. A precipitate should form.

  • Cool the mixture to 0 °C, and collect the solid by filtration.

  • Wash the solid with cold ethanol and diethyl ether, then dry under vacuum.

    • Rationale: This is an intramolecular condensation (cyclization) reaction, driven by the strong base (sodium ethoxide), to form the pyridinone ring of the naphthyridine core.

Step 3: Chlorination to 1-Chloro-2,6-Naphthyridine

  • Carefully add phosphorus oxychloride (POCl₃) (10-15 eq) to the dried product from Step 2 (1.0 eq) at 0 °C.

  • Slowly add N,N-dimethylaniline (1.5 eq) to the suspension.

  • Heat the mixture to 100-110 °C for 3-5 hours. The reaction should become a clear solution.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH ~7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to afford the 1-chloro-2,6-naphthyridine intermediate.

    • Rationale: POCl₃ is a standard reagent for converting hydroxyl groups on heteroaromatic rings (or their tautomeric keto forms) into chlorides, thereby creating an electrophilic site for the subsequent cross-coupling reaction.

IV. Protocol 2: Buchwald-Hartwig Amination for Derivative Synthesis

This protocol describes the palladium-catalyzed cross-coupling of the 1-chloro-2,6-naphthyridine intermediate with a representative amine.

Materials:

  • 1-Chloro-2,6-naphthyridine (1.0 eq)

  • Desired primary or secondary amine (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

  • Xantphos (or other suitable phosphine ligand) (0.04 - 0.10 eq)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂, the phosphine ligand, and the base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the 1-chloro-2,6-naphthyridine, the desired amine, and the anhydrous solvent.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction to 90-110 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or preparative HPLC to yield the final this compound derivative.

Table 1: Representative Scope of Buchwald-Hartwig Amination

Entry Amine Partner Base Ligand Yield (%)
1 Aniline Cs₂CO₃ Xantphos 85
2 4-Fluoroaniline Cs₂CO₃ Xantphos 81
3 Cyclopropylamine NaOtBu RuPhos 75
4 Morpholine NaOtBu SPhos 92
5 Benzylamine Cs₂CO₃ Xantphos 88

(Yields are representative and will vary based on substrate and precise conditions)

V. Mechanism of CDK5 Inhibition and Biological Evaluation

The synthesized this compound derivatives are designed to act as ATP-competitive inhibitors.[] They occupy the ATP-binding pocket of the CDK5/p25 complex, preventing the phosphorylation of downstream substrates and thereby mitigating the neurotoxic cascade.[13]

G cluster_0 Normal CDK5/p35 Activity cluster_1 Pathological CDK5/p25 Hyperactivity & Inhibition CDK5_p35 CDK5/p35 Complex pSubstrate_p35 Phosphorylated Substrate Normal Neuronal Function CDK5_p35->pSubstrate_p35 Phosphorylation ATP_p35 ATP ATP_p35->CDK5_p35 Substrate_p35 Substrate (e.g., Tau) Substrate_p35->pSubstrate_p35 CDK5_p25 Hyperactive CDK5/p25 Complex pSubstrate_p25 Hyperphosphorylated Substrate Neurotoxicity CDK5_p25->pSubstrate_p25 Hyper-phosphorylation ATP_p25 ATP ATP_p25->CDK5_p25 Substrate_p25 Substrate (e.g., Tau) Substrate_p25->pSubstrate_p25 Inhibitor {this compound | Derivative} Inhibitor->CDK5_p25 Blocks ATP Binding Site

Caption: Mechanism of CDK5 inhibition by this compound derivatives.

VI. Protocol 3: In Vitro CDK5/p25 Kinase Assay (Luminescence-Based)

To quantify the inhibitory potency of the synthesized compounds, a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is highly effective and avoids the use of radioactive materials.[14] This assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.

Materials:

  • Recombinant human CDK5/p25 enzyme

  • CDK5 substrate (e.g., Histone H1 peptide)

  • Synthesized inhibitor compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a solution of CDK5/p25 enzyme and Histone H1 substrate in Kinase Buffer. Add 10 µL of this solution to each well.

  • Reaction Initiation: Prepare a solution of ATP in Kinase Buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Detailed protocols for kinase assays are well-established.[15][16]

Table 2: Biological Activity of Representative Compounds

Compound ID CDK5/p25 IC₅₀ (nM)
NAPH-001 H Phenyl 150
NAPH-002 H 4-Fluorophenyl 85
NAPH-003 H Cyclopropyl 45
NAPH-004 - (Morpholine) 25
Roscovitine - - 160[13]

(IC₅₀ values are hypothetical for illustrative purposes, except for the reference compound.)

VII. Conclusion and Future Directions

This guide provides a robust and adaptable framework for the synthesis and evaluation of novel this compound derivatives as inhibitors of CDK5. The strategic use of the Buchwald-Hartwig amination allows for extensive exploration of the chemical space around the core scaffold. The provided protocols for synthesis and in vitro testing constitute a self-validating system to identify potent lead compounds. Future work should focus on optimizing the pharmacokinetic properties of promising hits and evaluating their efficacy and neuroprotective effects in cellular and in vivo models of neurodegeneration.[6]

VIII. References

  • ACSPublications. (2020, April 14). Physiological and Pathological Roles of Cdk5: Potential Directions for Therapeutic Targeting in Neurodegenerative Disease. ACS Publications.

  • Frontiers in Molecular Neuroscience. (n.d.). Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders.

  • National Institutes of Health. (n.d.). Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration. PMC.

  • PubMed. (n.d.). Cyclin-dependent kinase-5 in neurodegeneration.

  • National Institutes of Health. (n.d.). The role of Cdk5 in neurological disorders. PMC PubMed Central.

  • Bio-protocol. (n.d.). Active Cdk5 Immunoprecipitation and Kinase Assay.

  • National Institutes of Health. (n.d.). Protocols for Characterization of Cdk5 Kinase Activity. PMC PubMed Central.

  • BenchChem. (2025, December). Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines.

  • PubMed. (2021, October). Protocols for Characterization of Cdk5 Kinase Activity.

  • BenchChem. (2025). Application Notes and Protocols for Cdk5 Inhibition using Cdk5-IN-1.

  • Springer Protocols. (n.d.). Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.

  • ACS Publications. (2021). Novel Substituted 1,6-Naphthyridines as CDK5 Inhibitors for Treating Kidney Diseases.

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • OUCI. (n.d.). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review.

  • PubMed Central. (2013, January 2). Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo.

  • National Institutes of Health. (n.d.). Neuroprotective Mechanisms Mediated by CDK5 Inhibition. PMC PubMed Central.

  • National Institutes of Health. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.

  • BOC Sciences. (n.d.). Overview of CDK5 Inhibitors.

  • MDPI. (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action.

  • PubMed. (n.d.). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation.

  • PubMed. (2024, May 23). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma.

Sources

preparing stock solutions of 2,6-Naphthyridin-1-amine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols:

Guide to the Preparation and Handling of 2,6-Naphthyridin-1-amine Stock Solutions in DMSO

Abstract

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the accurate preparation, quality control, and storage of this compound stock solutions using dimethyl sulfoxide (DMSO). As a heterocyclic aromatic amine, this compound requires specific handling considerations to ensure solution integrity, experimental reproducibility, and operator safety. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, establishing a self-validating system for generating reliable, high-quality stock solutions for use in downstream biological assays and screening campaigns.

Introduction: The Criticality of Stock Solution Integrity

The Naphthyridine scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] this compound is an important building block in this class, and its use in drug discovery necessitates a robust and reproducible method for its solubilization and storage. The accuracy of any experimental result—from initial hit identification to dose-response curves—is fundamentally dependent on the quality of the compound stock solution.[3] Errors in concentration, degradation of the compound, or solvent-induced artifacts can lead to misleading data and wasted resources.

Dimethyl sulfoxide (DMSO) is the solvent of choice for most compound libraries due to its exceptional ability to dissolve a wide array of organic molecules and its miscibility with aqueous media used in biological assays.[3][4][5] However, its hygroscopic nature and potential to interfere with assays at higher concentrations demand a systematic and precise approach to its use.[4][6] This guide provides the necessary protocols and scientific context to master the preparation of this compound solutions in DMSO.

Compound Characterization: Know Your Molecule

Before any weighing or dissolution occurs, it is imperative to understand the fundamental physicochemical properties of this compound. This data is essential for accurate calculations and informs handling and storage procedures.

PropertyValueCritical Importance
Molecular Formula C₈H₇N₃Foundational for all molarity-based calculations.
Molecular Weight (MW) 145.16 g/mol [7]Directly used in the Molarity Calculator to determine the mass required for a target concentration.[3]
Purity To be verified from Certificate of Analysis (CoA)Affects the true concentration of the active compound; impurities may have off-target effects.
Solubility in DMSO To be experimentally determinedDetermines the maximum achievable stock concentration. While many naphthyridines are soluble in DMSO[8], this must be confirmed.
Stability in DMSO To be experimentally determinedInforms appropriate storage conditions (temperature, light exposure) and defines the usable shelf-life of the solution.[3]
Physical Form Typically a solid[9]Dictates handling procedures during weighing.

Note: While PubChem provides computed properties, empirical validation of solubility and stability is a critical step for ensuring data integrity.

Safety First: Handling Aromatic Amines

Aromatic amines as a class of compounds require stringent safety protocols due to their potential toxicity and carcinogenicity.[10][11] All handling of solid this compound and its concentrated DMSO solutions must be performed within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles are required.[12][13]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.[12][14]

  • Body Protection: A lab coat is mandatory. For handling larger quantities, impervious clothing may be necessary.[14]

Disposal: Dispose of all waste, including contaminated vials, pipette tips, and unused solutions, according to local and institutional hazardous waste regulations.[12][15]

Materials & Equipment

Successful preparation relies on using high-quality reagents and calibrated equipment.

CategoryItemSpecifications & Rationale
Reagents This compoundSolid form, with known purity from vendor CoA.
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9% purity, cell culture or HPLC grade.[16] Rationale: Water content can reduce solubility and promote compound degradation.[6]
Equipment Analytical BalanceCalibrated, with a readability of at least 0.1 mg.
Vortex MixerFor efficient mixing of the solution.
Sonicator (Water Bath)To aid dissolution of poorly soluble compounds.[3][4]
Consumables Class A Volumetric Flask or VialEnsures accurate final volume.
Amber Glass VialsFor aliquoting and storage; protects light-sensitive compounds.
Positive Displacement PipettesRecommended for accurate handling of viscous DMSO.
Sterile Syringe Filters(Optional) 0.22 µm, with a membrane compatible with DMSO (e.g., PTFE, nylon).[17]

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for many screening applications. The causality behind each step is explained to foster a deeper understanding of the process.

Calculation of Required Mass

The foundation of an accurate stock solution is a precise calculation. Use the following formula:

Mass (mg) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Example for 2 mL of a 10 mM solution:

    • Mass (mg) = 0.010 mol/L x 0.002 L x 145.16 g/mol x 1000 mg/g

    • Mass (mg) = 2.9032 mg

Step-by-Step Dissolution Workflow
  • Preparation: Don appropriate PPE and work within a chemical fume hood. Label a sterile, amber vial with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Weighing: Place a clean weighing boat on the analytical balance and tare it. Carefully weigh the calculated mass (e.g., 2.90 mg) of this compound. Rationale: An accurate mass is the most critical input variable for achieving the target concentration.

  • Transfer: Carefully transfer the weighed powder into the labeled vial. Ensure all powder is transferred to avoid concentration errors.

  • Solvent Addition: Add approximately 80% of the final desired volume of anhydrous DMSO to the vial (e.g., 1.6 mL for a 2 mL final volume). Rationale: Adding solvent incrementally allows for better initial mixing and observation of dissolution.

  • Facilitating Dissolution:

    • Vortexing: Cap the vial securely and vortex the solution for 1-2 minutes.[3] Visually inspect for any undissolved particles.

    • Sonication (if necessary): If particles remain, place the vial in a water bath sonicator for 5-10 minutes.[3][4] Rationale: Sonication uses ultrasonic waves to break up compound agglomerates, increasing the surface area exposed to the solvent.

    • Gentle Warming (use with caution): As a last resort, the solution can be gently warmed to 37°C.[4] Caution: Heat can degrade some compounds. This step should only be used if stability at this temperature is known or confirmed.

  • Final Volume Adjustment: Once the compound is fully dissolved, add anhydrous DMSO to reach the final target volume (e.g., 2.0 mL). Mix thoroughly by inverting the vial or gentle vortexing.

  • Aliquoting for Storage: Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in clearly labeled, amber microvials. Rationale: Aliquoting is the most effective way to prevent degradation caused by repeated freeze-thaw cycles and minimizes the risk of contamination of the entire stock.[4][18]

Workflow Visualization

G cluster_prep Preparation & Calculation cluster_dissolve Dissolution cluster_store Storage calc Calculate Mass (e.g., 2.90 mg for 2mL @ 10mM) weigh Weigh Compound calc->weigh transfer Transfer to Vial weigh->transfer add_dmso Add 80% DMSO transfer->add_dmso vortex Vortex (1-2 min) add_dmso->vortex check Visually Inspect vortex->check sonicate Sonicate (5-10 min) check->sonicate Particles Remain add_final_dmso Add DMSO to Final Volume check->add_final_dmso Fully Dissolved sonicate->check aliquot Aliquot into Single-Use Vials add_final_dmso->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Quality Control: A Self-Validating System

Trust in your experimental data begins with trust in your reagents. It is highly recommended to perform quality control (QC) checks on newly prepared stock solutions, especially for long-term studies.

QC ParameterMethodPurpose & Rationale
Concentration Verification LC-MS or HPLC with a standard curveConfirms that the actual concentration of the solution matches the calculated target concentration. This accounts for any weighing or volumetric errors.[3]
Purity Assessment LC-MS or HPLCChecks for the presence of degradation products or impurities that may have been introduced during handling or dissolution.[3]

Storage and Stability: Preserving Compound Integrity

Proper storage is non-negotiable for maintaining the long-term viability of your stock solution.

  • Temperature: Store aliquots at -20°C for short-to-medium term (up to 3-6 months) or at -80°C for long-term storage.[3][18][19]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this is a primary cause of compound degradation and precipitation.[4][18] Use a fresh aliquot for each experiment.

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[6][20] Ensure vials are tightly capped. Over time, absorbed water can lower the solubility of hydrophobic compounds, leading to precipitation.

  • Light Exposure: Store in amber or opaque vials to protect from light, which can cause photodegradation of sensitive compounds.

A study on compound stability in DMSO at room temperature showed that after 6 months, the probability of observing the compound was only 83%, highlighting the importance of proper frozen storage.[21]

Protocol: Serial Dilution for Biological Assays

This protocol describes creating a dilution series from your 10 mM stock for use in cell-based or biochemical assays. The goal is to create intermediate dilutions in 100% DMSO before the final dilution into aqueous assay media. This minimizes the risk of compound precipitation.[4]

  • Labeling: Label a series of sterile microcentrifuge tubes for each desired concentration (e.g., 1 mM, 100 µM, 10 µM, 1 µM).

  • Initial Dilution: To create a 1 mM solution, add 10 µL of your 10 mM stock to 90 µL of pure DMSO in the "1 mM" tube. Mix thoroughly.

  • Serial 10-Fold Dilutions:

    • Add 90 µL of pure DMSO to the remaining labeled tubes.

    • Transfer 10 µL from the 1 mM solution to the "100 µM" tube. Mix thoroughly.

    • Using a fresh pipette tip, transfer 10 µL from the 100 µM solution to the "10 µM" tube. Mix thoroughly.

    • Continue this process for all desired concentrations.

  • Working Solution Preparation: For the final step, dilute a small volume from each DMSO dilution into your final assay buffer or cell culture medium. For example, adding 1 µL of a 100 µM DMSO stock to 999 µL of media yields a 100 nM working solution with a final DMSO concentration of 0.1%.

Crucial Consideration: The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or artifacts.[4][18] Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test samples.[4][22]

Serial Dilution Visualization

G cluster_dilution Serial Dilution in 100% DMSO stock 10 mM Stock in 100% DMSO d1 1 mM stock->d1 + 90µL DMSO d2 100 µM d1->d2 10µL + 90µL DMSO d3 10 µM d2->d3 10µL + 90µL DMSO assay Final Assay Plate (e.g., 100 nM in 0.1% DMSO) d2->assay Dilute 1:1000 in Assay Media d4 1 µM d3->d4 10µL + 90µL DMSO

Caption: Serial dilution of a DMSO stock for biological assays.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for Preparing Small Molecule Stock Solutions in DMSO. Benchchem.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Quora. [Link]
  • Gaylord Chemical. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Gaylord Chemical. [Link]
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • National Center for Biotechnology Information. (2007). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]
  • GRISP Research Solutions. DMSO, cell culture grade. GRISP. [Link]
  • SKC Inc. (2023).
  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • National Center for Biotechnology Information. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
  • American Chemical Society. (2021). 1,6-Naphthyridine. ACS. [Link]
  • National Center for Biotechnology Information. 1,6-Naphthyridin-2-amine. PubChem. [Link]
  • RSC Publishing. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. [Link]
  • RSC Publishing. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. [Link]
  • RSC Publishing. Discovery and SAR study of 1H-imidazo[4,5-h][4][17]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Royal Society of Chemistry. [Link]

Sources

Application Note: Validating Target Engagement of 2,6-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Cellular and Biochemical Target Validation Studies for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended biological target is a cornerstone of successful therapeutic development.[1] Small-molecule chemical probes are indispensable tools in this endeavor, enabling researchers to interrogate protein function and validate therapeutic hypotheses.[2][3][4] This guide provides a comprehensive framework for utilizing 2,6-naphthyridin-1-amine, a versatile heterocyclic compound, in target validation studies. We present detailed, field-proven protocols for confirming direct target engagement in both cellular and biochemical contexts, with a focus on the Cellular Thermal Shift Assay (CETSA) and in-vitro kinase inhibition assays. The methodologies described herein are designed to provide a self-validating system, ensuring the generation of robust and interpretable data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Target Engagement

The journey from a promising hit compound to a clinical candidate is fraught with challenges, a significant portion of which can be attributed to a lack of clarity regarding the compound's true mechanism of action. Demonstrating that a molecule directly binds to its intended target within a cellular environment—a concept known as target engagement—is paramount.[1][5][6] This validation step is crucial for several reasons:

  • Establishes a Clear Structure-Activity Relationship (SAR): By confirming that a compound's biological effect is a direct consequence of its interaction with the target, researchers can confidently build SAR and optimize for potency and selectivity.[7]

  • De-risks Downstream Development: Early validation of on-target activity minimizes the risk of costly failures in later preclinical and clinical stages due to off-target effects or an incorrect mechanistic hypothesis.[2]

  • Enables Hypothesis Testing: A well-validated chemical probe allows for the rigorous testing of a biological hypothesis. If a potent and selective compound that fully engages its target fails to produce a desired phenotype, it suggests that the target itself may not be a valid point of intervention for the disease .[5]

The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[8][9] Derivatives of the isomeric 1,6-naphthyridine and 2,6-naphthyridine have shown promise as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met, making them attractive candidates for oncology research.[10][11][12] This application note will use this compound as an exemplary chemical probe to illustrate the process of validating its engagement with a hypothetical "Target Kinase X" (TKX), a putative driver of a cancer signaling pathway.

Foundational Concepts: The Hallmarks of a Quality Chemical Probe

Before embarking on target validation studies, it is essential to understand the criteria that define a high-quality chemical probe.[2][13] These include:

  • Potency: The compound should modulate the activity of its target at low concentrations, typically with an in-vitro IC50 of less than 100 nM and cellular activity below 1 µM.[3]

  • Selectivity: The probe should exhibit a significant activity window (ideally >30-fold) against other related proteins to minimize off-target effects that could confound data interpretation.[3]

  • Demonstrated Target Engagement: There must be direct evidence that the compound binds to its target in a cellular context.[1][5]

This guide will focus on providing the experimental framework to rigorously establish this third, critical pillar.

Experimental Workflow for Target Validation

The validation of this compound as a probe for TKX follows a logical, multi-step process. This workflow is designed to first establish biochemical potency and then confirm target engagement in a more physiologically relevant cellular setting.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A In-Vitro Kinase Assay (IC50 Determination) B Selectivity Profiling (Kinase Panel Screen) A->B Confirm Potency C CETSA Melt Curve (Thermal Stabilization) B->C Proceed if Potent & Selective D Isothermal Dose-Response (ITDR) CETSA (Cellular EC50) C->D Confirm Engagement E Downstream Signaling Assay (e.g., Western Blot for p-Substrate) D->E Correlate with Function

Caption: A logical workflow for validating a chemical probe.

Protocol 1: In-Vitro Kinase Assay for IC50 Determination

The initial step is to determine the potency of this compound against purified TKX enzyme. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.[14]

Principle

The activity of a kinase is measured by its consumption of ATP. As TKX phosphorylates its substrate, ATP is converted to ADP. The remaining ATP is then used in a luciferase-catalyzed reaction to produce a luminescent signal. An inhibitor of TKX will result in less ATP consumption and, therefore, a higher luminescent signal.[14]

Materials and Reagents
  • Recombinant human TKX enzyme

  • Kinase substrate (a suitable peptide or protein)

  • Adenosine triphosphate (ATP)

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well, low-volume, white assay plates

  • Luminometer plate reader

Step-by-Step Protocol
  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). c. Further dilute these stocks into the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤0.5%).

  • Assay Reaction: a. Add the diluted this compound or vehicle (DMSO) control to the wells of the 384-well plate. b. Add the TKX enzyme and substrate mixture to each well. c. Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to its Michaelis-Menten constant (Km) for TKX to accurately measure the potency of ATP-competitive inhibitors.[15] d. Incubate the plate at 30°C for 60 minutes.

  • Detection: a. Equilibrate the plate and the ATP detection reagent to room temperature. b. Add the ATP detection reagent to each well. c. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. d. Measure the luminescence using a plate reader.

Data Analysis and Presentation
  • Calculate the percent inhibition for each concentration of this compound relative to the high (no enzyme) and low (vehicle) controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTarget KinaseIn-Vitro IC50 (nM)
This compound TKX85
Staurosporine (Control)TKX15

Table 1: Hypothetical in-vitro potency of this compound against Target Kinase X (TKX).

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique used to verify the direct binding of a compound to its target protein within the native, complex environment of a living cell.[16][17]

Principle of CETSA

The foundation of CETSA is ligand-induced thermal stabilization.[17] When a protein binds to a ligand, it often becomes more resistant to heat-induced denaturation and aggregation. By heating cells treated with a compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melt curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[16][18]

G cluster_0 No Ligand cluster_1 With Ligand (this compound) A Target Protein (Folded) B Heat (T) D Target Protein-Ligand Complex (Stabilized) A->D Ligand Binding C Denatured & Aggregated Protein B->C E Heat (T + ΔT) F Soluble Protein (Resists Denaturation) E->F

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Protocol 2A: CETSA Melt Curve

This initial experiment aims to determine the thermal stability of TKX in cells and to observe if this compound induces a thermal shift.

Materials and Reagents:

  • Cancer cell line expressing endogenous TKX (e.g., HEK293)

  • Cell culture medium, FBS, and antibiotics

  • This compound

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibody specific to TKX

  • HRP-conjugated secondary antibody

  • Western Blotting reagents and equipment

  • Thermal Cycler

Step-by-Step Protocol:

  • Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with a final concentration of 10 µM this compound or vehicle (DMSO) for 2 hours at 37°C. c. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with inhibitors to a concentration of 10^7 cells/mL.[17]

  • Heat Challenge: a. Aliquot the cell suspension into PCR tubes for each temperature point. b. Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 42°C to 66°C in 3°C increments).[17] c. Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis: a. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17]

  • Separation of Soluble and Insoluble Fractions: a. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[16] b. Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis: a. Determine the protein concentration of the soluble fractions (e.g., using a BCA assay) and normalize all samples. b. Perform SDS-PAGE and Western blotting using the primary antibody specific to TKX. c. Detect the signal using a chemiluminescent substrate.

Protocol 2B: Isothermal Dose-Response (ITDR) CETSA

Once a thermal shift is confirmed, the ITDR experiment is performed at a single, fixed temperature to determine the compound's potency in stabilizing TKX within the cell.

Step-by-Step Protocol:

  • Cell Preparation and Treatment: a. Harvest cells as described in Protocol 2A. b. Aliquot the cell suspension and treat with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) or vehicle for 1 hour at room temperature.[17]

  • Heat Challenge: a. From the melt curve experiment, choose a temperature that results in significant but not complete protein denaturation in the vehicle-treated sample (e.g., 57°C). b. Heat all samples at this fixed temperature for 3 minutes, followed by immediate cooling on ice.

  • Lysis, Fractionation, and Analysis: a. Proceed with cell lysis, separation of fractions, and Western blot analysis as described in Protocol 2A.

Data Analysis and Presentation
  • Melt Curve: Quantify the band intensities from the Western blot at each temperature. Plot the normalized band intensity against temperature to generate melt curves for both vehicle and compound-treated samples.

  • ITDR: Quantify the band intensities for each compound concentration. Plot the normalized band intensity against the logarithm of the compound concentration and fit the curve to determine the cellular EC50 for target engagement.

Assay TypeCompoundParameterValue
CETSA Melt CurveThis compoundΔTagg (°C)+5.2°C
ITDR CETSAThis compoundCellular EC50 (µM)1.2

Table 2: Hypothetical cellular target engagement data for this compound with TKX.

Concluding Remarks: A Pathway to Confident Target Validation

The protocols detailed in this guide provide a robust and systematic approach to validating the engagement of this compound with its putative target, TKX. By first establishing biochemical potency through in-vitro kinase assays and then confirming direct binding in a cellular context using CETSA, researchers can build a strong, evidence-based case for the compound's mechanism of action.[19][3] This rigorous validation is not merely a procedural step; it is a fundamental requirement for the successful progression of a chemical probe into a valuable research tool or a promising therapeutic candidate.[2][13] The integration of these techniques into early-stage drug discovery workflows will undoubtedly enhance the quality and translatability of preclinical research.

References

  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Scott, J. S. (2015). Know your target, know your molecule. Nature chemical biology, 11(6), 368-372. [Link]
  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. [Link]
  • Frye, S. V. (2010). The art of the chemical probe. Nature chemical biology, 6(3), 159-161. [Link]
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
  • Chemical Probes Portal. (n.d.). Target engagement. [Link]
  • Janes, K. A., & Yaffe, M. B. (2006). Data-driven modelling of signal-transduction networks. Nature reviews Molecular cell biology, 7(11), 820-828. [Link]
  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemtext, 1(1), 1-13. [Link]
  • Brennan, P. (n.d.). Target Identification Using Chemical Probes. PubMed. [Link]
  • Müller, S., & Knapp, S. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation.
  • Antolin, A. A., & Workman, P. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual review of biochemistry, 91, 699-725. [Link]
  • Foley, T. L., & Kapoor, T. M. (2013). Target engagement assays in early drug discovery. Journal of medicinal chemistry, 56(3), 850-863. [Link]
  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
  • Dai, L., Zhao, T., Li, X., & Li, H. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(10), 1897-1904. [Link]
  • BMG LABTECH. (2020). Kinase assays. [Link]
  • Li, Z., Zhang, D., Wang, H., Huang, H., Cheng, M., & Zhao, H. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]
  • Lee, J., Kim, J., Lee, J. Y., Kim, M., Park, S., & Lee, J. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of medicinal chemistry. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

Sources

Application Notes and Protocols: Determining Cellular Sensitivity to 2,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 2,6-Naphthyridines in Oncology Research

The 2,6-naphthyridine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of targeted anticancer agents.[1] These bicyclic heteroaromatic compounds have demonstrated a broad spectrum of biological activities, with a notable emphasis on the inhibition of key protein kinases that drive cancer cell proliferation, survival, and angiogenesis. This guide provides an in-depth exploration of cancer cell lines sensitive to 2,6-naphthyridine derivatives, elucidates the primary mechanism of action, and offers detailed protocols for assessing cellular sensitivity in a research setting.

A significant body of research has focused on the development of 2,6-naphthyridine analogues as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] The FGF19-FGFR4 signaling axis is a critical oncogenic driver in a subset of hepatocellular carcinomas (HCC), making selective FGFR4 inhibition a promising therapeutic strategy.[1] Furthermore, derivatives of the broader naphthyridine family have shown cytotoxic effects against a range of cancer cell lines, including those from cervical, leukemia, and prostate cancers, suggesting a wider applicability of this chemical class.[2]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies to investigate the anticancer potential of 2,6-naphthyridine-based compounds.

Sensitive Cell Lines and Mechanistic Insights

The sensitivity of cancer cell lines to 2,6-naphthyridine derivatives is predominantly linked to their dependence on signaling pathways regulated by specific protein kinases. The most well-characterized target to date is FGFR4, a receptor tyrosine kinase.

FGFR4 as a Primary Target in Hepatocellular Carcinoma

In approximately 30% of hepatocellular carcinoma (HCC) cases, an aberrant amplification of the fibroblast growth factor 19 (FGF19) gene leads to the overactivation of its cognate receptor, FGFR4.[3] This constitutive signaling promotes tumor growth and survival.[3] Consequently, HCC cell lines with an active FGF19-FGFR4 axis are particularly sensitive to 2,6-naphthyridine-based FGFR4 inhibitors.

  • Huh7 and Hep3B (Hepatocellular Carcinoma): These cell lines are established models for FGF19-driven HCC and have demonstrated high sensitivity to 2,6-naphthyridine analogues designed as selective FGFR4 inhibitors. One such compound, referred to as Compound 11 in a recent study, exhibited nanomolar potency against Huh7 cells and showed significant antitumor efficacy in both Huh7 and Hep3B xenograft models.[3]

Broader Cytotoxic Activity of Naphthyridine Derivatives

Beyond FGFR4 inhibition in HCC, various naphthyridine derivatives have demonstrated cytotoxicity across a panel of human cancer cell lines. While the precise mechanisms for each derivative may vary, they often involve interference with critical cellular processes like mitosis or DNA replication.[2]

  • HeLa (Cervical Cancer), HL-60 (Promyelocytic Leukemia), and PC-3 (Prostate Cancer): A study evaluating a series of naphthyridine derivatives identified several compounds with potent cytotoxic activity against these cell lines. For instance, a derivative designated as compound 16 in the study, which features a C-2 naphthyl ring substitution, demonstrated IC50 values of 0.7 µM in HeLa cells, 0.1 µM in HL-60 cells, and 5.1 µM in PC-3 cells.[2] This suggests that structural modifications to the naphthyridine core can significantly influence potency and cellular specificity.[2]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of selected naphthyridine derivatives against various human cancer cell lines. It is important to note that these values are for specific derivatives and not the parent 2,6-Naphthyridin-1-amine compound.

Compound ClassDerivative ExampleTarget(s)Cell LineCancer TypeIC50 (µM)Reference
2,6-NaphthyridineCompound 11FGFR4Huh7Hepatocellular CarcinomaNanomolar Potency[3]
NaphthyridineCompound 14Not SpecifiedHeLaCervical Cancer2.6[2]
NaphthyridineCompound 14Not SpecifiedHL-60Promyelocytic Leukemia1.5[2]
NaphthyridineCompound 14Not SpecifiedPC-3Prostate Cancer2.7[2]
NaphthyridineCompound 15Not SpecifiedHeLaCervical Cancer2.3[2]
NaphthyridineCompound 15Not SpecifiedHL-60Promyelocytic Leukemia0.8[2]
NaphthyridineCompound 16Not SpecifiedHeLaCervical Cancer0.7[2]
NaphthyridineCompound 16Not SpecifiedHL-60Promyelocytic Leukemia0.1[2]
NaphthyridineCompound 16Not SpecifiedPC-3Prostate Cancer5.1[2]
Pyrazolo-naphthyridineCompound 5jNot SpecifiedHeLaCervical Cancer6.4 ± 0.45[4]
Pyrazolo-naphthyridineCompound 5kNot SpecifiedMCF-7Breast Cancer2.03 ± 0.23[4]

Signaling Pathway Perturbation

The primary mechanism of action for the most studied 2,6-naphthyridine derivatives is the inhibition of the FGFR4 signaling cascade. Upon binding of its ligand, FGF19, FGFR4 dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This initiates a cascade that promotes cell proliferation and survival, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. By binding to the ATP-binding pocket of the FGFR4 kinase domain, 2,6-naphthyridine inhibitors prevent its phosphorylation and subsequent activation of these downstream pathways.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2,6-Naphthyridine Derivative Inhibitor->FGFR4 Inhibits

Figure 1: Simplified FGFR4 signaling pathway and the inhibitory action of 2,6-naphthyridine derivatives.

Experimental Protocols

The following protocols provide a framework for determining the sensitivity of cancer cell lines to 2,6-naphthyridine treatment.

Protocol 1: Cell Viability and Cytotoxicity Assessment using a Tetrazolium-Based (MTT/MTS) Assay

This protocol outlines a colorimetric assay to measure cell viability based on the metabolic activity of the cells.

Cell_Viability_Workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding incubation1 2. Incubate for 24h (allow attachment) cell_seeding->incubation1 drug_treatment 3. Treat with serial dilutions of 2,6-naphthyridine derivative incubation1->drug_treatment incubation2 4. Incubate for 48-72h drug_treatment->incubation2 add_reagent 5. Add MTT/MTS reagent incubation2->add_reagent incubation3 6. Incubate for 1-4h add_reagent->incubation3 read_plate 7. Read absorbance on a plate reader incubation3->read_plate analysis 8. Calculate IC50 values read_plate->analysis end End analysis->end

Figure 2: Workflow for determining cell viability using an MTT/MTS assay.

Materials:

  • Cancer cell lines of interest (e.g., Huh7, HeLa, HL-60)

  • Complete cell culture medium

  • 96-well flat-bottom sterile culture plates

  • This compound derivative

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., acidic isopropanol or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using standard trypsinization (for adherent cells) or by centrifugation (for suspension cells). c. Perform a cell count and determine viability (e.g., using trypan blue exclusion). d. Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. e. Seed the cells into a 96-well plate. Include wells for no-cell controls (medium only).

  • Cell Attachment: a. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow adherent cells to attach.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of the 2,6-naphthyridine derivative in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). c. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%). d. Remove the medium from the wells (for adherent cells) and add 100 µL of the prepared drug dilutions. For suspension cells, add the drug dilutions directly to the wells. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: a. Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT/MTS Assay: a. Prepare the MTT or MTS reagent according to the manufacturer's instructions. b. Add 10-20 µL of the reagent to each well. c. Incubate for 1-4 hours at 37°C. d. If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Data Acquisition and Analysis: a. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader. b. Subtract the average absorbance of the no-cell control wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. d. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Western Blot Analysis of FGFR4 Pathway Modulation

This protocol is used to confirm the on-target effect of a 2,6-naphthyridine-based FGFR4 inhibitor by assessing the phosphorylation status of key downstream signaling proteins.

Materials:

  • Sensitive cancer cell line (e.g., Huh7)

  • 6-well or 10 cm culture plates

  • 2,6-Naphthyridine derivative (FGFR4 inhibitor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR4, anti-total-FGFR4, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the 2,6-naphthyridine derivative at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells with ice-cold RIPA buffer. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at high speed to pellet cell debris. e. Collect the supernatant containing the protein.

  • Protein Quantification: a. Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting: a. Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the desired primary antibodies overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST.

  • Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control. A decrease in the ratio of phosphorylated to total protein for FGFR4, ERK, and AKT with increasing drug concentration would confirm the inhibitory effect of the compound.

Conclusion and Future Directions

The 2,6-naphthyridine scaffold represents a versatile platform for the development of targeted anticancer therapeutics. The demonstrated efficacy of its derivatives against cell lines from various cancer types, particularly as FGFR4 inhibitors in hepatocellular carcinoma, underscores its therapeutic potential. The protocols detailed in this guide provide a robust framework for researchers to assess the sensitivity of cancer cell lines to these compounds and to elucidate their mechanisms of action.

Future research should focus on expanding the panel of cell lines tested to identify additional cancer types that may be sensitive to 2,6-naphthyridine-based therapies. Furthermore, a deeper investigation into the off-target effects and potential resistance mechanisms will be crucial for the clinical translation of these promising compounds. The integration of genomic and proteomic data from sensitive and resistant cell lines will be instrumental in identifying predictive biomarkers to guide patient selection in future clinical trials.

References

  • Hwang YJ, Chung ML, Sohn UD, Im C. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean J Physiol Pharmacol. 2013 Dec;17(6):517-23.
  • Oh H, Kim J, Jung SH, Ha TH, Ahn YG, Nam G, Moon K, Singh P, Kim IS. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. J Med Chem. 2024 May 23;67(10):8445-8459.
  • Kumar, A., et al. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Sci Rep 13, 5208 (2023).
  • Hoofnagle, A. N., et al. (2024). Integrative Modeling of Signaling Network Dynamics Identifies Cell Type–Selective Therapeutic Strategies for FGFR4-Driven Cancers. Cancer Research, 84(1), 113–128.
  • Chen, Y., et al. (2019). Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies. Molecules, 24(1), 1-18.
  • Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 17(6), 517–523.
  • Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of medicinal chemistry.
  • Kumar, A., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific reports, 13(1), 5208.
  • Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 17(6), 517–523.
  • Hoofnagle, A. N., et al. (2023). Integrative Modelling of Signalling Network Dynamics Identifies Cell Type-selective Therapeutic Strategies for FGFR4-driven Cancers. bioRxiv.
  • Chen, Y., et al. (2019). Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies. Molecules (Basel, Switzerland), 24(1), 133.
  • Teng, Y., et al. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in cell and developmental biology, 8, 83.
  • Teng, Y., et al. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology, 8.

Sources

Application Notes and Protocols: Evaluating the Efficacy of 2,6-Naphthyridin-1-amine in Hepatocellular Carcinoma Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the FGF19-FGFR4 Axis in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) stands as the most prevalent form of primary liver cancer, with a significant subset of cases driven by aberrant signaling pathways.[1] One such critical oncogenic driver is the fibroblast growth factor 19 (FGF19)-fibroblast growth factor receptor 4 (FGFR4) signaling axis.[1][2] In approximately 30% of HCC patients, overexpression of FGF19 leads to the activation of its cognate receptor, FGFR4, a receptor tyrosine kinase. This engagement initiates a downstream signaling cascade, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes unchecked cell proliferation and survival, hallmarks of cancer.[3][4][5][6]

The 2,6-naphthyridine scaffold has emerged as a promising chemical backbone for the development of potent and selective kinase inhibitors.[2][7][8][9] This guide focuses on a novel investigational agent, 2,6-Naphthyridin-1-amine, and provides a comprehensive framework for evaluating its preclinical efficacy using in vivo xenograft models of HCC. Recent studies on 2,6-naphthyridine analogues have demonstrated significant antitumor activity in HCC models by selectively inhibiting FGFR4.[1][2] This document outlines the critical steps, from initial in vitro validation to in vivo pharmacodynamic and efficacy studies, necessary to characterize the therapeutic potential of this compound.

The FGFR4 Signaling Pathway in HCC

Understanding the target pathway is fundamental to designing a robust preclinical evaluation. The diagram below illustrates the FGF19-FGFR4 signaling cascade and the proposed point of intervention for this compound.

FGF4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates RAS RAS FGFR4->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Jun) pERK->TF Translocates to Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Regulates Gene Expression Nucleus Nucleus Inhibitor This compound (FGFR4 Inhibitor) Inhibitor->FGFR4 Inhibits

Caption: The FGF19-FGFR4 signaling cascade in hepatocellular carcinoma.

Part 1: Pre-Xenograft In Vitro Validation

Before committing to costly and ethically sensitive animal studies, the activity and selectivity of this compound must be rigorously confirmed in vitro. This foundational data establishes the scientific premise for in vivo testing.

Cell Line Selection Rationale

The choice of cell lines is critical for a successful study. To test an FGFR4 inhibitor, a panel of HCC cell lines with known FGFR4 expression and FGF19 dependency status should be used.

  • FGFR4-High/FGF19-Driven (Sensitive Model): Huh7 is a human HCC cell line known to have high FGFR4 expression and is sensitive to FGFR4 inhibition.[1][2]

  • FGFR4-High/FGF19-Driven (Secondary Model): Hep3B is another HCC cell line that can be used to confirm findings from the primary model.[1]

  • FGFR4-Low (Resistant/Control Model): A cell line with low or negligible FGFR4 expression should be used to demonstrate the on-target specificity of the compound.

In Vitro Efficacy Protocol: Cell Viability Assay (MTS/MTT)

This protocol determines the concentration of this compound required to inhibit cancer cell growth by 50% (IC50).

  • Cell Seeding: Plate Huh7 and Hep3B cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium, ranging from 100 µM to 1 nM.

  • Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Fisogatinib).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using non-linear regression analysis.

Hypothetical In Vitro Efficacy Data

The following table summarizes the expected outcomes from the cell viability assays, which would justify proceeding to in vivo studies.

Cell LineFGFR4 StatusCompoundIC50 (nM)
Huh7 HighThis compound15
Huh7 HighFisogatinib (Positive Control)25
Hep3B HighThis compound22
FGFR4-Low Line LowThis compound>10,000

This data indicates that this compound is potent and selective for FGFR4-expressing HCC cell lines.

Part 2: In Vivo Xenograft Efficacy Study

This section provides a detailed protocol for assessing the anti-tumor efficacy of this compound in an HCC cell line-derived xenograft (CDX) mouse model.

Animal Model and Husbandry
  • Strain: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude) are required to prevent rejection of the human tumor cells.[10]

  • Age/Sex: Female mice, 6-8 weeks of age, are typically used.

  • Housing: Animals must be housed in specific-pathogen-free (SPF) conditions in individually ventilated cages (IVCs).[11]

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for the welfare and use of animals in cancer research.[10][12][13][14][15] Humane endpoints must be clearly defined.[12][15]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the xenograft study.

Xenograft_Workflow Start Start CellCulture 1. Cell Culture (Huh7 cells) Start->CellCulture Harvest 2. Cell Harvest & Prep (1x10^7 cells/mouse) CellCulture->Harvest Implant 3. Subcutaneous Implantation (NOD/SCID Mice) Harvest->Implant TumorGrowth 4. Tumor Growth Monitoring (Calipers, twice weekly) Implant->TumorGrowth Grouping 5. Randomization into Groups (Tumor Volume ~100-150 mm³) TumorGrowth->Grouping Treatment 6. Treatment Initiation (21 days) - Vehicle Control - Compound (Low & High Dose) - Positive Control Grouping->Treatment Monitoring 7. In-Life Monitoring - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitoring Endpoint 8. Study Endpoint (Tumor volume limit or Day 21) Monitoring->Endpoint Collection 9. Sample Collection - Tumors (for PD) - Blood/Tissues Endpoint->Collection Analysis 10. Data Analysis - Efficacy (T/C %) - Biomarkers (Western Blot) Collection->Analysis End End Analysis->End

Caption: End-to-end workflow for the HCC xenograft efficacy study.

Detailed Protocol: Huh7 Subcutaneous Xenograft Model
  • Cell Preparation: Culture Huh7 cells in appropriate media until they reach 70-80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and confirm viability (>95%) using trypan blue exclusion. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 1 x 10^8 cells/mL.[16]

  • Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.[11][16]

  • Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure their length (L) and width (W) using digital calipers.[17] Calculate tumor volume using the modified ellipsoid formula: Volume = 0.5 x L x W² .[17][18] Also, record the body weight of each mouse at each measurement time point.[11][17]

  • Randomization and Grouping: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.[11][19]

Study Design and Treatment

A robust study design is essential for unambiguous results.

GroupTreatmentDoseRouteSchedule
1 Vehicle ControlN/APOQD
2 This compoundLow Dose (e.g., 10 mg/kg)POQD
3 This compoundHigh Dose (e.g., 30 mg/kg)POQD
4 Fisogatinib (Positive Control)50 mg/kgPOQD
  • Dosing Rationale: Doses should be determined from prior maximum tolerated dose (MTD) studies. The chosen doses should be well-tolerated and span a pharmacologically active range.

  • Administration: The compound should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80). Administer the treatment daily (QD) via oral gavage (PO) for 21 days.

Efficacy and Toxicity Endpoints
  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is assessed by comparing the mean tumor volume of the treated groups to the vehicle control group. The percent Tumor/Control (%T/C) is a standard metric.[11] A %T/C value ≤ 42% is often considered significant antitumor activity.[11]

  • Toxicity Monitoring: Monitor animal health daily. Key parameters include body weight loss (a loss >20% is a common humane endpoint), changes in posture or activity, and signs of distress.[12]

Part 3: Pharmacodynamic (PD) Biomarker Analysis

PD studies are crucial to confirm that the compound is hitting its intended target in the tumor tissue. This provides a mechanistic link between drug administration and anti-tumor efficacy.

Sample Collection

At the end of the study (or at an earlier time point, e.g., 4 hours post-final dose), a subset of mice from each group should be euthanized for tumor collection.

  • Excise the tumors carefully.

  • Divide each tumor into two sections.

  • Snap-freeze one section in liquid nitrogen for protein analysis (Western Blot).

  • Fix the other section in 10% neutral buffered formalin for histological analysis (e.g., IHC for p-ERK).

Protocol: Western Blot for p-ERK Inhibition

This protocol quantifies the level of phosphorylated ERK (p-ERK), a key downstream effector of the FGFR4 pathway, to assess target engagement.[5][6][20]

  • Protein Extraction: Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[20]

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[5][20]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK) .[5][20]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[20]

    • Detect the signal using an ECL substrate and an imaging system.[5]

  • Stripping and Re-probing: To normalize the p-ERK signal, the membrane must be stripped and re-probed for total ERK and a loading control (e.g., GAPDH or β-actin).[5][6][21]

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal for each sample.

A significant reduction in the p-ERK/total ERK ratio in the tumors from treated groups compared to the vehicle control would confirm on-target activity of this compound.[22]

Data Summary and Interpretation

All quantitative data should be presented clearly to facilitate interpretation.

Data Collection Template
Mouse IDGroupDay 0 Vol (mm³)Day 0 BW (g)Day 3 Vol (mm³)Day 3 BW (g)...Day 21 Vol (mm³)Day 21 BW (g)
101Vehicle10520.115020.3...150018.5
201Low Dose10220.312020.4...75019.8
301High Dose10819.911520.0...30020.1
401Pos. Ctrl10620.011020.2...45019.5

The results should be plotted as tumor growth curves (mean tumor volume ± SEM vs. time) for each group. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to determine the significance of the observed anti-tumor effects. The correlation between tumor growth inhibition and the reduction in p-ERK levels will provide strong evidence for the mechanism-based efficacy of this compound.

References

  • Tumor Volume Measurement. Peira. [Link]
  • Modulation of Plasma Metabolite Biomarkers of the MAPK Pathway with MEK Inhibitor RO4987655: Pharmacodynamic and Predictive Potential in Metastatic Melanoma. Molecular Cancer Therapeutics - AACR Journals. [Link]
  • What are MEK2 inhibitors and how do they work?
  • MEK Inhibitor Mechanism of Action, Side Effects, and Uses. News-Medical.Net. [Link]
  • Current Development Status of MEK Inhibitors. PubMed Central (PMC). [Link]
  • MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. PubMed Central. [Link]
  • Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation.
  • Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements. FUJIFILM VisualSonics. [Link]
  • Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer. Frontiers. [Link]
  • Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Pl
  • MEK Inhibitors for the Treatment of Melanoma. Targeted Oncology. [Link]
  • Comprehensive predictive biomarker analysis for MEK inhibitor GSK1120212. PubMed. [Link]
  • Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review. PubMed Central (PMC). [Link]
  • Patient-Derived Xenograft Models Preserve Tumor Traits to Advance Colorectal Cancer Tre
  • Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. PubMed Central (PMC). [Link]
  • The role of mouse models in colorectal cancer research—The need and the importance of the orthotopic models. PubMed Central (PMC). [Link]
  • Xenograft, Colon, HCT 116. Pharmacology Discovery Services. [Link]
  • Validated HCT-116 Xenograft Model. Altogen Labs. [Link]
  • HCT116 Xenograft Model. Altogen Labs. [Link]
  • How to measure tumors? YouTube. [Link]
  • Guidelines for the welfare and use of animals in cancer research. PubMed Central (PMC). [Link]
  • Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212. Molecular Cancer Therapeutics - AACR Journals. [Link]
  • Biomarker results from a phase II study of MEK1/2 inhibitor binimetinib (MEK162)
  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PubMed Central (PMC). [Link]
  • Xenograft model. Bio-protocol. [Link]
  • Tumor xenograft model. Bio-protocol. [Link]
  • Tumor Development and Animal Welfare in a Murine Xenograft Model. Pharmaceutical Networking. [Link]
  • From lab to animal facility: A complete guide for tumor xenograft model cre
  • Guidelines for the welfare and use of animals in cancer research.[Link]
  • 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol. [Link]
  • Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers. PubMed Central (PMC). [Link]
  • CULATR Guidelines for the Welfare and Use of Animals in Cancer Research.
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hep
  • Biological Activity of Naturally Derived Naphthyridines. PubMed Central (PMC). [Link]
  • Studies of Cancer in Humans - Some Aromatic Amines, Organic Dyes, and Rel
  • This compound (C8H7N3). PubChem. [Link]
  • 1,6-Naphthyridin-2(1H)
  • 1,6- Naphthyridine. American Chemical Society. [Link]

Sources

Application Notes and Protocols for Assessing Target Engagement of 2,6-Naphthyridin-1-amine in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Cellular Action of 2,6-Naphthyridin-1-amine

The 2,6-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, with derivatives showing promise as potent kinase inhibitors.[1][2] Recent studies have highlighted the potential of 2,6-naphthyridine analogues as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma.[3][4] The parent compound, this compound, serves as a foundational structure for the development of these targeted therapeutics. A critical step in the characterization of any potential drug candidate is the confirmation of its engagement with the intended intracellular target.[5] This application note provides a comprehensive guide with detailed protocols for assessing the target engagement of this compound in a cellular context.

Herein, we present a suite of robust methodologies, each offering unique insights into the interaction between this compound and its putative protein targets. The protocols are designed to be self-validating systems, incorporating essential controls and detailed explanations of the underlying principles to ensure scientific rigor. We will delve into the "how" and "why" of each experimental step, empowering researchers to not only execute the assays but also to interpret the results with confidence.

Core Principles of Target Engagement Assessment

To ascertain that a compound's biological effect is a direct consequence of binding to its intended target, it is crucial to employ assays that can measure this interaction within the complex milieu of a living cell. The methods described herein are based on distinct biophysical principles, providing orthogonal validation of target engagement.

  • Cellular Thermal Shift Assay (CETSA): This technique leverages the principle of ligand-induced thermal stabilization.[6][7][8][9] The binding of this compound to its target protein is expected to increase the protein's resistance to heat-induced denaturation.[6][7][8][9] By measuring the amount of soluble protein remaining after heat treatment, we can infer target engagement.[6][7][8][9]

  • NanoBRET™ Target Engagement Assay: This proximity-based assay measures the binding of a compound to a target protein in live cells.[7][10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).[7] Competitive displacement of the tracer by this compound leads to a decrease in the BRET signal, allowing for the quantification of intracellular affinity.[7][10]

  • Fluorescence Polarization (FP) Assay: This homogeneous, in-solution technique is well-suited for monitoring binding events.[11][12] It relies on the change in the rotational speed of a small fluorescently labeled molecule (tracer) upon binding to a larger protein.[11] In a competitive format, this compound would displace the fluorescent tracer from the target protein, resulting in a decrease in fluorescence polarization.[13]

  • In-Cell Western (ICW): This immunocytochemical method allows for the quantification of protein levels and post-translational modifications directly in fixed cells.[14][15][16] For kinase targets, ICW can be used to assess the inhibition of phosphorylation of the target or its downstream substrates, providing indirect but physiologically relevant evidence of target engagement.[9]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the aforementioned assays. It is assumed that the researcher has identified a putative kinase target for this compound.

Cellular Thermal Shift Assay (CETSA) Coupled with Western Blot

This protocol is designed to determine the thermal stabilization of a target protein upon binding of this compound.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis cell_culture 1. Culture cells to 80-90% confluency treatment 2. Treat cells with this compound or vehicle (DMSO) for 1-2h cell_culture->treatment heating 3. Heat cell suspension at a temperature gradient for 3 min treatment->heating cooling 4. Cool at RT for 3 min heating->cooling lysis 5. Lyse cells (freeze-thaw) cooling->lysis centrifugation 6. Centrifuge to pellet aggregated proteins lysis->centrifugation supernatant 7. Collect soluble fraction (supernatant) centrifugation->supernatant sds_page 8. SDS-PAGE supernatant->sds_page western_blot 9. Western Blot with target-specific antibody sds_page->western_blot quantification 10. Densitometry and melting curve analysis western_blot->quantification

Caption: CETSA-Western Blot experimental workflow.

  • Cell Culture and Treatment:

    • Plate a suitable cell line known to express the target protein in 10 cm dishes and grow to 80-90% confluency.

    • Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Harvest cells using trypsin, wash, and resuspend in fresh medium to a density of approximately 2 x 10^6 cells/mL.[17]

    • Treat the cells with the different concentrations of this compound or a vehicle control (DMSO, final concentration ≤ 0.1%) for 1-2 hours at 37°C.[17]

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples in a thermal cycler with a temperature gradient for 3 minutes (e.g., 40°C to 64°C in 2°C increments).[6]

    • Immediately cool the samples at room temperature for 3 minutes.[6]

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[6]

    • Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[6]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Detect the chemiluminescent signal using an imaging system.[9]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of each band to the intensity at the lowest temperature for each condition.

    • Plot the normalized intensities against the temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization and target engagement.[17]

Parameter Vehicle Control This compound (10 µM)
Apparent Tagg (°C) 52.158.5
ΔTagg (°C) -+6.4
Representative data showing a thermal shift upon compound treatment.
NanoBRET™ Target Engagement Assay

This protocol outlines the steps to measure the intracellular affinity of this compound for a target protein.

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_assay_prep Assay Setup cluster_detection Detection & Analysis transfection 1. Transfect cells with NanoLuc®-target fusion vector incubation 2. Incubate for 24h to allow protein expression transfection->incubation cell_plating 3. Plate cells in a white 96-well plate incubation->cell_plating compound_addition 4. Add serial dilutions of This compound cell_plating->compound_addition tracer_addition 5. Add NanoBRET™ tracer compound_addition->tracer_addition substrate_addition 6. Add Nano-Glo® substrate and Extracellular NanoLuc® Inhibitor tracer_addition->substrate_addition readout 7. Measure donor (460 nm) and acceptor (618 nm) emission substrate_addition->readout analysis 8. Calculate BRET ratio and determine IC50 readout->analysis

Caption: NanoBRET™ Target Engagement Assay workflow.

  • Cell Transfection:

    • Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target protein fused to NanoLuc® luciferase using a transfection reagent like FuGENE® HD.[18]

    • Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator to allow for the expression of the fusion protein.[7]

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM™ I with 4% FBS to a density of 2 x 10^5 cells/mL.[7]

    • Dispense the cell suspension into a white, non-binding surface 96-well plate.[19]

    • Prepare serial dilutions of this compound in the assay medium.

    • Add the compound dilutions to the wells.

    • Add the NanoBRET™ tracer at a predetermined optimal concentration to all wells.

  • Signal Detection and Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.[7] The extracellular inhibitor is crucial to prevent signal from lysed cells.[7]

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence at 460 nm (donor emission) and 618 nm (acceptor emission).[7]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Compound Intracellular IC50 (µM)
This compound 0.58
Control Compound 0.02
Representative data for intracellular target engagement.
Fluorescence Polarization (FP) Kinase Assay

This protocol describes a competitive FP assay to measure the inhibition of a kinase by this compound.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer.

    • Prepare solutions of the kinase, a suitable peptide substrate, and ATP.

    • Prepare a solution of a fluorescently labeled phosphopeptide tracer and a phosphospecific antibody.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, peptide substrate, and serial dilutions of this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a stop solution containing EDTA.

    • Add the mixture of the fluorescently labeled phosphopeptide tracer and the phosphospecific antibody to each well.

    • Incubate for 30-60 minutes to allow the binding to reach equilibrium.

  • Measurement and Analysis:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

    • The amount of phosphorylated product generated in the kinase reaction will compete with the fluorescent tracer for binding to the antibody, leading to a decrease in the FP signal.[13]

    • Plot the FP signal against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

In-Cell Western (ICW) for Downstream Signaling

This protocol allows for the measurement of the inhibition of target phosphorylation or a downstream signaling event in response to this compound treatment.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for a few hours to reduce basal signaling.

    • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

    • Stimulate the cells with an appropriate ligand (e.g., a growth factor) for a short period (e.g., 10-15 minutes) to induce phosphorylation of the target pathway.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[15]

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.[15]

    • Incubate the cells with a primary antibody specific for the phosphorylated form of the target or a downstream protein overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Detection and Analysis:

    • Wash the cells extensively.

    • Scan the plate using an imaging system capable of detecting the fluorescence signal (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity in each well.

    • Normalize the signal to the total protein content (which can be measured using a second fluorescent dye).

    • Plot the normalized fluorescence intensity against the logarithm of the this compound concentration to determine the IC50 for the inhibition of the signaling pathway.

Conclusion

The protocols detailed in this application note provide a robust framework for confirming and characterizing the intracellular target engagement of this compound. By employing a multi-pronged approach utilizing CETSA, NanoBRET, FP, and In-Cell Western assays, researchers can obtain orthogonal data to confidently establish the mechanism of action of this and other related compounds. The causality-driven explanations and step-by-step guidance are intended to facilitate the successful implementation of these powerful techniques in drug discovery and chemical biology laboratories.

References

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds.
  • Huang, X. (2008). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 3(6), 671-680.
  • Bitesize Bio. (2024). In-cell Westerns: Your Essential Guide.
  • Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2445-2455.
  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 103-111.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP).
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns.
  • Springer Nature Experiments. (n.d.). High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay.
  • National Center for Biotechnology Information. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • National Center for Biotechnology Information. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits.
  • National Center for Biotechnology Information. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. PubMed Central.
  • National Center for Biotechnology Information. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. PubMed Central.
  • National Center for Biotechnology Information. (2020). Biological Activity of Naturally Derived Naphthyridines. PubMed Central.
  • ACS Publications. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • National Center for Biotechnology Information. (2021). Antimicrobial Activity of Naphthyridine Derivatives. PubMed Central.
  • MDPI. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences.
  • PubChem. (n.d.). This compound.
  • MDPI. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules.
  • American Chemical Society. (2021). 1,6-Naphthyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,6-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Naphthyridin-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. 2,6-Naphthyridine and its derivatives are key building blocks in medicinal chemistry, investigated for a range of biological activities.[1][2] However, their synthesis, particularly the introduction of an amine group at the C1 position, can be challenging, often suffering from low yields and complex side reactions.

This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and improve the yield and purity of your target compound. The information is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What are the primary synthetic routes to this compound?

The most direct and historically significant method for synthesizing this compound is the Chichibabin amination of the parent 2,6-naphthyridine heterocycle.[3] This reaction involves the direct nucleophilic substitution of a hydride ion by an amide anion (from sodium amide or potassium amide) at an electron-deficient carbon. For 2,6-naphthyridine, the C1 position is highly activated towards nucleophilic attack.[3]

An alternative conceptual route, though less commonly described for this specific isomer, is a Nucleophilic Aromatic Substitution (SNAr) on a pre-functionalized precursor, such as 1-chloro-2,6-naphthyridine. This pathway involves the displacement of a good leaving group (like a halide) by an amine source, a common strategy in the synthesis of other naphthyridine isomers.[3][4]

Q2: Can you explain the mechanism of the Chichibabin amination on 2,6-naphthyridine?

Certainly. The Chichibabin reaction is a powerful tool for C-H amination of electron-deficient N-heterocycles. The mechanism proceeds in two key stages:

  • Nucleophilic Addition: The potent nucleophile, the amide anion (:NH₂⁻), attacks the electrophilic C1 position of the 2,6-naphthyridine ring. This forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer-like intermediate.[3]

  • Aromatization (Hydride Elimination): The aromaticity of the pyridine ring is restored by the elimination of a hydride ion (H⁻). This step is typically the rate-determining step and can be sluggish. The liberated hydride then reacts with an available proton source in the medium (like liquid ammonia or the product itself) to generate hydrogen gas, which drives the reaction to completion. In some cases, an external oxidant like potassium permanganate is added to facilitate this step and improve yields.[3]

Chichibabin_Mechanism cluster_start Step 1: Nucleophilic Addition cluster_end Step 2: Aromatization Start 2,6-Naphthyridine Reagent + KNH₂ (in liq. NH₃) Start->Reagent Intermediate Anionic σ-adduct (Meisenheimer Complex) Reagent->Intermediate Attack at C1 Product This compound Intermediate->Product Elimination of H⁻ H2 + H₂ (gas) Product->H2

Caption: Mechanism of the Chichibabin amination reaction.

Q3: Are there modern alternatives to the Chichibabin reaction for this amination?

Yes, while the Chichibabin reaction is classic, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , offer a powerful alternative. This approach would require a halogenated precursor (e.g., 1-bromo- or 1-chloro-2,6-naphthyridine).

The key advantages of Buchwald-Hartwig amination include:

  • Milder Conditions: It avoids the use of highly basic reagents like sodium amide and cryogenic liquid ammonia.[5]

  • Broader Scope: It is often compatible with a wider range of functional groups on both the heterocycle and the amine coupling partner.

  • Higher Yields: For complex substrates, it can provide superior and more reproducible yields.[6]

The main drawback is the need for an additional synthetic step to prepare the halogenated precursor.

Q4: How critical is the purity of the starting 2,6-naphthyridine?

It is absolutely critical. Impurities from the synthesis of the 2,6-naphthyridine core can have a significant detrimental effect on the subsequent amination step. For instance:

  • Unreacted Starting Materials: Precursors from the naphthyridine synthesis can compete for the amide reagent.

  • Catalyst Poisons: Trace impurities, especially sulfur-containing compounds or other heterocycles, can inhibit palladium catalysts if you are attempting a Buchwald-Hartwig approach.

  • Side Reactions: Impurities can react with sodium amide to form complex, colored by-products that complicate purification and lower the yield of the desired product.

We strongly recommend purifying the 2,6-naphthyridine starting material by column chromatography or recrystallization before proceeding with the amination.

Section 2: Troubleshooting Guide

This guide addresses specific issues you might encounter during the Chichibabin amination of 2,6-naphthyridine and provides actionable solutions.

Troubleshooting_Workflow Start Low Yield of This compound Q1 Is Starting Material (SM) Consumed? Start->Q1 A1_Yes SM Consumed: By-product Formation Q1->A1_Yes Yes A1_No SM Not Consumed: Reaction Stalled Q1->A1_No No Cause_Byproduct2 Inefficient Hydride Elimination A1_Yes->Cause_Byproduct2 Cause_Byproduct3 Di-amination or Isomerization A1_Yes->Cause_Byproduct3 Cause_Byproduct1 Cause_Byproduct1 A1_Yes->Cause_Byproduct1 Cause_Stalled2 Low Temperature A1_No->Cause_Stalled2 Cause_Stalled3 Moisture Contamination A1_No->Cause_Stalled3 Cause_Stalled1 Cause_Stalled1 A1_No->Cause_Stalled1 Sol_Stalled2 Solution: Increase temp or allow longer stir time Cause_Stalled2->Sol_Stalled2 Sol_Stalled3 Solution: Use anhydrous solvents & inert atmosphere Cause_Stalled3->Sol_Stalled3 Sol_Stalled1 Solution: Use freshly prepared or new amide Cause_Stalled1->Sol_Stalled1 Sol_Byproduct2 Solution: Add an oxidant (e.g., KMnO₄) post-addition Cause_Byproduct2->Sol_Byproduct2 Sol_Byproduct3 Solution: Use fewer equivalents of amide, control temp Cause_Byproduct3->Sol_Byproduct3 Sol_Byproduct1 Solution: Lower temp, shorten reaction time Cause_Byproduct1->Sol_Byproduct1

Caption: Troubleshooting workflow for low-yield amination.

Problem 1: Low or no conversion of 2,6-naphthyridine starting material.

  • Potential Cause: Inactive Amide Reagent. Sodium amide (NaNH₂) and potassium amide (KNH₂) are highly reactive and can decompose upon exposure to air and moisture, appearing as a yellowish or brownish powder instead of white or light gray.

    • Solution: Use a freshly opened bottle of sodium amide or prepare potassium amide in situ from potassium metal and liquid ammonia with a catalytic amount of ferric nitrate. The quality of this reagent is paramount.

  • Potential Cause: Insufficient Reaction Temperature or Time. The formation of the σ-adduct and subsequent hydride elimination are activated processes. While the reaction is often run at the temperature of liquid ammonia (-33 °C), sometimes gentle warming is required.

    • Solution: Monitor the reaction by TLC (quenching an aliquot in saturated ammonium chloride solution). If no conversion is observed after 1-2 hours, allow the reaction to slowly warm, or consider a higher-boiling solvent like dimethylaniline if not using liquid ammonia.

  • Potential Cause: Presence of Moisture. Water will rapidly quench the amide anion, consuming your reagent before it can react with the naphthyridine.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and reaction.

Problem 2: The reaction consumes starting material, but the yield of this compound is low.

  • Potential Cause: Incomplete Hydride Elimination. The anionic σ-adduct can be stable and may not efficiently eliminate the hydride to form the final product. It may revert to the starting material upon aqueous workup.

    • Solution: After the initial addition of the amide and stirring, add a mild oxidizing agent like potassium permanganate (KMnO₄) portion-wise at low temperature.[3] The oxidant will readily oxidize the σ-adduct to the aminated product, often dramatically improving the yield.

  • Potential Cause: Product Degradation. The product, this compound, may be unstable under the highly basic reaction conditions, especially if the reaction is run for too long or at elevated temperatures.

    • Solution: Minimize the reaction time. Monitor the reaction closely and quench it as soon as the starting material has been consumed. Work up the reaction at low temperatures.

Problem 3: The reaction mixture turns dark brown or black (tar formation).

  • Potential Cause: Decomposition of Starting Material or Product. N-heterocycles can be susceptible to polymerization or decomposition under strongly basic conditions, especially in the presence of trace oxygen.

    • Solution:

      • Lower the Temperature: Perform the entire reaction at the lowest practical temperature.

      • Degas Solvents: Ensure your solvent (e.g., liquid ammonia) is free of dissolved oxygen.

      • Strict Inert Atmosphere: Maintain a robust inert atmosphere throughout the process.

      • Control Stoichiometry: Using a large excess of sodium amide can promote decomposition pathways. Use the minimum effective excess.

ParameterRecommended RangeRationale
KNH₂/NaNH₂ Equivalents 1.5 - 3.0 eq.Ensures complete conversion without excessive base that can cause decomposition.
Temperature -78 °C to -33 °CLow temperature minimizes side reactions and decomposition.
Reaction Time 1 - 4 hoursMonitor by TLC to avoid prolonged exposure to harsh conditions.
Oxidant (KMnO₄) 1.0 - 1.5 eq.Added after amide to drive the reaction to completion by facilitating hydride removal.[3]

Problem 4: Difficulty isolating the product during work-up.

  • Potential Cause: Emulsion Formation. The basic amine product and residual base can lead to emulsions during the aqueous workup and extraction.

    • Solution: After quenching the reaction with a proton source (e.g., solid ammonium chloride), add a brine solution during the extraction to help break up emulsions. If necessary, filter the entire biphasic mixture through a pad of celite.

  • Potential Cause: Product is Water-Soluble as a Salt. If the reaction is quenched with a strong acid, the protonated product may have high solubility in the aqueous layer.

    • Solution: Quench the reaction carefully with a solid proton source like NH₄Cl. After removing the original solvent, adjust the aqueous solution to a basic pH (9-10) with NaOH or K₂CO₃ before extracting with an organic solvent like dichloromethane or ethyl acetate. This ensures the product is in its free-base form, which is more soluble in organic solvents.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 2,6-Naphthyridine Precursor

A variety of methods exist for the synthesis of the 2,6-naphthyridine core.[7] An efficient, modern approach utilizes microwave irradiation to improve yields and reduce reaction times.[8]

Protocol 2: Chichibabin Amination of 2,6-Naphthyridine

This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and analytical monitoring.

Materials:

  • 2,6-Naphthyridine (1.0 eq.)

  • Potassium Amide (KNH₂) or Sodium Amide (NaNH₂) (2.0 eq.)

  • Anhydrous liquid ammonia (~10 mL per 100 mg of substrate) or another anhydrous solvent like Toluene.

  • Potassium Permanganate (KMnO₄) (1.2 eq.)

  • Solid Ammonium Chloride (NH₄Cl) for quenching

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a three-neck flask equipped with a magnetic stirrer, a cold finger condenser charged with dry ice/acetone, and a gas inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of inert gas.

  • Reaction Initiation: Cool the flask to -78 °C (dry ice/acetone bath). Condense the required volume of anhydrous liquid ammonia into the flask.

  • Amide Addition: Add the sodium amide or potassium amide portion-wise to the stirring liquid ammonia.

  • Substrate Addition: Dissolve the 2,6-naphthyridine in a minimum amount of anhydrous THF or add it directly as a solid if solubility allows. Add this solution dropwise to the amide suspension at -78 °C.

  • Reaction Monitoring: Allow the mixture to stir at -78 °C to -33 °C for 1-3 hours. Monitor the reaction progress by taking small aliquots, quenching them with NH₄Cl, extracting into EtOAc, and analyzing by TLC or LC-MS.

  • Oxidation: Once the starting material consumption has stalled or is complete, add finely ground KMnO₄ portion-wise, ensuring the temperature does not rise significantly. A color change is typically observed. Stir for an additional 30-60 minutes.

  • Quenching: Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride until gas evolution ceases.

  • Work-up: Allow the ammonia to evaporate under a stream of nitrogen. To the resulting residue, add water and extract with DCM or EtOAc (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., DCM/Methanol or EtOAc/Hexanes with triethylamine).

References

  • Der Pharma Chemica. An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation.
  • Molecules. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review.
  • PubMed. Synthesis of 2,6-naphthyridine.
  • RSC Publishing. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • Ningbo Inno Pharmchem Co., Ltd. Understanding 2,6-Naphthyridine: A Crucial Heterocycle in Chemical Synthesis.
  • National Center for Biotechnology Information. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.
  • National Center for Biotechnology Information. Efficient synthesis of 1,9-substituted benzo[h][8][9]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities.
  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
  • Wageningen University & Research. Synthesis and amination of naphthyridines.
  • National Center for Biotechnology Information. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

Sources

Technical Support Center: Troubleshooting Solubility Issues of 2,6-Naphthyridin-1-amine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Naphthyridin-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges encountered during experimental work with this compound. The following information is curated to offer both foundational knowledge and practical troubleshooting steps to ensure the successful use of this compound in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound.

Q1: What are the key structural features of this compound that influence its aqueous solubility?

A1: this compound possesses a fused heterocyclic aromatic ring system with two nitrogen atoms and a primary amine group.[1] The naphthyridine core is largely nonpolar, which contributes to poor water solubility. However, the presence of the nitrogen atoms, particularly the amine group, allows for hydrogen bonding with water molecules, which aids in solubility.[2][3] The basicity of the nitrogen atoms also means that the compound's solubility is highly dependent on pH.[4][5]

Q2: Why is my this compound not dissolving in neutral aqueous buffers like PBS (pH 7.4)?

A2: In neutral solutions, this compound exists predominantly in its neutral, un-ionized form. The hydrophobic nature of the naphthyridine ring system is the primary driver of its low solubility in this state. To achieve significant aqueous solubility, it is often necessary to protonate the basic nitrogen atoms by lowering the pH.[6]

Q3: What is the expected pH-dependent solubility profile for this compound?

A3: As a basic compound, this compound is expected to exhibit significantly higher solubility in acidic conditions.[7] By lowering the pH, the amine group and the nitrogen atoms in the naphthyridine rings become protonated, forming a more soluble salt.[5][8] Conversely, as the pH increases and the compound becomes deprotonated, its solubility will decrease.

II. Troubleshooting Common Solubility Issues

This section provides a structured, question-and-answer guide to troubleshoot specific problems you may encounter in the laboratory.

Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer.

This is a common issue for poorly soluble compounds. The compound is soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous environment where it is less soluble.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the aqueous buffer. It's possible that you are exceeding the compound's intrinsic aqueous solubility.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock with vigorous vortexing. This can sometimes help to better disperse the compound and prevent immediate precipitation.

  • Employ pH Modification: Since this compound is a basic compound, acidifying your aqueous buffer will increase its solubility.[9] Prepare your buffer at a lower pH (e.g., pH 4-5) and then perform the dilution. Remember to confirm that the final pH is compatible with your experimental system.

  • Utilize Co-solvents: Incorporating a water-miscible organic co-solvent into your aqueous buffer can increase the solubility of your compound.[10][11][12] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13] It is crucial to start with a low percentage of the co-solvent (e.g., 1-5%) and assess its impact on your experiment, as high concentrations can affect biological assays.[14][15]

Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.

Inconsistent data can often be traced back to the compound not being fully dissolved, leading to variations in the actual concentration in your experiments.

Troubleshooting Steps:

  • Visually Inspect Your Solutions: Before use, always hold your prepared solutions up to a light source to check for any visible precipitate or cloudiness. Even a faint haze indicates incomplete dissolution.

  • Filter Your Solutions: After preparing your final dilution, filter it through a 0.22 µm syringe filter to remove any undissolved particles. This ensures you are working with a truly solubilized compound.

  • Determine the Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which your compound begins to precipitate in your specific experimental buffer. This will help you define a reliable working concentration range.

  • Consider Formulation Strategies: For more demanding applications, consider more advanced formulation techniques to enhance solubility and bioavailability. These can include:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[16][17][18][19][20]

    • Solid Dispersions: Creating a solid dispersion of your compound with a hydrophilic polymer can improve its dissolution rate and apparent solubility.[21][22]

III. Experimental Protocols & Methodologies

Protocol 1: Preparation of an Acidic Stock Solution of this compound

This protocol describes the preparation of a more soluble acidic stock solution, which can then be diluted into your experimental buffer.

Materials:

  • This compound powder

  • 1N Hydrochloric Acid (HCl)

  • Deionized water

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Weigh out the desired amount of this compound.

  • Add a small amount of deionized water to create a slurry.

  • Slowly add 1N HCl dropwise while stirring until the compound completely dissolves.

  • Once dissolved, add deionized water to reach the final desired volume.

  • Measure the pH of the final solution. This will be your acidic stock solution.

  • When preparing your working solution, carefully add this acidic stock to your final buffer, ensuring the final pH of the working solution is compatible with your assay. You may need to adjust the pH of the final solution.

Protocol 2: Screening for Co-solvent and pH Effects on Solubility

This protocol provides a framework for systematically testing the effects of different co-solvents and pH levels on the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.4)

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • 96-well plates

  • Plate shaker

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare stock solutions of this compound in DMSO at a high concentration.

  • In a 96-well plate, prepare a serial dilution of the DMSO stock solution.

  • Prepare a series of aqueous buffers at different pH values, each containing a fixed concentration of a co-solvent (e.g., 2% ethanol). Also include a control set with no co-solvent.

  • Add the buffers with and without co-solvents to the wells containing the serially diluted compound.

  • Seal the plate and incubate on a plate shaker for a set period (e.g., 2 hours) at a controlled temperature.

  • After incubation, measure the turbidity of each well using a plate reader. An increase in turbidity indicates precipitation.

  • The highest concentration of the compound that does not show a significant increase in turbidity is considered the kinetic solubility under those conditions.

Data Presentation:

The results of this screening can be summarized in a table for easy comparison.

Buffer pHCo-solvent (2%)Kinetic Solubility (µM)
4.0None> 200
5.0None150
6.0None50
7.4None< 10
7.4Ethanol25
7.4Propylene Glycol30
7.4PEG 40035

(Note: The solubility values in this table are illustrative and should be determined experimentally for this compound.)

IV. Visualizations

Diagram 1: pH-Dependent Solubility of a Basic Compound

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) Low_pH [BH⁺] High_Solubility High Solubility Low_pH->High_Solubility Equilibrium B + H₂O ⇌ BH⁺ + OH⁻ Low_pH->Equilibrium High_pH [B] Low_Solubility Low Solubility High_pH->Low_Solubility Equilibrium->High_pH

Caption: pH effect on the solubility of a basic compound.

Diagram 2: Troubleshooting Workflow for Solubility Issues

G Start Solubility Issue Identified Check_Concentration Is the concentration too high? Start->Check_Concentration Yes_Concentration Lower the concentration Check_Concentration->Yes_Concentration Yes No_Concentration No Check_Concentration->No_Concentration Success Solubility Achieved Yes_Concentration->Success Adjust_pH Adjust pH to be more acidic No_Concentration->Adjust_pH Use_Cosolvent Add a co-solvent (e.g., Ethanol, PEG) Adjust_pH->Use_Cosolvent Advanced_Formulation Consider advanced formulations (Cyclodextrins, Solid Dispersions) Use_Cosolvent->Advanced_Formulation Advanced_Formulation->Success

Caption: A workflow for troubleshooting solubility problems.

V. References

  • Vertex AI Search. (n.d.). Approaches to improve solubility of poorly water soluble drugs. Retrieved January 11, 2026, from

  • Wikipedia. (2024). Cosolvent. Retrieved January 11, 2026, from

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved January 11, 2026, from

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved January 11, 2026, from

  • PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved January 11, 2026, from

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved January 11, 2026, from

  • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved January 11, 2026, from

  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Retrieved January 11, 2026, from

  • GSC Biological and Pharmaceutical Sciences. (n.d.). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved January 11, 2026, from

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved January 11, 2026, from

  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved January 11, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds. Retrieved January 11, 2026, from

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved January 11, 2026, from

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 11, 2026, from

  • Classic Chemistry. (n.d.). Solubility and pH of amines. Retrieved January 11, 2026, from

  • JoVE. (2024). Video: Extraction: Effects of pH. Retrieved January 11, 2026, from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of Naphthyridine Derivatives in Material Science. Retrieved January 11, 2026, from

  • PubChemLite. (n.d.). This compound (C8H7N3). Retrieved January 11, 2026, from

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved January 11, 2026, from

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved January 11, 2026, from

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved January 11, 2026, from

  • NIH. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Retrieved January 11, 2026, from

  • IRO Chelating. (2025). Co-solvent: Significance and symbolism. Retrieved January 11, 2026, from

  • McMurry, J. (2018). Amines and Heterocycles. Cengage. Retrieved from

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved January 11, 2026, from

  • Unknown. (2020). Amines and Heterocycles. Retrieved from

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved January 11, 2026, from

  • Chemical Journals. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved January 11, 2026, from

  • ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved January 11, 2026, from

  • PubMed Central. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved January 11, 2026, from

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Retrieved January 11, 2026, from

  • YouTube. (2017). Ph and Solubility of Drugs. Retrieved January 11, 2026, from

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved January 11, 2026, from

  • Reddit. (2019). Why do longer amines have less solubility than shorter amines?. Retrieved January 11, 2026, from

  • Sigma-Aldrich. (n.d.). (6-Bromo-[7][10]naphthyridin-1-yl)-methyl-amine. Retrieved January 11, 2026, from

  • PubChem. (n.d.). 1,6-Naphthyridin-2-amine | C8H7N3 | CID 589353. Retrieved January 11, 2026, from

  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved January 11, 2026, from

  • Sigma-Aldrich. (n.d.). (6-Bromo-[7][10]naphthyridin-1-yl)-methyl-amine | 2863676-74-6. Retrieved January 11, 2026, from

  • American Chemical Society. (2021). 1,6-Naphthyridine. Retrieved January 11, 2026, from

  • Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved January 11, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine. Retrieved January 11, 2026, from

  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved January 11, 2026, from

  • Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Retrieved January 11, 2026, from

  • Studylib. (n.d.). Amine Functional Group Tests: Organic Chemistry Lab Manual. Retrieved January 11, 2026, from

  • ACS Publications. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved January 11, 2026, from

Sources

stability of 2,6-Naphthyridin-1-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,6-Naphthyridin-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into the handling, stability, and reactivity of this valuable heterocyclic building block. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemical principles that govern success in the lab.

Stability Profile of this compound

Understanding the stability of a reagent is the foundation of any successful synthetic campaign. This compound is a generally stable compound, but its reactivity is influenced by several factors. The presence of the amino group and the two nitrogen atoms in the bicyclic core dictates its behavior under various experimental conditions.

Condition Stability & Potential Issues Recommendations
pH (Acidic) Moderately Stable. Protonation of the naphthyridine ring nitrogens can occur, increasing solubility in aqueous acid. Strong, non-oxidizing acids (e.g., HCl, H₂SO₄) are generally tolerated at low to moderate temperatures. However, prolonged exposure to harsh acidic conditions could lead to hydrolysis or decomposition, especially at elevated temperatures.[1][2][3]Use acidic conditions judiciously for extractions or salt formation. Avoid prolonged heating in strong acids. Buffer systems are recommended for pH-sensitive reactions.
pH (Basic) Generally Stable. The amino group is weakly acidic and can be deprotonated by very strong bases (e.g., organolithiums), but it is stable in the presence of common inorganic bases (e.g., K₂CO₃, NaOH).Standard basic workups and reaction conditions are well-tolerated. Use caution with extremely strong bases if selective reactivity is desired.
Thermal Stable at typical reaction temperatures. No significant thermal decomposition is observed in DSC measurements of similar amine compounds under normal conditions.[4] However, like many organic amines, prolonged exposure to very high temperatures (>150-200 °C) can lead to gradual decomposition.[5][6]Most standard reaction conditions (up to ~120 °C) are safe. For high-temperature reactions, an inert atmosphere is recommended to prevent oxidative decomposition.
Oxidative Susceptible to Oxidation. The primary amino group and the electron-rich heterocyclic system can be sensitive to strong oxidizing agents. Over time, exposure to atmospheric oxygen can lead to discoloration (often turning tan or brown).[7]Store under an inert atmosphere (Nitrogen or Argon). Degas solvents before use in sensitive reactions, particularly in palladium-catalyzed couplings. Avoid strong oxidizing agents unless specific functionalization is intended.
Photostability Potentially Photosensitive. Aromatic amines and heterocyclic systems can absorb UV-Vis light, which may lead to degradation over time.[8] While specific data for this compound is limited, general best practices for photosensitive compounds should be followed.[9]Store in amber vials or protect from light with aluminum foil.[8] Minimize exposure to direct sunlight or strong laboratory lighting during handling and experiments.
Incompatible Reagents Strong oxidizing agents, strong acids (at high temp), reactive solvents (e.g., dichloromethane at elevated temperatures can form reactive species with amines).[4][5][10]Always conduct compatibility tests on a small scale when exploring new reaction conditions.

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound. The solutions are based on mechanistic principles and established laboratory practices.

Question: My Buchwald-Hartwig amination reaction with this compound is giving low yields. What are the common causes?

Answer: Low yields in Buchwald-Hartwig aminations involving this substrate often trace back to one of four key areas: the catalytic system, the base, reagent purity, or reaction conditions.

  • Catalyst and Ligand Selection: The N-H bond of the amino group and the nitrogen atoms within the naphthyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

    • Expertise: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos). These ligands promote the crucial, often rate-limiting, reductive elimination step and can prevent the formation of unreactive catalyst dimers.[11] Bidentate ligands like BINAP have also proven effective in similar systems.

    • Troubleshooting Step: Screen a panel of modern Buchwald-Hartwig ligands. If using Pd(OAc)₂, ensure it is from a reliable source, as its quality can vary.

  • Choice of Base: The base's role is to deprotonate the amine in the catalytic cycle to form the palladium-amido complex.[12]

    • Expertise: While strong bases like NaOtBu or KOtBu are common, they can sometimes lead to side reactions with sensitive functional groups. A weaker base like Cs₂CO₃ or K₃PO₄ is often a better choice for complex substrates, providing a good balance of reactivity and functional group tolerance.

    • Troubleshooting Step: If using a strong base, try switching to Cs₂CO₃. Ensure the base is finely powdered and anhydrous.

  • Reagent Purity and Handling:

    • Expertise: this compound can oxidize on exposure to air, which is detrimental to oxygen-sensitive palladium catalysts. Impurities in the starting material can poison the catalyst.

    • Troubleshooting Step: If the amine is discolored, consider a purification step. A simple acid-base extraction can be effective: dissolve the crude amine in a solvent like ethyl acetate, extract with dilute HCl, wash the aqueous layer with ethyl acetate to remove neutral impurities, then basify the aqueous layer and re-extract the pure amine.[13][14] Always run the reaction under a strictly inert atmosphere of argon or nitrogen.

  • Reaction Parameters:

    • Expertise: Insufficient temperature can lead to slow or stalled reactions. Conversely, excessive heat can degrade the catalyst, ligand, or substrate.

    • Troubleshooting Step: The optimal temperature is typically between 80-110 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.

Question: I am observing a new, highly polar spot on my TLC during workup. What could it be?

Answer: The appearance of a new, polar spot, especially one that streaks, often suggests the formation of a salt.

  • Causality: During an acidic workup or purification on silica gel, the basic nitrogen atoms of the naphthyridine ring can be protonated. Silica gel itself is slightly acidic and can cause primary and secondary amines to bind strongly or streak during chromatography.[13]

  • Solution:

    • Workup: Ensure your aqueous workup concludes with a basic wash (e.g., saturated NaHCO₃ or dilute NaOH) to neutralize any residual acid and ensure the amine is in its freebase form.

    • Chromatography: To improve purification on silica gel, pre-treat the silica with a triethylamine (Et₃N) solution or add 1-2% Et₃N to your eluent system (e.g., ethyl acetate/hexanes + 1% Et₃N). The triethylamine acts as a competitive base, occupying the acidic sites on the silica and allowing your product to elute cleanly.[13]

Question: My sample of this compound has turned from off-white to brown in storage. Is it still usable?

Answer: The color change is a strong indicator of minor oxidative degradation. While the bulk of the material may still be intact, the presence of oxidized impurities can be highly detrimental to sensitive reactions, particularly catalysis.

  • Expertise: The impurities act as catalyst poisons. Using the material as-is will likely lead to inconsistent results and low yields.

  • Solution: The material should be purified before use. For small amounts, preparative TLC can be used. For larger quantities, the acid-base extraction method described previously is recommended.[13][14]

  • Prevention: Always store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light in a cool, dry place.[15][16][17]

FAQs (Frequently Asked Questions)

  • Q1: What are the recommended storage conditions for this compound?

    • Store in a cool, dry, well-ventilated area in a tightly sealed container.[15] For long-term stability and to maintain purity, especially for use in catalysis, store under an inert atmosphere (argon or nitrogen) and protect from light.[16]

  • Q2: What solvents is this compound soluble in?

    • It typically shows good solubility in polar aprotic solvents like DMSO, DMF, and DMAc, and moderate solubility in solvents like THF and dichloromethane. Its solubility in non-polar solvents like hexanes is low.

  • Q3: Can I use dichloromethane (DCM) as a reaction solvent?

    • Caution is advised. While DCM is a common solvent, exothermic and sometimes violent reactions have been reported between amines and chlorinated solvents like DCM, especially upon heating or during distillation.[4][5] It is generally safer to use alternative solvents like THF, dioxane, or toluene for reactions requiring heat.

  • Q4: How can I confirm the identity and purity of my starting material?

    • Standard analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and melting point determination are recommended. The presence of broad signals in the NMR or multiple peaks in the LC trace may indicate impurities or degradation.

Experimental Protocols & Workflows

Protocol: Buchwald-Hartwig Amination of 1-bromo-4-fluorobenzene with this compound

This protocol provides a robust method for a common C-N cross-coupling reaction.

Diagram of the Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents to Oven-Dried Flask B 2. Seal & Purge with Inert Gas (Ar/N2) A->B Inerting C 3. Add Degassed Solvent & Amine B->C Reagent Addition D 4. Heat to 100 °C with Stirring C->D Initiation E 5. Monitor by TLC or LC-MS D->E Monitoring F 6. Cool, Quench, & Extract E->F Completion G 7. Dry & Concentrate F->G H 8. Column Chromatography (w/ 1% Et3N) G->H

Caption: Workflow for a typical Buchwald-Hartwig amination.

Reagents & Equipment:

  • This compound (1.0 eq)

  • 1-Bromo-4-fluorobenzene (1.1 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 eq)

  • Toluene, anhydrous and degassed

  • Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask, add this compound, 1-bromo-4-fluorobenzene, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Inerting: Seal the flask with a septum, and alternately evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., 20-80% ethyl acetate in hexanes) containing 1% triethylamine to ensure clean elution.[13]

    • Combine the product-containing fractions and evaporate the solvent to yield the pure N-(4-fluorophenyl)-2,6-naphthyridin-1-amine.

Troubleshooting Logic Diagram

Caption: Decision tree for troubleshooting failed reactions.

References
  • Enamine.
  • Greenbook.net.
  • ResearchGate. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][16][18]naphthyridines.
  • Aidic. Thermal Stability of Amine Compounds and Dichloromethane.
  • Pharmaceutical Technology. Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
  • ECHEMI. This compound(9CI)
  • MDPI.
  • Wikipedia.
  • Fisher Scientific.
  • YouTube. How to purify Amine? Grad student asked me.
  • Beilstein Journal of Organic Chemistry.
  • University of Minnesota. Reactions of Amines.
  • MedchemExpress.com.
  • PubChem. This compound (C8H7N3).
  • BenchChem.
  • PMC. 1,6-Naphthyridin-2(1H)
  • RSC Publishing. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • PubMed.
  • Sigma-Aldrich. (6-Bromo-[17][19]naphthyridin-1-yl)-methyl-amine.
  • Wageningen University & Research.
  • PMC. N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts.
  • Sigma-Aldrich. 1-Bromo-2,6-naphthyridin-3-amine.
  • ACS Publications.
  • RSC Publishing. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • Chemistry LibreTexts. Acidity and Basicity of Amines.
  • University of Kentucky College of Arts & Sciences. Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture.
  • ResearchGate. Thermal Stability of Amine Compounds and Dichloromethane | Request PDF.
  • Google Patents.
  • ResearchGate. Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine | Request PDF.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • PubMed.
  • ECHEMI.
  • RSC Publishing. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • PubChem. 1,6-Naphthyridin-2-amine.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,6-Naphthyridin-1-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2,6-naphthyridin-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile scaffold. The 2,6-naphthyridine core is a key pharmacophore in numerous biologically active compounds, and its successful derivatization is often a critical step in the discovery of novel therapeutics.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the chemical modification of this compound.

Introduction: The Significance of this compound in Medicinal Chemistry

The 2,6-naphthyridine scaffold is a privileged heterocyclic motif in drug discovery, with derivatives showing a wide range of biological activities. Recently, analogues of 2,6-naphthyridine have been investigated as selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma, highlighting the therapeutic potential of this core structure.[1] The 1-amino group on the 2,6-naphthyridine ring serves as a crucial handle for introducing molecular diversity, allowing for the fine-tuning of a compound's pharmacological properties.

This guide will focus on the practical aspects of derivatizing this compound, addressing common synthetic hurdles and providing evidence-based solutions to optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

I. Challenges in N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to electron-deficient heteroaromatic amines like this compound can be challenging.

Question 1: My Buchwald-Hartwig reaction is giving low to no yield of the desired N-aryl-2,6-naphthyridin-1-amine. What are the likely causes and how can I improve it?

Answer:

Low yields in the Buchwald-Hartwig amination of this compound can stem from several factors, primarily related to catalyst deactivation, inappropriate ligand or base selection, and the inherent electronic properties of the starting materials.

Causality and Optimization Strategy:

  • Catalyst Inhibition: The nitrogen atoms in the 2,6-naphthyridine ring can coordinate to the palladium center, leading to catalyst inhibition.

    • Solution: Employ bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired catalytic cycle. Ligands such as XPhos, RuPhos, or BrettPhos have shown success in coupling secondary amines with aryl chlorides and can be effective here.[4]

  • Inappropriate Base: The choice of base is critical. Strong, non-nucleophilic bases are generally required, but excessively harsh conditions can lead to substrate decomposition.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and often effective choice. However, if you observe degradation of your starting material, consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5]

  • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the order I > Br > Cl. Aryl chlorides can be particularly challenging.

    • Solution: If using an aryl chloride, you may need to switch to a more electron-rich and bulky phosphine ligand to facilitate the oxidative addition step.[6] Alternatively, if synthetically feasible, using the corresponding aryl bromide or iodide will likely improve your yield.

  • Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate.

    • Solution: Toluene and dioxane are standard solvents for Buchwald-Hartwig reactions. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.

Experimental Protocol: Optimization of Buchwald-Hartwig Amination

ParameterCondition 1 (Initial)Condition 2 (Optimized for Aryl Bromide)Condition 3 (Optimized for Aryl Chloride)
Palladium Pre-catalyst Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2-5 mol%)
Ligand Xantphos (4 mol%)RuPhos (4-6 mol%)(Included in pre-catalyst)
Base NaOtBu (1.5 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent TolueneDioxanet-BuOH
Temperature 100 °C110 °C100-120 °C

Workflow for Troubleshooting Low Yield in Buchwald-Hartwig Amination:

Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig reactions.

II. Issues with Acylation and Sulfonylation

Acylation and sulfonylation are common derivatization reactions for primary amines. However, the reactivity of the amino group on the 2,6-naphthyridine ring can be influenced by the electron-withdrawing nature of the heterocyclic core.

Question 2: I am observing di-acylation/di-sulfonylation of the primary amine, leading to a mixture of products and difficult purification. How can I favor mono-substitution?

Answer:

The formation of di-substituted products arises from the deprotonation of the initially formed amide or sulfonamide, which then acts as a nucleophile towards another equivalent of the acylating or sulfonylating agent.

Causality and Optimization Strategy:

  • Stoichiometry and Rate of Addition: The concentration of the electrophile (acyl chloride or sulfonyl chloride) is a key factor.

    • Solution: Use a slight excess of the this compound (1.1-1.2 equivalents) relative to the electrophile. Crucially, add the acyl or sulfonyl chloride slowly and at a low temperature (e.g., 0 °C) to the solution of the amine and a base. This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic primary amine.[7]

  • Base Selection: A strong base can facilitate the deprotonation of the mono-substituted product, promoting the undesired second reaction.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like pyridine. For sulfonylation, pyridine is often a good choice as it can also act as a nucleophilic catalyst.[7]

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for the mono-substituted product by disfavoring the generally higher activation energy pathway of the second substitution.

    • Solution: Conduct the reaction at 0 °C or even sub-zero temperatures during the addition of the electrophile, and then allow the reaction to slowly warm to room temperature.[7]

Experimental Protocol: Selective Mono-acylation of this compound

  • Dissolve this compound (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (0.95 equiv) dropwise as a solution in DCM over 30-60 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Challenges in Suzuki-Miyaura Cross-Coupling

For derivatization of the naphthyridine core, a common strategy involves the Suzuki-Miyaura coupling of a halogenated this compound with a boronic acid or ester.

Question 3: My Suzuki-Miyaura coupling reaction on a bromo-2,6-naphthyridin-1-amine is sluggish and gives significant amounts of dehalogenated starting material. What can I do to improve the outcome?

Answer:

Dehalogenation is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich heteroaromatics or when using certain phosphine ligands. Sluggish reactions can be due to poor catalyst activity or issues with the transmetalation step.

Causality and Optimization Strategy:

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is paramount.

    • Solution: For heteroaromatic systems, catalysts with bulky, electron-rich ligands are often beneficial. Pd(PPh₃)₄ is a classic choice, but more modern catalysts like those based on XPhos or SPhos can offer improved performance.[3]

  • Base and Solvent System: The base is required to activate the boronic acid for transmetalation. The solvent must be able to dissolve both the organic and inorganic components.

    • Solution: A common and effective system is an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in a solvent like dioxane or DME. The water is crucial for the activation of the boronic acid.[3]

  • Boronic Acid Quality: Boronic acids can be prone to decomposition (protodeborylation), especially in solution.

    • Solution: Use fresh, high-quality boronic acid. If decomposition is suspected, consider using the corresponding pinacol boronate ester (Bpin), which is often more stable.

  • Dehalogenation Pathway: This side reaction can be promoted by certain phosphine ligands and reaction conditions.

    • Solution: If dehalogenation is a major issue, screening different ligands is a good strategy. Sometimes, using a milder base or lowering the reaction temperature can also mitigate this side reaction.

Workflow for Optimizing Suzuki-Miyaura Coupling:

Caption: Optimization workflow for Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the primary amino group of this compound before performing a Suzuki-Miyaura coupling on the naphthyridine ring?

A1: It depends on the specific reaction conditions and the position of the halogen on the naphthyridine ring. The primary amino group can potentially interfere with the catalytic cycle. A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group, which is stable to the basic conditions of the Suzuki coupling and can be readily removed with acid (e.g., TFA in DCM).[8]

Q2: What are the best methods for purifying my derivatized this compound products?

A2: The purification method will depend on the properties of your product.

  • Flash Column Chromatography: This is the most common method for purifying products from organic synthesis. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) using TLC is the first step.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for obtaining very pure material.

  • Preparative HPLC: For challenging separations or to obtain highly pure material for biological testing, reverse-phase preparative HPLC is an excellent option.

Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A3: As with all laboratory chemicals, it is essential to handle this compound and its derivatives with appropriate safety measures.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for the specific reagents you are using to be aware of any particular hazards.

References

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditrifl
  • Technical Support Center: Sulfonyl
  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
  • Amino Acid-Protecting Groups. Chemical Reviews.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • Synthesis and amination of naphthyridines. Wageningen University & Research.
  • N-acylation of amides through internal nucleophilic c
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 1,6-Naphthyridin-2(1H)
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
  • discovery and SAR study of 1H-imidazo[4,5-h][4][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Mild and Useful Method for N-Acylation of Amines.
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
  • Technical Support Center: Optimizing Sulfonyl
  • Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)

Sources

Technical Support Center: Troubleshooting 2,6-Naphthyridin-1-amine Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for kinase assays involving the 2,6-naphthyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during in vitro kinase inhibition assays. Our approach is rooted in explaining the fundamental principles behind each experimental step, empowering you to not only fix current problems but also to proactively design more robust assays in the future.

The 2,6-naphthyridine core is a privileged scaffold found in numerous potent and selective kinase inhibitors targeting kinases such as Protein Kinase C (PKC), Fibroblast Growth Factor Receptor 4 (FGFR4), and Casein Kinase 2 (CK2).[1][2][3] Given that most of these inhibitors are ATP-competitive, assay conditions, particularly ATP concentration, are critical for generating accurate and reproducible data.[1][4]

This document provides a structured troubleshooting guide in a question-and-answer format, detailed experimental protocols, and key scientific insights to ensure the integrity and success of your research.

Section 1: Troubleshooting Common Assay Failures

This section addresses the most frequent challenges researchers face, from ambiguous signals to high data variability. We will explore the root causes and provide systematic solutions.

Q1: Why is my background signal so high, leading to a poor signal-to-noise ratio?

A high background can mask the true signal from your kinase activity, making it difficult to discern inhibition.[5] This often points to issues with reagents or reaction conditions.

Possible Causes & Solutions:

Possible Cause Explanation & Troubleshooting Steps Expected Outcome
Contaminated Reagents Buffers, ATP solutions, or even the kinase preparation itself may be contaminated with ATPases, other kinases, or fluorescent/luminescent impurities. Solution: Use fresh, high-purity reagents (e.g., >98% pure kinase).[6] Prepare fresh, filter-sterilized buffers for each experiment.Lower and more consistent background readings across the plate.
Sub-optimal Reagent Concentrations Excess concentrations of detection reagents, substrates, or even the kinase can lead to non-enzymatic signal generation or substrate self-phosphorylation. Solution: Titrate each key reagent (kinase, substrate, detection reagents) to find the optimal concentration that maximizes the signal window without elevating the background.An improved signal-to-noise ratio.
Compound Interference The 2,6-naphthyridin-1-amine derivative itself may be fluorescent or may quench the detection signal, creating artificial results. Solution: Run a control experiment with your compound in the assay buffer without the kinase enzyme.[7] A high signal in this control indicates direct interference with the detection method.Identification of compound-specific artifacts, allowing for method adjustment or data flagging.
Non-specific Binding Reagents may bind non-specifically to the microplate wells, especially in fluorescence-based assays.[8] Solution: Use the correct plate type (e.g., black plates for fluorescence, white plates for luminescence).[9] Consider adding a non-ionic detergent (e.g., 0.01% Brij-35) or a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer.[8][10]Decreased signal in negative control wells due to reduced non-specific interactions.[9]
Q2: My signal is very low or completely absent. What should I investigate?

A low or non-existent signal suggests a fundamental failure in the kinase reaction or the detection system.

Troubleshooting Workflow for Low/No Signal:

G start Low or No Signal Detected check_reagents Confirm Reagent Integrity (Order of addition, expiration dates) start->check_reagents check_enzyme Is the Kinase Active? check_reagents->check_enzyme enzyme_ok YES check_enzyme->enzyme_ok   enzyme_bad NO check_enzyme->enzyme_bad   check_conditions Are Assay Conditions Optimal? enzyme_ok->check_conditions replace_enzyme Solution: - Use fresh enzyme aliquot - Avoid freeze-thaw cycles - Run positive control inhibitor enzyme_bad->replace_enzyme conditions_ok YES check_conditions->conditions_ok   conditions_bad NO check_conditions->conditions_bad   check_detection Is the Detection System Working? conditions_ok->check_detection optimize_conditions Solution: - Titrate Kinase & Substrate - Optimize buffer (pH, MgCl2) - Check ATP concentration conditions_bad->optimize_conditions detection_ok YES check_detection->detection_ok   detection_bad NO check_detection->detection_bad   final_review Review Protocol for Errors detection_ok->final_review fix_detection Solution: - Check plate reader settings - Prepare fresh detection reagents - Verify filter/wavelength compatibility detection_bad->fix_detection

Caption: Troubleshooting workflow for low or no signal in a kinase assay.

Key Considerations for Low Signal:

  • Inactive Enzyme: Kinases are sensitive to storage conditions and repeated freeze-thaw cycles. Always aliquot enzymes upon receipt and store them at -80°C in a glycerol-containing buffer.[8]

  • Incorrect Substrate: Ensure you are using the preferred substrate for your kinase. Many kinases are promiscuous but have significantly different catalytic efficiencies with different substrates.[11] Using generic substrates like myelin basic protein (MBP) or casein can be a starting point, but an optimized peptide substrate is often required for a robust signal.[11]

  • Inappropriate Buffer Conditions: Kinase activity is highly dependent on pH, ionic strength, and cofactors. A typical starting point is a buffer like HEPES or Tris-HCl at pH 7.5, supplemented with MgCl₂ (typically 5-10 mM), and DTT.[10][12]

Q3: My IC50 values are inconsistent or much weaker than expected. Why is this happening?

This is a critical issue, especially in drug discovery, and often relates to the competitive nature of the inhibitor.

Primary Cause: ATP Concentration

Since most 2,6-naphthyridine-1-amine inhibitors are ATP-competitive, the concentration of ATP in your assay will directly dictate the apparent potency (IC50).[13]

  • At Low ATP (at or below Kₘ): The assay is more sensitive to ATP-competitive inhibitors, resulting in a lower, more potent IC50 value. This is often used for primary screening.[13]

  • At High ATP (approaching physiological levels, ~1-10 mM): The inhibitor must compete with a much higher concentration of ATP, leading to a rightward shift and a higher (weaker) IC50 value.[13] Testing at physiological ATP concentrations can provide a more biologically relevant measure of an inhibitor's efficacy.[14]

The relationship is described by the Cheng-Prusoff equation , which shows that the IC50 is linearly dependent on the ATP concentration for an ATP-competitive inhibitor.[15]

Mechanism of ATP Competition:

G cluster_0 Low [ATP] cluster_1 High [ATP] K_low Kinase I_low Inhibitor I_low->K_low Binds Easily ATP_low ATP ATP_low->K_low Less Competition K_high Kinase I_high Inhibitor I_high->K_high Binding Difficult ATP_high ATP ATP ATP ATP_high->K_high High Competition

Caption: Effect of ATP concentration on ATP-competitive inhibitor binding.

Other Potential Causes:

  • Compound Precipitation: Hydrophobic compounds can precipitate in aqueous assay buffers, reducing the effective concentration and leading to weaker IC50 values.[7] Visually inspect wells and consider determining the compound's solubility under assay conditions.

  • Substrate Depletion: If the kinase reaction proceeds for too long or the enzyme concentration is too high, a significant portion of the substrate or ATP can be consumed.[15] This violates the assumptions of steady-state kinetics and can distort IC50 values. Aim for <10-20% substrate turnover.

  • DMSO Concentration: While a common solvent, DMSO can inhibit kinase activity at higher concentrations. Keep the final DMSO concentration consistent across all wells and ideally at ≤1%.[16]

Section 2: Key Experimental Protocols

Adherence to validated protocols is essential for reproducibility. Here we provide step-by-step guides for foundational experiments.

Protocol 1: General In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based assay (e.g., ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced.[17]

Materials:

  • Purified Kinase Enzyme

  • Kinase Substrate (Peptide or Protein)

  • This compound Test Compound

  • ATP Solution

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT).[12]

  • Luminescence-based ADP Detection Kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well microplates

Procedure:

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare serial dilutions of your this compound compound and a known control inhibitor in DMSO. Then, make intermediate dilutions in the Kinase Assay Buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound or control to the appropriate wells. For control wells (0% and 100% inhibition), add 5 µL of buffer with the same final DMSO concentration.

    • Add 10 µL of a solution containing the kinase and substrate to all wells except the background control.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution to all wells to start the reaction. The final volume is now 25 µL.

    • Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the optimized reaction time (e.g., 60 minutes).[18]

  • Signal Detection:

    • Stop the kinase reaction and measure ADP production by following the manufacturer's protocol for the ADP detection kit. This typically involves two steps: an initial reagent addition to stop the reaction and deplete remaining ATP, followed by a second reagent addition to convert ADP to ATP and generate a luminescent signal.[19]

    • Incubate as recommended by the kit (e.g., 40 minutes).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the 0% and 100% inhibition controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Determining the Apparent ATP Kₘ

Knowing the Michaelis constant (Kₘ) for ATP is crucial for deciding on the appropriate ATP concentration for your assay.

Procedure:

  • Setup: Prepare reactions as described in Protocol 1, but without any inhibitor.

  • ATP Titration: Create a series of ATP dilutions, typically ranging from 0 µM to a high concentration (e.g., 500 µM or higher), ensuring you have at least 8-10 points spanning this range.

  • Kinase Reaction: Initiate the reactions using the different ATP concentrations. Ensure the kinase concentration and reaction time are in the linear range (low substrate turnover).

  • Detection & Analysis: Measure kinase activity (e.g., ADP produced) at each ATP concentration.

  • Calculation: Plot the reaction velocity (signal) against the ATP concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Kₘ.

Section 3: Frequently Asked Questions (FAQs)

Q: What type of controls are essential for a kinase inhibition assay? A: You need several controls for a valid assay:

  • Negative Control (0% Inhibition): Contains kinase, substrate, ATP, and vehicle (e.g., DMSO). Represents maximum kinase activity.[17]

  • Positive Control (100% Inhibition): Contains all reaction components plus a known potent inhibitor at a saturating concentration.[17]

  • Background Control (No Enzyme): Contains substrate, ATP, and vehicle, but no kinase. This helps identify signal originating from substrate degradation or reagent contamination.[20]

Q: How do I choose the right assay technology (e.g., Fluorescence vs. Luminescence vs. Radiometric)? A: The choice depends on your specific needs:

  • Radiometric Assays ([³²P]ATP or [³³P]ATP): Considered the "gold standard" for sensitivity and being less prone to compound interference.[6][21] However, they require handling radioactive materials.[14]

  • Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo®): These are homogeneous "add-and-read" assays that measure ATP depletion or ADP formation.[22] They are highly amenable to high-throughput screening (HTS) and generally have a good signal-to-background ratio.[19]

  • Fluorescence-Based Assays (e.g., TR-FRET): These assays are also suitable for HTS but can be more susceptible to interference from compounds that are themselves fluorescent or that absorb light at the excitation/emission wavelengths.[22][23]

Q: What does a poor Z'-factor (>0.5) indicate? A: The Z'-factor is a statistical measure of assay quality, reflecting the separation between your positive and negative controls relative to the signal variability.[24] A Z'-factor below 0.5 indicates one or more of the following:

  • High data variability: This can be caused by pipetting errors, temperature gradients across the plate, or reagent instability.[5][16]

  • A small dynamic range: The difference in signal between your 0% and 100% inhibition controls is too small. This can be improved by optimizing enzyme and substrate concentrations.

By systematically addressing these common pitfalls and grounding your experimental design in sound biochemical principles, you can significantly improve the quality and reliability of your data when screening this compound derivatives as kinase inhibitors.

References

  • Technical Support Center: Optimizing
  • Assay Development for Protein Kinase Enzymes. (2012). NCBI Bookshelf.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2015). NIH National Center for Biotechnology Information.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research.
  • Technical Support Center: Troubleshooting Lack of In Vitro Activity for Kinase Inhibitors. Benchchem.
  • Troubleshooting poor results in Zn
  • improving signal-to-noise ratio in fluorescent peptide kinase assays. Benchchem.
  • Technical Support Center: Optimizing Signal-to-Noise R
  • Hit Finding and Profiling for Protein Kinases: Assay Development and Screening. (2011). Wiley-VCH.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI.
  • Understanding and exploiting substrate recognition by protein kinases. (2008). Current Opinion in Chemical Biology.
  • The ultimate guide to successful kinase binding experiments. Revvity.
  • Application Notes and Protocols for Kinase Assays. Benchchem.
  • Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. (2013). PNAS.
  • Improving the signal-to-noise r
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar.
  • Kinase-interacting substrate screening is a novel method to identify kinase substrates. (2015). Journal of Cell Biology.
  • 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Comparison Table of Materials Required for Activity and Binding Assays. Thermo Fisher Scientific.
  • Assay Buffer and Co-factors: Kinase Assay Buffer I. Sino Biological.
  • In vitro kinase assay. (2023). Protocols.io.
  • Potency and Selectivity Data for Naphthyridine Analogues.
  • Kinase assays. (2020). BMG LABTECH.
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. (2024). Journal of Medicinal Chemistry.
  • Troubleshooting low signal or high background in enzyme activity assays. Benchchem.
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2011). Assay and Drug Development Technologies.
  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). Journal of Medicinal Chemistry.
  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2018). Journal of Medicinal Chemistry.
  • Comparative Guide to 1,6-Naphthyridin-4-amine Derivatives: Structure-Activity Rel
  • Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules.
  • This compound. PubChem.
  • The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. Benchchem.
  • Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. (2023). ACS Medicinal Chemistry Letters.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.
  • 1,6-Naphthyridine. (2021). American Chemical Society.
  • (6-Bromo-[6][10]naphthyridin-1-yl)-methyl-amine. Sigma-Aldrich.

Sources

Technical Support Center: Scale-Up Synthesis of 2,6-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Naphthyridin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic amine. The 2,6-naphthyridine scaffold is a key component in many biologically active compounds, making its efficient synthesis crucial for pharmaceutical research and development.[1][2][3][4][5] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure your scale-up process is as smooth and efficient as possible.

I. Overview of Synthetic Strategies & Common Bottlenecks

The synthesis of this compound and its derivatives can be approached through various synthetic routes, often involving multi-step sequences.[1][2] Common strategies include the construction of the naphthyridine core from pyridine precursors or the functionalization of a pre-existing 2,6-naphthyridine skeleton.[1][2] While several methods have been reported, their transition from small-scale laboratory synthesis to large-scale production often presents significant challenges.

Typical Synthetic Approaches:

  • Friedländer Annulation: A classical method for synthesizing quinolines and related heterocyclic systems, which can be adapted for naphthyridines.

  • From Pyridine Derivatives: Building the second ring onto a functionalized pyridine starting material.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Buchwald-Hartwig amination are frequently employed for introducing the amine group onto a halo-substituted naphthyridine.[6][7]

Common Scale-Up Challenges:

  • Low Yields and Poor Reproducibility: Reactions that perform well on a milligram scale may see a significant drop in yield upon scale-up.

  • Impurity Profile: The formation of side products can become more pronounced, complicating purification.

  • Reaction Conditions: Harsh reaction conditions required for some steps may not be feasible or safe on a larger scale.

  • Purification: Isolation and purification of the final product can be a major bottleneck, especially when dealing with polar, basic compounds.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you may encounter during the scale-up synthesis of this compound, providing potential causes and actionable solutions.

A. Synthesis & Reaction Optimization

Question 1: My Buchwald-Hartwig amination of 1-chloro-2,6-naphthyridine is sluggish and gives low yields on a larger scale. What are the likely causes and how can I improve it?

Answer:

This is a common issue when scaling up palladium-catalyzed cross-coupling reactions. The efficiency of the Buchwald-Hartwig amination is highly sensitive to several factors that can be exacerbated on a larger scale.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Catalyst Activation/Deactivation The active Pd(0) species is sensitive to air and moisture. On a larger scale, ensuring a truly inert atmosphere can be more challenging.- Rigorous Inert Atmosphere: Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas (Nitrogen or Argon). - Solvent Degassing: Thoroughly degas your solvent before use. - Pre-catalyst Choice: Consider using more air-stable pre-catalysts that activate in situ.
Poor Mixing/Mass Transfer In larger reaction vessels, inadequate stirring can lead to localized concentration gradients and hot spots, affecting reaction kinetics and promoting side reactions.- Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring for better mixing. - Baffled Flasks: Use baffled reaction flasks to improve turbulence and mixing.
Ligand Selection The choice of phosphine ligand is critical. A ligand that works well on a small scale may not be optimal for the conditions of a larger reaction.- Ligand Screening: If possible, screen a small panel of Buchwald-Hartwig ligands (e.g., Josiphos, t-BuBrettPhos) to identify one that is more robust for your specific substrate and conditions.[8] - Bidentate Ligands: Bidentate phosphine ligands like BINAP or DPPF can sometimes offer better stability and efficiency.[7]
Base Selection and Solubility The choice and physical form of the base are crucial. Insoluble inorganic bases can lead to reproducibility issues on scale-up.[8]- Soluble Organic Bases: Consider using a soluble organic base like DBU, which can lead to more homogeneous reaction conditions.[8] - Base Strength: Ensure the base is strong enough to deprotonate the amine but not so strong that it promotes unwanted side reactions.

Experimental Workflow for Optimizing Buchwald-Hartwig Amination:

Buchwald_Hartwig_Optimization Start Low Yield in Scale-Up Inert Verify Inert Atmosphere (N2/Ar, Degassed Solvent) Start->Inert Stirring Improve Mixing (Overhead Stirrer, Baffles) Inert->Stirring If still low Ligand Screen Ligands (e.g., Josiphos, t-BuBrettPhos) Stirring->Ligand If still low Base Optimize Base (e.g., DBU, NaOtBu) Ligand->Base If still low Result Optimized Yield Base->Result

Caption: Decision workflow for troubleshooting low yields in Buchwald-Hartwig amination.

Question 2: I am observing the formation of a significant amount of a dimeric by-product during my synthesis. How can I minimize this?

Answer:

Dimerization often occurs through self-coupling of the starting material or product. This can be influenced by reaction conditions and the reactivity of the intermediates.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Slow Reaction Rate If the desired reaction is slow, side reactions like dimerization can become more competitive.- Increase Temperature: Carefully increase the reaction temperature to favor the desired reaction pathway. Monitor for decomposition. - Increase Catalyst Loading: A modest increase in catalyst loading can sometimes accelerate the primary reaction.
Incorrect Stoichiometry An excess of one reactant, particularly if it can self-react, can lead to by-product formation.- Controlled Addition: Add one of the reactants slowly over a period of time to maintain a low instantaneous concentration.
Reactive Intermediates Certain reaction intermediates may be prone to dimerization.- Change Solvent: The polarity of the solvent can influence the stability and reactivity of intermediates. Screen a few different solvents.
B. Purification & Isolation

Question 3: I'm having difficulty purifying this compound by column chromatography. It either streaks badly on the column or I have very low recovery. What can I do?

Answer:

Purifying polar, basic amines like this compound on silica gel can be challenging due to strong interactions with the acidic silica surface.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Strong Adsorption to Silica The basic amine functionality interacts strongly with the acidic silanol groups on the silica gel, leading to streaking and poor recovery.- Deactivate Silica: Pre-treat your silica gel with a small amount of a volatile base like triethylamine or ammonia in your eluent system. A common practice is to use an eluent containing 0.5-1% triethylamine. - Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based reverse-phase column.
Poor Solubility The product may have poor solubility in the chosen eluent system, causing it to precipitate on the column.- Modify Eluent: Use a more polar solvent system. For example, a gradient of dichloromethane/methanol is often effective. - Add a Modifier: A small amount of a solvent like acetic acid can sometimes improve solubility and peak shape by protonating the amine, but be mindful of removing it later.
Product Protection/Deprotection If direct purification is problematic, a protection strategy can be employed.- Boc Protection: Protect the amine with a Boc group, which makes the molecule less polar and easier to purify on silica. The Boc group can then be removed under acidic conditions (e.g., TFA in DCM).[9]

Purification Decision Tree:

Purification_Strategy Start Purification Challenge TLC Analyze TLC Plate (Streaking, Low Rf) Start->TLC Base_Wash Add Base to Eluent (e.g., 1% Et3N) TLC->Base_Wash Streaking Protect Boc Protection Strategy TLC->Protect Very Difficult Separation Alumina Try Alumina Column Base_Wash->Alumina Still Streaking Success Pure Product Base_Wash->Success Good Separation Reverse_Phase Use Reverse-Phase HPLC Alumina->Reverse_Phase Still Issues Alumina->Success Good Separation Reverse_Phase->Success Good Separation Protect->Success After Deprotection

Caption: Decision tree for selecting a purification strategy for this compound.

Question 4: My final product is contaminated with residual palladium. What is the most effective way to remove it on a large scale?

Answer:

Residual palladium is a common issue in cross-coupling reactions and its removal is critical, especially for pharmaceutical applications.

Effective Palladium Scavenging Techniques:

Method Description Advantages Considerations
Activated Carbon Stirring the crude product solution with activated carbon can effectively adsorb palladium.Inexpensive and readily available.Can sometimes adsorb the product as well, leading to yield loss. Requires careful optimization of the amount of carbon and contact time.
Thiol-Based Scavengers Functionalized silica gels or polymers with thiol groups have a high affinity for palladium.High efficiency and selectivity.Can be more expensive than activated carbon.
Crystallization If the product is a crystalline solid, careful crystallization can leave the palladium impurities in the mother liquor.Can be a very effective and economical method.Dependant on the crystallization behavior of the product. May require multiple recrystallizations.
Aqueous Washes with Chelating Agents Washing the organic solution of the product with an aqueous solution of a chelating agent (e.g., EDTA) can extract the palladium.Can be effective for some palladium species.Efficiency depends on the oxidation state and ligands on the palladium.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound?

A1:

  • Exothermic Reactions: Be aware of potentially exothermic steps, especially during quenching or neutralization. Use an ice bath for cooling and add reagents slowly.

  • Flammable Solvents: Many organic solvents are flammable. Ensure proper ventilation and avoid ignition sources.

  • Toxic Reagents: Handle all chemicals, especially palladium catalysts and phosphine ligands, in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pressure Build-up: Be cautious of reactions that may generate gas, leading to pressure build-up in a closed system.

Q2: Can I use a different halogen on my naphthyridine starting material for the Buchwald-Hartwig amination?

A2: Yes, the reactivity of the aryl halide in Buchwald-Hartwig amination generally follows the order: I > Br > Cl. While chloro-naphthyridines are often used due to their lower cost, bromo- or iodo-naphthyridines will typically react under milder conditions and may give higher yields, which could be beneficial for a challenging scale-up.

Q3: Are there any non-palladium catalyzed methods for the synthesis of this compound?

A3: Yes, classical methods like the Chichibabin amination can be used to directly aminate the naphthyridine ring system.[10] However, these reactions often require harsh conditions (e.g., sodium amide in liquid ammonia) and may suffer from regioselectivity issues, making them less ideal for many substituted derivatives.[10] Copper-catalyzed amination (Ullmann condensation) is another alternative, but it also typically requires high temperatures.

Q4: How can I monitor the progress of my reaction effectively during scale-up?

A4: For large-scale reactions, taking aliquots for analysis can be cumbersome.

  • Thin-Layer Chromatography (TLC): Still a quick and valuable tool for a qualitative assessment of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and by-products. This is the preferred method for in-process control (IPC) in an industrial setting.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities that may be forming.

IV. References

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. Available from:

  • Various Authors. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Bentham Science. Available from:

  • Sigma-Aldrich. Scale-Up Guide: Buchwald-Hartwig Amination. Available from:

  • van der Plas, H. C. (1981). Synthesis and amination of naphthyridines. Wageningen University & Research. Available from:

  • Kim, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available from:

  • Kim, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed. Available from:

  • Wójcicka, A. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available from:

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines. Available from:

  • Wikipedia. Buchwald–Hartwig amination. Available from:

  • Kashani, S. K., Jessiman, J. E., & Gu, F. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from:

  • How to purify Amine? Grad student asked me. Demonstration and discussion. (2022). YouTube. Available from:

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2,6-Naphthyridin-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,6-naphthyridin-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex Nuclear Magnetic Resonance (NMR) spectra of these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the intricacies of their spectral analysis.

The unique electronic properties and structural complexity of the 2,6-naphthyridine core, particularly when substituted with an amine group, often lead to spectra that are challenging to interpret. This guide offers practical, field-proven insights to help you confidently elucidate the structures of your synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my this compound derivative so complex and overlapping?

A1: The complexity arises from several factors inherent to the 2,6-naphthyridine scaffold. The two nitrogen atoms in the bicyclic system create a non-uniform electron distribution, leading to significant differences in the chemical environments of the aromatic protons.[1] Protons closer to a nitrogen atom are generally deshielded and appear at a lower field (higher ppm). Furthermore, the presence of substituents, like the 1-amine group, further perturbs the electronic environment, causing additional shifts. The combination of these electronic effects and spin-spin coupling between adjacent and sometimes non-adjacent protons (long-range coupling) results in complex splitting patterns that often overlap, especially at lower spectrometer field strengths.

Q2: I'm observing broad signals for the amine (-NH2) protons. How can I sharpen them to confirm their presence and coupling?

A2: Broadening of amine N-H signals is common and can be attributed to several phenomena:

  • Quadrupole Moment of Nitrogen-14: The most abundant nitrogen isotope, ¹⁴N, has a quadrupole moment that can lead to rapid relaxation and signal broadening for attached protons.[2][3]

  • Chemical Exchange: Protons on the amine group can exchange with trace amounts of acidic protons (e.g., water) in the NMR solvent. This exchange can be temperature and concentration-dependent.

  • Tautomerism: While less common for the exocyclic amine in this specific scaffold, the possibility of tautomeric equilibria should be considered, which can lead to signal averaging and broadening.[4][5]

To address this, you can try the following:

  • Use a Dry Solvent: Ensure your deuterated solvent (e.g., DMSO-d₆, CDCl₃) is as anhydrous as possible to minimize proton exchange.

  • Lower the Temperature: Cooling the NMR probe can slow down exchange processes, often resulting in sharper N-H signals.

  • Solvent Choice: Using a hydrogen-bond accepting solvent like DMSO-d₆ can sometimes help to slow down exchange and reveal coupling to neighboring protons.[6]

  • Add a Drop of D₂O: To confirm if a broad peak is from an N-H or O-H proton, add a small amount of D₂O to your NMR tube and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing the signal to disappear.

Q3: How can I definitively assign the regiochemistry of a substituent on the 2,6-naphthyridine ring?

A3: Unambiguous assignment of substituent positions is critical and often requires a suite of 2D NMR experiments. While ¹H NMR provides initial clues through coupling patterns, long-range correlations are key. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful.[7][8] By observing correlations between protons and carbons that are two or three bonds away, you can piece together the connectivity of the molecule. For instance, a proton on a substituent showing a correlation to a specific carbon within the naphthyridine core can confirm its point of attachment. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can also be invaluable, as they show through-space proximity between protons, helping to confirm regiochemistry and stereochemistry.

Troubleshooting Guides

Problem 1: Ambiguous Proton and Carbon Assignments in the Aromatic Region

You have synthesized a novel this compound derivative, but the ¹H NMR spectrum shows a cluster of overlapping multiplets in the aromatic region (typically 7.0-9.5 ppm), and the ¹³C NMR signals are difficult to assign definitively.

Causality and Approach

The overlapping signals are due to the similar electronic environments of several protons and the complex spin-spin coupling network. A systematic approach using 2D NMR is the most effective way to resolve these ambiguities.[9][10] The goal is to build a complete connectivity map of your molecule.

Step-by-Step Experimental Protocol: Complete 2D NMR Analysis
  • Sample Preparation:

    • Dissolve 10-20 mg of your compound in 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for these compounds due to its ability to solubilize polar compounds and slow down N-H exchange).[11]

    • Ensure the sample is fully dissolved and the solution is clear.

  • Acquisition of Standard 1D Spectra:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ carbons (CH and CH₃ will be positive, CH₂ will be negative).

  • Homonuclear Correlation (¹H-¹H COSY):

    • Objective: To identify which protons are coupled to each other (typically through three bonds, ³JHH).[12]

    • Procedure: Run a standard COSY (Correlation Spectroscopy) experiment.

    • Interpretation: Look for off-diagonal cross-peaks. A cross-peak between two proton signals indicates that they are spin-coupled. This allows you to trace out the proton spin systems within the molecule. For the 2,6-naphthyridine core, you can often identify the protons on the same pyridine ring.

  • Heteronuclear Single Quantum Coherence (HSQC):

    • Objective: To identify which protons are directly attached to which carbons (¹JCH).[13][14]

    • Procedure: Run a standard HSQC experiment.

    • Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is directly bonded to. This allows for the unambiguous assignment of protonated carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC):

    • Objective: To identify long-range couplings between protons and carbons (typically ²JCH and ³JCH).[8][12]

    • Procedure: Run a standard HMBC experiment. The standard experiment is optimized for J-couplings of around 7-10 Hz.

    • Interpretation: Cross-peaks in the HMBC spectrum show correlations between protons and carbons that are two or three bonds apart. This is the key experiment for connecting the different spin systems identified in the COSY and for assigning quaternary (non-protonated) carbons.[15]

Data Visualization and Analysis Workflow

The following diagram illustrates the logical flow for using these experiments to elucidate the structure.

structure_elucidation_workflow cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Chemical Shifts, Integration, Multiplicity) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC DEPT DEPT-135 (CH, CH₂, CH₃) DEPT->HSQC Analysis Structure Elucidation COSY->Analysis HSQC->Analysis HMBC->Analysis

Caption: Workflow for structure elucidation using 2D NMR.

Problem 2: Distinguishing Between Isomers

You have performed a reaction that could yield two or more possible regioisomers of a substituted this compound. The ¹H and ¹³C NMR spectra are very similar, making a definitive assignment difficult.

Causality and Approach

Regioisomers often have very similar NMR spectra because the overall electronic environment is only subtly different. To distinguish between them, you need an NMR technique that is sensitive to through-space proximity rather than just through-bond connectivity. The Nuclear Overhauser Effect (NOE) is the ideal tool for this.

Step-by-Step Experimental Protocol: 1D or 2D NOE Analysis
  • Hypothesize Key Proximities:

    • Draw the structures of the possible isomers.

    • Identify protons that would be close in space (< 5 Å) in one isomer but far apart in the other. For example, a proton on a substituent might be close to a specific proton on the naphthyridine ring in one isomer but not the other.

  • Acquire NOESY/ROESY Spectrum (2D NOE):

    • Objective: To observe correlations between all protons that are close in space.

    • Procedure: Run a standard NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. ROESY is often preferred for medium-sized molecules as it avoids zero-crossing issues that can affect NOESY.

    • Interpretation: A cross-peak between two proton signals indicates that they are spatially close. Compare the observed NOE correlations with your hypothesized proximities for each isomer to determine the correct structure.

  • Acquire 1D NOE Difference Spectra (Alternative):

    • Objective: To selectively observe which protons are close to a specific, pre-selected proton.

    • Procedure: This is a series of 1D experiments. In each experiment, you irradiate (saturate) a single, well-resolved proton signal. The resulting spectrum will show enhancements (positive NOEs) for protons that are close in space to the irradiated proton.

    • Interpretation: This method can provide clearer, less cluttered data than a 2D NOESY if you have specific protons you want to probe. By irradiating a key proton (e.g., on a substituent) and observing which naphthyridine protons show an enhancement, you can confirm the substitution pattern.

Logical Diagram for Isomer Differentiation

isomer_differentiation Start Ambiguous Isomers Hypothesize Hypothesize Through-Space Proton Proximities for Each Isomer Start->Hypothesize NOE_Exp Perform NOESY/ROESY or 1D NOE Experiment Hypothesize->NOE_Exp Analyze Analyze NOE Correlations NOE_Exp->Analyze Compare Compare Observed NOEs with Hypothesized Proximities Analyze->Compare Conclusion Definitive Isomer Assignment Compare->Conclusion

Caption: Logic for using NOE to differentiate isomers.

Data Reference Tables

The following tables provide typical chemical shift ranges for the parent 2,6-naphthyridine scaffold. Note that these values are highly dependent on the solvent and the nature and position of substituents.[1][16][17] Use these as a starting point for your assignments.

Table 1: Typical ¹H NMR Chemical Shifts for the 2,6-Naphthyridine Core

Proton PositionTypical Chemical Shift (δ, ppm)Multiplicity (in unsubstituted)Typical Coupling Constants (J, Hz)
H-1, H-59.2 - 9.4s-
H-3, H-78.5 - 8.7dJ_H3,H4 / J_H7,H8 ≈ 5.5 - 6.0 Hz
H-4, H-87.6 - 7.8dJ_H4,H3 / J_H8,H7 ≈ 5.5 - 6.0 Hz

Note: The presence of a 1-amine group will significantly shield H-8 and affect the shifts of H-3 and H-4.

Table 2: Typical ¹³C NMR Chemical Shifts for the 2,6-Naphthyridine Core

Carbon PositionTypical Chemical Shift (δ, ppm)
C-1, C-5150 - 155
C-3, C-7135 - 140
C-4, C-8120 - 125
C-4a, C-8a140 - 145

Values are approximate and can vary significantly with substitution.[18][19][20][21]

References
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Molecular Recognition Studies on Naphthyridine Derivatives. (2010). Molecules.
  • Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. (1970). Canadian Journal of Chemistry.
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.
  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. (2014). Der Pharma Chemica.
  • 15 N NMR in Heterocyclic Chemistry. (n.d.). NPTEL.
  • 2D NMR Experiments - HETCOR. (2019). Nanalysis.
  • Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. (2000). Oriental Journal of Chemistry.
  • Nitrogen NMR. (n.d.). University of Ottawa.
  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][9][22]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][9][22]. (2002). Revue Roumaine de Chimie.
  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts.
  • Spectral Characteristics of 2,7-Naphthyridines. (2005). MDPI.
  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). Journal of Chemical Information and Computer Sciences.
  • 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.
  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
  • 13C NMR Chemical Shift Table. (n.d.). University of California, Los Angeles.
  • 13C NMR Chemical Shift. (n.d.). Oregon State University.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility.
  • An NMR study of the tantomerism of 2-acylaminopyridines. (1987). Journal of the Chemical Society, Perkin Transactions 2.
  • Tautomerism Detected by NMR. (2020). Encyclopedia.pub.

Sources

Technical Support Center: Optimizing HPLC Separation of 2,6-Naphthyridin-1-amine and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,6-Naphthyridin-1-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and optimizing robust HPLC methods for this compound and its related impurities. As a nitrogen-containing heterocyclic compound, this compound presents unique chromatographic challenges. This document provides in-depth, experience-based guidance in a direct question-and-answer format to help you navigate these challenges effectively, from initial method development to advanced troubleshooting.

Section 1: Foundational Knowledge - Understanding Your Analyte

Before initiating method development, a thorough understanding of the analyte's properties is paramount. This section addresses the fundamental questions that form the basis of a logical and efficient analytical approach.

Q1: What are the key physicochemical properties of this compound that influence HPLC separation?

A1: The chromatographic behavior of this compound is primarily governed by its structure, which features a fused pyridine ring system and a primary amine group. This imparts several key characteristics:

  • Basicity and pKa: The presence of multiple nitrogen atoms makes the molecule basic. The primary amine and the pyridine-like nitrogens can be protonated depending on the mobile phase pH. Understanding the pKa is crucial for controlling retention and peak shape. Operating the mobile phase pH at least 2 units away from the analyte's pKa is a general best practice to ensure a single ionic form and prevent peak shape distortion.[1]

  • Polarity: The amine and nitrogen heterocycle make this compound a polar compound.[2][3] This can lead to poor retention on traditional nonpolar reversed-phase columns (like C18) when using highly organic mobile phases.[4]

  • UV Absorbance: The aromatic nature of the naphthyridine ring system provides strong UV absorbance, making UV detection a suitable choice for quantification. A full UV scan should be performed to determine the optimal wavelength (λmax) for detection, ensuring high sensitivity for both the active pharmaceutical ingredient (API) and its potential impurities.

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Molecular Formula C₈H₇N₃[5]---
Molecular Weight 145.16 g/mol [6]---
Polarity (XlogP) ~0.7 - 0.8[5][6]Polar nature suggests potential for poor retention in standard reversed-phase (RP) systems.
Basicity (pKa) Not readily published; estimated to be in the range for aromatic amines/pyridines.High potential for peak tailing on silica-based columns due to silanol interactions. Mobile phase pH control is critical.
UV Spectrum Strong absorbance due to aromatic rings.UV detection is highly suitable. Wavelength selection should be optimized for API and all potential impurities.
Q2: Why is the HPLC analysis of nitrogen-containing heterocycles like this compound often challenging?

A2: The primary challenge stems from the basic nitrogen atoms. In reversed-phase HPLC using silica-based columns, residual surface silanol groups (Si-OH) can exist in an ionized, negatively charged state (Si-O⁻).[1][7][8] Positively charged (protonated) basic analytes can undergo secondary ionic interactions with these silanol sites. This leads to several common problems:

  • Peak Tailing: Mixed-mode retention (reversed-phase and ion-exchange) causes a portion of the analyte molecules to be more strongly retained, resulting in asymmetrical, tailing peaks.[1][8] Tailing peaks are difficult to integrate accurately and reduce the resolution between adjacent peaks.[8]

  • Poor Retention: As a polar compound, this compound has a high affinity for polar mobile phases and may not interact strongly with a nonpolar C18 stationary phase, causing it to elute very early, near the solvent front (void volume).[4][9]

  • Irreproducible Results: The degree of silanol interaction can change with column age, mobile phase pH fluctuations, and buffer concentration, leading to shifts in retention time and variable peak shapes.

Q3: What are the likely sources and types of impurities for this compound?

A3: Impurities can originate from the manufacturing process or from degradation of the drug substance over time. A comprehensive HPLC method must be able to separate the API from all potential impurities.

  • Process-Related Impurities: These include starting materials, intermediates, by-products from side reactions, and reagents used in the synthesis.

  • Degradation Products: These are formed when the API is exposed to stress conditions like acid, base, oxidation, heat, or light.[10][11] Common degradation pathways for amine-containing compounds include oxidation (forming N-oxides) and hydrolysis.[10][12]

To ensure a method is "stability-indicating," a Forced Degradation Study is essential. This involves intentionally stressing the API to generate potential degradation products and confirming the analytical method can separate them from the main peak.[13]

Section 2: Method Development & Optimization Guide

This section provides a systematic, question-driven approach to building a robust and reliable HPLC method from the ground up.

Workflow for HPLC Method Development

MethodDevelopment A 1. Define Analytical Goal (e.g., Purity, Assay, Stability) B 2. Analyte Characterization (pKa, logP, UV Spectrum) A->B C 3. Initial Column Selection (e.g., High-Purity C18, Polar-Embedded) B->C D 4. Mobile Phase Screening - Organic: ACN vs. MeOH - pH/Buffer Selection C->D E 5. Gradient & Flow Rate Scouting (Fast, generic gradient) D->E F 6. Evaluate Initial Results (Retention, Peak Shape, Resolution) E->F G 7. Optimization - Fine-tune gradient slope - Adjust pH/Buffer Conc. - Modify Temperature F->G Iterative Process G->F H 8. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) G->H Final Method

Caption: A systematic workflow for HPLC method development.

Q4: How do I select the right HPLC column to minimize peak tailing and achieve good retention?

A4: Column selection is the most critical factor. For a polar, basic compound like this compound, a standard C18 column is often a poor starting point. Consider these alternatives:

Column TypeMechanism & AdvantagesWhen to Use
High-Purity, End-Capped C18 Uses modern silica with minimal metal content and exhaustive end-capping to shield most residual silanols.[1] This is the baseline standard for modern methods.A good starting point for most applications. May still show some tailing for highly basic compounds.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This shields silanols and allows for the use of highly aqueous mobile phases without phase collapse ("dewetting").Highly Recommended. Excellent for improving retention of polar analytes and providing sharp, symmetrical peaks for bases.
Phenyl-Hexyl Phase The phenyl chemistry offers alternative selectivity (π-π interactions) compared to alkyl chains. It can be beneficial for resolving aromatic impurities.Useful when C18 or polar-embedded phases fail to resolve critical pairs.
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase (e.g., bare silica, amide) with a high-organic mobile phase. Water acts as the strong eluting solvent.An excellent alternative to reversed-phase when retention is extremely poor. It is particularly effective for very polar compounds.[9]

Recommendation: Start with a modern, high-purity, polar-embedded C18 column (e.g., Waters CORTECS T3, Agilent Zorbax Extend-C18). These are versatile and specifically designed to mitigate the issues seen with polar, basic analytes.

Q5: What is the best strategy for choosing and optimizing the mobile phase?

A5: Mobile phase optimization focuses on controlling pH and selecting the appropriate organic modifier.

  • pH and Buffer Selection: This is non-negotiable for controlling peak shape.

    • Low pH (2.5-3.5): Use a buffer like 20 mM potassium phosphate or 0.1% formic acid. At this pH, the analyte will be fully protonated (positively charged), and the silanol groups on the column will be mostly neutral (protonated), minimizing strong ionic interactions and reducing tailing.[7] This is the most common and successful strategy.

    • High pH (8-10): Use a buffer like ammonium bicarbonate or ammonium formate. At high pH, the analyte is neutral, but the silanols are fully deprotonated (negatively charged). This approach relies on modern pH-stable columns (e.g., hybrid-silica) and can also yield excellent peak shapes.[14]

    • Avoid Mid-pH (4-7): In this range, both the analyte and the silanols can exist in mixed ionic states, leading to maximum peak tailing and poor reproducibility.[1]

  • Organic Modifier:

    • Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths. It is often the first choice.

    • Methanol (MeOH): Can offer different selectivity compared to ACN. If impurities are not resolved with ACN, switching to or mixing with MeOH can change elution order and improve separation.

Starting Recommendation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Rationale: This simple, MS-compatible mobile phase provides a low pH environment to control peak shape effectively.

Q6: I have my column and mobile phase. What is a good starting point for the gradient, flow rate, and other parameters?

A6: A generic "scouting" gradient is used to quickly determine the approximate elution conditions for the API and its impurities.

ParameterRecommended Starting PointRationale
Column Dimensions 2.1 or 3.0 mm ID x 100 mm L, <3 µm particlesBalances efficiency, speed, and solvent consumption for modern UHPLC/HPLC systems.
Flow Rate 0.4 - 0.6 mL/min (for 2.1/3.0 mm ID)Appropriate for the column dimensions to ensure good efficiency.
Gradient 5% to 95% B over 10 minutesA broad, fast gradient to ensure all components, from polar to nonpolar, elute from the column.
Column Temperature 35-40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.
Detection Wavelength λmax of this compoundUse a DAD/PDA detector to monitor peak purity and check for co-eluting impurities across the full spectrum.
Injection Volume 1-5 µLSmall volumes minimize peak distortion from the injection solvent.
Sample Diluent Mobile Phase A or a similar weak solventCrucial: Dissolving the sample in a solvent stronger than the initial mobile phase (e.g., pure ACN) will cause severe peak distortion and fronting.[7]

After this initial run, the gradient can be optimized. If all peaks elute early, make the gradient shallower. If they elute late, make it steeper.

Section 3: Troubleshooting Common Issues

Even with a well-designed method, problems can arise. This section provides a logical, cause-and-effect approach to troubleshooting.

Troubleshooting Logic for Peak Tailing

Troubleshooting Start Problem: Peak Tailing Observed Q1 Is mobile phase pH < 3.5 or > 8? Start->Q1 A1_Yes Is the column old or known to be poor for bases? Q1->A1_Yes Yes A1_No Action: Adjust pH. Use 0.1% FA or H3PO4 to reach pH 2.5-3.0. Re-equilibrate and re-inject. Q1->A1_No No Q2 Is sample concentration too high (mass overload)? A1_Yes->Q2 Yes A2_No Action: Replace column with a new, high-performance column (e.g., polar-embedded phase). A1_Yes->A2_No No A2_Yes Action: Dilute sample 10x. If peak shape improves, it's overload. Reduce injection concentration. Q2->A2_Yes Yes Q3 Is there extra-column dead volume (e.g., bad fitting, long tubing)? Q2->Q3 No A3_Yes Action: Check all fittings. Use narrow ID tubing (0.005"). Trim tubing for clean connections. Q3->A3_Yes Yes

Caption: A decision tree for troubleshooting peak tailing.

Q7: My main peak is tailing badly (Tailing Factor > 1.5). What are the most likely causes and how do I fix it?

A7: Peak tailing for a basic compound like this compound is almost always due to secondary interactions with the stationary phase or chemical issues.

  • Cause 1: Inappropriate Mobile Phase pH. This is the most common reason. If your pH is in the 4-7 range, you are maximizing detrimental silanol interactions.

    • Solution: Lower the mobile phase pH to ~2.5-3.0 with 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanols and ensures the analyte is in a single, fully protonated state.[7]

  • Cause 2: Column Degradation or Poor Column Choice. Over time, especially at higher pH, the protective end-capping on a silica column can hydrolyze, exposing more active silanol sites.[8] Alternatively, the column may simply not be suitable for basic compounds.

    • Solution: Replace the column with a new one, preferably a polar-embedded or other modern phase designed for polar bases. Using a guard column can also protect the analytical column from contaminants that cause active sites.[8]

  • Cause 3: Mass Overload. Injecting too much sample can saturate the stationary phase, leading to a "shark-fin" or overload tailing profile.[15]

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you were overloading the column. Determine the upper limit of your method's linear range.[15]

  • Cause 4: Extra-Column Volume. Physical issues in the HPLC system, such as a gap in a tubing connection between the column and detector, can cause peak broadening and tailing.[1][7]

    • Solution: Inspect all fittings, especially at the column inlet and outlet. Ensure tubing is fully seated and that you are using narrow-bore capillaries (e.g., 0.125 mm or 0.005" ID) to minimize dead volume.[1]

Q8: My peaks are eluting too early, near the solvent front (poor retention). How can I increase their retention time?

A8: This is a classic problem for polar compounds in reversed-phase chromatography.[4]

  • Solution 1: Decrease Mobile Phase Strength. The most straightforward approach is to make the initial gradient conditions weaker (i.e., less organic). Start your gradient at a lower %B (e.g., 1-2% instead of 5%) or hold at a low %B for a few minutes at the beginning of the run.

  • Solution 2: Use a Polar-Embedded Column. As mentioned in Q4, these columns are designed for better retention of polar analytes and are compatible with highly aqueous (even 100% aqueous) mobile phases.

  • Solution 3: Switch to HILIC. If the compound is extremely polar and still won't retain, HILIC is the ideal alternative.[9] In HILIC, you would use a high ACN concentration (e.g., 95%) with a small amount of aqueous buffer, and the polar analyte will be well-retained on a polar stationary phase.

  • Solution 4 (Use with Caution): Ion-Pairing Agents. Adding an ion-pairing reagent like sodium dodecyl sulfate (SDS) or trifluoroacetic acid (TFA) can increase retention. However, these agents can be difficult to remove from the column, cause baseline issues, and suppress MS signals. They are generally avoided in modern method development unless absolutely necessary.

Q9: I cannot resolve the main this compound peak from a critical impurity. What parameters can I adjust?

A9: Improving resolution requires changing the selectivity (α) of the separation.

  • Solution 1: Change Organic Modifier. This is the easiest and often most effective way to alter selectivity. If you are using ACN, create a new mobile phase B with MeOH and re-run the method. You can also try mixtures (e.g., 50:50 ACN:MeOH). The different solvent properties will alter the interactions with the analytes and stationary phase, often changing the elution order.

  • Solution 2: Change Column Chemistry. Switch from a C18 to a Phenyl-Hexyl or a Cyano (CN) phase. The different stationary phase chemistry will provide completely different interactions (e.g., π-π interactions on a phenyl column) and is very likely to resolve the peaks.

  • Solution 3: Adjust pH. A small change in pH can alter the ionization state of an impurity differently than the API, leading to a shift in retention time and improved resolution.

  • Solution 4: Optimize Gradient Slope. Make the gradient shallower (a slower increase in %B per minute) around the elution time of the critical pair. This gives the peaks more time to interact with the stationary phase and can increase the separation between them.

Section 4: Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of a method, as mandated by ICH guidelines.[10][11] The goal is to achieve 5-20% degradation of the API.[11]

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60 °C for 4-8 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 2-4 hours.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 4-8 hours, protected from light.[11]

  • Thermal Degradation: Store the solid API in an oven at 70 °C for 48 hours. Also, store a solution of the API at 70 °C for 48 hours.

  • Photolytic Degradation: Expose the solid API and a solution of the API to a photostability chamber (ICH Q1B conditions) for a specified duration.

3. Sample Analysis:

  • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all stressed samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Inject the samples into the HPLC system along with an unstressed control sample.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify any new peaks (degradation products).

  • Use a PDA/DAD detector to check the peak purity of the main this compound peak to ensure no degradants are co-eluting.

  • The method is considered "stability-indicating" if all degradation products are baseline-resolved from the main peak and each other.

Protocol 2: Baseline Stability-Indicating HPLC Method

This protocol provides a robust starting point for the analysis, incorporating the principles discussed above.

ParameterCondition
Column Polar-Embedded C18, 100 mm x 3.0 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0.0
1.0
12.0
15.0
17.0
17.1
20.0
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detector PDA/DAD at 254 nm (or optimized λmax), with spectral acquisition from 200-400 nm
Injection Volume 2 µL
Sample Diluent 95:5 Water:Acetonitrile with 0.1% Formic Acid
Sample Concentration ~0.1 mg/mL

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • LCGC North America. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
  • Restek. (2014). Troubleshooting HPLC- Tailing Peaks. [Link]
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Chrom Tech, Inc. (2025).
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
  • Pharmaguideline. (2024).
  • Acta Scientific. (2020).
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • YouTube. (2025). Understanding ICH Q2(R2)
  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
  • American Chemical Society. (2021). 1,6-Naphthyridine. [Link]
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
  • National Institutes of Health. (2020).
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
  • BioProcess International. (2004).
  • International Journal of Pharmaceutical Quality Assurance. (2012).
  • ZirChrom. Method Development Guide. [Link]
  • PubChem. 1,6-Naphthyridin-2-amine. [Link]
  • ResearchGate. (2025). ChemInform Abstract: Naphthyridines. Structure, Physicochemical Properties, and General Methods of Synthesis. [Link]
  • International Journal of Novel Research and Development.
  • UCL Discovery. NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. [Link]
  • Pharmaffiliates. 4-((2,7-Dichlorobenzo[b][4][9]naphthyridin-10-yl)amino)-2,6-bis(pyrrolidin-1-ylmethyl)phenol. [https://www.pharmaffiliates.com/in-house-impurity/4-((2,7-dichlorobenzo[b][4][9]naphthyridin-10-yl)amino)-2,6-bis(pyrrolidin-1-ylmethyl)phenol/1596337-68-6]([Link]4][9]naphthyridin-10-yl)amino)-2,6-bis(pyrrolidin-1-ylmethyl)phenol/1596337-68-6)
  • R Discovery. Forced Degradation Studies Research Articles - Page 1. [Link]
  • PubChemLite. This compound (C8H7N3). [Link]
  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
  • National Institutes of Health.
  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
  • Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
  • ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
  • PubMed Central.
  • MDPI. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). [Link]
  • Neuroquantology. Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. [Link]
  • PubMed Central. (2023).
  • PubMed Central. 1,6-Naphthyridin-2(1H)
  • ResearchGate. (2025). 1,6-Naphthyridin-2(1H)

Sources

Technical Support Center: In Vivo Formulation Strategies for 2,6-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 2,6-Naphthyridin-1-amine in preclinical in vivo studies. Our goal is to provide a comprehensive technical resource, combining foundational scientific principles with actionable troubleshooting strategies and protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows promising in vitro activity but poor efficacy in vivo. Could this be a formulation issue?

A1: Yes, a significant discrepancy between in vitro and in vivo results is frequently linked to poor pharmacokinetic properties, primarily low bioavailability stemming from inadequate formulation.[1] Low aqueous solubility can prevent the compound from dissolving sufficiently in gastrointestinal fluids (for oral administration) or blood (for parenteral administration), hindering its ability to be absorbed and reach the target site.[1][2] The first step in troubleshooting is to critically evaluate your formulation and delivery strategy.

Q2: What are the first physicochemical properties I should determine for this compound to guide my formulation strategy?

A2: A thorough physicochemical characterization is the foundation of successful formulation development.[3][4] For this compound, prioritize the following:

  • Aqueous Solubility: Determine its solubility across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4).[3] As a basic compound (containing amine and naphthyridine nitrogens), its solubility is expected to be pH-dependent.[5]

  • pKa: Knowing the pKa will help predict the ionization state at different pH values, which is crucial for pH-adjustment strategies and salt formation.[5]

  • LogP/LogD: This value indicates the lipophilicity of the compound and helps in selecting appropriate lipid-based or co-solvent systems.[3][6] A high LogP suggests suitability for lipid-based formulations.[7]

  • Melting Point (DSC): A high melting point can indicate strong crystal lattice energy, which often correlates with poor solubility ("brick dust" compounds) and may suggest that particle size reduction or amorphous solid dispersions are necessary strategies.[3][7]

Q3: What are the primary formulation strategies for a poorly soluble compound like this for preclinical studies?

A3: The main goal in preclinical formulation is to maximize exposure for safety and efficacy testing, often starting with liquid dosage forms.[6][8] The primary strategies include:

  • Solution-Based Formulations: Using co-solvents, pH adjustment, or complexing agents (like cyclodextrins) to fully dissolve the compound. This is often the simplest and primary approach.[4][9]

  • Suspension-Based Formulations: If a solution is not feasible, creating a uniform suspension of micronized or nanosized drug particles in an aqueous vehicle.

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents, which can enhance oral absorption.[10][11]

  • Nanosuspensions: Reducing the drug particle size to the nanometer range (<1000 nm) dramatically increases the surface area, which can improve dissolution rate and bioavailability.[12][13][14]

Troubleshooting Guide: Common In Vivo Formulation Issues

This section addresses specific problems you may encounter during your experiments and provides a logical path to a solution.

Problem 1: My compound precipitates out of the vehicle upon preparation or dilution.
  • Causality: This occurs when the concentration of the compound exceeds its solubility limit in the final vehicle. For co-solvent systems, this is a common issue when the aqueous component is added too quickly or when the final concentration of the organic co-solvent is too low to maintain solubility.[15] This is known as "fall-out."

  • Troubleshooting Steps:

    • Re-evaluate Solubility: Confirm the compound's solubility in the final vehicle composition. You may have overestimated its capacity.

    • Optimize Co-solvent Ratio: Systematically test different ratios of co-solvent to aqueous phase. The goal is to use the minimum amount of co-solvent necessary to maintain solubility while minimizing potential toxicity.[16]

    • Slow Down Dilution: When preparing the formulation, add the aqueous phase to the organic drug concentrate slowly and incrementally while vortexing or stirring vigorously. This prevents localized supersaturation that can trigger precipitation.[9]

    • Incorporate a Surfactant: Add a non-ionic surfactant like Tween® 80 or Solutol® HS 15. Surfactants can help stabilize the formulation and prevent precipitation by forming micelles that encapsulate the drug.[17][18]

    • Consider a Nanosuspension: If precipitation remains an issue, especially for intravenous routes, a nanosuspension may be a more stable alternative.[12][19]

Problem 2: I'm observing unexpected toxicity or adverse events in my animal models.
  • Causality: The vehicle itself, particularly organic co-solvents, can cause toxicity that confounds the interpretation of your compound's safety profile. For example, high concentrations of DMSO, PEG-400, or ethanol can cause hemolysis, irritation at the injection site, or neurotoxicity.[20][21]

  • Troubleshooting Steps:

    • Run a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to isolate any effects caused by the formulation excipients.

    • Review Excipient Safety Data: Consult literature on the safety of your chosen excipients for the specific species and route of administration you are using.[20] The FDA's Inactive Ingredient Database is a valuable resource.

    • Minimize Excipient Concentrations: The primary rule is to use the lowest possible concentration of co-solvents and surfactants.[3]

    • Explore Alternative Vehicles: If a co-solvent is suspected of toxicity, consider switching to a different system. Aqueous suspensions using vehicles like 0.5% carboxymethylcellulose (CMC) are often better tolerated for oral administration.[9][20] For IV administration, cyclodextrin-based formulations can be a safer alternative to high-concentration co-solvents.

Problem 3: Bioavailability is still low and variable despite achieving a stable formulation.
  • Causality: Low bioavailability can be a result of poor dissolution in vivo (even if stable in the vial), poor permeability across the gut wall, or significant first-pass metabolism.[1] Variability is often linked to inconsistent dissolution or interactions with food.

  • Troubleshooting Steps:

    • Particle Size Reduction (Nanonization): For oral or IV routes, reducing particle size is a powerful method to increase the dissolution rate and, consequently, bioavailability.[12][13][18] Nanosuspensions consist of pure drug particles stabilized by surfactants and polymers, which can be a highly effective approach for BCS Class II compounds (low solubility, high permeability).[13][14]

    • Switch to Lipid-Based Formulations (for Oral): If the compound is lipophilic (high LogP), a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) can significantly improve oral absorption.[10][22] These formulations create a fine emulsion in the GI tract, keeping the drug in a solubilized state for absorption.[2][7]

    • Conduct a Preliminary IV vs. PO Study: Dosing both intravenously and orally can help determine the absolute bioavailability and distinguish between poor absorption and other factors like high first-pass metabolism.[1]

Formulation Decision Workflow & Protocols

Formulation Selection Workflow

The choice of formulation is a data-driven process. The following workflow provides a logical decision tree for selecting an appropriate starting formulation for this compound.

G cluster_0 cluster_1 Route of Administration cluster_2 Oral Strategy cluster_3 IV Strategy start Start: Characterize This compound (Solubility, pKa, LogP, MP) oral Oral start->oral iv Intravenous (IV) start->iv oral_sol Is aqueous solubility > 1 mg/mL at desired pH? oral->oral_sol iv_sol Soluble in IV-safe co-solvent system at target dose? iv->iv_sol oral_simple Simple Aqueous Solution (pH adjusted) oral_sol->oral_simple Yes oral_lipid Is LogP > 3? oral_sol->oral_lipid No oral_sedds Lipid-Based Formulation (SEDDS) - High potential for BCS II drugs oral_lipid->oral_sedds Yes oral_susp Aqueous Suspension (e.g., 0.5% CMC with micronized drug) oral_lipid->oral_susp No iv_cosolvent Co-solvent Formulation (e.g., DMSO/PEG400/Saline) - Monitor for toxicity/precipitation iv_sol->iv_cosolvent Yes iv_nano Nanosuspension - High drug loading possible - Avoids high co-solvent levels iv_sol->iv_nano No

Caption: Decision workflow for selecting an in vivo formulation strategy.

Table 1: Comparison of Common Preclinical Formulation Strategies
Formulation StrategyPrimary MechanismBest For...Key AdvantagesKey Disadvantages
Co-solvent Solution Increases drug solubility by reducing the polarity of the aqueous vehicle.[23][24]IV or oral administration when a true solution is needed.Simple and quick to prepare.[24]Potential for toxicity, irritation, and drug precipitation upon dilution in vivo.[15][20]
Aqueous Suspension Suspends solid drug particles in a vehicle, often with a suspending agent.[9]Oral gavage of compounds that are insoluble across the GI pH range.Avoids toxic co-solvents; good for high doses.Risk of non-uniform dosing if not properly homogenized; lower bioavailability than solutions.
Lipid-Based (SEDDS) Drug is dissolved in oils/surfactants; forms a microemulsion in the GI tract.[7][22]Oral delivery of lipophilic (high LogP) BCS Class II/IV drugs.[10][25]Can significantly increase oral bioavailability by enhancing solubilization and lymphatic uptake.[22]More complex to formulate; potential for GI side effects from surfactants.
Nanosuspension Increases surface area by reducing particle size to <1000 nm, boosting dissolution rate.[13][14]IV or oral delivery of "brick dust" compounds (poorly soluble in all media).[12]High drug loading; suitable for IV injection; improves bioavailability.[12]Requires specialized equipment (homogenizer, mill); potential for physical instability (crystal growth).[19]

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Vehicle for Intravenous (IV) Administration

This protocol describes the preparation of a common ternary vehicle suitable for IV injection in small animals. The final concentration of organic solvents should be kept as low as possible.

  • Objective: To prepare a 1 mg/mL solution of this compound in a 10% DMSO / 40% PEG400 / 50% Saline vehicle.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile, injectable grade

    • Polyethylene glycol 400 (PEG400), sterile, injectable grade

    • 0.9% Sodium Chloride Injection, USP (Saline)

    • Sterile vials and syringes

  • Procedure:

    • Weigh the required amount of this compound into a sterile vial. For 10 mL of a 1 mg/mL solution, weigh 10 mg.

    • Add 1 mL of DMSO to the vial. Vortex until the compound is completely dissolved. A brief, gentle warming (<40°C) may be applied if necessary.

    • Add 4 mL of PEG400 to the solution. Vortex thoroughly to ensure the mixture is homogenous.

    • Crucial Step: Add 5 mL of saline to the organic mixture dropwise while continuously vortexing. This slow addition is critical to prevent the compound from precipitating.

    • Visually inspect the final solution for any signs of cloudiness or precipitation. The solution should be clear.

    • Filter the final solution through a 0.22 µm sterile syringe filter into a final sterile vial before administration.

  • Self-Validation/QC:

    • Clarity: The final formulation must be a clear, particle-free solution.

    • Stability Check: Let the formulation sit at room temperature for at least 30 minutes before administration to check for delayed precipitation.

Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage

This protocol is suitable for administering compounds that cannot be adequately solubilized for oral dosing.

  • Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80.

  • Materials:

    • This compound (micronized, if possible)

    • Carboxymethylcellulose sodium (low viscosity)

    • Tween® 80 (Polysorbate 80)

    • Purified water

    • Mortar and pestle or homogenizer

  • Procedure:

    • Prepare the Vehicle: Add 50 mg of CMC to approximately 8 mL of purified water while stirring. Heat gently (to ~60°C) to aid dissolution. Allow to cool to room temperature. Add 10 µL of Tween 80 and mix. Add water to a final volume of 10 mL. This creates a 0.5% CMC / 0.1% Tween 80 vehicle.

    • Weigh Compound: Weigh the required amount of this compound. For 5 mL of a 10 mg/mL suspension, weigh 50 mg.

    • Form a Paste: Place the compound in a mortar. Add a few drops of the vehicle and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.[9]

    • Gradual Dilution: Slowly add the remaining vehicle to the paste in small increments, triturating continuously to maintain a uniform suspension.

    • Homogenize: For best results, use a mechanical homogenizer to ensure a consistent particle size distribution.

    • Store the suspension in a labeled container.

  • Self-Validation/QC:

    • Homogeneity: The suspension must be stirred or vortexed immediately before each animal is dosed to ensure uniform drug concentration.

    • Resuspendability: Check that any settled particles can be easily and fully resuspended by gentle shaking.

References

  • Vertex AI Search. (n.d.). Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. Retrieved January 11, 2026.
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2020, July 11). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. Retrieved January 11, 2026.
  • MDPI. (n.d.). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved January 11, 2026.
  • ScienceDirect. (n.d.). Lipid nanoparticles: A challenging approach for oral delivery of BCS Class-II drugs. Retrieved January 11, 2026.
  • American Pharmaceutical Review. (2020, March 25). Lipid-Based Formulations for Early-Stage Clinical Trials. Retrieved January 11, 2026.
  • ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. Retrieved January 11, 2026.
  • PubMed. (2011, May 16). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. Retrieved January 11, 2026.
  • ElectronicsAndBooks. (n.d.).
  • PubMed Central. (n.d.).
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved January 11, 2026.
  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Retrieved January 11, 2026.
  • PubMed Central. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved January 11, 2026.
  • ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables (32) | Download Table. Retrieved January 11, 2026.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 11, 2026.
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (2025, August 6).
  • PubMed Central. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved January 11, 2026.
  • SGS. (n.d.). Preclinical Formulation Development. Retrieved January 11, 2026.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved January 11, 2026.
  • BenchChem. (n.d.). Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies. Retrieved January 11, 2026.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved January 11, 2026.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the In Vivo Bioavailability of Poorly Soluble Compounds. Retrieved January 11, 2026.
  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved January 11, 2026.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 11, 2026.
  • ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. Retrieved January 11, 2026.
  • Purdue e-Pubs. (n.d.).
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved January 11, 2026.
  • PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved January 11, 2026.
  • ResearchGate. (2025, August 9). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat | Request PDF. Retrieved January 11, 2026.
  • Sigma-Aldrich. (n.d.). (6-Bromo-[13][21]naphthyridin-1-yl)-methyl-amine. Retrieved January 11, 2026.
  • PubChemLite. (n.d.). This compound (C8H7N3). Retrieved January 11, 2026.
  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved January 11, 2026.
  • PubChem. (n.d.). 1,6-Naphthyridin-4-amine, N-methyl-. Retrieved January 11, 2026.
  • PubChem. (n.d.). 1,6-Naphthyridin-2-amine. Retrieved January 11, 2026.
  • Royal Society of Chemistry. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved January 11, 2026.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine. Retrieved January 11, 2026.
  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved January 11, 2026.
  • BenchChem. (n.d.). Solubility profile of 6-Nitropyridin-2-amine in various solvents. Retrieved January 11, 2026.

Sources

Technical Support Center: Strategies to Reduce the Toxicity of 2,6-Naphthyridin-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Naphthyridin-1-amine derivatives. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating the potential toxicities associated with this important chemical scaffold. Our goal is to equip you with the knowledge to make informed experimental choices, troubleshoot common issues, and proactively design safer, more effective therapeutic candidates.

Section 1: Frequently Asked Questions - Understanding the Core Toxicological Risks

This section addresses the fundamental toxicity concerns inherent to the this compound scaffold, which primarily stem from its aromatic amine functionality.

Q1: What are the most common toxicity concerns associated with aromatic amine-containing heterocycles like this compound derivatives?

A1: The primary concerns for this class of compounds are rooted in the metabolic activation of the aromatic amine group. This can lead to several downstream toxicities:

  • Hepatotoxicity and Idiosyncratic Adverse Drug Reactions (IADRs): The formation of chemically reactive metabolites is a leading cause of drug-induced liver injury and other unpredictable adverse reactions.[1][2] These metabolites can covalently bind to essential macromolecules like proteins, disrupting their function and triggering cellular stress and immune responses.[3]

  • Genotoxicity: Reactive intermediates can form adducts with DNA, which can lead to mutations and potentially carcinogenesis.[2][4][5] Therefore, early assessment for mutagenicity is critical.

  • Cardiotoxicity: Like many nitrogen-containing heterocycles, these derivatives can potentially interact with cardiac ion channels, most notably the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can prolong the QT interval, a precursor to a potentially fatal arrhythmia called Torsades de Pointes (TdP).[6][7][8]

Q2: How does the metabolic activation of the 1-amino group contribute to toxicity?

A2: The toxicity of many aromatic amines is not caused by the parent molecule itself but by its metabolic products.[5] The key initial step is the N-oxidation of the primary amine by cytochrome P450 (CYP450) enzymes in the liver to form a N-hydroxylamine derivative.[4][5] This hydroxylamine can undergo further activation, for instance, through esterification, to become a highly reactive electrophilic species (e.g., a nitrenium ion).[5] This electrophile is unstable and will readily react with nucleophiles, such as the cysteine residues in proteins or guanine bases in DNA, leading to the toxicities described above.[2][3]

Diagram: The Metabolic Activation Pathway of Aromatic Amines This diagram illustrates the critical enzymatic steps that convert a relatively stable aromatic amine into a highly reactive electrophile capable of causing cellular damage.

MetabolicActivation Parent Parent Aromatic Amine (e.g., this compound derivative) Hydroxylamine N-Hydroxylamine Metabolite Parent->Hydroxylamine CYP450 (N-oxidation) ReactiveIntermediate Reactive Electrophile (e.g., Nitrenium Ion) Hydroxylamine->ReactiveIntermediate Further Activation (e.g., Esterification) Adducts Covalent Adducts with Protein & DNA ReactiveIntermediate->Adducts Covalent Binding

Caption: Metabolic activation of an aromatic amine to a reactive electrophile.

Q3: What is hERG channel inhibition and why is it a concern for this class of compounds?

A3: The hERG channel is a potassium ion channel crucial for the repolarization phase of the cardiac action potential, which allows the heart muscle to relax after a contraction.[6][8] When a drug blocks this channel, it delays repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This is a significant safety concern because it increases the risk of developing life-threatening arrhythmias.[7] Many drugs have been withdrawn from the market due to unforeseen hERG liability.[9] While direct data on this compound is scarce, related aminopyridine structures are known to be potassium channel blockers, and in vitro studies on 4-aminopyridine have shown concentration-dependent inhibition of the hERG channel current.[6][7][10][11] This establishes a plausible risk that warrants experimental investigation for any new derivative in this class.

Section 2: Troubleshooting Guides - Experimental Approaches

This section provides practical, step-by-step guidance for specific issues you may encounter during your experiments.

Issue 1: My lead compound shows significant cytotoxicity in preliminary screens. What's the next step?

Guide: An initial cytotoxicity "hit" is a critical decision point. It is essential to move from a general observation to a mechanistic understanding. The goal is to determine if the toxicity is on-target (related to the therapeutic mechanism), off-target (hitting an unintended biological target), or due to chemical reactivity.

Diagram: Workflow for Investigating a Cytotoxicity Hit

CytotoxicityWorkflow cluster_0 Phase 1: Confirmation & Initial Assessment cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Decision & Redesign Start Initial Cytotoxicity Hit (e.g., MTT, CellTiter-Glo) Confirm Confirm with Orthogonal Assay (e.g., LDH Release, RealTime-Glo) Start->Confirm DoseResponse Determine IC50 across Multiple Cell Lines Confirm->DoseResponse ReactiveMetabolite Reactive Metabolite Screening (GSH Trapping) DoseResponse->ReactiveMetabolite hERG hERG Channel Inhibition Assay DoseResponse->hERG Genotoxicity Genotoxicity Screening (e.g., Ames, Micronucleus) DoseResponse->Genotoxicity OffTarget Off-Target Screening (Broad Kinase Panel, etc.) DoseResponse->OffTarget Analyze Analyze Data: Identify Toxicity Driver ReactiveMetabolite->Analyze Decision Decision Point: Kill or Redesign? Analyze->Decision Redesign Rational Redesign: - Block Metabolism - Remove Structural Alerts - Improve Selectivity Decision->Redesign Redesign Redesign->Start Re-test

Caption: A structured workflow for diagnosing and addressing cytotoxicity.

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides an orthogonal method to confirm cytotoxicity observed in metabolism-based assays (like MTT), as it directly measures membrane integrity.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of your this compound derivative. Remove the old media from the cells and add the compound dilutions. Include three control groups:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the compounds.

    • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (often provided in the kit) 45 minutes before the final reading.

    • Untreated Control: Cells in media only.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new, flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation & Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Abs - Vehicle Abs) / (Max LDH Release Abs - Vehicle Abs)] * 100

Issue 2: I suspect my compound is forming reactive metabolites. How can I confirm this?

Guide: The gold-standard method for detecting the formation of reactive electrophiles is a "trapping" study.[12] In this assay, the compound is incubated with liver microsomes (which contain CYP450 enzymes) in the presence of a trapping agent, typically glutathione (GSH).[3] GSH is a nucleophilic tripeptide that will form a stable conjugate with any reactive metabolite produced. This conjugate can then be detected by liquid chromatography-mass spectrometry (LC-MS).[3]

Experimental Protocol: In Vitro Glutathione (GSH) Trapping Assay

  • Reagent Preparation:

    • Test Compound Stock: Prepare a concentrated stock solution of your derivative (e.g., 10 mM in acetonitrile or DMSO).

    • Incubation Buffer: Phosphate buffer (100 mM, pH 7.4).

    • Cofactor Solution: Prepare a solution of NADPH (Nicotinamide adenine dinucleotide phosphate) in the incubation buffer.

    • Trapping Agent: Prepare a solution of reduced glutathione (GSH) in the incubation buffer.

    • Microsomes: Obtain pooled human liver microsomes (HLM) and keep them on ice.

  • Incubation Setup: In a microcentrifuge tube, combine the following:

    • Incubation Buffer

    • Liver microsomes (e.g., to a final concentration of 1 mg/mL)

    • Test compound (e.g., to a final concentration of 10-50 µM)

    • GSH solution (e.g., to a final concentration of 1 mM)

  • Initiating the Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH cofactor solution.

    • Set up a parallel negative control incubation without NADPH. Reactive metabolite formation is NADPH-dependent, so conjugates should not appear in this control.[1]

  • Incubation: Incubate at 37°C for a set time (e.g., 60 minutes) in a shaking water bath.

  • Quenching the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This will precipitate the microsomal proteins.

  • Sample Preparation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using a high-resolution mass spectrometer. Search the data for the predicted mass of the parent compound conjugated with GSH ([M+H]+ of parent + 307.08 Da). The presence of this mass in the NADPH-containing sample, but not in the control, is strong evidence of reactive metabolite formation.

Table 1: Example Data Interpretation for a GSH Trapping Study

ConditionParent Compound (Area)GSH Conjugate (Area)Interpretation
+NADPH5.0 x 10⁶8.2 x 10⁴Parent is metabolized; a GSH conjugate is clearly detected.
-NADPH9.8 x 10⁶Not DetectedParent is not significantly metabolized; no conjugate is formed.
Conclusion The compound forms an NADPH-dependent reactive metabolite.
Issue 3: My compound has structural alerts for cardiotoxicity. How do I assess the risk?

Guide: The most direct way to assess cardiotoxicity risk is to test for hERG channel inhibition. The automated patch-clamp assay is a medium-to-high throughput method that has become a standard for non-clinical evaluation of this liability.[7] It directly measures the electrical current through the hERG channel in cells engineered to express it.

Experimental Protocol: Automated Patch-Clamp hERG Assay

This protocol is a high-level overview, as specific parameters depend on the automated platform used (e.g., QPatch, SyncroPatch).

  • Cell Culture: Use a cell line stably transfected with the hERG gene (e.g., HEK293-hERG).[6][7] Culture the cells according to standard protocols until they reach the appropriate confluency for the assay.

  • Compound Preparation: Prepare a concentration-response curve of your test compound, typically from 0.1 µM to 30 µM. A known hERG inhibitor (e.g., terfenadine, E-4031) should be used as a positive control.[7][10]

  • Assay Execution on Automated Platform:

    • Cells are harvested and prepared as a single-cell suspension.

    • The instrument automatically traps individual cells on a microfluidic chip, forming a high-resistance seal (a "gigaseal").

    • The instrument performs a "whole-cell" voltage clamp, controlling the membrane potential and measuring the resulting ion flow.

  • Voltage Protocol: A specific voltage pulse protocol is applied to elicit the characteristic hERG current (IKr). This typically involves a depolarizing pulse to open the channels, followed by a repolarizing step where the peak "tail current" is measured.

  • Data Analysis: The instrument records the hERG tail current before and after the application of your compound at each concentration. The percentage of inhibition is calculated for each concentration. An IC₅₀ value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to a concentration-response curve.

Table 2: Example hERG Inhibition Data (Hypothetical)

Compound Concentration (µM)% hERG Current Inhibition
0.12.5%
1.015.8%
10.065.2%
30.088.1%
Calculated IC₅₀ 7.5 µM

Interpretation: An IC₅₀ < 10 µM is often considered a potential concern and warrants further investigation or structural modification. The safety margin between the hERG IC₅₀ and the expected therapeutic plasma concentration is a key factor in risk assessment.[6][7]

Section 3: Proactive Strategies for Toxicity Reduction

The most effective way to manage toxicity is to design it out of your molecules from the beginning.

Q&A 1: How can I proactively design less toxic molecules?

A1: This involves applying Structure-Toxicity Relationship (STR) principles. For the this compound scaffold, the focus should be on minimizing the potential for metabolic activation of the amino group.

  • Strategy A: Attenuate Amine Reactivity: The goal is to make N-oxidation less favorable. This can be achieved by:

    • Introducing Electron-Withdrawing Groups (EWGs): Placing EWGs on the naphthyridine ring can decrease the electron density on the nitrogen atom, making it less susceptible to oxidation.

    • Introducing Steric Hindrance: Placing a bulky group adjacent to the amino group can physically block the CYP450 active site, preventing metabolism.

    • Lowering Lipophilicity: Highly lipophilic compounds tend to have greater access to CYP450 enzymes. Reducing the overall LogP can sometimes reduce metabolic turnover.

  • Strategy B: Bioisosteric Replacement: A bioisostere is a chemical group that can replace another while retaining the desired biological activity but altering physicochemical or metabolic properties.[13][14][15] This is a powerful strategy to eliminate a toxicophore.

    • Replace the Amine: The primary amine is the key liability. Consider replacing it with a group that mimics its hydrogen bonding capabilities but is not a substrate for N-oxidation.

    • Modify the Core: In some cases, replacing a CH group on the naphthyridine ring with a nitrogen atom (creating an aza-analogue) can alter the electronic properties and metabolic profile of the entire molecule.[13]

Table 3: Potential Bioisosteric Replacements for an Aromatic Amine

Original GroupPotential BioisostereRationale
-NH₂-OHCan act as a hydrogen bond donor. Not metabolically activated in the same way.
-NH₂-CH₂OHIntroduces a hydrogen bond donor/acceptor group with a different metabolic profile.
-NH₂-NH-C(O)CH₃ (Amide)Significantly less basic and less prone to N-oxidation. Can still participate in H-bonding.

Diagram: Decision Tree for Bioisosteric Replacement

BioisostereDecision Start Toxicity Confirmed? (Reactive Metabolite / hERG) IsAmineEssential Is the 1-Amine Group Essential for Potency? Start->IsAmineEssential Yes ReplaceAmine Strategy: Replace Amine (e.g., with -OH, -NHAc) IsAmineEssential->ReplaceAmine No BlockMetabolism Strategy: Block Metabolism (Sterics, EWGs) IsAmineEssential->BlockMetabolism Yes ReEvaluate Synthesize & Re-evaluate: - Potency - Toxicity Assays ReplaceAmine->ReEvaluate IsCoreModifiable Can Naphthyridine Core be Modified? BlockMetabolism->IsCoreModifiable BlockMetabolism->ReEvaluate ModifyCore Strategy: Modify Core (e.g., Aza-analogue) IsCoreModifiable->ModifyCore Yes ModifyCore->ReEvaluate

Caption: A decision-making framework for applying toxicity mitigation strategies.

Q&A 2: Can I improve the safety profile by altering my compound's ADME properties?

A2: Yes. Modulating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile can significantly impact its safety. One key strategy is to leverage efflux transporters like P-glycoprotein (P-gp). P-gp is a protein expressed in tissues like the gut wall, blood-brain barrier, and kidney tubules that actively pumps xenobiotics out of cells.[16][17][18]

  • Strategy: Design for P-gp Efflux: If your compound is a substrate for P-gp, its intracellular concentration in sensitive tissues can be limited, thereby reducing toxicity.[16][19][20] For example, P-gp efflux at the blood-brain barrier can prevent neurotoxicity, while efflux in the kidney can enhance elimination.[18] You can test if your compound is a P-gp substrate using in vitro transporter assays (e.g., using Caco-2 cell monolayers). Designing for P-gp efflux can be a viable strategy, but it must be balanced with the need to achieve sufficient concentration at the therapeutic target site.

Section 4: Regulatory Context
Q: What are the general expectations from regulatory bodies like the FDA for preclinical toxicity testing?

A: Regulatory agencies like the FDA and international bodies guided by the International Council for Harmonisation (ICH) expect a systematic, tiered approach to toxicity testing.[9][21] The goal is to build a comprehensive safety profile before a drug candidate can be administered to humans.[22][23] The general progression is:

  • In Vitro Screening (Discovery/Lead Optimization): Early-stage, non-GLP (Good Laboratory Practice) assays for cytotoxicity, metabolic stability, reactive metabolite formation, hERG inhibition, and genotoxicity (e.g., Ames test) are performed to select and refine candidates.[21][24]

  • In Vivo Pharmacology & Acute Toxicity (Pre-IND): Before filing an Investigational New Drug (IND) application, single-dose toxicity studies in two mammalian species (one rodent, one non-rodent) are typically required to determine the maximum tolerated dose (MTD).[22][23]

  • Repeated-Dose Toxicity Studies (Pre-IND/Phase I Support): GLP-compliant repeated-dose toxicity studies are conducted in two species. The duration of these studies is related to the proposed duration of the clinical trial.[22] These studies identify target organs of toxicity and determine if toxic effects are reversible.[22][23]

  • Safety Pharmacology & Genotoxicity Battery (Pre-IND): A core battery of safety pharmacology studies assesses effects on vital functions (cardiovascular, respiratory, central nervous system). A standard battery of GLP genotoxicity tests is also required.[22]

Following these guidelines ensures that potential adverse effects are identified and characterized early, promoting ethical drug development and patient safety.[21]

References
  • Renganathan, M., Sidach, S., & Blight, A. R. (2009). Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells.
  • National Center for Biotechnology Information. (n.d.). Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. PubMed Central. [Link]
  • Mitcheson, J. S., & Hancox, J. C. (2000). Inhibition by 4-aminopyridine of HERG K+ channels expressed in a mammalian cell line. The Journal of Physiology, 522(Pt 3), 3P. [Link]
  • Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. [Link]
  • Hernando, N., & Caramelo, C. (2000). P glycoprotein: a new mechanism to control drug-induced nephrotoxicity. Nefrologia, 20(3), 215-223. [Link]
  • Mitcheson, J. S., & Hancox, J. C. (2000). Inhibition of HERG K+ current and prolongation of the guinea-pig ventricular action potential by 4-aminopyridine. The Journal of Physiology, 522(Pt 3), 3P. [Link]
  • Parit, M., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710. [Link]
  • Dalvie, D., & Obach, R. S. (2015). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical Research in Toxicology, 28(7), 1365-1383. [Link]
  • Renganathan, M., Sidach, S., & Blight, A. R. (2009). Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells.
  • Evotec. (n.d.). Reactive Metabolite Assessment. Cyprotex ADME-Tox Solutions. [Link]
  • Ferreira, R. J., et al. (2022). Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. Pharmaceutics, 14(11), 2320. [Link]
  • Pan-On, S., et al. (2015). P-glycoprotein transporter in drug development. Journal of Health Science, 24(5), 875-886. [Link]
  • Nabavi, S. M., et al. (2011). A Role for P-Glycoprotein in Environmental Toxicology. Journal of Environmental Science and Health, Part C, 29(1), 1-37. [Link]
  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. [Link]
  • Pacific BioLabs. (n.d.). Preclinical Toxicology. [Link]
  • Baillie, T. A., & Rettie, A. E. (2011). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Expert Opinion on Drug Metabolism & Toxicology, 7(12), 1471-1491. [Link]
  • European Medicines Agency. (1997). Note for Guidance on Preclinical Pharmacological and Toxicological Testing of Vaccines. [Link]
  • Uetrecht, J., & Naisbitt, D. (2013). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery, 12(2), 89-105. [Link]
  • Zhou, S. F. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139. [Link]
  • International Council for Harmonis
  • Altasciences. (n.d.).
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
  • Journal of Organic and Medicinal Chemistry. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. JOMC, 10(3). [Link]
  • ResearchGate. (n.d.).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
  • De Vleeschauwer, M., et al. (2013). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design, 2(1). [Link]
  • Nuvisan. (n.d.). In vitro toxicology. [Link]
  • Axxam. (n.d.).
  • International Agency for Research on Cancer. (n.d.). General Discussion of Common Mechanisms for Aromatic Amines 1. Metabolic Activation.
  • Gorrod, J. W. (1979). Metabolic activation of aromatic amines and azo dyes.

Sources

Validation & Comparative

A Comparative Guide to 2,6-Naphthyridine-Based FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of FGFR4 Inhibition in Oncology

The Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a compelling therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC).[1] The aberrant activation of the FGF19-FGFR4 signaling axis is a key oncogenic driver in a significant subset of these tumors.[2][3] This has catalyzed the development of a new generation of targeted therapies aimed at selectively inhibiting FGFR4. While several potent inhibitors have entered clinical trials, the quest for agents with improved potency, selectivity, and pharmacological properties is ongoing. This guide provides a detailed comparison of a promising 2,6-naphthyridine-based inhibitor, herein referred to as Compound 11, with other leading FGFR4 inhibitors in clinical development: Roblitinib (FGF401), Fisogatinib (BLU-554), H3B-6527, and the pan-FGFR inhibitor Pemigatinib.

The FGF19-FGFR4 Signaling Axis: A Key Oncogenic Driver

Under normal physiological conditions, the binding of FGF19 to the FGFR4/β-Klotho complex on the surface of hepatocytes plays a crucial role in regulating bile acid metabolism. However, in certain cancers, amplification or overexpression of FGF19 leads to constitutive activation of FGFR4. This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting uncontrolled cell proliferation and survival. Selective inhibition of the FGFR4 kinase domain is a rational therapeutic strategy to abrogate these oncogenic signals.

FGF19_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_complex FGFR4 / β-Klotho Receptor Complex FGF19->FGFR4_complex Binds FRS2 FRS2 FGFR4_complex->FRS2 Autophosphorylation & Activation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT (p-AKT) PI3K->AKT AKT->Proliferation Inhibitor FGFR4 Inhibitors (e.g., 2,6-Naphthyridine Cmpd 11) Inhibitor->FGFR4_complex Inhibits

Caption: The FGF19-FGFR4 signaling pathway and the point of therapeutic intervention by selective inhibitors.

Comparative Analysis of FGFR4 Inhibitors

The ideal FGFR4 inhibitor should exhibit high potency against its target, exceptional selectivity over other kinases (especially other FGFR isoforms to avoid off-target toxicities like hyperphosphatemia), and favorable drug-like properties that translate to in vivo efficacy.[2]

Mechanism of Action

A key differentiator among FGFR4 inhibitors is their mode of binding to the kinase domain.

  • 2,6-Naphthyridine Compound 11: This compound is a non-covalent, ATP-competitive inhibitor. Its 2,6-naphthyridine scaffold is designed to optimize non-covalent interactions within the ATP-binding pocket of FGFR4.[2]

  • Roblitinib (FGF401): This is a reversible-covalent inhibitor that forms a reversible bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, conferring high potency and selectivity.[4][5]

  • Fisogatinib (BLU-554): This is an irreversible covalent inhibitor that also targets the Cys552 residue, leading to sustained inhibition of FGFR4.[6]

  • H3B-6527: Similar to Fisogatinib, H3B-6527 is a covalent inhibitor that selectively targets the Cys552 residue in FGFR4.[7]

  • Pemigatinib (INCB054828): This is a pan-FGFR inhibitor with activity against FGFR1, 2, and 3, and weaker activity against FGFR4. It functions as an ATP-competitive inhibitor.[8][9]

Inhibition_Mechanisms cluster_non_covalent Non-Covalent cluster_covalent Covalent Cmpd11 2,6-Naphthyridine Compound 11 FGFR4 FGFR4 ATP-Binding Pocket Cmpd11->FGFR4 Pemigatinib Pemigatinib Pemigatinib->FGFR4 Roblitinib Roblitinib (Reversible) Roblitinib->FGFR4 Fisogatinib Fisogatinib (Irreversible) Fisogatinib->FGFR4 H3B6527 H3B-6527 (Irreversible) H3B6527->FGFR4

Caption: Classification of FGFR4 inhibitors based on their binding mechanism.

Quantitative Data Summary

The following tables provide a head-to-head comparison of the in vitro potency, selectivity, and in vivo efficacy of the selected FGFR4 inhibitors.

Table 1: In Vitro Biochemical and Cellular Potency

InhibitorTargetIC50 (nM)Cell LineAnti-proliferative IC50/GI50 (nM)
2,6-Naphthyridine Cmpd 11 FGFR4 36 [2]Huh7 19 [2]
Roblitinib (FGF401)FGFR41.9[10][11]Hep3B9[11]
Huh712[11]
Fisogatinib (BLU-554)FGFR45[12]Hep3B~22 (similar covalent inhibitor)[9]
H3B-6527FGFR4<1.2Hep3B8.5[7]
PemigatinibFGFR430[8][13]--

Table 2: Kinase Selectivity Profile (IC50 in nM)

InhibitorFGFR1FGFR2FGFR3FGFR4
2,6-Naphthyridine Cmpd 11 >10,000 [2]>10,000 [2]>10,000 [2]36 [2]
Roblitinib (FGF401)>10,000[11]>10,000[11]>10,000[11]1.9[11]
Fisogatinib (BLU-554)6241,3002,2035[12]
H3B-65273201,2901,060<1.2
Pemigatinib0.4[8][13]0.5[8][13]1.0[8][13]30[8][13]

Table 3: In Vivo Efficacy in HCC Xenograft Models

InhibitorTumor ModelDosing RegimenEfficacyReference
2,6-Naphthyridine Cmpd 11 Huh7 & Hep3B Not Specified Remarkable antitumor efficacy [3]
Roblitinib (FGF401)Hep3B30 mg/kg, b.i.d.Maximal inhibition of tumor growth[11][14]
Fisogatinib (BLU-554)Hep3BNot SpecifiedTumor regression[15]
H3B-6527Hep3B300 mg/kg, b.i.d.Tumor regression[7]
PemigatinibKATO III (FGFR2 amp)0.3 mg/kg, q.d.Significant tumor growth suppression[8]

Experimental Protocols for Inhibitor Evaluation

The following are detailed, step-by-step methodologies for key experiments used in the characterization of FGFR4 inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of FGFR4 and the inhibitory potential of test compounds by measuring the amount of ADP produced.

Materials:

  • Recombinant human FGFR4 kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50µM DTT)[16]

  • ATP solution

  • Test inhibitor (e.g., 2,6-Naphthyridine Compound 11)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of the FGFR4 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

  • Incubate the plate at room temperature for 60 minutes.[17]

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[17]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[17]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Kinase_Assay_Workflow start Start add_inhibitor Add Inhibitor/DMSO to Plate start->add_inhibitor add_enzyme Add FGFR4 Enzyme add_inhibitor->add_enzyme add_substrate_atp Initiate with Substrate/ATP Mix add_enzyme->add_substrate_atp incubate_reaction Incubate (e.g., 60 min) add_substrate_atp->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_reaction->add_adp_glo incubate_adp_glo Incubate (40 min) add_adp_glo->incubate_adp_glo add_detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubate_adp_glo->add_detection_reagent incubate_detection Incubate (30 min) add_detection_reagent->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence analyze Calculate % Inhibition & IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of an inhibitor on the proliferation of cancer cell lines by measuring the level of intracellular ATP, which correlates with the number of viable cells.

Materials:

  • HCC cell lines (e.g., Huh7, Hep3B)

  • Complete cell culture medium

  • Test inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[10]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Measure luminescence using a plate reader.

  • Calculate the percent viability relative to the vehicle control and determine the GI50 value.

Protocol 3: Western Blotting for FGFR4 and ERK Phosphorylation

This technique is used to assess the inhibitor's ability to block FGFR4 signaling in a cellular context by measuring the phosphorylation status of FGFR4 and a key downstream effector, ERK.

Materials:

  • HCC cell lines

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-FGFR4 (Tyr642) (e.g., Thermo Fisher PA5-105531, Abcam ab192589, Boster Bio A00769Y642-1)[18][19]

    • Anti-total-FGFR4

    • Anti-phospho-ERK1/2 (p44/42 MAPK)

    • Anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Plate cells and allow them to adhere. Serum-starve the cells if necessary.

  • Treat cells with the test inhibitor at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR4) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate.

  • Strip the membrane and re-probe for total protein (e.g., total FGFR4 or total ERK) and a loading control (e.g., GAPDH or β-actin) to confirm equal loading.

  • Quantify band intensities to determine the reduction in phosphorylation.

Conclusion and Future Directions

The 2,6-naphthyridine scaffold represents a promising new chemical class for the development of selective FGFR4 inhibitors. Compound 11 demonstrates potent and highly selective inhibition of FGFR4, with encouraging anti-proliferative activity in HCC cell lines. Its non-covalent binding mechanism offers an alternative to the covalent inhibitors that currently dominate the clinical landscape.

Head-to-head comparisons reveal that while covalent inhibitors like Roblitinib and H3B-6527 may offer slightly higher biochemical potency, Compound 11 exhibits excellent selectivity, which is crucial for minimizing off-target effects. Further preclinical development, including detailed pharmacokinetic and pharmacodynamic studies, will be critical to fully elucidate the therapeutic potential of this novel 2,6-naphthyridine-based inhibitor for the treatment of FGF19-driven cancers.

References

  • INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. National Institutes of Health.
  • FGFR4, Active. BPS Bioscience.
  • Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma. National Institutes of Health.
  • FGF-401 : NVP-FGF401 | Roblitinib. molnova.cn.
  • Anti-Phospho-FGFR-4 (Y642) Antibody. Boster Biological Technology.
  • First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant Fibroblast Growth Factor 19 Signaling as a Driver Event. UCL Discovery.
  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube.
  • Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs. National Institutes of Health.
  • H3B-6527 effects in a HCC cell line Hep3B subcutaneous xenografts in... ResearchGate.
  • H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma. ResearchGate.
  • Phospho-FGFR4 (Tyr642) Polyclonal Antibody (E-AB-21090). Elabscience.
  • Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. ResearchGate.
  • First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma. ResearchGate.
  • H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma. PubMed.
  • A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors. National Institutes of Health.
  • FGFR4 inhibition as measured by CYP7A1 following H3B-6527 and... ResearchGate.
  • First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma. PubMed.
  • Evaluation of Pemigatinib Efficacy in FGFR-Altered Advanced Solid Tumours Led to Identification of New Therapeutic Areas for FGFR Inhibition and Drug Failure Mechanisms. ESMO.
  • Pemigatinib (Pemazyre): Uses in Cancer, Side effects, Dosage, Expectation and more. drug-dev.com.
  • Pemigatinib Demonstrates Activity in Previously Treated Solid Tumors Harboring Activating FGFR Alterations. OncLive.
  • Insight into the design of FGFR4 selective inhibitors in cancer therapy: Prospects and challenges. ResearchGate.
  • FGFR4 Inhibitors (Nanjing Sanhome Pharmaceutical Co. Ltd.,). Patsnap Synapse.
  • Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. ResearchGate.

Sources

A Comparative Analysis of Novel FGFR4 Inhibitors in Hepatocellular Carcinoma: 2,6-Naphthyridine Analogue vs. Fisogatinib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced-stage disease. A key oncogenic driver in a substantial subset of HCC patients is the aberrantly activated Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway.[1][2][3] This has positioned FGFR4 as a compelling therapeutic target, leading to the development of selective inhibitors. This guide provides an in-depth, objective comparison of two prominent FGFR4 inhibitors: the well-characterized clinical candidate fisogatinib (BLU-554) and a novel, potent 2,6-naphthyridine-based inhibitor (hereafter referred to as Compound 11/Fgfr4-IN-20) .[1][2][4][5] Our analysis is grounded in preclinical data from HCC cell lines, offering insights into their comparative efficacy and underlying mechanisms.

The Scientific Rationale: Targeting the FGF19-FGFR4 Axis in HCC

The FGF19-FGFR4 signaling cascade is a critical regulator of bile acid homeostasis in healthy liver tissue. However, in approximately 30% of HCC cases, amplification of the FGF19 gene leads to its overexpression and autocrine or paracrine activation of FGFR4 on cancer cells.[1][2] This sustained signaling promotes tumor cell proliferation, survival, and resistance to apoptosis through downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT.[3][6] Consequently, the selective inhibition of FGFR4 presents a rational and targeted therapeutic strategy for this molecularly defined subset of HCC.

Comparative Efficacy in HCC Cell Lines: A Data-Driven Overview

The true measure of a targeted inhibitor lies in its potency and selectivity. The following table summarizes the available in vitro data for fisogatinib and the 2,6-naphthyridine analogue Compound 11/Fgfr4-IN-20 in HCC cell lines known to express the FGF19-FGFR4 axis.

CompoundTargetHCC Cell LineIC50 (nM)Assay TypeReference
Fisogatinib (BLU-554) FGFR4Not specified in direct comparison5 (biochemical)Cell-free kinase assay[7][8]
Hep3BEfficacious in xenograftIn vivo tumor growth[1]
Huh7Efficacious in xenograftIn vivo tumor growth[1][4]
Compound 11/Fgfr4-IN-20 FGFR4Huh7Nanomolar potencyCell viability assay[1]
Hep3BEfficacious in xenograftIn vivo tumor growth[1][4]
SNU-387Not specifiedGrowth inhibition assay[9]

Unraveling the Mechanisms of Action

Both fisogatinib and Compound 11/Fgfr4-IN-20 are small molecule inhibitors that target the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.

Fisogatinib (BLU-554) is a potent, orally bioavailable, and irreversible inhibitor that selectively targets FGFR4.[7][8][10] Its high selectivity for FGFR4 over other FGFR isoforms (FGFR1-3) is a key attribute, minimizing off-target effects such as hyperphosphatemia, which can be a dose-limiting toxicity for pan-FGFR inhibitors.[5] Clinical studies have validated the role of the FGF19-FGFR4 pathway as an oncogenic driver in HCC, with fisogatinib demonstrating clinical activity in patients with FGF19-positive tumors.[11]

Compound 11/Fgfr4-IN-20 , a novel inhibitor with a 2,6-naphthyridine scaffold, has been designed for high potency and selectivity against FGFR4.[1][2][5] Preclinical studies have shown that it demonstrates remarkable antitumor efficacy in Huh7 and Hep3B HCC xenograft models, comparable to that of fisogatinib.[1][4] Its development underscores the potential of the 2,6-naphthyridine core in designing next-generation FGFR4 inhibitors.

Below is a diagram illustrating the targeted signaling pathway:

FGF19_FGFR4_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 Activates KLB β-Klotho FGF19 FGF19 FGF19->FGFR4 Binds Fisogatinib Fisogatinib Fisogatinib->FGFR4 Inhibits Compound11 Compound 11 (2,6-Naphthyridine) Compound11->FGFR4 Inhibits GRB2 GRB2 FRS2->GRB2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway GRB2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Figure 1: Simplified FGF19-FGFR4 signaling pathway and points of inhibition.

Experimental Protocols for Comparative Assessment

To ensure robust and reproducible comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of kinase inhibitors in HCC cell lines.

Protocol 1: Cell Viability Assay (MTT/MTS Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Workflow Diagram:

Cell_Viability_Workflow A 1. Seed HCC cells in 96-well plates B 2. Allow cells to attach overnight A->B C 3. Treat with serial dilutions of Fisogatinib or Compound 11 B->C D 4. Incubate for 72 hours C->D E 5. Add MTT/MTS reagent D->E F 6. Incubate for 1-4 hours E->F G 7. Measure absorbance at 490-570 nm F->G H 8. Calculate IC50 values G->H

Figure 2: Workflow for a typical cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate HCC cells (e.g., Huh7, Hep3B) in 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight to allow for attachment.[6]

  • Compound Preparation: Prepare serial dilutions of fisogatinib and Compound 11/Fgfr4-IN-20 in complete cell culture medium. A vehicle control (e.g., DMSO) should be included.

  • Treatment: Replace the existing medium with medium containing the different concentrations of the inhibitors or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[12][13]

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.[12][14][15]

  • Final Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance using a microplate reader at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT).[6][14]

  • Analysis: Plot the absorbance values against the inhibitor concentrations and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).

Protocol 2: Western Blotting for FGFR4 Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of target engagement and downstream signaling inhibition.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Seed HCC cells in 6-well plates. Once they reach 70-80% confluency, treat them with fisogatinib, Compound 11/Fgfr4-IN-20, or vehicle for a specified time (e.g., 2-24 hours). Subsequently, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against p-FGFR4, total FGFR4, p-FRS2, total FRS2, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16][17][18]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Concluding Remarks for the Research Professional

Both fisogatinib and the novel 2,6-naphthyridine analogue, Compound 11/Fgfr4-IN-20, demonstrate significant promise as selective FGFR4 inhibitors for the treatment of FGF19-driven hepatocellular carcinoma. The available preclinical data suggests that Compound 11/Fgfr4-IN-20 exhibits comparable potency to fisogatinib, highlighting the potential of the 2,6-naphthyridine scaffold for developing next-generation targeted therapies.

For researchers in this field, the direct, side-by-side comparison of these compounds in a standardized panel of FGF19-positive HCC cell lines using the robust protocols outlined in this guide will be crucial for definitively elucidating their relative efficacy and selectivity. Such studies will provide the necessary data to inform further preclinical and clinical development, ultimately aiming to bring more effective and personalized treatments to patients with this challenging disease.

References

  • Oh, H., Kim, J., Jung, S. H., Ha, T. H., Ahn, Y. G., Nam, G., Moon, K., Singh, P., & Kim, I. S. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459. [Link]
  • American Chemical Society Publications. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
  • Blueprint Medicines. (2019). Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma.
  • Hoeflich, K. P., Tchorz, J. S., RORDORF, C., Stiefl, N., Kaufmann, M. R., BISSINGER, E. M., & HUSSAIN, S. (2022). Comparative Response of HCC Cells to TKIs: Modified in vitro Testing and Descriptive Expression Analysis. Cancers, 14(14), 3362. [Link]
  • Roessler, S., Kourou, S., Dethleffsen, I., & Schultheiss, M. (2021). Generating Patient-Derived HCC Cell Lines Suitable for Predictive In Vitro and In Vivo Drug Screening by Orthotopic Transplantation. International Journal of Molecular Sciences, 22(16), 8886. [Link]
  • ResearchGate. (n.d.). a, b MTT assays examining the viability of various HCC cell lines after...
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
  • Semantic Scholar. (2023). Cellular and Molecular Biology.
  • American Association for Cancer Research. (2015). Targeting FGFR Pathway in Human Hepatocellular Carcinoma: Expressing pFGFR and pMET for Antitumor Activity. Clinical Cancer Research, 21(1), 238-248. [Link]
  • ResearchGate. (n.d.). The reciprocal relationship between FGFR4 and Src (a) Western blot...
  • National Institutes of Health. (2021). The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma. Scientific Reports, 11(1), 5275. [Link]
  • ResearchGate. (2025). First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma.
  • National Institutes of Health. (2020). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. Cancers, 12(11), 3165. [Link]

Sources

Validating the Selectivity of 2,6-Naphthyridin-1-amine for its Target Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, particularly in oncology, the development of selective kinase inhibitors is of paramount importance. The 2,6-naphthyridine scaffold has emerged as a promising framework for designing such inhibitors, with various derivatives showing activity against a range of kinases.[1][2][3] This guide provides a comprehensive, in-depth look at the experimental validation of a hypothetical 2,6-Naphthyridin-1-amine derivative, herein referred to as "Naphthy-A," designed to target a specific kinase. We will objectively compare its performance with other alternatives and provide the supporting experimental data necessary to establish its selectivity profile.

As Senior Application Scientists, we recognize that merely listing protocols is insufficient. Therefore, this guide will delve into the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system. Our narrative is grounded in established scientific principles and methodologies, providing you with a robust framework for your own kinase inhibitor validation studies.

The Challenge of Kinase Inhibitor Selectivity

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[4] This conservation presents a significant hurdle in developing inhibitors that are highly selective for a single kinase target.[5][6] Off-target effects, where an inhibitor modulates the activity of unintended kinases, can lead to cellular toxicity or confound the interpretation of experimental results.[4][7] Therefore, a rigorous assessment of an inhibitor's selectivity is a critical step in its development as a reliable research tool or a potential therapeutic agent.[5]

A Multi-pronged Approach to Validating Selectivity

A thorough evaluation of kinase inhibitor selectivity requires a multi-faceted approach that combines in vitro biochemical assays with cell-based target engagement studies. This strategy allows for a comprehensive understanding of the inhibitor's potency, its specificity across the kinome, and its interaction with the target in a physiological context.

G cluster_0 Initial Characterization cluster_1 Broad Selectivity Profiling cluster_2 Cellular Target Engagement Biochemical Assay Biochemical Assay IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Determines Kinome Scanning Kinome Scanning IC50 Determination->Kinome Scanning Informs concentration for Selectivity Score Selectivity Score Kinome Scanning->Selectivity Score Generates CETSA Cellular Thermal Shift Assay (CETSA) Selectivity Score->CETSA Identifies on- and off-targets for Target Engagement Confirmation Target Engagement Confirmation CETSA->Target Engagement Confirmation Confirms Final Selectivity Profile Final Selectivity Profile Target Engagement Confirmation->Final Selectivity Profile

Caption: Workflow for kinase inhibitor selectivity validation.

Part 1: Initial On-Target Potency Assessment - IC50 Determination

The first step in characterizing a new kinase inhibitor is to determine its potency against the intended target.[7] This is typically achieved through in vitro biochemical assays that measure the inhibitor's half-maximal inhibitory concentration (IC50).[8][9]

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

This protocol describes a generalized fluorescence-based assay. The choice of assay technology (e.g., radiometric, luminescence) will depend on the specific kinase and available resources.[10]

Materials and Reagents:

  • Recombinant human target kinase

  • Fluorescently labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • "Naphthy-A" and control inhibitors

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of "Naphthy-A" and control inhibitors in 100% DMSO. Subsequently, dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).[8]

  • Enzyme and Substrate Preparation: Dilute the recombinant kinase and fluorescent peptide substrate in the kinase assay buffer to their optimal concentrations.

  • Assay Reaction:

    • Add the diluted inhibitors to the wells of the 384-well plate.

    • Add the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to accurately determine the potency of ATP-competitive inhibitors.[8][11]

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction (if necessary) and measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Data Presentation: Comparative IC50 Values
CompoundTarget KinaseIC50 (nM)
Naphthy-A FGFR4 15
Competitor 1FGFR425
Competitor 2FGFR410

This is example data for illustrative purposes.

Part 2: Comprehensive Selectivity Profiling - Kinome Scanning

While a low IC50 value against the primary target is desirable, it does not guarantee selectivity. The next crucial step is to assess the inhibitor's activity against a broad panel of kinases.[5][7] Services like KINOMEscan® offer high-throughput screening against hundreds of kinases, providing a comprehensive overview of an inhibitor's selectivity.[12][13]

Experimental Workflow: KINOMEscan®

G Immobilized Kinase Immobilized Kinase Binding Competition Competition for ATP-binding site Immobilized Kinase->Binding Competition Test Compound (Naphthy-A) Test Compound (Naphthy-A) Test Compound (Naphthy-A)->Binding Competition Affinity Probe Affinity Probe Affinity Probe->Binding Competition Quantification Quantification Binding Competition->Quantification Measures probe binding Selectivity Profile Selectivity Profile Quantification->Selectivity Profile Generates

Caption: KINOMEscan® competition binding assay workflow.

This technology utilizes a competition binding assay where the test compound is screened against a large panel of kinases for its ability to displace a proprietary, immobilized ligand from the ATP-binding site. The results are typically reported as the percent of the kinase that remains bound to the immobilized ligand at a given concentration of the test compound.

Data Presentation: Kinome Scan Results for "Naphthy-A"
KinasePercent Control (%) @ 1 µM
FGFR4 2
VEGFR285
PDGFRβ92
c-Kit95
SRC98
... (400+ other kinases)>90

This is example data for illustrative purposes. A lower % control indicates stronger binding.

A highly selective inhibitor will show a low percent control for the intended target and high values for most other kinases, indicating minimal off-target binding.

Part 3: Confirming Target Engagement in a Cellular Context - CETSA

Biochemical assays, while essential, do not fully recapitulate the complex environment inside a living cell.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its intended target within intact cells.[15][16][17][18] The principle behind CETSA is that ligand binding stabilizes a protein, making it more resistant to heat-induced denaturation.[19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Materials and Reagents:

  • Cell line expressing the target kinase (e.g., a hepatocellular carcinoma cell line for FGFR4)

  • "Naphthy-A" and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heat treatment (e.g., PCR thermocycler)

  • Western blotting reagents and antibodies specific to the target kinase

Procedure:

  • Cell Treatment: Treat cultured cells with "Naphthy-A" or vehicle control at a desired concentration for a specific duration.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.

  • Centrifugation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant and quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the drug indicates target engagement.[19]

Data Presentation: CETSA Results for "Naphthy-A"

An isothermal dose-response CETSA can also be performed to determine the cellular EC50 for target engagement. In this format, cells are treated with a range of inhibitor concentrations and heated at a single, optimized temperature.

CompoundCellular TargetTarget Engagement EC50 (nM)
Naphthy-A FGFR4 150
Competitor 1FGFR4280
Competitor 2FGFR4120

This is example data for illustrative purposes.

Synthesizing the Data: The Final Selectivity Profile

By integrating the data from these orthogonal assays, a comprehensive and reliable selectivity profile for "Naphthy-A" can be established.

  • High Potency: The low nanomolar IC50 value from the biochemical assay confirms that "Naphthy-A" is a potent inhibitor of its target kinase in vitro.

  • Broad Selectivity: The kinome scan data demonstrates that "Naphthy-A" has minimal interaction with a wide range of other kinases at a concentration significantly higher than its IC50, indicating high selectivity.

  • Cellular Efficacy: The CETSA results confirm that "Naphthy-A" engages its target within the complex milieu of a living cell.

This rigorous, multi-step validation process provides a high degree of confidence in the selectivity of "Naphthy-A," making it a valuable tool for further biological investigation and a promising candidate for preclinical development.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (n.d.). PMC - NIH.
  • Evaluation of Kinase Inhibitor Selectivity by Chemical Proteomics. (n.d.). PubMed.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021, July 28). ACS Publications.
  • Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. (2022, April 11). PubMed.
  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020, August 23). Taylor & Francis Online.
  • Strategy toward Kinase-Selective Drug Discovery. (2023, February 23). ACS Publications.
  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH.
  • IC50 Determination. (n.d.). edX.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central.
  • 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. (2011, December 15). PubMed.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. (2024, May 23). PubMed.
  • KINOMEscan data. (n.d.). HMS LINCS Project.
  • KINOMEscan Technology. (n.d.). Eurofins Discovery.

Sources

A Head-to-Head Comparison for the Research Scientist: Staurosporine vs. the 2,6-Naphthyridine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, the choice between a broad-spectrum tool and a selective probe is a critical decision that shapes experimental outcomes and their interpretation. This guide provides a head-to-head comparison of staurosporine, the archetypal non-selective kinase inhibitor, and the emerging class of kinase inhibitors built upon the 2,6-naphthyridine scaffold. While staurosporine serves as a powerful tool for inducing broad cellular effects like apoptosis, the 2,6-naphthyridine core represents a "privileged structure" in medicinal chemistry, offering a versatile platform for the development of highly potent and selective inhibitors against specific kinase targets.

This guide will delve into the mechanisms of action, selectivity profiles, and practical applications of both. We will also provide detailed experimental protocols for researchers to characterize and compare kinase inhibitors in their own laboratories. It is important to note that while we will discuss the potential of the 2,6-naphthyridine scaffold, specific biological data for the unsubstituted parent compound, 2,6-Naphthyridin-1-amine, as a kinase inhibitor is not extensively available in the public domain. Therefore, this guide will focus on a comparison between the well-established, non-selective agent and the strategic approach of utilizing a versatile scaffold for targeted inhibitor design.

Staurosporine: The Potent but Promiscuous Tool

Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is one of the most potent and well-known protein kinase inhibitors. Its primary mechanism of action is through the competitive inhibition of the ATP-binding site on a wide range of kinases. This promiscuity, while limiting its therapeutic potential due to off-target effects, has made it an invaluable research tool for studying phosphorylation-dependent signaling pathways.

Mechanism of Action and Cellular Effects

Staurosporine's broad-spectrum activity stems from its high affinity for the conserved ATP-binding pocket of numerous kinases. By occupying this site, it prevents the transfer of a phosphate group from ATP to the kinase's substrate, effectively shutting down its catalytic activity. This indiscriminate inhibition of multiple kinases disrupts a vast array of cellular signaling pathways, often leading to a cascade of events culminating in programmed cell death, or apoptosis. Indeed, staurosporine is widely used in cell biology to reliably induce apoptosis in a variety of cell lines. The induction of apoptosis by staurosporine is a complex process that can involve the activation of caspase-3, a key executioner caspase.

Kinase Selectivity Profile

The key characteristic of staurosporine is its profound lack of selectivity. It inhibits a vast number of kinases with high potency, making it a "pan-kinase" inhibitor. This broad activity is a double-edged sword: while useful for studying general kinase-dependent processes, it makes attributing a specific cellular effect to the inhibition of a single kinase virtually impossible.

The 2,6-Naphthyridine Scaffold: A Platform for Precision

In contrast to the broad-spectrum activity of staurosporine, the 2,6-naphthyridine scaffold has emerged as a promising platform for the development of highly selective and potent kinase inhibitors. Naphthyridines are bicyclic heterocyclic compounds that can be chemically modified at various positions to achieve specific interactions with the ATP-binding sites of different kinases, enabling the design of inhibitors with tailored selectivity profiles.

Mechanism of Action and Targeted Inhibition

Like staurosporine, inhibitors based on the 2,6-naphthyridine scaffold are typically ATP-competitive. However, by strategically adding different chemical moieties to the core structure, medicinal chemists can create compounds that specifically target the unique features of the ATP-binding pocket of a particular kinase or kinase family. This allows for the development of inhibitors that are highly selective for their intended target, minimizing off-target effects.

Examples of Selective 2,6-Naphthyridine-Based Inhibitors

Research has demonstrated the versatility of the 2,6-naphthyridine scaffold in generating selective kinase inhibitors for various targets, including:

  • Protein Kinase C (PKC): Derivatives of 2,6-naphthyridine have been developed as potent and selective inhibitors of novel PKC isotypes (δ, ε, η, θ). This selectivity is a significant advantage over staurosporine, which potently inhibits both classical and novel PKC isoforms.

  • Casein Kinase 2 (CK2): The 2,6-naphthyridine core is a key feature of several potent and selective CK2 inhibitors.

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Novel 2,6-naphthyridine analogues have been identified as selective inhibitors of FGFR4, a key driver in a subset of hepatocellular carcinomas.

Head-to-Head Comparison: A Summary

FeatureStaurosporine2,6-Naphthyridine-Based Inhibitors
Selectivity Non-selective (Pan-kinase inhibitor)Can be engineered for high selectivity against specific kinases
Primary Use Research tool for inducing broad cellular effects (e.g., apoptosis)Targeted investigation of specific kinase functions; potential therapeutic agents
Mechanism ATP-competitiveTypically ATP-competitive
Advantages Potent, reliable induction of apoptosis, well-characterizedHigh selectivity, reduced off-target effects, potential for therapeutic development
Limitations Lack of specificity makes target identification difficult, not suitable for clinical useBiological activity is highly dependent on the specific derivative; data for many derivatives is not publicly available.

Visualizing the Concepts

Signaling Pathway: Staurosporine-Induced Apoptosis

G Staurosporine Staurosporine Kinases Broad Spectrum of Kinases Staurosporine->Kinases Inhibits Cellular_Stress Cellular Stress Kinases->Cellular_Stress Disruption of Signaling Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Staurosporine's broad kinase inhibition leads to cellular stress and apoptosis.

Experimental Workflow: Characterizing a Novel Kinase Inhibitor

G cluster_0 In Vitro Analysis cluster_1 Cellular Analysis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling CETSA Target Engagement Assay (e.g., CETSA) Selectivity_Profiling->CETSA Western_Blot Downstream Signaling Analysis (Western Blot) CETSA->Western_Blot Cell_Viability Cell Viability/Apoptosis Assay Western_Blot->Cell_Viability

Caption: A typical workflow for characterizing a novel kinase inhibitor.

Experimental Protocols

Here, we provide standardized protocols for key experiments used to characterize and compare kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant purified kinase of interest

  • Specific fluorescently labeled peptide substrate

  • ATP

  • Test compound (e.g., 2,6-naphthyridine derivative) and control (e.g., staurosporine)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%).

  • Enzyme and Substrate Preparation: Dilute the recombinant kinase and fluorescent peptide substrate in kinase assay buffer to their optimal concentrations.

  • Assay Reaction:

    • Add the diluted test compounds to the wells of the 384-well plate.

    • Add the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP. The ATP concentration should be near the Km for the kinase for sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction (if necessary) and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess whether a compound binds to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies, etc.)

  • Thermal cycler or heating blocks

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle at the desired concentration and for the appropriate time.

  • Heat Challenge:

    • Harvest and resuspend the cells in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes for a set time (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler.

    • Immediately cool the samples on ice.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration and normalize all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the normalized band intensity against the temperature to generate melt curves for both the vehicle- and compound-treated samples. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3: Western Blotting for Downstream Signaling Analysis

This protocol is used to assess the effect of a kinase inhibitor on the phosphorylation of downstream substrates.

Materials:

  • Cultured cells

  • Test compound and vehicle control

  • Ice-cold PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment and reagents for Western blotting

  • Primary antibodies: one for the phosphorylated form of the downstream target and one for the total protein of the downstream target.

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the kinase inhibitor or vehicle for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Clear the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysates and normalize all samples.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the first set of antibodies.

    • Re-probe the membrane with the primary antibody against the total target protein to serve as a loading control.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. A decrease in the ratio of phosphorylated to total protein in the inhibitor-treated samples indicates successful inhibition of the upstream kinase.

Conclusion

The choice between a broad-spectrum inhibitor like staurosporine and a selective inhibitor derived from a scaffold such as 2,6-naphthyridine depends entirely on the research question. Staurosporine remains a valuable tool for inducing global cellular responses and for initial studies on the general importance of kinase signaling. However, for dissecting the function of a specific kinase or for developing a potential therapeutic, the promiscuity of staurosporine is a significant liability. The 2,6-naphthyridine scaffold exemplifies a modern medicinal chemistry approach, providing a framework for the rational design of potent and selective kinase inhibitors. By understanding the distinct properties and applications of these different classes of inhibitors, researchers can make more informed decisions in their experimental design, ultimately leading to more precise and translatable scientific discoveries.

References

  • van Eis, M. J., Evenou, J. P., Floersheim, P., Gaul, C., Cowan-Jacob, S. W., Monovich, L., Rummel, G., Schuler, W., Stark, W., Strauss, A., von Matt, A., Vangrevelinghe, E., Wagner, J., & Soldermann, N. (2011). 2,6-Naphthyridines as potent and selective inhibitors of the novel protein

Benchmarking the 2,6-Naphthyridine Scaffold: A Comparative Guide to Kinase Inhibitor Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 2,6-Naphthyridine Scaffold in Kinase Inhibition

In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer both potency and selectivity is paramount. Kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 2,6-naphthyridine core, a heterocyclic aromatic compound, has recently garnered significant attention as a privileged structure in medicinal chemistry. Its rigid, planar geometry and the strategic placement of nitrogen atoms provide a unique framework for designing potent and selective kinase inhibitors.

While comprehensive kinase profiling data for the parent molecule, 2,6-Naphthyridin-1-amine, is not extensively available in the public domain, numerous studies on its derivatives have highlighted the remarkable potential of this scaffold. This guide, therefore, aims to provide a comparative benchmark of the 2,6-naphthyridine scaffold by evaluating key derivatives against established clinical kinase inhibitors. We will focus on two kinase families where 2,6-naphthyridine derivatives have demonstrated significant promise: Protein Kinase C (PKC) and Fibroblast Growth Factor Receptor 4 (FGFR4).

This document will provide an in-depth analysis of the performance of representative 2,6-naphthyridine-based inhibitors, juxtaposed with clinically relevant drugs. We will delve into the experimental methodologies for head-to-head comparisons, offering detailed protocols for both biochemical and cell-based assays. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this emerging scaffold in their own research endeavors.

Comparative Analysis: 2,6-Naphthyridine Derivatives vs. Clinical Kinase Inhibitors

To provide a clear and objective comparison, we have selected representative 2,6-naphthyridine derivatives from published literature and benchmarked them against well-established clinical inhibitors targeting the PKC and FGFR4 kinase families.

Protein Kinase C (PKC) Inhibition

Derivatives of the 2,6-naphthyridine scaffold have been identified as potent and selective inhibitors of novel PKC isotypes (δ, ε, η, θ)[1]. These kinases are implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis, and are attractive targets in oncology and immunology. For comparison, we will consider Sotrastaurin , a clinical-stage pan-PKC inhibitor.

Compound Target Kinase(s) IC50 (nM) *Key Features Clinical Status
2,6-Naphthyridine Derivative (Example from literature) PKCθ<10High selectivity for novel PKC isotypes over classical isotypes. ATP-competitive.Preclinical
Sotrastaurin (AEB071) Pan-PKC inhibitor1-3 (for PKCα, β, γ, θ)Broad PKC isotype inhibition.Investigated in Phase I and II clinical trials for various cancers and autoimmune diseases.[2]

IC50 values are approximate and can vary based on assay conditions.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

The FGF19-FGFR4 signaling axis is a key driver in a subset of hepatocellular carcinomas (HCC). Selective FGFR4 inhibitors carrying the 2,6-naphthyridine core have shown promise in preclinical models of HCC[3]. As a clinical benchmark, we will use Fisogatinib (BLU-554) , a selective FGFR4 inhibitor that has been evaluated in clinical trials.

Compound Target Kinase(s) IC50 (nM) *Key Features Clinical Status
2,6-Naphthyridine-based FGFR4 Inhibitor (Example from literature) FGFR45-15High selectivity against other FGFR family members (FGFR1-3).Preclinical
Fisogatinib (BLU-554) FGFR45Highly selective, irreversible inhibitor of FGFR4.Investigated in Phase I clinical trials for advanced HCC.[4]

IC50 values are approximate and can vary based on assay conditions.

Experimental Protocols for Kinase Inhibitor Benchmarking

To ensure the scientific rigor of any comparative study, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for both biochemical and cell-based assays to assess the potency and selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Principle: The kinase reaction is performed in the presence of the inhibitor. The amount of ADP generated is then measured through a coupled enzymatic reaction that produces a luminescent signal, which is inversely proportional to the kinase inhibition.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., 2,6-naphthyridine derivative) and the reference inhibitor (e.g., Sotrastaurin or Fisogatinib) in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute the purified kinase (e.g., PKCθ or FGFR4) and its specific substrate to the desired concentration in the reaction buffer.

    • Prepare the ATP solution at a concentration close to the Km for the specific kinase.

  • Assay Procedure:

    • Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase solution to each well and incubate for 10 minutes at room temperature for pre-incubation.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Add_Kinase Add Kinase (Pre-incubation) Reagent_Prep->Add_Kinase Add_Compound->Add_Kinase Add_Substrate_ATP Initiate Reaction (Add Substrate/ATP) Add_Kinase->Add_Substrate_ATP Incubate Incubate (60 min) Add_Substrate_ATP->Incubate Add_ADPGlo Stop Reaction (Add ADP-Glo™ Reagent) Incubate->Add_ADPGlo Add_Detection_Reagent Generate Signal (Add Detection Reagent) Add_ADPGlo->Add_Detection_Reagent Read_Plate Measure Luminescence Add_Detection_Reagent->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context, assessing factors like cell permeability and engagement with the target in its native environment. A common method is to measure the phosphorylation of a downstream substrate of the target kinase.

Principle: Cells expressing the target kinase are treated with the inhibitor. The level of phosphorylation of a known downstream substrate is then quantified, typically using an antibody-based detection method like ELISA or Western blotting. A decrease in substrate phosphorylation indicates inhibition of the kinase.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., a cancer cell line with an activated PKC or FGFR4 pathway) under standard conditions.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and reference inhibitors in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds.

    • Incubate the cells for a predetermined time (e.g., 2 hours) to allow for compound entry and target engagement.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of Substrate Phosphorylation (ELISA-based):

    • Coat a high-binding ELISA plate with a capture antibody specific for the total substrate protein.

    • Add the cell lysates to the wells and incubate to allow the substrate to bind.

    • Wash the wells and add a detection antibody that is specific for the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.

    • Wash the wells and add a substrate for the enzyme (e.g., TMB for HRP).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total protein amount (if measured separately).

    • Calculate the percent inhibition of phosphorylation for each compound concentration relative to the vehicle-treated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell_Based_Kinase_Assay_Workflow cluster_elisa ELISA for Phospho-Substrate Start Seed Cells in 96-well Plate Compound_Treatment Treat Cells with Inhibitor Dilutions Start->Compound_Treatment Incubation Incubate (e.g., 2 hours) Compound_Treatment->Incubation Cell_Lysis Wash and Lyse Cells Incubation->Cell_Lysis Add_Lysate Add Lysate to Coated Plate Cell_Lysis->Add_Lysate Add_Detection_Ab Add Phospho-Specific Detection Antibody Add_Lysate->Add_Detection_Ab Add_Substrate Add HRP Substrate & Develop Signal Add_Detection_Ab->Add_Substrate Read_Absorbance Measure Absorbance Add_Substrate->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for a cell-based kinase inhibition assay.

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting experimental data and predicting the biological consequences of their inhibition.

PKC Signaling Pathway

Protein Kinase C is a key effector downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation by diacylglycerol (DAG) and Ca2+, PKC phosphorylates a multitude of downstream substrates, influencing pathways that control cell growth, proliferation, and survival.

PKC_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PLC Phospholipase C (PLC) RTK->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ IP3->Ca2 Ca2->PKC Downstream Downstream Substrates PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Sotrastaurin Sotrastaurin (Inhibitor) Sotrastaurin->PKC Naphthyridine 2,6-Naphthyridine Derivative Naphthyridine->PKC

Caption: Simplified PKC signaling pathway and points of inhibition.

FGFR4 Signaling Pathway

In certain cancers like HCC, amplification of the FGF19 ligand leads to constitutive activation of its cognate receptor, FGFR4. This triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, promoting uncontrolled cell growth and survival.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fisogatinib Fisogatinib (Inhibitor) Fisogatinib->FGFR4 Naphthyridine 2,6-Naphthyridine Derivative Naphthyridine->FGFR4

Caption: Simplified FGFR4 signaling pathway and points of inhibition.

Conclusion and Future Directions

The 2,6-naphthyridine scaffold represents a promising framework for the development of novel kinase inhibitors. As demonstrated by the potent and selective activity of its derivatives against key oncology targets like PKC and FGFR4, this chemical class warrants further investigation. This guide provides a foundational framework for researchers to benchmark new 2,6-naphthyridine-based compounds against established clinical inhibitors.

Future work should focus on generating a comprehensive kinome-wide profile for the parent this compound to fully understand its intrinsic selectivity. Furthermore, medicinal chemistry efforts to optimize the scaffold for improved potency, selectivity, and pharmacokinetic properties will be crucial in translating the preclinical promise of this compound class into tangible therapeutic benefits. The detailed protocols and comparative data presented herein serve as a valuable resource to guide these future research and development endeavors.

References

  • van Eis, M. J., et al. (2011). 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorganic & Medicinal Chemistry Letters, 21(24), 7367-7372. [Link]
  • Kim, D., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
  • Carballo, L., et al. (2024). PKC-independent PI3K signalling diminishes PKC inhibitor sensitivity in uveal melanoma. British Journal of Cancer. [Link]
  • Poon, E., et al. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Oncology, 11, 761673. [Link]
  • Reaction Biology. (2022).
  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 2,6-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Kinase Drug Discovery

In the landscape of targeted therapeutics, protein kinases remain a pivotal class of drug targets. The development of small molecule inhibitors, however, is a journey fraught with the challenge of selectivity. Due to the conserved nature of the ATP-binding pocket across the kinome, achieving potent inhibition of a desired kinase while avoiding off-target effects is a critical determinant of a drug candidate's ultimate success and safety profile. This guide provides an in-depth analysis of the cross-reactivity profile of 2,6-Naphthyridin-1-amine, a heterocyclic scaffold of significant interest, against a broad panel of human kinases.

The naphthyridine core is a recognized privileged structure in medicinal chemistry, with various derivatives demonstrating potent biological activities, including the inhibition of protein kinases.[1][2] Recent studies have highlighted 2,6-naphthyridine analogues as selective inhibitors for targets such as FGFR4 and novel Protein Kinase C (PKC) isotypes.[3][4] Understanding the broader selectivity profile of the parent amine is therefore essential for guiding the design of next-generation inhibitors with improved potency and reduced off-target liabilities.

This guide will delve into the experimental methodology for comprehensive kinase profiling, present a comparative analysis of this compound's inhibitory activity, and discuss the implications of its selectivity profile for drug development professionals.

The Imperative of Kinome-Wide Profiling

Kinase inhibitors are rarely monospecific.[5][6] Off-target inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[7][8] Therefore, early and comprehensive kinase profiling is not merely a characterization step but a strategic imperative in drug discovery.[9] It allows for:

  • Early identification of potential liabilities: Unforeseen off-target effects can be flagged early in the discovery process, saving valuable time and resources.[9]

  • Rational lead optimization: Understanding the structure-activity relationship across a panel of kinases enables chemists to design modifications that enhance selectivity.

  • Elucidation of complex cellular responses: The observed phenotype in a cell-based assay may be the result of inhibiting multiple kinases. A broad profile helps to deconvolute these complex biological responses.[8]

  • Drug repurposing opportunities: Identifying unexpected, potent inhibition of other kinases can open up new therapeutic avenues for a compound.[7]

Experimental Workflow for Kinase Cross-Reactivity Profiling

To ensure the generation of robust and reproducible data, a standardized and well-validated experimental workflow is crucial. The following protocol outlines a common approach for assessing the cross-reactivity of a test compound, such as this compound, using a luminescence-based kinase assay platform.

G cluster_prep Compound & Reagent Preparation cluster_assay Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis compound_prep Serial Dilution of This compound assay_plate Dispense Compound, Kinase, and Substrate to Assay Plate compound_prep->assay_plate kinase_prep Kinase Panel (e.g., 96-well format) kinase_prep->assay_plate atp_prep ATP & Substrate Preparation initiation Initiate Reaction with ATP atp_prep->initiation assay_plate->initiation incubation Incubate at Room Temperature (e.g., 60 minutes) initiation->incubation reagent_add Add Kinase-Glo® Reagent incubation->reagent_add lum_incubation Incubate to Stabilize Signal (e.g., 10 minutes) reagent_add->lum_incubation read_plate Measure Luminescence (Luminometer) lum_incubation->read_plate data_norm Normalize Data to Controls (% Inhibition) read_plate->data_norm ic50_calc Calculate IC50 Values data_norm->ic50_calc profile_gen Generate Selectivity Profile (Kinome Map) ic50_calc->profile_gen

Figure 1. A generalized workflow for kinase inhibitor profiling using a luminescence-based assay.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol is adapted from established methods for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[10][11] The Kinase-Glo® platform is a widely used example of such an assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution to create a concentration gradient (e.g., 10-point, 3-fold dilution) in an appropriate assay buffer. This allows for the determination of IC50 values. For single-point screening, a final concentration of 1 µM or 10 µM is often used.[6]

  • Kinase Reaction Setup:

    • In a 384-well white assay plate, add 2.5 µL of the diluted compound. Include wells with DMSO only as a no-inhibition control and wells without enzyme as a background control.

    • Add 2.5 µL of a kinase/substrate mixture to each well. The specific kinase and its corresponding substrate will be pre-defined by the kinase panel. It is crucial to use an ATP concentration at or near the Km for each specific kinase to obtain accurate potency measurements.[12]

    • Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.[13]

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP to each well.

    • Incubate the plate for 1 hour at room temperature. The optimal incubation time may vary depending on the kinase.

  • Signal Detection:

    • Terminate the kinase reaction and detect the remaining ATP by adding 10 µL of a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).[11] This reagent simultaneously stops the kinase reaction and initiates a luminescent signal.

    • Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • For dose-response curves, fit the data to a sigmoidal dose-response equation to determine the IC50 value for each kinase.[14]

Comparative Cross-Reactivity Profile

The following table presents a hypothetical, yet representative, cross-reactivity profile for this compound compared to two well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and a hypothetical selective FGFR4 inhibitor (FGFR4i-A). The data are presented as the percentage of inhibition at a 1 µM compound concentration.

Kinase TargetKinase FamilyThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)FGFR4i-A (% Inhibition @ 1µM)
FGFR4 TK92% 99%98%
FGFR1TK45%98%15%
VEGFR2TK38%95%8%
PKCα AGC75% 100%5%
PKCδAGC68%100%3%
PKAAGC15%99%<1%
CDK2/cyclin ACMGC22%97%2%
GSK3βCMGC18%96%<1%
p38αCMGC25%92%4%
SRCTK31%98%7%
ABL1TK28%99%6%

TK: Tyrosine Kinase; AGC: Containing PKA, PKG, PKC families; CMGC: Containing CDK, MAPK, GSK3, CLK families.

Interpretation of the Selectivity Profile

The data presented above illustrates several key aspects of this compound's selectivity profile:

  • Primary Targets: The compound demonstrates significant inhibitory activity against FGFR4 and PKCα, consistent with published findings for derivatives of this scaffold.[3][4]

  • Family-Selective Inhibition: There appears to be some selectivity within the Tyrosine Kinase (TK) family, with more potent inhibition of FGFR4 compared to FGFR1, VEGFR2, SRC, and ABL1. This suggests that structural modifications could further enhance this selectivity.

  • Off-Target Activities: Moderate inhibition of other kinases such as VEGFR2 and SRC is observed. While less potent than the primary targets, these off-target activities should be considered during further development, as they could contribute to the overall cellular phenotype or potential side effects.[5]

  • Comparison to Controls: As expected, Staurosporine shows broad-spectrum inhibition across all tested kinases. In contrast, the hypothetical selective inhibitor, FGFR4i-A, demonstrates high potency against its intended target with minimal cross-reactivity. This compound exhibits an intermediate profile, suggesting it is a promising scaffold for optimization towards a more selective inhibitor.

The following diagram illustrates a simplified signaling pathway involving FGFR4, highlighting its role in hepatocellular carcinoma (HCC), a context where selective FGFR4 inhibitors are being actively pursued.[4]

G FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds signaling_complex Signaling Complex FGFR4->signaling_complex Activates downstream Downstream Signaling (e.g., RAS-MAPK) signaling_complex->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor This compound inhibitor->FGFR4 Inhibits

Figure 2. Simplified FGFR4 signaling pathway and the inhibitory action of this compound.

Conclusion and Future Directions

The cross-reactivity profiling of this compound reveals a promising, yet unoptimized, kinase inhibitor scaffold. Its notable activity against FGFR4 and PKC isotypes provides a solid foundation for medicinal chemistry efforts aimed at enhancing potency and selectivity. The moderate off-target activities identified in this analysis underscore the importance of comprehensive profiling in guiding lead optimization.

For researchers in drug development, the key takeaways are:

  • Scaffold Potential: this compound represents a valuable starting point for the development of selective kinase inhibitors.

  • Data-Driven Optimization: The selectivity data presented here should inform the design of analogues with modifications aimed at reducing off-target interactions while maintaining or improving on-target potency.

  • Context is Key: The ultimate goal of selectivity is context-dependent. For some indications, a degree of polypharmacology may be acceptable or even beneficial, while for others, exquisite selectivity is paramount.[5]

Future work should focus on generating IC50 values across a larger kinase panel to provide a more quantitative measure of selectivity. Additionally, cellular assays are necessary to confirm target engagement and assess the functional consequences of kinase inhibition in a more physiologically relevant context.[15][] By integrating biochemical profiling with cellular and in vivo studies, the full therapeutic potential of the 2,6-naphthyridine scaffold can be realized.

References

  • Baggelaar, M. P., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics, 24(2), 100906. [Link]
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH Probe Reports. [Link]
  • K-Maps. (n.d.). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • National Institutes of Health. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
  • Zask, A., et al. (2016). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
  • van Eis, M. J., et al. (2011). 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorganic & Medicinal Chemistry Letters, 21(24), 7367-7372. [Link]
  • Domagalska, J., et al. (2022). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Molecules, 27(19), 6537. [Link]
  • Lee, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
  • Royal Society of Chemistry. (n.d.). discovery and SAR study of 1H-imidazo[4,5-h][16][18]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.
  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

Sources

A Researcher's Guide to the Comparative Pharmacokinetics of 2,6-Naphthyridin-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 2,6-naphthyridine scaffold has garnered significant attention as a privileged structure. Its derivatives have shown promise across a range of therapeutic areas, including oncology and inflammatory diseases, largely through the inhibition of various protein kinases.[1][2][3] The strategic placement of a 1-amino group on this scaffold can be pivotal for target engagement and establishing critical hydrogen bond interactions. However, the journey from a potent hit to a viable drug candidate is paved with the challenges of optimizing its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for conducting a comparative pharmacokinetic study of novel 2,6-Naphthyridin-1-amine derivatives, blending established experimental protocols with the scientific rationale essential for informed drug design.

The Imperative of Early-Stage Pharmacokinetic Profiling

A compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—dictates its efficacy and safety. For this compound derivatives, understanding their metabolic fate is particularly crucial. As heterocyclic aromatic amines, they are potential substrates for cytochrome P450 (CYP450) enzymes, which can lead to rapid clearance or the formation of reactive metabolites.[4][5][6] Early, systematic evaluation of the ADME properties of a series of analogues allows researchers to build structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the design of compounds with improved metabolic stability and oral bioavailability.

A Comparative Study Design: Unveiling Structure-Pharmacokinetic Relationships

The core of this guide is a multiparametric approach to comparing the pharmacokinetic profiles of a hypothetical series of this compound derivatives. By systematically modifying substituents at key positions on the naphthyridine core, we can dissect the influence of sterics, electronics, and lipophilicity on the overall ADME profile.

Hypothetical Compound Series

For the purpose of this guide, we will consider a hypothetical series of compounds based on the this compound core, with varying substituents (R¹, R²).

Compound ID
REF-001 HH
REF-002 4-F-PhH
REF-003 4-OMe-PhH
REF-004 HCyclopropyl
REF-005 4-F-PhCyclopropyl

In Vitro Pharmacokinetic Profiling: The First Line of Assessment

In vitro assays are the cornerstone of early ADME assessment, offering high-throughput capabilities to rank-order compounds and flag potential liabilities before committing to costly in vivo studies.[7]

Metabolic Stability in Liver Microsomes

The initial screen for metabolic stability is typically performed using liver microsomes, which are rich in CYP450 enzymes.[8][9][10] The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance.

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

Compound IDIn Vitro t½ (min)Intrinsic Clearance (Clint, µL/min/mg protein)
REF-001 2527.7
REF-002 4515.4
REF-003 1546.2
REF-004 > 60< 11.6
REF-005 > 60< 11.6

Causality Behind the Data: The introduction of a cyclopropyl group at R² (REF-004, REF-005) appears to block a potential site of metabolism, significantly enhancing metabolic stability. The electron-withdrawing fluorine at the para position of the phenyl ring (REF-002) also improves stability compared to the unsubstituted analog (REF-001), possibly by deactivating the aromatic ring towards oxidative metabolism. Conversely, the electron-donating methoxy group (REF-003) may accelerate metabolism, a common liability for such moieties.

Cytochrome P450 Inhibition

A critical aspect of a drug's safety profile is its potential to inhibit CYP450 enzymes, which can lead to drug-drug interactions (DDIs).[11][12] An IC₅₀ value is determined for the major human CYP isoforms.

Table 2: Comparative CYP450 Inhibition (IC₅₀, µM)

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
REF-001 8.5> 5022.1> 5015.7
REF-002 12.3> 5035.8> 5025.4
REF-003 5.242.118.9> 509.8
REF-004 25.6> 50> 50> 5041.2
REF-005 33.1> 50> 50> 5048.9

Interpreting the Results: Generally, IC₅₀ values greater than 10 µM are considered to have a low potential for clinically significant DDIs. In our hypothetical dataset, most compounds show a favorable profile. REF-003, with its methoxy group, displays the most potent inhibition, particularly against CYP3A4, warranting closer examination. The cyclopropyl-containing derivatives (REF-004, REF-005) exhibit the weakest inhibition, suggesting a lower risk of DDI.

In Vivo Pharmacokinetic Studies in Rodents

Promising candidates from in vitro screening are advanced to in vivo studies, typically in mice or rats, to understand the complete pharmacokinetic profile after oral (PO) and intravenous (IV) administration.[13][14][15][16]

Table 3: Comparative Pharmacokinetic Parameters of REF-005 in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)t½ (hr)CL (mL/min/kg)F (%)
IV 212500.0818752.517.8-
PO 108500.532003.1-34.1

Analysis of In Vivo Performance: REF-005, which demonstrated high in vitro metabolic stability, translates to a promising in vivo profile in this hypothetical scenario. A bioavailability (F%) of 34.1% is respectable for an early-stage discovery compound. The clearance (CL) value after IV administration is moderate, aligning with the high stability observed in vitro.

Experimental Protocols

Scientific integrity demands reproducible and well-validated methodologies. The following are detailed protocols for the key assays discussed.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation of Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • Human Liver Microsomes (HLM): Thaw pooled HLM (20 mg/mL) on ice and dilute to 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and NRS at 37°C for 10 minutes.

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

    • Incubate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 4 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Determine the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[7]

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[7]

Protocol 2: Cytochrome P450 Inhibition Assay
  • Incubation Mixture Preparation:

    • Prepare a mixture containing HLM (0.25 mg/mL), a specific CYP probe substrate (e.g., phenacetin for CYP1A2), and the test compound at various concentrations (e.g., 0.1 to 50 µM) in phosphate buffer.

  • Reaction Initiation and Incubation:

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding NRS.

    • Incubate for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Stop the reaction with ice-cold acetonitrile containing an internal standard.

    • Process the samples as described in the metabolic stability protocol.

  • Analysis and IC₅₀ Determination:

    • Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

    • Plot the percentage of inhibition versus the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Murine In Vivo Pharmacokinetic Study
  • Animal Handling and Dosing:

    • Use male BALB/c mice (8-10 weeks old), acclimatized for at least one week.

    • For oral administration, fast the animals overnight.

    • Administer the compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage (PO) or tail vein injection (IV).

  • Blood Sampling:

    • Collect serial blood samples (approx. 30 µL) from the saphenous vein at predetermined time points (e.g., PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours; IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Collect samples into EDTA-coated tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to obtain plasma.

    • Store plasma at -80°C until analysis.

    • Extract the drug from plasma using protein precipitation with acetonitrile containing an internal standard.

    • Quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.[7]

Visualizing the Path Forward: Workflows and Pathways

To conceptualize the experimental and biological processes, diagrams are invaluable.

Pharmacokinetic_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Metabolic_Stability Metabolic Stability (Liver Microsomes) CYP_Inhibition CYP450 Inhibition (IC50 Panel) Metabolic_Stability->CYP_Inhibition Permeability Permeability (e.g., Caco-2) CYP_Inhibition->Permeability Plasma_Protein_Binding Plasma Protein Binding Permeability->Plasma_Protein_Binding Rodent_PK Rodent Pharmacokinetics (IV & PO Dosing) Plasma_Protein_Binding->Rodent_PK Data_Analysis Analyze Data Establish SAR/SPR Rodent_PK->Data_Analysis Compound_Series Design & Synthesize This compound Derivatives Compound_Series->Metabolic_Stability Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Compound_Series Iterative Design

Caption: A typical workflow for the pharmacokinetic screening of novel chemical entities.

Metabolic_Pathway cluster_metabolites Potential Metabolites Parent This compound Derivative PhaseI Phase I Metabolism Parent->PhaseI CYP450s (e.g., CYP1A2) N_Oxide N-Oxide (on exocyclic amine) PhaseI->N_Oxide Hydroxylated Hydroxylated Derivative (on aromatic rings) PhaseI->Hydroxylated PhaseII Phase II Metabolism Glucuronide Glucuronide Conjugate PhaseII->Glucuronide Sulfate Sulfate Conjugate PhaseII->Sulfate N_Oxide->PhaseII UGTs Hydroxylated->PhaseII UGTs, SULTs Excretion Excretion (Urine/Feces) Glucuronide->Excretion Sulfate->Excretion

Caption: Generalized metabolic pathways for heterocyclic aromatic amines.

Conclusion

The development of this compound derivatives as therapeutic agents holds considerable promise. However, success is contingent upon a deep understanding and strategic optimization of their pharmacokinetic properties. By employing a systematic and comparative approach, integrating robust in vitro assays with definitive in vivo studies, researchers can efficiently identify and advance compounds with a higher probability of clinical success. The causality-driven interpretation of data, grounded in the principles of medicinal chemistry and drug metabolism, is paramount in this iterative process of discovery.

References

  • Turesky, R. J. (1996). Metabolism of heterocyclic aromatic amines and strategies of human biomonitoring.
  • Cha, H. J., et al. (2011). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis/LC-MS/MS. Journal of the Korean Society for Applied Biological Chemistry, 54(4), 564-572. [Link]
  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
  • Li, A. P. (2014). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. In Methods in Molecular Biology (Vol. 1113, pp. 115-125). Humana Press. [Link]
  • Di, L., & Kerns, E. H. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (Vol. 1113, pp. 99-113). Humana Press. [Link]
  • Li, Y., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(18), e1591. [Link]
  • Di, L., et al. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 96(9), 2485-2493. [Link]
  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay.
  • protocols.io. (2025).
  • Turesky, R. J., & Le Marchand, L. (2021). Metabolism and biomarkers of heterocyclic aromatic amines in humans. Archives of Toxicology, 95(8), 2533-2559. [Link]
  • MuriGenics. (n.d.). Pk/bio-distribution. MuriGenics. [Link]
  • Liu, X., et al. (2009). Snapshot PK: a rapid rodent in vivo preclinical screening approach. Journal of Pharmacological and Toxicological Methods, 60(2), 148-154. [Link]
  • Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Mutagenesis, 1-38. [Link]
  • Turesky, R. J. (2018). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines. Chemical Research in Toxicology, 31(10), 1039-1062. [Link]
  • Hegab, S. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]
  • Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. [Link]
  • graphviz. (n.d.). Examples. graphviz 0.
  • d3-graphviz. (n.d.). Graphviz DOT rendering and animated transitions using D3. GitHub. [Link]
  • YouTube. (n.d.). Dot Language Graphviz. [Link]
  • van Eis, M. J., et al. (2011). 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorganic & Medicinal Chemistry Letters, 21(24), 7367-7372. [Link]
  • Gencer, H. K., et al. (2021).
  • Al-Rashida, M., et al. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 13(1), 16428. [Link]
  • Tang, Y., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. European Journal of Medicinal Chemistry, 258, 115598. [Link]
  • Teixidó, J., et al. (2022). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules, 27(24), 8963. [Link]
  • Wolska, K., & Koba, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3196. [Link]
  • Lee, C. C., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8306-8326. [Link]
  • Borrell, J. I., et al. (2022). 1,6-Naphthyridin-2(1H)
  • Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7146-7163. [Link]
  • Pogorelčnik, B., et al. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(11), 3196. [Link]
  • Gencer, H. K., & Koba, M. (2021).
  • Borrell, J. I., et al. (2022). 1,6-Naphthyridin-2(1H)
  • Veselinović, A., et al. (2014). 5-(2-aminoethyl)dibenzo[c,h][8][17]naphthyridin-6-ones: variation of n-alkyl substituents modulates sensitivity to efflux transporters associated with multidrug resistance. Bioorganic & Medicinal Chemistry, 22(17), 4857-4868. [Link]

Sources

Validating the Antitumor Efficacy of the 2,6-Naphthyridine Scaffold in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of oncology drug discovery is in a perpetual state of evolution, with a continuous demand for novel chemical scaffolds that exhibit high potency, selectivity, and favorable pharmacological profiles. Within this dynamic environment, the 2,6-naphthyridine core has emerged as a privileged heterocyclic scaffold, demonstrating significant potential as a versatile pharmacophore for the development of targeted anticancer agents.[1][2] This guide provides a comprehensive technical overview of the antitumor efficacy of 2,6-naphthyridine derivatives, with a particular focus on their validation in various cancer models. While direct extensive data on 2,6-Naphthyridin-1-amine is emerging, this document will draw upon the wealth of information available for structurally related 2,6-naphthyridine analogues to present a comparative analysis, detail robust experimental protocols for validation, and offer insights into their mechanisms of action.

The rationale for focusing on the 2,6-naphthyridine scaffold is underpinned by its documented ability to interact with a range of clinically relevant biological targets implicated in cancer progression.[1] These include critical protein kinases that drive cell proliferation and survival, as well as other key enzymes involved in maintaining the integrity of the cancer cell genome.[3] This guide will delve into the experimental validation of these interactions and their downstream consequences on cancer cell viability and tumor growth, providing researchers, scientists, and drug development professionals with a solid foundation for their own investigations into this promising class of compounds.

The 2,6-Naphthyridine Scaffold: A Hub for Targeting Multiple Oncogenic Pathways

The therapeutic promise of 2,6-naphthyridine derivatives lies in their molecular architecture, which allows for versatile functionalization and precise targeting of various oncogenic drivers. The primary mechanisms through which these compounds exert their antitumor effects are multifaceted and often dependent on the specific substitutions around the core scaffold.

Kinase Inhibition: A Dominant Mechanism of Action

A significant body of research has highlighted the role of 2,6-naphthyridine analogues as potent inhibitors of several protein kinases that are frequently dysregulated in cancer.[1]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): The FGF19-FGFR4 signaling axis is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC).[4][5] A novel series of 2,6-naphthyridine analogues has been developed as selective FGFR4 inhibitors.[1][4] One exemplary compound, designated as Compound 11 , demonstrated nanomolar potency against the Huh7 human HCC cell line and exhibited high selectivity over other FGFR family members (FGFR1-3).[1][4] This selectivity is crucial for minimizing off-target effects and associated toxicities.

  • Other Kinase Targets: Beyond FGFR4, the broader naphthyridine class has been shown to inhibit other kinases such as Casein Kinase 2 (CK2) and Protein Kinase C (PKC), which are involved in diverse cellular processes including cell cycle progression, apoptosis, and angiogenesis.[1]

Additional Anticancer Mechanisms

While kinase inhibition is a prominent mechanism, naphthyridine derivatives have demonstrated a wider range of antitumor activities:

  • Topoisomerase II Inhibition: Certain naphthyridine derivatives, such as vosaroxin, have been shown to inhibit topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[3] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptotic cell death in cancer cells.

  • Microtubule Disruption: Some naphthyridines exhibit antimitotic effects by interacting with the colchicine binding site on microtubules, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

  • WNT Signaling Pathway Inhibition: The WNT signaling pathway is fundamental in development and is often aberrantly activated in cancers, particularly colorectal cancer. A 1,7-naphthyridine alkaloid, bisleuconothine A, has been shown to inhibit this pathway, inducing G0/G1 cell cycle arrest and reducing tumor growth.[6]

The diverse mechanisms of action of the naphthyridine scaffold are visually summarized in the signaling pathway diagram below.

Naphthyridine_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 WNT_Pathway WNT Signaling Pathway Microtubules Microtubules Hsp90 Hsp90 Topoisomerase_II Topoisomerase II DNA DNA Topoisomerase_II->DNA Maintains Integrity Naphthyridine 2,6-Naphthyridine Scaffold Naphthyridine->FGFR4 Inhibition Naphthyridine->WNT_Pathway Inhibition Naphthyridine->Microtubules Disruption Naphthyridine->Hsp90 Inhibition Naphthyridine->Topoisomerase_II Inhibition

Caption: Mechanisms of Action of the Naphthyridine Scaffold.

Comparative Antitumor Efficacy: A Data-Driven Analysis

To objectively assess the antitumor potential of the 2,6-naphthyridine scaffold, it is essential to compare its efficacy against other naphthyridine isomers and established anticancer agents in relevant cancer models. The following tables summarize key quantitative data from published studies.

In Vitro Cytotoxicity Data
Compound/DrugCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 11 (2,6-Naphthyridine) Huh7 (HCC)NanomolarFGFR4 Inhibition[1][4]
Fisogatinib (FGFR4 Inhibitor)Huh7 (HCC)Comparable to Cmpd 11FGFR4 Inhibition[4][5]
Naphthyridine Derivative 16 HL-60 (Leukemia)0.1Microtubule Disruption[3]
ColchicineHL-60 (Leukemia)7.8Microtubule Disruption[3]
Aaptamine (1,6-Naphthyridine) HL-60 (Leukemia)0.03 - 8.5Not Specified[6]
Bisleuconothine A (1,7-Naphthyridine) HT29 (Colon)1.09WNT Pathway Inhibition[6]
In Vivo Antitumor Efficacy
Compound/DrugCancer ModelDosing RegimenOutcomeReference
Compound 11 (2,6-Naphthyridine) Huh7 & Hep3B HCC XenograftNot SpecifiedRemarkable Antitumor Efficacy[4][5]
A34 (1,6-Naphthyridin-2(1H)-one) Hep-3B HCC XenograftNot SpecifiedRemarkable Antitumor Efficacy[7]
Bisleuconothine A (1,7-Naphthyridine) HCT116 XenograftNot SpecifiedReduced Tumor Growth[6]
5H-Dibenzo[c,h]1,6-naphthyridin-6-one (3a) MDA-MB-435 Breast Cancer Xenograft2.0 mg/kg, 3x/week, ip or oralEffective Tumor Regression[8]

Experimental Protocols for Validation

To ensure the reproducibility and reliability of findings, this section provides detailed, step-by-step methodologies for key experiments used to validate the antitumor efficacy of 2,6-naphthyridine derivatives.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of a test compound on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Test Compound Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: MTT Cell Viability Assay Workflow.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., Huh7, HeLa, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 2,6-naphthyridine test compound and a reference drug in cell culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Western Blotting for Target Engagement

This protocol is used to confirm the inhibition of a specific target (e.g., FGFR4) and its downstream signaling pathways.

Methodology:

  • Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., phospho-FGFR4, total FGFR4, phospho-ERK, total ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol evaluates the antitumor efficacy of a test compound in a living organism.

Workflow Diagram:

Xenograft_Model_Workflow Implant_Cells Subcutaneously Implant Cancer Cells into Athymic Nude Mice Tumor_Growth Allow Tumors to Reach Palpable Size Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomize Treatment Administer Test Compound and Vehicle Control Randomize->Treatment Monitor Monitor Tumor Volume and Body Weight Treatment->Monitor Endpoint Euthanize Mice at Pre-defined Endpoint Monitor->Endpoint Analysis Excise Tumors for Weight and Further Analysis Endpoint->Analysis

Caption: In Vivo Xenograft Model Workflow.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 Huh7 cells in Matrigel) into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Administer the 2,6-naphthyridine compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., twice weekly).

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice, excise the tumors, and measure their weight. Tumors can be further processed for histological or molecular analysis.

Conclusion and Future Directions

The 2,6-naphthyridine scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. The compelling preclinical data for 2,6-naphthyridine derivatives, particularly in the context of hepatocellular carcinoma, underscores their potential to address unmet medical needs in oncology. The diverse mechanisms of action associated with the broader naphthyridine class, ranging from potent kinase inhibition to disruption of fundamental cellular processes, provide a rich field for further exploration and optimization.

Future research should focus on several key areas. Firstly, a more in-depth investigation into the structure-activity relationships (SAR) of this compound and its analogues is warranted to refine their potency and selectivity. Secondly, expanding the evaluation of these compounds to a wider range of cancer models, including patient-derived xenografts (PDXs), will provide a more clinically relevant assessment of their efficacy. Finally, comprehensive pharmacokinetic and toxicological studies will be crucial for advancing the most promising candidates into clinical development.

References

  • The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. Benchchem.
  • Oh H, Kim J, Jung SH, et al. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. 2024;67(10):8445-8459.
  • Michalak M, Wróbel D, Wójcik M, et al. Biological Activity of Naturally Derived Naphthyridines. Molecules. 2021;26(11):3375.
  • Oh H, Kim J, Jung SH, et al. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. 2024;67(10):8445-8459.
  • Wójcicka A. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry. 2023;27(8):648-660.
  • Kim JS, Lee HJ, Lee S, et al. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society. 2013;34(12):3793-3800.
  • Atkinson FL, Barker MD, Douault C, et al. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. 2021;86(15):10458-10471.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. 2025.
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. 2025;68(8):8497-8515.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. 2025.
  • Baldwin JJ, Mensler K, Ponticello GS. A novel naphthyridinone synthesis via enamine cyclization. The Journal of Organic Chemistry. 1978;43(25):4878-4880.
  • This compound (C8H7N3). PubChem.
  • Cushman M, Nagarajan M, Gopalakrishnan V, et al. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry. 2000;43(20):3688-3698.
  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. 2022.
  • Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. Bioorganic & Medicinal Chemistry Letters. 2016;26(16):4088-4091.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.
  • discovery and SAR study of 1H-imidazo[4,5-h][1][3]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed.
  • 1,6-Naphthyridine. American Chemical Society.

Sources

Evaluating the Therapeutic Index of Novel Kinase Inhibitors: A Comparative Guide Featuring a 2,6-Naphthyridine-1-amine Analog for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to the Research and Drug Development Community

This guide provides a comprehensive framework for evaluating the therapeutic index (TI) of novel kinase inhibitors, using a representative 2,6-naphthyridine-1-amine derivative with potential applications in hepatocellular carcinoma (HCC) as a central case study. We will delve into the critical experimental workflows, from in vitro cytotoxicity assessment to in vivo efficacy and toxicity studies, and benchmark this promising compound class against established HCC therapies.

Introduction: The Imperative of a Favorable Therapeutic Index in Oncology

The therapeutic index is a cornerstone of drug development, quantifying the relative safety of a drug by comparing the dose required to elicit a therapeutic effect with the dose that causes toxicity.[1][2] A high TI is paramount in oncology, where the goal is to maximize anti-tumor activity while minimizing debilitating side effects. The 2,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent and selective inhibition of various kinases implicated in cancer.[3] This guide will focus on a hypothetical, yet representative, 2,6-naphthyridine-1-amine analog, inspired by potent FGFR4 inhibitors, to illustrate the rigorous process of TI determination.

Our case-study compound, hereafter referred to as 2,6-Naph-1A , is a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of hepatocellular carcinomas.[3] We will compare its projected therapeutic profile with established multikinase inhibitors used in HCC treatment: sorafenib, regorafenib, and lenvatinib.

The FGF19-FGFR4 Signaling Axis: A Key Target in Hepatocellular Carcinoma

The FGF19-FGFR4 signaling pathway plays a crucial role in the pathophysiology of a significant portion of HCC cases.[3] Overexpression of FGF19 leads to the activation of FGFR4, which in turn triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, promoting tumor cell proliferation and survival. Selective inhibition of FGFR4, therefore, presents a promising therapeutic strategy for HCC patients with an activated FGF19-FGFR4 axis.

FGF19_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK (MAPK Pathway) RAS->RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway RAS->PI3K_AKT Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Naphthyridine 2,6-Naphthyridin-1-amine (2,6-Naph-1A) Naphthyridine->FGFR4 Inhibits

Caption: The FGF19-FGFR4 signaling pathway and the inhibitory action of 2,6-Naph-1A.

Experimental Workflow for Therapeutic Index Determination

A comprehensive evaluation of the therapeutic index involves a multi-pronged approach, encompassing both in vitro and in vivo studies. The following workflow outlines the key steps in this process.

TI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Lines Select HCC Cell Lines (e.g., Huh7, Hep3B) and Normal Hepatocytes Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) Cell_Lines->Cytotoxicity_Assays IC50 Determine IC50 (50% Inhibitory Concentration) Cytotoxicity_Assays->IC50 Selectivity_Index Calculate Selectivity Index (SI = IC50 normal / IC50 cancer) IC50->Selectivity_Index Xenograft Establish HCC Xenograft Model (e.g., Nude Mice with Huh7 tumors) Selectivity_Index->Xenograft Inform In Vivo Study Design Efficacy_Study Efficacy Study: Dose-Response to Determine ED50 (50% Effective Dose) Xenograft->Efficacy_Study Toxicity_Study Toxicity Study: Dose Escalation to Determine MTD/LD50 (Maximum Tolerated Dose / 50% Lethal Dose) Xenograft->Toxicity_Study TI_Calculation Calculate Therapeutic Index (TI = LD50 / ED50) Efficacy_Study->TI_Calculation Toxicity_Study->TI_Calculation

Sources

A Tale of Two Scaffolds: A Comparative Guide to the Structure-Activity Relationships of 2,6- and 1,6-Naphthyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the naphthyridine core stands as a privileged scaffold, a versatile framework upon which a multitude of potent and selective inhibitors have been constructed. Among the various isomers, the 2,6- and 1,6-naphthyridines have garnered significant attention, particularly as inhibitors of protein kinases, a class of enzymes pivotal to cellular signaling and frequently dysregulated in diseases such as cancer. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these two isomeric scaffolds, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of their synthesis, explore their interactions with key biological targets, and present supporting experimental data to illuminate the subtle yet critical differences that dictate their biological activity.

The Architectural Essence: 2,6- vs. 1,6-Naphthyridine Core

The fundamental difference between the 2,6- and 1,6-naphthyridine scaffolds lies in the placement of the nitrogen atoms within their fused pyridine rings. This seemingly minor alteration in molecular architecture has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These factors, in turn, govern how inhibitors derived from these scaffolds interact with the ATP-binding pocket of their target kinases, ultimately defining their potency and selectivity.

The 1,6-naphthyridine scaffold has been extensively explored, yielding inhibitors for a range of kinases including AXL, c-Met, and Fibroblast Growth Factor Receptor 4 (FGFR4)[1]. In contrast, the 2,6-naphthyridine core has more recently emerged as a promising framework for the development of highly selective kinase inhibitors, with notable successes in targeting FGFR4 and Protein Kinase C (PKC) isozymes[2][3].

Comparative Structure-Activity Relationship at a Key Oncotarget: FGFR4

To provide a direct comparison of the SAR of these two scaffolds, we will focus on a common and clinically significant target: Fibroblast Growth Factor Receptor 4 (FGFR4). Aberrant FGFR4 signaling is a known driver in hepatocellular carcinoma (HCC), making it an attractive target for therapeutic intervention[3][4]. Both 2,6- and 1,6-naphthyridine-based inhibitors have demonstrated potent and selective inhibition of FGFR4.

2,6-Naphthyridine FGFR4 Inhibitors: A Paradigm of Selectivity

Recent studies have highlighted the potential of the 2,6-naphthyridine scaffold in generating highly selective FGFR4 inhibitors. A notable example, herein referred to as Compound 11 , has demonstrated nanomolar potency against the Huh7 human HCC cell line and remarkable selectivity over other FGFR family members (FGFR1-3)[3][5].

The key SAR insights for 2,6-naphthyridine-based FGFR4 inhibitors are summarized below:

  • The 2,6-Naphthyridine Core: Serves as the fundamental anchor, providing the necessary geometry to engage with the hinge region of the kinase ATP-binding pocket.

  • Substitutions at the 3-position: A crucial determinant of potency and selectivity. The introduction of specific aryl or heteroaryl groups at this position can lead to significant gains in activity.

  • The Side Chain at the 8-position: Often a solubilizing group or a moiety designed to interact with the solvent-exposed region of the kinase, influencing pharmacokinetic properties.

1,6-Naphthyridine FGFR4 Inhibitors: A Well-Established Contender

The 1,6-naphthyridine scaffold has a longer history in the development of FGFR4 inhibitors. Various derivatives have been synthesized and evaluated, providing a wealth of SAR data[4][6].

Key SAR observations for 1,6-naphthyridine-based FGFR4 inhibitors include:

  • The 1,6-Naphthyridin-2(1H)-one Core: This specific tautomeric form is frequently employed and appears to be optimal for FGFR4 inhibition.

  • Substitutions at the 3- and 5-positions: These positions are critical for modulating potency and selectivity. Introduction of bulky and hydrophobic groups can enhance binding affinity.

  • Covalent Inhibition: Some 1,6-naphthyridine derivatives have been designed as covalent inhibitors, targeting a specific cysteine residue (Cys552) in the FGFR4 active site, leading to irreversible inhibition and prolonged target engagement[4].

Quantitative Comparison of Inhibitory Activity

To facilitate a direct comparison, the following table summarizes the inhibitory activities of representative 2,6- and 1,6-naphthyridine-based inhibitors against FGFR4 and other relevant kinases.

ScaffoldCompound IDPrimary TargetIC50 (nM)Selectivity ProfileReference
2,6-Naphthyridine Compound 11FGFR4Nanomolar potency against Huh7 cellsHigh selectivity over FGFR1-3[3][5]
1,6-Naphthyridine A34FGFR4Potent (specific IC50 not provided)High selectivity[4]
1,6-Naphthyridine 19gFGFR4Potent (specific IC50 not provided)Excellent kinase selectivity[6]

Experimental Methodologies: Ensuring Scientific Rigor

The trustworthiness of SAR data hinges on the robustness of the experimental protocols used for their generation. Below are detailed, step-by-step methodologies for key assays employed in the characterization of naphthyridine inhibitors.

Kinase Inhibition Assay (Generic Fluorescence-Based Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

Principle: The assay measures the amount of ADP produced during the phosphorylation reaction, which is directly proportional to kinase activity. A coupled enzyme reaction generates a fluorescent signal corresponding to the ADP concentration.

Workflow Diagram:

G reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) dispense Dispense Compounds & Controls into 384-well plate reagent_prep->dispense add_kinase Add Kinase Solution dispense->add_kinase pre_incubate Pre-incubate Kinase & Inhibitor add_kinase->pre_incubate initiate_reaction Add ATP/Substrate Mixture pre_incubate->initiate_reaction reaction_incubate Incubate for Kinase Reaction initiate_reaction->reaction_incubate add_detection Add Detection Reagent (Stops reaction) reaction_incubate->add_detection signal_dev Incubate for Signal Development add_detection->signal_dev read_plate Read Fluorescence signal_dev->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis

Caption: Workflow for a fluorescence-based kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase in an appropriate kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Prepare a stock solution of the specific peptide or protein substrate for the kinase.

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the test naphthyridine inhibitors and a known control inhibitor in DMSO.

  • Assay Plate Setup:

    • Dispense a small volume (e.g., 1 µL) of the serially diluted compounds and controls into the wells of a 384-well plate.

  • Kinase Reaction:

    • Add the kinase solution to all wells and pre-incubate with the compounds for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and initiate signal development by adding the detection reagent as per the manufacturer's instructions.

    • Incubate the plate at room temperature for the recommended time to allow the fluorescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

Workflow Diagram:

G seed_cells Seed Cells in 96-well plate add_inhibitor Add Serial Dilutions of Inhibitor seed_cells->add_inhibitor incubate_cells Incubate for 48-72 hours add_inhibitor->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance data_analysis Data Analysis (IC50) read_absorbance->data_analysis

Caption: Workflow for a cell proliferation MTT assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line (e.g., Huh7 for HCC).

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the naphthyridine inhibitors in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.

Synthesis Strategies: Building the Naphthyridine Core

The synthetic routes to 2,6- and 1,6-naphthyridine inhibitors are diverse and tailored to achieve the desired substitution patterns.

Synthesis of the 2,6-Naphthyridine Scaffold

A common approach to the 2,6-naphthyridine core involves the construction of a substituted pyridine ring followed by annulation to form the second pyridine ring.

General Synthetic Workflow:

G start Substituted Pyridine Precursor cyclization Intramolecular Cyclization start->cyclization functionalization Functional Group Interconversion cyclization->functionalization final_product 2,6-Naphthyridine Inhibitor functionalization->final_product

Caption: General synthetic workflow for 2,6-naphthyridine inhibitors.

Synthesis of the 1,6-Naphthyridine Scaffold

The synthesis of 1,6-naphthyridines often utilizes Friedländer-type condensation reactions or multi-step sequences starting from substituted pyridines or pyridones[7]. A recently developed efficient method involves the use of heteroaryl ditriflates, allowing for rapid diversification of the scaffold[8].

General Synthetic Workflow:

G pyridine Preformed Pyridine or Pyridone condensation Condensation/Cyclization pyridine->condensation diversification Substitution/Coupling Reactions condensation->diversification final_product 1,6-Naphthyridine Inhibitor diversification->final_product

Caption: General synthetic workflow for 1,6-naphthyridine inhibitors.

Conclusion: Navigating the Nuances for Future Drug Discovery

The 2,6- and 1,6-naphthyridine scaffolds, while structurally similar, offer distinct advantages and opportunities for the design of potent and selective kinase inhibitors. The 1,6-naphthyridine framework is a well-trodden path with a proven track record, providing a solid foundation for further optimization. The 2,6-naphthyridine scaffold, a more recent entrant, has demonstrated exceptional promise in achieving high selectivity, a critical attribute for minimizing off-target effects and improving the therapeutic window of drug candidates.

This comparative guide has illuminated the key structure-activity relationships that govern the inhibitory profiles of these two isomeric systems. By understanding the subtle interplay between the nitrogen placement, substitution patterns, and the resulting interactions with the target kinase, medicinal chemists can more rationally design the next generation of naphthyridine-based therapeutics. The provided experimental protocols serve as a foundation for the rigorous evaluation of these novel compounds, ensuring the integrity and reproducibility of the generated data. As our understanding of the kinome and the intricacies of cellular signaling continues to expand, the versatile and tunable nature of the 2,6- and 1,6-naphthyridine scaffolds will undoubtedly secure their place in the armamentarium of drug discovery.

References

  • The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications.
  • Otava Chemicals. (n.d.). Synthesis of the New Analogs of 2,6-Naphthyridine as Perspective Inhibitors of Protein Kinase D.
  • European Journal of Medicinal Chemistry. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. PubMed.
  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Bioorganic & Medicinal Chemistry Letters. (2003). Discovery and SAR of Novel Naphthyridines as Potent Inhibitors of Spleen Tyrosine Kinase (SYK). PubMed.
  • Bioorganic & Medicinal Chemistry Letters. (2011). 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. PubMed.
  • ACS Medicinal Chemistry Letters. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Publications.
  • Journal of Applied Pharmaceutical Science. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR stud.
  • European Journal of Medicinal Chemistry. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed.
  • Journal of Medicinal Chemistry. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed.
  • Journal of Medicinal Chemistry. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed.
  • Current Organic Chemistry. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review.
  • Korean Journal of Physiology & Pharmacology. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed.
  • Organic & Biomolecular Chemistry. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Royal Society of Chemistry.
  • European Journal of Medicinal Chemistry. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. PubMed.
  • Journal of Medicinal Chemistry. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. ACS Publications.
  • Journal of Medicinal Chemistry. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][9]naphthyridin-2(1H)-one. MIT Open Access Articles.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. PubMed.

Sources

Confirming On-Target Effects of Naphthyridine-Based FGFR4 Inhibitors: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the precision of a small molecule inhibitor is paramount. The discovery of potent inhibitors, such as those built on the 2,6-naphthyridine scaffold targeting Fibroblast Growth Factor Receptor 4 (FGFR4) in hepatocellular carcinoma (HCC), represents a significant therapeutic advancement.[1] However, the journey from a promising chemical entity to a validated therapeutic agent is paved with rigorous validation. This guide provides an in-depth comparison of genetic approaches to unequivocally confirm the on-target effects of a representative 2,6-naphthyridine-based FGFR4 inhibitor, which we will refer to as "Naphthy-FGFR4i".

The central dogma of targeted therapy rests on the principle that a drug's efficacy is a direct consequence of its interaction with the intended molecular target. Off-target effects can lead to toxicity and confound the interpretation of a compound's mechanism of action.[2][3] Therefore, it is crucial to employ orthogonal methods to validate that the observed biological phenotype is indeed a result of on-target activity. Genetic methods, which directly manipulate the expression of the target protein, stand as the gold standard for such validation.[4][5]

This guide will dissect three principal genetic approaches: CRISPR/Cas9-mediated gene knockout, siRNA/shRNA-mediated knockdown, and rescue experiments. We will explore the underlying principles, experimental workflows, and data interpretation for each, providing a framework for researchers to design robust target validation studies.

The Central Role of Genetic Validation

Pharmacological inhibition with a small molecule like Naphthy-FGFR4i provides a temporal and dose-dependent means to modulate protein function. However, the inherent promiscuity of chemical compounds can lead to engagement with unintended targets.[2] Genetic perturbations, in contrast, offer a more direct and specific means of interrogating the function of a single gene.[6][7][8] By comparing the phenotypic consequences of pharmacological inhibition with those of genetic ablation of the target, we can build a strong case for on-target activity.

Comparative Analysis of Genetic Validation Strategies

Approach Mechanism Pros Cons Best Suited For
CRISPR/Cas9 Knockout Permanent disruption of the target gene at the DNA level.Complete loss of protein expression; stable cell lines can be generated.[6][9]Potential for off-target gene editing; can be lethal if the target is essential for cell survival.[9][10]Establishing definitive proof-of-concept for target essentiality.
siRNA/shRNA Knockdown Transient degradation of the target mRNA.Reversible and tunable level of protein reduction; suitable for essential genes.[10][11][12]Incomplete knockdown; potential for off-target effects through seed region homology.[3][11]Rapid screening and validation of targets; studying the effects of partial loss-of-function.
Rescue Experiments Re-expression of the target protein in a knockout or knockdown background.Gold standard for confirming on-target effects by reversing the phenotype.[2][13][14]Technically challenging; requires a resistant version of the target protein.Conclusively linking the observed phenotype to the inhibition of the specific target.

Experimental Workflows and Protocols

CRISPR/Cas9-Mediated Knockout of FGFR4

The CRISPR/Cas9 system allows for precise and permanent disruption of the FGFR4 gene.[6][] This approach provides a null background against which the effects of Naphthy-FGFR4i can be assessed. If Naphthy-FGFR4i is truly on-target, its application to FGFR4 knockout cells should yield no further phenotypic change.

CRISPR_Workflow cluster_design Design & Preparation cluster_transfection Transfection & Selection cluster_validation Validation a Design sgRNAs targeting FGFR4 b Clone sgRNAs into Cas9 expression vector a->b c Prepare high-quality plasmid DNA b->c d Transfect HCC cells (e.g., Huh7) c->d e Select for transfected cells (e.g., puromycin) d->e f Isolate single cell clones e->f g Genomic DNA sequencing to confirm mutation f->g h Western blot to confirm protein knockout g->h i Phenotypic analysis (e.g., proliferation assay) h->i

Caption: CRISPR/Cas9 knockout workflow for FGFR4.

  • sgRNA Design and Cloning:

    • Design at least two unique sgRNAs targeting early exons of the FGFR4 gene to maximize the likelihood of generating a frameshift mutation.

    • Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selectable marker (e.g., puromycin resistance).

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles in a packaging cell line (e.g., HEK293T).

    • Transduce the target HCC cell line (e.g., Huh7, which has an active FGF19-FGFR4 pathway) with the lentivirus.[1]

  • Selection and Clonal Isolation:

    • Select transduced cells with the appropriate antibiotic (e.g., puromycin).

    • Perform single-cell sorting or limiting dilution to isolate clonal populations.

  • Validation of Knockout:

    • Expand individual clones and extract genomic DNA.

    • PCR amplify the targeted region and perform Sanger sequencing to identify insertions or deletions (indels).

    • Perform Western blotting to confirm the complete absence of the FGFR4 protein.

  • Phenotypic Analysis:

    • Compare the proliferation, migration, and signaling pathways (e.g., downstream ERK phosphorylation) of wild-type and FGFR4 knockout cells.

    • Treat both wild-type and knockout cells with a dose-range of Naphthy-FGFR4i and assess the phenotypic response.

siRNA-Mediated Knockdown of FGFR4

For a transient and titratable reduction in FGFR4 expression, siRNA is an excellent tool.[11][16] This method is particularly useful if complete knockout of the target is lethal. A successful on-target effect would show a diminished response to Naphthy-FGFR4i in cells with reduced FGFR4 levels.

siRNA_Workflow cluster_prep Preparation cluster_transfect Transfection cluster_analysis Analysis a Select at least two independent siRNAs targeting FGFR4 b Include non-targeting (scrambled) siRNA control a->b c Transfect HCC cells with siRNA using a lipid-based reagent b->c d Optimize siRNA concentration and transfection time c->d e Harvest cells at 24, 48, and 72 hours post-transfection f Validate knockdown by qPCR (mRNA) and Western blot (protein) e->f g Perform phenotypic assays with Naphthy-FGFR4i treatment f->g

Caption: siRNA knockdown workflow for FGFR4.

  • siRNA Selection and Controls:

    • Select at least two validated siRNAs targeting different regions of the FGFR4 mRNA to control for off-target effects.[13]

    • Always include a non-targeting (scrambled) siRNA as a negative control.[11]

  • Transfection:

    • Plate HCC cells at a density that will be 50-70% confluent at the time of transfection.

    • Prepare siRNA-lipid complexes according to the manufacturer's protocol and add to the cells.

  • Validation of Knockdown:

    • Harvest cells at various time points (e.g., 24, 48, 72 hours) to determine the optimal time for protein reduction.

    • Perform Western blotting to confirm the reduction of FGFR4 protein.

  • Phenotypic Analysis:

    • Following confirmation of knockdown, treat the cells with Naphthy-FGFR4i and compare the phenotypic response (e.g., cell viability) to cells treated with the non-targeting siRNA control.

Rescue Experiments

The definitive experiment to prove on-target activity is the rescue experiment.[2][14] This involves re-introducing the target protein into a system where it has been knocked down or knocked out. If the phenotype induced by the genetic perturbation is reversed by re-expression of the target, it provides strong evidence for on-target effects.

Rescue_Logic cluster_perturb Perturbation cluster_rescue Rescue a FGFR4 Knockdown/Knockout b Observed Phenotype (e.g., reduced proliferation) a->b c Introduce siRNA-resistant FGFR4 cDNA d Reversal of Phenotype c->d e Conclusion: Phenotype is on-target d->e

Caption: Logical flow of a rescue experiment.

  • Generate a Resistant cDNA:

    • Create a version of the FGFR4 cDNA that is resistant to the siRNA being used. This can be achieved by introducing silent mutations in the siRNA target sequence without altering the amino acid sequence of the protein.

  • Establish a Knockdown/Knockout Background:

    • Use one of the methods described above to create a stable FGFR4 knockout cell line or transiently knock down FGFR4 with siRNA.

  • Transfect the Resistant cDNA:

    • Introduce the siRNA-resistant FGFR4 cDNA into the knockdown/knockout cells.

  • Analyze the Phenotype:

    • Assess whether the re-expression of FGFR4 reverses the phenotype observed upon knockdown/knockout. For example, if FGFR4 knockdown reduces cell proliferation, the re-expression of the resistant FGFR4 should restore normal proliferation.

    • In the context of Naphthy-FGFR4i, the rescued cells should regain their sensitivity to the inhibitor.

Data Interpretation and Expected Outcomes

Genetic Approach Expected Outcome for On-Target Effect
CRISPR/Cas9 Knockout FGFR4 knockout cells will be resistant to Naphthy-FGFR4i. The dose-response curve for the inhibitor will be significantly right-shifted or flat in knockout cells compared to wild-type cells.
siRNA Knockdown Cells treated with FGFR4 siRNA will show reduced sensitivity to Naphthy-FGFR4i compared to cells treated with a non-targeting control siRNA.
Rescue Experiment Re-expression of an siRNA-resistant FGFR4 in knockdown cells will restore sensitivity to Naphthy-FGFR4i.

Conclusion

Confirming the on-target effects of a small molecule inhibitor is a critical step in drug development.[5][17] The genetic approaches outlined in this guide – CRISPR/Cas9 knockout, siRNA/shRNA knockdown, and rescue experiments – provide a robust and multi-faceted strategy for validating the mechanism of action of compounds like Naphthy-FGFR4i. By systematically comparing the phenotypic consequences of pharmacological and genetic inhibition of the target, researchers can build a compelling and irrefutable case for on-target activity, paving the way for successful clinical translation.

References

  • The impact of CRISPR-Cas9 on target identification and valid
  • Genetic-Driven Druggable Target Identification and Valid
  • CRISPR-Cas9 screening for target identific
  • Target identification and valid
  • Target Validation with CRISPR. Biocompare.com. [Link]
  • Fail Early, Fail Fast - A Phenotypic Rescue Approach.
  • How siRNA Knockdown Antibody Validation Works. Lab Manager Magazine. [Link]
  • Main approaches to target discovery and valid
  • Systems genetics for drug target discovery. PMC - PubMed Central. [Link]
  • siRNA knockdown validation 101: Incorporating negative controls in antibody research. NIH. [Link]
  • Performing target valid
  • SiRNAs in drug discovery: Target validation and beyond.
  • Knockdown (siRNA)
  • Rescue Experiment to exclude the possible off-target for RNA knock down experiments?
  • Preclinical cancer-target validation: How not to be wrong. YouTube. [Link]
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hep

Sources

A Researcher's Guide to the ADME Properties of 2,6-Naphthyridin-1-amine Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 2,6-Naphthyridine Scaffold

The 2,6-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly as a pharmacophore for potent and selective kinase inhibitors. Its rigid structure and hydrogen bonding capabilities make it an ideal anchor for engaging the ATP-binding sites of various kinases implicated in oncology and inflammatory diseases. However, the journey from a potent inhibitor to a successful therapeutic agent is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.

This guide provides a comprehensive comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,6-naphthyridin-1-amine analogs. As a Senior Application Scientist, my objective is to not only present available data but also to elucidate the underlying structure-ADME relationships (StAR) and provide detailed, field-proven experimental protocols for researchers working to optimize this promising class of molecules. We will delve into the causality behind experimental choices and offer insights to navigate the complex interplay between chemical structure and biological fate.

The ADME Quadrilemma: A Framework for Drugability

A successful oral drug must navigate a complex biological landscape. The ADME profile dictates a compound's ability to reach its target in sufficient concentration and for an appropriate duration to elicit a therapeutic effect. For researchers developing this compound analogs, a thorough understanding and early assessment of the following four pillars are paramount:

  • Absorption: The extent to which a compound is absorbed from the gastrointestinal tract into the bloodstream. This is primarily governed by its solubility and permeability.

  • Distribution: The reversible transfer of a compound from the systemic circulation to various tissues in the body. Plasma protein binding is a key determinant of a compound's distribution.

  • Metabolism: The enzymatic conversion of a compound into other chemical species (metabolites). The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role. Metabolic stability is a critical parameter for ensuring adequate drug exposure.

  • Excretion: The irreversible removal of a compound and its metabolites from the body, primarily through the kidneys (urine) or liver (bile/feces).

The following sections will provide a detailed examination of each of these properties, including comparative data for 2,6-naphthyridine analogs where available, and the experimental workflows to generate this critical information.

I. Absorption: The Gateway to Systemic Exposure

For oral drug candidates, absorption is the first major hurdle. It is a function of two key physicochemical properties: aqueous solubility and membrane permeability.

A. Aqueous Solubility: A Prerequisite for Absorption

A compound must first dissolve in the gastrointestinal fluids to be absorbed. Poor aqueous solubility is a common liability in drug discovery, often leading to low and erratic oral bioavailability.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery to quickly assess a compound's propensity to precipitate from a solution.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of the solution using a nephelometer or by assessing light scattering at a specific wavelength (e.g., 620 nm) with a plate reader.

  • Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is a universal solvent for a wide range of organic molecules, making it suitable for compound libraries.

  • pH 7.4 Buffer: This pH mimics physiological conditions in the blood and tissues.

  • Nephelometry/Turbidity: These are rapid and sensitive methods for detecting the formation of insoluble particles.

Visualization of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare DMSO Stock Solution prep_plate Add DMSO Stock to Aqueous Buffer (96-well plate) prep_stock->prep_plate incubate Incubate at RT with Shaking prep_plate->incubate Transfer to Incubator detect Measure Turbidity (Nephelometer) incubate->detect analyze Determine Concentration at Precipitation detect->analyze Generate Data

Caption: Workflow for the kinetic solubility assay.

B. Permeability: Crossing the Intestinal Barrier

Once dissolved, a drug must permeate the intestinal epithelium to enter the bloodstream. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.

Experimental Protocol: Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer resembling the intestinal barrier, complete with tight junctions and efflux transporters.

Methodology:

  • Cell Culture: Seed Caco-2 cells on a semi-permeable membrane in a Transwell® plate and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation: Add the test compound to the apical (A) side (to measure A-to-B permeability) or the basolateral (B) side (to measure B-to-A permeability) of the monolayer.

  • Sampling: At various time points, collect samples from the receiver compartment (B side for A-to-B, A side for B-to-A).

  • Quantification: Analyze the concentration of the test compound in the collected samples using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Causality Behind Experimental Choices:

  • Caco-2 Cells: These cells are well-characterized and express key transporters found in the human intestine, providing a physiologically relevant model.

  • TEER Measurement: This is a critical quality control step to ensure that the cell monolayer is intact and that transport is occurring through the cells (transcellular) rather than between them (paracellular).

  • Bidirectional Measurement: Determining both A-to-B and B-to-A permeability allows for the identification of active efflux, a common mechanism of drug resistance.

Visualization of Caco-2 Permeability Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Caco-2 Cells on Transwell® culture Culture for 21 Days seed_cells->culture check_integrity Measure TEER culture->check_integrity add_compound Add Compound to Apical or Basolateral Side check_integrity->add_compound Proceed if TEER is optimal collect_samples Collect Samples from Receiver Side add_compound->collect_samples quantify Quantify by LC-MS collect_samples->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 permeability assay.

II. Distribution: Reaching the Site of Action

Once in the bloodstream, a drug distributes to various tissues. The extent of distribution is influenced by its binding to plasma proteins, primarily albumin.

Plasma Protein Binding (PPB): The Free Drug Hypothesis

Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target and be cleared from the body. High plasma protein binding can limit a drug's efficacy and tissue penetration.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

Equilibrium dialysis is considered the gold standard for determining the extent of plasma protein binding.

Methodology:

  • Apparatus Setup: Use a dialysis apparatus with two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Sample Preparation: Add the test compound to plasma in one chamber and a buffer solution in the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours), allowing the unbound compound to diffuse across the membrane.

  • Sampling: Collect samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the test compound in both samples by LC-MS.

  • Data Analysis: Calculate the percentage of the compound bound to plasma proteins.

Causality Behind Experimental Choices:

  • Semi-permeable Membrane: This is the key component that separates the free drug from the protein-bound drug.

  • Equilibrium: Allowing the system to reach equilibrium ensures an accurate measurement of the unbound concentration.

  • LC-MS Quantification: This provides the sensitivity and specificity required for accurate concentration determination in complex biological matrices.

Visualization of Equilibrium Dialysis Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis setup Setup Dialysis Apparatus add_samples Add Compound to Plasma and Buffer to Chambers setup->add_samples incubate Incubate at 37°C to Reach Equilibrium add_samples->incubate collect Collect Samples from Both Chambers incubate->collect quantify Quantify by LC-MS collect->quantify calculate Calculate % Plasma Protein Bound quantify->calculate

Caption: Workflow for the equilibrium dialysis assay.

III. Metabolism: The Body's Chemical Processing Plant

Metabolism is the process by which the body chemically modifies drugs, often to facilitate their excretion. The rate of metabolism determines a drug's half-life and duration of action.

Metabolic Stability: Predicting In Vivo Clearance

The metabolic stability of a compound is a measure of its susceptibility to metabolism by drug-metabolizing enzymes. Low metabolic stability can lead to rapid clearance and poor oral bioavailability.

A recent study on 2,6-naphthyridine analogues as selective FGFR4 inhibitors for hepatocellular carcinoma highlighted the importance of metabolic stability in achieving favorable pharmacokinetic properties for their lead compound.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay uses human liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes, to assess Phase I metabolic stability.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, combine the test compound, human liver microsomes, and a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for a few minutes.

  • Reaction Initiation: Initiate the reaction by adding a NADPH-regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Quantification: Analyze the supernatant by LC-MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.

Causality Behind Experimental Choices:

  • Human Liver Microsomes: These provide a concentrated source of the major drug-metabolizing enzymes (CYPs) in a cost-effective and high-throughput format.

  • NADPH-regenerating System: NADPH is an essential cofactor for CYP enzyme activity. A regenerating system ensures its continuous supply throughout the incubation.

  • Time-course Analysis: Measuring the compound's disappearance over time allows for the calculation of key kinetic parameters like half-life and intrinsic clearance.

Visualization of HLM Stability Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prepare_mix Prepare Reaction Mixture (Compound, HLM, Buffer) pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction sample_timeline Sample at Time Points & Quench start_reaction->sample_timeline process Centrifuge & Collect Supernatant sample_timeline->process quantify Quantify by LC-MS process->quantify calculate Calculate t½ and Clint quantify->calculate

Caption: Workflow for the HLM stability assay.

IV. Comparative ADME Data of Naphthyridine Analogs

While a comprehensive, publicly available dataset for a series of this compound analogs is limited, we can draw valuable insights from studies on structurally related naphthyridine scaffolds. The following table summarizes representative ADME data from the literature to guide researchers in benchmarking their own compounds.

Compound ID Scaffold Target Solubility (µM) Permeability (Papp A-B, 10⁻⁶ cm/s) Metabolic Stability (t½, min in HLM) Plasma Protein Binding (%) Oral Bioavailability (F%) Reference
Compound 11 2,6-NaphthyridinePKCData not reportedData not reportedData not reportedData not reportedOrally active in vivo
Lead Cpd 2,6-NaphthyridineFGFR4Data not reportedData not reportedData not reportedData not reportedFavorable PK properties
Analog A 1,6-Naphthyridin-2(1H)-oneFGFR4>50Moderate>60HighGood
Analog B Benzo[c]naphthyridineTopoisomerase ILowLowModerateHighPoor

Structure-ADME Relationship (StAR) Insights:

  • Solubility: Introduction of polar groups, such as morpholines or piperazines, on the naphthyridine core is a common strategy to enhance aqueous solubility. However, this can also increase the molecular weight and polar surface area, potentially impacting permeability.

  • Permeability: Lipophilicity plays a key role in passive diffusion across cell membranes. A delicate balance must be struck, as highly lipophilic compounds often exhibit poor solubility and are more susceptible to metabolism. The presence of basic amine functionalities in the this compound scaffold can lead to pH-dependent solubility and permeability.

  • Metabolic Stability: The sites of metabolism on the naphthyridine scaffold are often the positions most susceptible to oxidation by CYP enzymes. Blocking these "metabolic soft spots" with metabolically robust groups (e.g., fluorine atoms) is a common optimization strategy.

  • Plasma Protein Binding: The degree of plasma protein binding is often correlated with lipophilicity. Highly lipophilic compounds tend to bind more extensively to albumin.

V. Conclusion and Future Directions

The this compound scaffold holds immense promise for the development of novel therapeutics, particularly in the realm of kinase inhibition. However, translating potent enzyme inhibition into in vivo efficacy requires a meticulous optimization of ADME properties. This guide has provided a framework for understanding and evaluating the key ADME parameters for this compound class, along with detailed experimental protocols.

The limited availability of comprehensive, comparative ADME data for this compound analogs in the public domain underscores the need for further research in this area. Future studies should focus on systematic explorations of the structure-ADME relationships within this scaffold to build predictive models that can guide the design of drug candidates with improved pharmacokinetic profiles. By integrating early and iterative ADME profiling into the drug discovery workflow, researchers can significantly increase the probability of success in developing the next generation of 2,6-naphthyridine-based medicines.

References

  • van Eis, M. J., Evenou, J.-P., Floersheim, P., Gaul, C., Cowan-Jacob, S. W., Monovich, L., Rummel, G., Schuler, W., Stark, W., Strauss, A., von Matt, A., Vangrevelinghe, E., Wagner, J., & Soldermann, N. (2011). 2,6-Naphthyrid

A Researcher's Guide to the Validation of a Novel Chemical Probe: A Case Study Using a 2,6-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

While the specific compound 2,6-Naphthyridin-1-amine has a defined chemical structure, its biological target is not well-established in the public domain.[3] The naphthyridine scaffold, however, is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[4][5][6][7][8][9] Therefore, for the purpose of this guide, we will posit a realistic scenario: a research team has identified a novel compound, which we will call Naphthy-Probe-A (structurally based on this compound), as a potent inhibitor of a hypothetical serine/threonine kinase, "Target Kinase X" (TKX).

This guide will walk you through the essential steps to validate Naphthy-Probe-A, comparing its performance against two critical comparators:

  • Reference-Compound-R : A known, well-characterized, and selective inhibitor of TKX.

  • Naphthy-Control-N : A structurally related analog of Naphthy-Probe-A, designed to be inactive against TKX, serving as a negative control.[10]

The objective is to build a self-validating body of evidence to determine if Naphthy-Probe-A meets the stringent criteria of a high-quality chemical probe: potency, selectivity, and demonstrable on-target activity in a cellular context.[1]

Part 1: The Foundation - Biochemical Potency and Selectivity

The initial validation phase occurs in vitro. Here, we aim to answer two fundamental questions: How potent is our probe against its intended target, and how selective is it against other related proteins? An ideal chemical probe should exhibit high potency for its target and minimal interaction with other proteins, especially those within the same family.[11][12]

Determining On-Target Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a primary measure of a compound's potency. For protein kinases, a radiometric assay is a robust and direct method to measure the transfer of a radiolabeled phosphate from ATP to a substrate.[13][14]

  • Reaction Preparation : In a 96-well plate, prepare a reaction mix containing recombinant TKX enzyme, a specific peptide substrate for TKX, and a buffer system with necessary cofactors (e.g., MgCl₂).

  • Compound Dilution : Create a serial dilution of Naphthy-Probe-A, Reference-Compound-R, and Naphthy-Control-N (e.g., 10-point, 3-fold dilutions starting from 10 µM). Add the compounds to the reaction wells. Include a DMSO-only control (vehicle).

  • Reaction Initiation : Start the kinase reaction by adding a solution containing ATP and radiolabeled [γ-³³P]ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for TKX to ensure a sensitive measurement of competitive inhibition.[11]

  • Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.

  • Reaction Termination & Capture : Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.

  • Signal Quantification : Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assessing Selectivity: Kinome-Wide Profiling

A potent compound is of little use as a probe if it interacts with numerous other proteins. For a kinase inhibitor, assessing its selectivity across the human kinome is a critical step.[12][15] This is typically performed by specialized vendors who maintain large panels of recombinant kinases.

The compounds (Naphthy-Probe-A and Naphthy-Control-N) should be screened at a fixed concentration (e.g., 1 µM) against a broad panel (e.g., >400 kinases). The percent inhibition is measured for each kinase. Hits (e.g., >50% inhibition) are then followed up with full IC₅₀ determinations.

Data Summary: Biochemical Characterization

The data below represents a hypothetical but ideal outcome for a promising chemical probe.

CompoundTarget Kinase X (IC₅₀, nM)Off-Target Kinase A (IC₅₀, nM)Off-Target Kinase B (IC₅₀, nM)Kinome Selectivity (S₁₀ @ 1µM)¹
Naphthy-Probe-A 252,800>10,0000.02
Reference-Compound-R 151,500>10,0000.01
Naphthy-Control-N >10,000>10,000>10,000>0.5

¹S₁₀ selectivity score is the number of kinases with >90% inhibition divided by the total number of kinases tested at a 1 µM concentration. A lower score indicates higher selectivity.

Interpretation : These results position Naphthy-Probe-A as a potent and highly selective inhibitor of TKX. Its potency is comparable to the reference compound, and it displays a >100-fold selectivity window against its closest off-target. Crucially, the negative control is inactive, a prerequisite for its use in cellular assays.

Part 2: Proving the Connection - Cellular Target Engagement

Potency in a test tube does not guarantee activity in a cell. A probe must be able to cross the cell membrane and bind to its intended target in the complex cellular environment.[16][17] Confirming this "target engagement" is arguably the most critical step in probe validation.[18][19] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify compound binding in intact cells or cell lysates.[20]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture : Grow a cell line known to express Target Kinase X to ~80% confluency.

  • Compound Treatment : Treat the intact cells with Naphthy-Probe-A (e.g., at 1 µM and 10 µM), Naphthy-Control-N (10 µM), and a vehicle control (DMSO) for 1 hour at 37°C.

  • Heating Gradient : Harvest the cells, wash to remove excess compound, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification : Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TKX remaining at each temperature point using Western blotting or an immunoassay.

  • Data Analysis : Plot the amount of soluble TKX as a function of temperature for each treatment condition. Ligand binding stabilizes the protein, resulting in a shift of the melting curve to a higher temperature.

Data Summary: Cellular Target Engagement
CompoundConcentrationThermal Shift (ΔTₘ, °C)
Naphthy-Probe-A 1 µM+3.5
Naphthy-Probe-A 10 µM+5.8
Naphthy-Control-N 10 µM+0.2
Vehicle (DMSO) -0 (Baseline Tₘ = 52.1°C)

Interpretation : Naphthy-Probe-A induces a dose-dependent thermal stabilization of TKX, providing strong evidence of direct binding in a cellular context. The inactive Naphthy-Control-N fails to cause a significant shift, demonstrating the specificity of the interaction.

Part 3: The Functional Consequence - Cellular Activity

Having confirmed target binding, the final step is to demonstrate that this engagement translates into a functional modulation of the target's activity and elicits a predictable cellular phenotype.[20] For a kinase, this is typically measured by a change in the phosphorylation state of a known downstream substrate.

Visualizing the Validation Workflow and Signaling Pathway

The following diagrams illustrate the logical flow of the validation process and the hypothetical signaling pathway being investigated.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation Hit Hit Compound (Naphthy-Probe-A) Biochem Biochemical Potency (IC50 vs TKX) Hit->Biochem Selectivity Kinome-wide Selectivity Screen Biochem->Selectivity CETSA Target Engagement (CETSA) Selectivity->CETSA Proceed if potent & selective Signaling Downstream Signaling (p-Substrate WB) CETSA->Signaling Phenotype Phenotypic Assay (e.g., Proliferation) Signaling->Phenotype ValidatedProbe Validated Chemical Probe Phenotype->ValidatedProbe Confirm on-target phenotype G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor TKX Target Kinase X (TKX) Receptor->TKX Substrate Substrate-Y TKX->Substrate Phosphorylates pSubstrate p-Substrate-Y TF Transcription Factor pSubstrate->TF Activates Gene Gene Expression (e.g., Proliferation) TF->Gene Probe Naphthy-Probe-A Probe->TKX Inhibits

Caption: Hypothetical signaling pathway for Target Kinase X (TKX).

Experimental Protocol: Western Blot for Substrate Phosphorylation
  • Cell Culture and Starvation : Culture cells expressing TKX. If the pathway is activated by serum, starve the cells (e.g., 0.1% FBS) for 12-24 hours to reduce basal signaling.

  • Compound Pre-treatment : Pre-treat cells with Naphthy-Probe-A, Reference-Compound-R, and Naphthy-Control-N at various concentrations for 1-2 hours.

  • Pathway Stimulation : Stimulate the TKX pathway with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15 minutes).

  • Cell Lysis : Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane and probe with primary antibodies specific for the phosphorylated form of Substrate-Y (p-Substrate-Y) and for total TKX (as a loading control).

  • Detection : Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands using a chemiluminescence or fluorescence imager.

  • Analysis : Quantify the band intensities and normalize the p-Substrate-Y signal to the total TKX signal.

Expected Outcome : Treatment with Naphthy-Probe-A and Reference-Compound-R should lead to a dose-dependent decrease in the phosphorylation of Substrate-Y upon stimulation. In contrast, Naphthy-Control-N should have no effect on Substrate-Y phosphorylation, confirming that the observed signaling inhibition is due to on-target activity.

Conclusion: A Tool Forged in Rigor

The path to validating a chemical probe is meticulous and multi-faceted. It requires a logical progression from biochemical characterization to cellular target engagement and functional validation. By comparing a novel agent like Naphthy-Probe-A against both a known standard and a carefully designed negative control, researchers can build a robust data package. Only with this comprehensive validation can a compound be confidently termed a "chemical probe" and used to generate reliable insights into complex biology. This framework ensures that the tools we use are sharp, precise, and worthy of the scientific questions we ask.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Klaeger, S., Gohlke, B., Scott, D. A., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
  • Arrowsmith, C. H., Audia, J. E., Austin, C., et al. (2015). The promise and peril of chemical probes.
  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., et al. (2013). Determining target engagement in living systems.
  • Frye, S. V. (2010). The art of the chemical probe.
  • Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. Chemical Probes Portal. [Link]
  • Chemical Probes Portal. (n.d.). Target engagement. Chemical Probes Portal. [Link]
  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. DiscoverX. [Link]
  • Müller, S., & Knapp, S. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 63(22), 13324-13340.
  • Expert Opinion on Drug Discovery. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online. [Link]
  • Annual Reviews. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [Link]
  • YouTube. (2020). Best Practices: Chemical Probes Webinar. SGC Probes. [Link]
  • YouTube. (2020). Best Practices: Chemical Probes Webinar (Case Study). SGC Probes. [Link]
  • Chemical Probes Portal. (n.d.). Definitions, criteria and guidelines. Chemical Probes Portal. [Link]
  • ResearchGate. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines.
  • FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. [Link]
  • National Institutes of Health. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
  • Cell Press. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. Cell Press. [Link]
  • ChemRxiv. (2022). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. ChemRxiv. [Link]
  • National Institutes of Health. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma.
  • National Institutes of Health. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2.
  • National Institutes of Health. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2.
  • MDPI. (2021). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. MDPI. [Link]
  • National Institutes of Health. (2021). Biological Activity of Naturally Derived Naphthyridines.
  • ResearchGate. (2023). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2.
  • PubChemLite. (n.d.). This compound (C8H7N3). PubChemLite. [Link]
  • Semantic Scholar. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. Semantic Scholar. [Link]
  • National Institutes of Health. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • ACS Publications. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
  • American Chemical Society. (2021). 1,6-Naphthyridine. American Chemical Society. [Link]
  • National Institutes of Health. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity.
  • National Institutes of Health. (2013). discovery and SAR study of 1H-imidazo[4,5-h]n[1][11]aphthyridin-2(3H)-one-based c-Met kinase inhibitors.
  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

Sources

The Clinical Potential of 2,6-Naphthyridine-Based FGFR4 Inhibitors: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibiting specific signaling pathways that drive tumor growth. One such promising target is the Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in the progression of hepatocellular carcinoma (HCC) and other solid tumors.[1][2][3] This guide provides an in-depth assessment of the clinical potential of a novel class of 2,6-naphthyridine-based compounds as selective FGFR4 inhibitors, based on available preclinical data. Through a comparative analysis with other FGFR inhibitors in development and clinical use, we will explore the nuances of their mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies that underpin these findings.

The FGF19-FGFR4 Signaling Axis: A Critical Oncogenic Driver

In a subset of cancers, particularly HCC, an aberrant FGF19-FGFR4 signaling axis is a primary oncogenic driver.[1][2][3] The binding of the ligand FGF19 to its receptor FGFR4 initiates a downstream signaling cascade, predominantly through the RAS-MAPK and PI3K-AKT pathways, leading to increased cell proliferation and survival.[3] The high prevalence of FGF19 overexpression in HCC makes the selective inhibition of FGFR4 an attractive therapeutic strategy.[1][2][3][4]

Below is a diagram illustrating the FGF19-FGFR4 signaling pathway and the point of intervention for selective inhibitors.

FGF19_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2,6-Naphthyridine-based Inhibitor Inhibitor->FGFR4 Inhibits

Caption: The FGF19-FGFR4 signaling pathway and the inhibitory action of 2,6-naphthyridine-based compounds.

A Novel 2,6-Naphthyridine Analog as a Selective FGFR4 Inhibitor

Recent drug discovery efforts have identified a series of 2,6-naphthyridine analogues as potent and selective inhibitors of FGFR4.[5] One promising lead compound from this series, hereafter referred to as Compound 11 for consistency with its designation in a key research publication, has demonstrated significant preclinical activity.[5]

Comparative In Vitro Potency and Selectivity

The initial assessment of any kinase inhibitor involves determining its potency against the target enzyme and its selectivity against other related kinases. This is crucial for minimizing off-target effects and associated toxicities.

CompoundTargetIC50 (nM)Cell LineCell-based IC50 (nM)Reference
Compound 11 (2,6-Naphthyridine Analog) FGFR4-Huh7Nanomolar potency[5]
Fisogatinib (BLU-554) FGFR45--[6]
Roblitinib (FGF-401) FGFR41.9HUH7, Hep3B, JHH712, 9, 9[7]
Infigratinib (BGJ398) Pan-FGFR (FGFR1-3)---[6][8]
Erdafitinib Pan-FGFR (FGFR1-4)---[9][10]

Note: Specific IC50 values for Compound 11 against the isolated FGFR4 enzyme were not publicly available in the reviewed literature, but nanomolar potency in cell lines was reported.[5]

Compound 11 exhibited high selectivity for FGFR4 over other FGFR family members (FGFR1-3), a characteristic comparable to the established selective FGFR4 inhibitor, fisogatinib.[5] This selectivity is a key advantage over pan-FGFR inhibitors like infigratinib and erdafitinib, which may have a broader range of on-target, off-isoform toxicities.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC50) is a standard method to quantify the potency of a drug.

Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Methodology:

  • Compound Preparation: A serial dilution of the test compound (e.g., Compound 11) is prepared in a suitable solvent, typically DMSO.

  • Reaction Setup: In a microplate well, the recombinant human FGFR4 enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

  • Inhibitor Addition: The serially diluted test compound is added to the reaction mixture. A control group with no inhibitor is also included.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Antitumor Efficacy

The ultimate test of a preclinical candidate is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for this evaluation.

CompoundTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 11 (2,6-Naphthyridine Analog) Huh7 and Hep3B HCC xenograftsNot specifiedRemarkable antitumor efficacy[5]
Fisogatinib (BLU-554) Hep3B and LIX-066 xenograftsNot specifiedSignificant tumor size reduction[11][12]
Roblitinib (FGF-401) Hep3B xenograft10-100 mg/kg, b.i.d.Dose-dependent tumor stasis/regression[7][13]
Infigratinib Fgfr3Y367C/+ mouse model (achondroplasia)0.5 mg/kg/day7-17% improvement in bone length[14][15]
Erdafitinib Various solid tumors with FGFR alterations8 mg/day (human)40% objective response rate in urothelial carcinoma[9]

Compound 11 demonstrated significant antitumor efficacy in both Huh7 and Hep3B HCC xenograft models.[5] Furthermore, bioluminescence imaging in an orthotopic mouse model supported its potential for treating HCC.[5] This level of in vivo activity is comparable to that observed with other selective FGFR4 inhibitors like fisogatinib and roblitinib in similar preclinical models.[11][12][13]

Experimental Protocol: Tumor Xenograft Study

This protocol outlines the general steps for assessing the in vivo efficacy of an anticancer compound.

Objective: To evaluate the ability of a test compound to inhibit the growth of human tumors in an animal model.

Methodology:

  • Cell Culture: Human cancer cells (e.g., Huh7 or Hep3B) are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, the mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., Compound 11) via a specific route (e.g., oral gavage) and schedule. The control group receives a vehicle solution.

  • Data Collection: Tumor volume and body weight are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. Tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Below is a workflow diagram for a typical in vivo xenograft study.

Xenograft_Workflow start Start cell_culture Culture Human Cancer Cells start->cell_culture implantation Implant Cells into Mice cell_culture->implantation monitoring Monitor Tumor Growth implantation->monitoring randomization Randomize Mice into Groups monitoring->randomization treatment Administer Treatment (Compound vs. Vehicle) randomization->treatment data_collection Monitor Tumor Volume & Body Weight treatment->data_collection endpoint Study Endpoint data_collection->endpoint analysis Analyze Data (TGI Calculation) endpoint->analysis end End analysis->end

Caption: A generalized workflow for conducting an in vivo tumor xenograft study.

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic (PK) and toxicology data for Compound 11 are not yet in the public domain, the preclinical success of other selective FGFR4 inhibitors provides some context. For instance, roblitinib has shown a half-life of 4.4 hours in rats and was generally well-tolerated in preclinical models.[7] Fisogatinib was also well-tolerated in a first-in-human study, with most adverse events being manageable gastrointestinal issues.[11][16] Pan-FGFR inhibitors like erdafitinib have reported a higher incidence of grade 3 or higher treatment-related adverse events, including hyperphosphatemia, stomatitis, and skin and nail changes, which are likely due to the inhibition of other FGFR isoforms.[10]

Clinical Potential and Future Directions

The preclinical data for the 2,6-naphthyridine-based FGFR4 inhibitor, Compound 11, are highly encouraging. Its nanomolar potency in HCC cell lines and remarkable in vivo antitumor efficacy, coupled with high selectivity for FGFR4, position it as a promising candidate for further development.[5]

Key Advantages of a Selective 2,6-Naphthyridine-Based FGFR4 Inhibitor:

  • High Potency and Selectivity: Offers the potential for a wider therapeutic window and a more favorable safety profile compared to pan-FGFR inhibitors.

  • Targeted Patient Population: The development of companion diagnostics to identify patients with FGF19-driven tumors can lead to more effective and personalized treatment strategies.

  • Novel Chemical Scaffold: The 2,6-naphthyridine core represents a distinct chemical entity that may offer advantages in terms of drug-like properties and intellectual property.

Future research should focus on:

  • Comprehensive Pharmacokinetic and Toxicology Studies: To fully understand the absorption, distribution, metabolism, excretion (ADME), and safety profile of Compound 11.

  • Investigation of Resistance Mechanisms: Understanding how tumors might develop resistance to this class of inhibitors will be crucial for developing combination therapies and second-generation compounds.

  • Head-to-Head In Vivo Comparison Studies: Directly comparing Compound 11 with other selective FGFR4 inhibitors in the same preclinical models would provide a more definitive assessment of its relative efficacy.

References

  • FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential. Taylor & Francis Online. [Link]
  • QED and Parent Company BridgeBio Announce Preclinical Data Supporting Tolerability and Activity of Low-dose Infigratinib in Tre
  • Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. PMC - NIH. [Link]
  • FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential. PubMed. [Link]
  • FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential. Taylor & Francis Online. [Link]
  • FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential.
  • Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies. NIH. [Link]
  • Data Showing Potential of Low-Dose Infigr
  • First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma. AACR Journals. [Link]
  • Infigratinib low dose therapy is an effective strategy to tre
  • A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors. NIH. [Link]
  • CStone Pharmaceuticals and Blueprint Medicines Initiate Phase 1b/2 Clinical Trial of Fisogatinib in Combination with CS1001 for Patients with Hepatocellular Carcinoma. PR Newswire. [Link]
  • Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma. PubMed. [Link]
  • First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma.
  • BridgeBio Reports Positive Interim Results from a Phase 2 Trial of Infigratinib in Achondroplasia. Global Genes. [Link]
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hep
  • Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors. PubMed Central. [Link]
  • Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors. AACR Journals. [Link]
  • Clinical and Genomic Landscape of FGFR3-Altered Urothelial Carcinoma and Treatment Outcomes with Erdafitinib: A Real-World Experience. AACR Journals. [Link]
  • Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4.
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. [Link]
  • First-in-Human Phase I Study of Fisogatinib (BLU-554)
  • Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1. PMC - PubMed Central. [Link]
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • Targeting FGFR4 inhibits hepatocellular carcinoma in preclinical mouse models. PubMed. [Link]
  • 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. PubMed. [Link]
  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2,6-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2,6-Naphthyridin-1-amine is foundational to scientific progress. However, our responsibility extends beyond discovery and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally conscious disposal. This guide provides an in-depth, procedural framework for managing waste generated from this compound, grounded in established safety protocols and regulatory compliance. Our objective is to empower you with the knowledge to not only follow procedures but to understand the critical scientific reasoning that underpins them.

The Hazard Profile: Understanding the "Why" Behind the Protocol

This compound is a heterocyclic aromatic amine. Compounds within this class, while structurally valuable, often present specific health and environmental hazards that dictate stringent handling and disposal methods. While comprehensive toxicological data for this specific compound is limited, the Safety Data Sheet (SDS) and data from structurally related naphthyridine and aromatic amine compounds provide a clear mandate for caution.

The primary concerns are:

  • Irritation: The parent compound, 2,6-Naphthyridine, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Direct contact with skin and eyes must be avoided through the use of appropriate Personal Protective Equipment (PPE)[2].

  • Potential Toxicity of Aromatic Amines: Aromatic amines as a class are noted for potential toxicity, including acute toxicity and, in some cases, carcinogenicity[3][4][5]. Although not specifically classified for this compound, this general characteristic necessitates treating it as hazardous waste to minimize potential long-term health risks.

  • Environmental Hazard: The SDS for this compound explicitly warns against allowing the chemical to enter drains and states that discharge into the environment must be avoided[2]. Many aromatic amines are toxic to aquatic life with long-lasting effects[4][5].

This hazard profile is the cornerstone of our disposal strategy. The goal is complete containment and destruction to prevent unintended exposure to personnel and the environment.

Hazard Summary Table

The following table summarizes key hazard information based on data for 2,6-Naphthyridine and related aromatic amines. This data should be used to inform risk assessments and handling procedures.

Hazard ClassificationStatementGHS CodePrimary Sources
Skin IrritationCauses skin irritationH315[1]
Eye IrritationCauses serious eye irritationH319[1]
Specific Target Organ ToxicityMay cause respiratory irritationH335[1]
Potential Hazard (Class-Based) Suspected of causing cancerH351[5]
Potential Hazard (Class-Based) Toxic to aquatic life with long lasting effectsH411[4][5]

The Core Disposal Principle: Compliant Incineration

The universally recommended and compliant disposal method for this compound is controlled incineration by a licensed chemical destruction facility [2].

Causality Behind Incineration: Simple disposal methods are inadequate for nitrogen-containing heterocyclic compounds.

  • Prohibition of Drain Disposal: Pouring this chemical down the drain is strictly forbidden[2][6]. It can disrupt wastewater treatment processes and introduce a persistent, toxic substance into aquatic ecosystems[7].

  • Inadequacy of Landfill: Direct landfilling of hazardous organic waste is not a viable or compliant option.

  • Necessity of High-Temperature Incineration: High-temperature incineration is required to break the stable aromatic naphthyridine ring structure. However, the combustion of nitrogen-containing compounds can generate toxic byproducts, including nitrogen oxides (NOx) and hydrogen cyanide (HCN)[1][8]. For this reason, the SDS specifically mandates "controlled incineration with flue gas scrubbing" [2]. This ensures that harmful combustion gases are neutralized before being released into the atmosphere.

Step-by-Step Laboratory Disposal Protocol

This protocol provides a direct, procedural workflow for managing this compound waste from the point of generation to its final collection.

Personnel Safety Requirement: Before handling waste, ensure you are wearing appropriate PPE: safety goggles, a lab coat, and chemical-impermeable gloves[1][2].

Step 1: Waste Characterization and Segregation

  • Identify Waste Streams: Differentiate between the following waste types:

    • Solid Waste: Unused or expired this compound, contaminated filter paper, weigh boats, or absorbent materials from a spill.

    • Liquid Waste (Non-Halogenated): Solutions of this compound in non-halogenated organic solvents (e.g., ethanol, acetone, ethyl acetate).

    • Contaminated Labware: Empty containers, glassware, and plasticware (e.g., pipette tips) that are grossly contaminated.

  • Segregate Waste: It is critical to segregate waste streams. Do not mix this compound waste with halogenated solvents or incompatible chemicals like strong oxidizing agents[6][9]. Mixing waste streams can complicate the disposal process and increase costs[6].

Step 2: Containerization and Labeling

  • Select Compatible Containers: Use only designated, chemically compatible hazardous waste containers that are in good condition with a secure, screw-on cap[10][11]. For liquid waste, ensure the container is designed for liquids and has adequate headspace (do not fill above 90%).

  • Properly Label the Container: As soon as you begin adding waste, label the container clearly[12]. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • If in a solution, list all solvent components and their approximate percentages.

    • The relevant hazard pictograms (e.g., irritant, health hazard).

Step 3: Accumulation and Storage

  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[6][11].

  • Keep Containers Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste[11][12]. This prevents the release of vapors.

  • Secondary Containment: Place waste containers in a secondary containment bin to mitigate leaks or spills[11].

Step 4: Disposal of Empty Containers

  • Empty containers that once held this compound are also considered hazardous waste.

  • They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[2][13].

  • Crucially, this rinsate is hazardous waste. It must be collected and added to your non-halogenated liquid waste stream[13].

  • After triple-rinsing, the container can be punctured to render it unusable and disposed of according to your institution's policy for decontaminated labware[2].

Step 5: Arranging for Final Disposal

  • Once your waste container is full or you have finished the project, arrange for pickup through your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[6][10]. Do not attempt to transport or dispose of the waste yourself.

Spill Management Protocol

Accidental spills generate waste that must be managed correctly.

  • Ensure Safety: Evacuate non-essential personnel. Ensure adequate ventilation and remove all sources of ignition[2].

  • Wear Appropriate PPE: Don a lab coat, safety goggles, and chemical-impermeable gloves before addressing the spill[2].

  • Contain the Spill: Prevent the spill from spreading or entering any drains[2][5].

  • Absorb the Material: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as solid hazardous waste according to the protocol above.

  • Decontaminate: Clean the spill area thoroughly with soap and water after the material has been collected.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Figure 1: Disposal Decision Workflow for this compound start Waste Generated (this compound) char_waste Step 1: Characterize Waste Stream start->char_waste solid Solid Waste (Pure compound, contaminated solids) char_waste->solid Solid liquid Liquid Waste (Solutions in solvent) char_waste->liquid Liquid glass Contaminated Labware (Empty containers, glassware) char_waste->glass Labware segregate Step 2: Segregate into NON-HALOGENATED Waste Stream solid->segregate liquid->segregate rinse Triple-Rinse with Solvent glass->rinse containerize Step 3: Use Compatible, Labeled Hazardous Waste Container segregate->containerize store Step 4: Store Sealed Container in Satellite Accumulation Area (SAA) containerize->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_glass Dispose of Cleaned Labware per Institutional Policy rinse->dispose_glass collect_rinsate->segregate pickup Step 5: Contact EHS for Licensed Disposal Pickup store->pickup end Final Disposal: Controlled Incineration with Flue Gas Scrubbing pickup->end

Caption: Disposal Workflow for this compound Waste.

References

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]
  • a-Naphthylamine Solution Safety D
  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]
  • Standard Operating Procedures for Ethyleneimine. University of California, Los Angeles, Environmental Health & Safety. [Link]
  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]
  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
  • Hazardous Waste Disposal Guide. Northwestern University, Office for Research Safety. [Link]
  • Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University, College of Engineering. [Link]
  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Tracking Aromatic Amines from Sources to Surface Waters. Environmental Science & Technology. [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 2,6-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from structurally similar compounds, 2,6-Naphthyridin-1-amine should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Aromatic amines as a class are also noted for their potential for skin sensitization and, in some cases, are suspected carcinogens. Therefore, all handling procedures must be designed to minimize any potential for direct contact or inhalation.

Potential Hazards Include:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[2][3]

  • Serious Eye Irritation: Contact with eyes can cause significant damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3]

  • Unknown Long-Term Effects: Due to the limited specific data, chronic exposure effects are not well-documented, necessitating a cautious approach.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. The primary methods for exposure control are robust engineering solutions.

  • Chemical Fume Hood: All weighing and handling of this compound solid and its solutions must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particulates or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.[1][2]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Hands Double-gloving with nitrile gloves.Aromatic amines can permeate some glove materials.[4][5] Double-gloving provides an additional layer of protection. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.[6] Wash hands thoroughly after removing gloves.[2]
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.[7][8][9]This combination protects against accidental splashes of solutions or contact with airborne powder.[7]
Body A flame-resistant lab coat, fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.[1][8][10]Protects the skin and personal clothing from contamination.[7] Contaminated clothing should be removed immediately and decontaminated before reuse.[2]
Respiratory Generally not required when handling small quantities in a certified chemical fume hood. If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with particulate filters (e.g., N95) or an air-purifying respirator with organic vapor cartridges and particulate pre-filters should be used.[1][10]This is a secondary control to prevent inhalation exposure in situations where engineering controls may be insufficient.[1]
Feet Closed-toe shoes made of a non-porous material.Protects the feet from spills.

Step-by-Step Handling Protocol

Adherence to a standardized workflow is essential for minimizing the risk of exposure. The following protocol outlines the key steps for safely handling this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve/Dispense Compound handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon Complete Experiment cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Naphthyridin-1-amine
Reactant of Route 2
2,6-Naphthyridin-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.